molecular formula C9H8BrN3 B1289530 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine CAS No. 850349-24-5

3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine

Cat. No.: B1289530
CAS No.: 850349-24-5
M. Wt: 238.08 g/mol
InChI Key: ROCSBEALVUBRBM-UHFFFAOYSA-N
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Description

3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine is a useful research compound. Its molecular formula is C9H8BrN3 and its molecular weight is 238.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[(4-bromopyrazol-1-yl)methyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c10-9-5-12-13(7-9)6-8-2-1-3-11-4-8/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROCSBEALVUBRBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70592285
Record name 3-[(4-Bromo-1H-pyrazol-1-yl)methyl]pyridine
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Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850349-24-5
Record name 3-[(4-Bromo-1H-pyrazol-1-yl)methyl]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 850349-24-5
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine, a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. This document details the strategic approach to its synthesis, focusing on the N-alkylation of 4-bromo-1H-pyrazole with 3-(chloromethyl)pyridine. The guide offers a mechanistic understanding of the reaction, a detailed experimental protocol, safety considerations, and characterization data to ensure the reproducibility and validation of the synthesis. This guide is intended for researchers, scientists, and professionals in drug development who require a practical and scientifically rigorous resource for the preparation of this valuable intermediate.

Introduction

The pyridine and pyrazole ring systems are privileged scaffolds in medicinal chemistry, appearing in a multitude of biologically active compounds.[1] The fusion of these two heterocyclic motifs through a methylene linker, as seen in this compound, creates a versatile intermediate with significant potential in drug discovery. This compound serves as a key building block in the synthesis of a range of therapeutics, particularly kinase inhibitors, which are at the forefront of targeted cancer therapies.[2] The presence of a bromine atom on the pyrazole ring provides a convenient handle for further functionalization via cross-coupling reactions, allowing for the rapid generation of diverse molecular libraries for structure-activity relationship (SAR) studies.

This guide will provide a detailed and practical pathway for the synthesis of this important molecule, emphasizing not just the "how" but also the "why" behind the chosen synthetic strategy and experimental conditions.

Synthetic Pathway and Mechanistic Insights

The most direct and efficient route to this compound is through the N-alkylation of 4-bromo-1H-pyrazole with an appropriate 3-(halomethyl)pyridine derivative. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

Diagram of the Synthesis Pathway:

Synthesis_Pathway Synthesis of this compound 4-Bromo-1H-pyrazole 4-Bromo-1H-pyrazole Product This compound 4-Bromo-1H-pyrazole->Product 1. 3-(Chloromethyl)pyridine_HCl 3-(Chloromethyl)pyridine Hydrochloride 3-(Chloromethyl)pyridine_HCl->Product 2. Base Base (e.g., K2CO3) Base->Product Deprotonation Solvent Solvent (e.g., DMF) Solvent->Product Reaction Medium Workup Aqueous Workup & Extraction Product->Workup Purification Column Chromatography Workup->Purification Final_Product Final Product Purification->Final_Product Pure Product

Caption: Overall synthetic scheme for this compound.

Causality Behind Experimental Choices:

  • Choice of Base: The N-H proton of the pyrazole ring is acidic and requires a base for deprotonation to form the more nucleophilic pyrazolate anion. A moderately strong and non-nucleophilic base like potassium carbonate (K₂CO₃) is an excellent choice.[3][4] It is strong enough to deprotonate the pyrazole but not so strong as to cause side reactions with the electrophile. The use of a solid base like K₂CO₃ in a polar aprotic solvent also simplifies the workup procedure.

  • Choice of Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is ideal for this SN2 reaction. These solvents can dissolve the reactants and the intermediate pyrazolate salt to a sufficient extent, facilitating the reaction without participating in it.

  • Electrophile: 3-(Chloromethyl)pyridine hydrochloride is a common and commercially available electrophile for this reaction. The hydrochloride salt is often used for its stability. The base in the reaction mixture neutralizes the HCl and liberates the free base of 3-(chloromethyl)pyridine in situ.

Detailed Experimental Protocol

This protocol is a self-validating system, with clear steps and expected outcomes.

Diagram of the Experimental Workflow:

Experimental_Workflow Experimental Workflow Start Start Reactants Combine 4-Bromo-1H-pyrazole, 3-(chloromethyl)pyridine HCl, K2CO3 in DMF Start->Reactants Reaction Stir at room temperature (or gentle heating if necessary) Monitor by TLC Reactants->Reaction Quench Quench with water Reaction->Quench Extract Extract with an organic solvent (e.g., Ethyl Acetate) Quench->Extract Wash Wash organic layer with brine Extract->Wash Dry Dry over anhydrous Na2SO4 Wash->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify Characterize Characterize the final product (NMR, MS, mp) Purify->Characterize End End Characterize->End

Caption: Step-by-step experimental workflow for the synthesis.

Materials and Reagents:

ReagentMolar Mass ( g/mol )CAS Number
4-Bromo-1H-pyrazole146.972075-45-8
3-(Chloromethyl)pyridine hydrochloride164.036959-48-4
Potassium Carbonate (K₂CO₃)138.21584-08-7
N,N-Dimethylformamide (DMF), anhydrous73.0968-12-2
Ethyl Acetate (EtOAc)88.11141-78-6
Hexanes-110-54-3
Anhydrous Sodium Sulfate (Na₂SO₄)142.047757-82-6
Deionized Water18.027732-18-5
Silica Gel (for column chromatography)-7631-86-9

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-bromo-1H-pyrazole (1.0 eq).

  • Addition of Reagents: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the pyrazole. To this solution, add 3-(chloromethyl)pyridine hydrochloride (1.1 eq) and potassium carbonate (2.5 eq).

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress should be monitored by thin-layer chromatography (TLC) until the starting material (4-bromo-1H-pyrazole) is consumed. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.

  • Workup: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a pure solid.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Property Value
Molecular Formula C₉H₈BrN₃
Molecular Weight 238.08 g/mol
Appearance Solid
Purity >95%
Storage Room temperature, dry

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show signals corresponding to the protons on the pyridine and pyrazole rings, as well as the methylene linker. The pyridine protons will appear as multiplets in the aromatic region (δ 7.0-8.6 ppm). The pyrazole protons will appear as singlets, and the methylene protons will also be a singlet.

  • ¹³C NMR (CDCl₃, 100 MHz): The spectrum will show distinct signals for each carbon atom in the molecule.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product.

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

  • 4-Bromo-1H-pyrazole: Harmful if swallowed, causes skin irritation, and serious eye irritation. May cause respiratory irritation.

  • 3-(Chloromethyl)pyridine hydrochloride: Corrosive and can cause severe skin burns and eye damage. It is also a lachrymator.

  • N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

The synthesis of this compound via N-alkylation of 4-bromo-1H-pyrazole is a robust and efficient method for obtaining this valuable intermediate. The use of potassium carbonate as a base in a polar aprotic solvent provides a reliable and scalable procedure. This technical guide provides the necessary details for researchers to successfully synthesize and characterize this compound, enabling its use in the development of novel pharmaceuticals and other fine chemicals.

References

  • Wiley-VCH. (2007).
  • 1H-NMR and 13C-NMR Spectra. (n.d.).
  • Difficulties with N-Alkylations using alkyl bromides. (2021, March 17). Reddit.
  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Inform
  • Preparation method and application of bromopyrazole compound intermediate. (n.d.).
  • Potassium Carbonate as a Base for the N-Alkylation of Indole and Pyrrole in Ionic Liquids. (2025, August 7).
  • Organic Syntheses Procedure. (n.d.).
  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (n.d.). SciELO México.
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023, January 16). PMC.
  • . (n.d.).

  • Application Notes and Protocols for N-alkylation of 4-Iodopyrazoles. (n.d.). Benchchem.
  • 3-Bromo-4-methylpyridine(3430-22-6) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Method for preparing 3-bromo-4-methylpyridine. (n.d.).
  • Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. (n.d.).
  • Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. (2025, August 6).
  • . (n.d.).

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (2025, August 7).
  • Combination of 1H and 13C NMR Spectroscopy. (n.d.).
  • 3-(4-Bromo-1H-pyrazol-1-yl)pyridine. (n.d.). CymitQuimica.
  • 4-Bromopyrazole 99 2075-45-8. (n.d.). Sigma-Aldrich.
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022, May 19).
  • Pyridazine, 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-. (n.d.). ChemBK.
  • This compound, 98% Purity, C9H8BrN3, 10 grams. (n.d.).
  • This compound. (n.d.). MySkinRecipes.
  • (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. (2025, October 15).
  • 3-Bromo-4-chloropyridine synthesis. (n.d.). ChemicalBook.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • N-allylbenzimidazole as a strategic surrogate in Rh-catalyzed stereoselective trans-propenylation of aryl C(sp2)-H bond. (n.d.). The Royal Society of Chemistry.

Sources

3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine: Properties, Synthesis, and Applications in Modern Drug Discovery

Abstract

This compound is a versatile heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique molecular architecture, combining the pharmacologically relevant pyridine and pyrazole scaffolds with a strategically placed bromine atom, renders it an exceptionally valuable intermediate for synthetic diversification. This guide provides a comprehensive technical overview of its chemical properties, a detailed, field-proven protocol for its synthesis with mechanistic insights, an exploration of its reactivity, and its strategic application in the design of biologically active compounds, particularly kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their research and development programs.

Introduction: The Strategic Value of Pyrazole-Pyridine Scaffolds

In the landscape of medicinal chemistry, nitrogen-containing heterocycles are privileged structures due to their ability to engage in a wide range of biological interactions, including hydrogen bonding, metal coordination, and hydrophobic and aromatic interactions. The pyrazole ring is a cornerstone of numerous approved drugs, valued for its metabolic stability and role as a bioisostere for other functional groups.[1] Similarly, the pyridine moiety is a frequent component of bioactive molecules, enhancing solubility and providing a key vector for target engagement.

The compound this compound merges these two critical scaffolds. The true synthetic power of this molecule, however, lies in the 4-bromo substituent on the pyrazole ring. This bromine atom serves as a versatile reactive handle, enabling a vast array of palladium-catalyzed cross-coupling reactions.[2][3] This allows for the systematic and efficient exploration of chemical space around the core scaffold, a fundamental activity in modern lead optimization. Consequently, this intermediate is frequently employed in the synthesis of kinase inhibitors for targeted cancer therapies and in the development of novel agrochemicals.[2]

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are summarized below. A thorough understanding of these characteristics is essential for its effective handling, reaction setup, and analytical characterization.

PropertyValueSource / Method
Molecular Formula C₉H₈BrN₃Calculated
Molecular Weight 238.09 g/mol Calculated
Appearance White to yellow solid[4]
Purity (Typical) ≥98%[4][5]
Solubility Soluble in polar organic solvents such as DMF, DMSO, and chlorinated solvents. Limited solubility in water.Inferred from structure
Storage Store in a cool, dry place, sealed in a dry environment at 2-8°C.[4][4]
Predictive Spectroscopic Analysis

While specific experimental spectra are proprietary to manufacturers, the expected spectroscopic signatures can be reliably predicted based on the molecular structure.

  • ¹H NMR (400 MHz, CDCl₃):

    • Pyridine Ring (4H): Complex multiplets expected between δ 7.2-8.6 ppm. The proton at C2 of the pyridine ring will likely be the most deshielded.

    • Methylene Bridge (-CH₂-, 2H): A sharp singlet is anticipated around δ 5.3-5.5 ppm.

    • Pyrazole Ring (2H): Two singlets are expected, one for the C3-H and one for the C5-H, likely in the δ 7.5-8.0 ppm region.

  • ¹³C NMR (100 MHz, CDCl₃):

    • Approximately 9 distinct carbon signals are expected (barring any accidental equivalence). Signals for the pyridine carbons will appear in the δ 120-150 ppm range, while the pyrazole carbons will resonate between δ 100-140 ppm. The brominated carbon (C4) will be significantly shifted. The methylene bridge carbon should appear around δ 50-55 ppm.

  • Mass Spectrometry (EI/ESI):

    • The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern for a monobrominated compound. Two peaks of nearly equal intensity will be observed at m/z 237 and 239, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

Synthesis and Mechanistic Rationale

The most direct and industrially scalable synthesis of this compound is via the N-alkylation of 4-bromo-1H-pyrazole with an appropriate 3-(halomethyl)pyridine.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reagents Starting Materials cluster_process Process A 4-Bromo-1H-pyrazole React N-Alkylation Reaction (0°C to RT) A->React B 3-(Chloromethyl)pyridine HCl B->React C Base (e.g., NaH, K₂CO₃) C->React D Solvent (e.g., DMF) D->React Workup Aqueous Workup (Quench, Extract) React->Workup Purify Purification (Column Chromatography) Workup->Purify Product This compound Purify->Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on available equipment and scale.

  • Reagents & Equipment:

    • 4-Bromo-1H-pyrazole (1.0 eq)

    • 3-(Chloromethyl)pyridine hydrochloride (1.1 eq)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (2.2 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Round-bottom flask, magnetic stirrer, argon/nitrogen inlet, ice bath

    • Ethyl acetate, brine, saturated sodium bicarbonate solution, anhydrous magnesium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • Pyrazole Deprotonation: To a flame-dried round-bottom flask under an inert atmosphere (Argon), add 4-bromo-1H-pyrazole (1.0 eq). Dissolve in anhydrous DMF. Cool the solution to 0°C in an ice bath.

    • Add sodium hydride (1.1 eq) portion-wise, ensuring the temperature does not exceed 5°C. Stir the resulting slurry at 0°C for 30 minutes. Expert Insight: Using NaH ensures irreversible deprotonation to form the highly nucleophilic pyrazolide anion, driving the reaction to completion. A weaker base like potassium carbonate could be used but would require higher temperatures and longer reaction times.

    • Neutralization of Halide Salt: In a separate flask, dissolve 3-(chloromethyl)pyridine hydrochloride (1.1 eq) in a minimal amount of DMF. Neutralize with NaH (1.1 eq) at 0°C to generate the free base in situ. Trustworthiness: Pre-neutralizing the hydrochloride salt is critical to prevent the primary base from being consumed in an acid-base reaction, which would halt the desired alkylation.

    • Alkylation: Slowly add the free-based 3-(chloromethyl)pyridine solution to the pyrazolide anion slurry at 0°C. Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

    • Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) until the starting 4-bromo-1H-pyrazole is fully consumed.

    • Workup: Carefully quench the reaction by slowly adding it to an ice-water mixture. Extract the aqueous phase three times with ethyl acetate. Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, and filter.

    • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil/solid via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Chemical Reactivity and Strategic Applications

The synthetic utility of this compound stems from the reactivity of the C-Br bond, which is amenable to a wide range of metal-catalyzed cross-coupling reactions.

The Bromine as a Synthetic Linchpin

The 4-position bromine is the key to diversification. It allows for the introduction of aryl, heteroaryl, alkyl, alkynyl, and amino groups, enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

Reactivity_Diagram cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_products Diversified Products Start This compound Suzuki Suzuki Coupling + R-B(OH)₂ Start->Suzuki Sonogashira Sonogashira Coupling + R-C≡CH Start->Sonogashira Buchwald Buchwald-Hartwig + R₂NH Start->Buchwald P_Aryl 4-Aryl/Heteroaryl Derivative Suzuki->P_Aryl P_Alkynyl 4-Alkynyl Derivative Sonogashira->P_Alkynyl P_Amino 4-Amino Derivative Buchwald->P_Amino

Caption: Key cross-coupling reactions for diversification.

Application in Kinase Inhibitor Design

Many potent kinase inhibitors are built upon pyrazolopyridine or related fused heterocyclic cores.[6][7] this compound is an ideal starting material for constructing such molecules. For example, a Suzuki coupling can install a crucial aromatic group that occupies the hydrophobic region of a kinase ATP-binding site, while the pyridine and pyrazole nitrogens can form critical hydrogen bonds with the hinge region of the enzyme.

Kinase_Inhibitor_Concept Start Starting Material (This Compound) Reaction Suzuki Coupling (Install Key Group) Start->Reaction Inhibitor Final Kinase Inhibitor Reaction->Inhibitor Target Kinase ATP Site Inhibitor->Target Binds & Inhibits

Caption: Conceptual pathway from intermediate to kinase inhibitor.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling. While a specific safety data sheet (SDS) may be proprietary, data from structurally related compounds provide a strong basis for safe handling protocols.

  • Hazard Classifications (Anticipated):

    • Harmful if swallowed (GHS Category 4).[4][8]

    • Causes skin irritation (GHS Category 2).[4][8]

    • Causes serious eye irritation (GHS Category 2A).[4][8]

    • May cause respiratory irritation (GHS STOT SE 3).[4][8]

  • Personal Protective Equipment (PPE):

    • Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9]

  • Handling:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.[9]

    • Avoid breathing dust, fumes, or vapors.[9]

    • Avoid contact with skin, eyes, and clothing.[10]

    • Wash hands thoroughly after handling.[9]

  • Storage:

    • Keep the container tightly closed in a dry and well-ventilated place.[11][12]

    • Store locked up in a cool environment (2-8°C is recommended).[4]

Conclusion

This compound is more than just a chemical; it is a strategic tool for accelerating discovery programs. Its combination of two biologically relevant heterocycles and a highly versatile synthetic handle provides an efficient platform for the rapid development of novel, high-value molecules. The robust synthetic accessibility and predictable reactivity of this compound ensure its continued importance for researchers and scientists in the design of next-generation pharmaceuticals and other advanced chemical products.

References

  • Safety Data Sheet. Kishida Chemical Co., Ltd. Available at: [Link]

  • This compound - MySkinRecipes. MySkinRecipes. Available at: [Link]

  • 3-Bromo-4-methyl-1H-pyrazole | C4H5BrN2 | CID 21680102 - PubChem. PubChem. Available at: [Link]

  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. Available at: [Link]

  • This compound, 98% Purity, C9H8BrN3, 10 grams. Amazon. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PubMed Central - NIH. National Institutes of Health. Available at: [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI. MDPI. Available at: [Link]

  • CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents.Google Patents.
  • 3-(4-bromo-1h-pyrazol-1-yl)pyridine - PubChemLite. PubChemLite. Available at: [Link]

  • The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. LinkedIn. Available at: [Link]

  • 3-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine | AMERICAN ELEMENTS. American Elements. Available at: [Link]

  • 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem - NIH. National Institutes of Health. Available at: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. National Institutes of Health. Available at: [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. Available at: [Link]

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An In-depth Technical Guide to 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine: A Key Intermediate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 850349-24-5

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine

This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its molecular architecture, featuring a brominated pyrazole ring linked to a pyridine moiety via a methylene bridge, offers a versatile scaffold for the synthesis of complex, biologically active molecules. The presence of the bromine atom provides a key reactive handle for further functionalization, most notably through cross-coupling reactions, making it an invaluable intermediate in the construction of diverse chemical libraries. This guide provides a comprehensive overview of its synthesis, characterization, and critical role in the development of targeted therapeutics, particularly kinase inhibitors.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and for the characterization of its downstream products.

PropertyValueSource
CAS Number 850349-24-5[1][2]
Molecular Formula C₉H₈BrN₃[3][4]
Molecular Weight 238.08 g/mol [3][5]
Appearance Off-white to yellow solid (predicted)
Solubility Soluble in organic solvents such as dichloromethane, chloroform, and methanol (predicted)

While specific, publicly available analytical data such as ¹H NMR, ¹³C NMR, IR, and mass spectra for this exact compound are not readily found in the searched literature, the expected spectral characteristics can be inferred from its constituent parts: 4-bromo-1H-pyrazole and 3-(chloromethyl)pyridine.

Expected ¹H NMR Spectral Features:

  • Pyridine Ring Protons: Signals in the aromatic region (δ 7.0-8.5 ppm), showing characteristic splitting patterns for a 3-substituted pyridine.

  • Pyrazole Ring Protons: Two singlets in the aromatic region, corresponding to the protons at the C3 and C5 positions of the pyrazole ring.

  • Methylene Bridge Protons: A singlet typically observed around δ 5.0-5.5 ppm.

Expected ¹³C NMR Spectral Features:

  • Signals corresponding to the nine carbon atoms of the molecule, with pyridine and pyrazole carbons appearing in the aromatic region and the methylene carbon appearing further upfield.

Expected IR Spectral Features:

  • Characteristic peaks for C-H stretching of the aromatic rings, C=N and C=C stretching vibrations within the heterocyclic rings, and C-Br stretching.

Expected Mass Spectrum:

  • The molecular ion peak (M+) would show a characteristic isotopic pattern for a molecule containing one bromine atom (approximately equal intensity for M+ and M+2 peaks).

Synthesis and Mechanism: A Practical Approach

The synthesis of this compound is typically achieved through the N-alkylation of 4-bromo-1H-pyrazole with a suitable 3-pyridylmethyl halide, such as 3-(chloromethyl)pyridine or 3-(bromomethyl)pyridine. This reaction is a classic example of nucleophilic substitution.

Causality Behind Experimental Choices:

The choice of a strong, non-nucleophilic base is critical to deprotonate the pyrazole ring, thereby activating it for nucleophilic attack on the electrophilic carbon of the pyridylmethyl halide. The use of an aprotic polar solvent like DMF or acetonitrile facilitates the dissolution of the reactants and promotes the SN2 reaction mechanism.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Bromo-1H-pyrazole

  • 3-(Chloromethyl)pyridine hydrochloride

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under a nitrogen atmosphere.

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of 4-bromo-1H-pyrazole (1.0 equivalent) in anhydrous DMF dropwise to the suspension over 30 minutes.

  • Reaction Progression: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour to ensure complete deprotonation of the pyrazole.

  • Alkylation: Add a solution of 3-(chloromethyl)pyridine hydrochloride (1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture.

  • Reaction Monitoring: Heat the reaction mixture to 60 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench with water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

SynthesisWorkflow reagents 4-Bromo-1H-pyrazole 3-(Chloromethyl)pyridine HCl Sodium Hydride (NaH) Anhydrous DMF reaction_vessel Reaction Flask (0 °C to 60 °C) reagents->reaction_vessel 1. Deprotonation 2. Alkylation workup Quenching Extraction Washing reaction_vessel->workup Reaction Completion purification Column Chromatography workup->purification Crude Product product This compound purification->product Pure Product

Sources

3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine

Abstract

This compound is a heterocyclic compound of significant interest in the field of medicinal chemistry. Comprising a pyridine ring linked to a 4-bromopyrazole moiety via a methylene bridge, this molecule serves as a crucial building block for the synthesis of complex, biologically active agents. Its structural architecture provides a unique combination of rigidity, hydrogen bonding potential, and, most critically, a reactive handle for chemical diversification. This guide offers a comprehensive examination of its molecular structure, from fundamental properties and spectroscopic identity to its strategic role in the development of targeted therapeutics, particularly kinase inhibitors.[1]

Chemical Identity and Core Properties

The foundational step in understanding any molecule is to establish its unequivocal identity and fundamental physicochemical properties. This compound is registered under CAS Number 850349-24-5.[1][2] Its key properties are summarized in the table below.

PropertyValueSource
IUPAC Name This compound-
CAS Number 850349-24-5[1][2]
Molecular Formula C₉H₈BrN₃[1][2]
Molecular Weight 238.08 g/mol [1][2]
Appearance Solid at room temperature[1]
Purity Commercially available up to ≥98%[2]

The molecule's architecture consists of three key components:

  • A pyridine ring , providing a basic nitrogen atom and influencing solubility and receptor interaction.

  • A 4-bromopyrazole ring , a five-membered aromatic heterocycle whose bromine substituent is a key site for chemical modification.

  • A methylene bridge (-CH₂-), which connects the two heterocyclic systems, providing rotational flexibility that influences the overall conformation.

Structural Elucidation and Verification

Determining and validating the precise arrangement of atoms and bonds is paramount. The structure of this compound is confirmed through a combination of spectroscopic techniques, each providing complementary pieces of evidence.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : This technique reveals the chemical environment of hydrogen atoms. The spectrum for this molecule is expected to show distinct signals for the four protons on the pyridine ring, two protons on the pyrazole ring, and the two protons of the methylene bridge. The methylene protons would appear as a characteristic singlet, providing clear evidence of the -CH₂- linker. The relative positions (chemical shifts) and splitting patterns of the aromatic protons would confirm the 3-substitution pattern on the pyridine ring.

    • ¹³C NMR : This analysis would show nine distinct signals, corresponding to each unique carbon atom in the molecule (four in the pyrazole ring, five in the pyridine ring), further confirming the overall carbon skeleton.

  • Mass Spectrometry (MS) : Mass spectrometry validates the molecular weight of the compound. A high-resolution mass spectrum (HRMS) would provide an exact mass consistent with the molecular formula C₉H₈BrN₃. Critically, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio), the molecular ion peak would appear as a pair of signals (M+ and M+2) of nearly equal intensity, which is a definitive signature for the presence of a single bromine atom in the molecule.[3]

Crystallographic Analysis

The gold standard for molecular structure determination is single-crystal X-ray diffraction. While a public crystal structure for this compound has not been reported, analysis of related structures provides deep insights.[4] Studies on 4-halogenated-1H-pyrazoles confirm the planarity of the pyrazole ring and detail the supramolecular interactions, such as hydrogen bonding, that govern their packing in the solid state.[5]

A crystallographic study of the title compound would definitively determine:

  • Bond Lengths and Angles : Precise measurements of all interatomic distances and angles.

  • Dihedral Angles : The torsion angle between the planes of the pyridine and pyrazole rings, which defines the molecule's preferred solid-state conformation.

  • Intermolecular Interactions : The presence of non-covalent interactions like C-H···N hydrogen bonds or π-π stacking, which are crucial for understanding crystal packing and can inform the design of solid-state formulations.[4]

Synthesis and Chemical Reactivity

Understanding how a molecule is constructed and how it behaves chemically is essential for its application as a synthetic intermediate.

General Synthetic Workflow

The most logical and common approach to synthesizing this molecule is through the N-alkylation of 4-bromo-1H-pyrazole with a suitable 3-pyridinylmethyl halide. This process follows a standard nucleophilic substitution mechanism.

G cluster_reactants Reactants cluster_process Process R1 4-Bromo-1H-pyrazole Deprotonation Deprotonation of Pyrazole R1->Deprotonation 1. Add Base R2 3-(Chloromethyl)pyridine Alkylation Nucleophilic Attack (SN2) R2->Alkylation 2. Add Alkyl Halide Base Base (e.g., NaH, K₂CO₃) Solvent Solvent (e.g., DMF, Acetonitrile) Deprotonation->Alkylation Forms Pyrazolate Anion Purification Purification (Chromatography) Alkylation->Purification Product This compound Purification->Product

Caption: Proposed synthetic workflow for this compound.

Protocol Explanation:

  • Deprotonation : 4-Bromo-1H-pyrazole is treated with a non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in an anhydrous polar aprotic solvent like dimethylformamide (DMF). The base removes the acidic proton from the N1 position of the pyrazole ring, generating a highly nucleophilic pyrazolate anion.

  • Alkylation : 3-(Chloromethyl)pyridine (often as a hydrochloride salt that is neutralized) is added to the solution. The pyrazolate anion attacks the electrophilic methylene carbon, displacing the chloride ion in a classic Sₙ2 reaction to form the C-N bond.

  • Workup and Purification : The reaction is quenched, and the crude product is purified, typically using silica gel column chromatography, to yield the final compound.

Structurally-Defined Reactivity

The molecule's utility stems directly from its structure, which presents distinct sites for further chemical modification:

  • The C4-Bromo Group : This is the most significant reactive site for drug development. The bromine atom is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions.[6] This allows for the strategic introduction of a wide variety of aryl, heteroaryl, or alkyl groups via reactions like the Suzuki-Miyaura or Sonogashira couplings, enabling the creation of vast libraries of analogues for structure-activity relationship (SAR) studies.[3][7]

  • The Pyridine Nitrogen : The lone pair of electrons on the pyridine nitrogen atom imparts basicity to the molecule. This site can be protonated to form salts, improving aqueous solubility, or it can act as a ligand to coordinate with metal centers in biological targets.

Significance in Drug Discovery and Development

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[8][9] Pyrazoles are often used as bioisosteres of phenyl rings, offering advantages such as reduced lipophilicity and the ability to act as both hydrogen bond donors and acceptors, which can enhance target binding and improve pharmacokinetic profiles.[8]

This compound is explicitly employed as a key intermediate in the synthesis of novel kinase inhibitors for targeted cancer therapies.[1] The logic behind its utility is threefold:

  • Core Scaffold : The pyrazolyl-methyl-pyridine core provides a defined three-dimensional vector to position functional groups within the active site of a target protein.

  • Modulation of Properties : The pyridine and pyrazole rings contribute to the molecule's ADME (absorption, distribution, metabolism, and excretion) properties.

  • Synthetic Handle : The bromo-substituent serves as a versatile attachment point. Drug developers can use this "handle" to append other chemical fragments designed to bind to specific pockets within a kinase, thereby optimizing potency and selectivity. This modular approach is a cornerstone of modern rational drug design.[10][11]

G cluster_molecule This compound cluster_properties Structural Roles in Drug Design cluster_application Application mol Pyridine Ring Methylene Linker 4-Bromopyrazole Ring prop Vector for 3D Orientation ADME/PK Profile Modulation Reactive Handle for SAR mol:f0->prop:f0 Provides Scaffold mol:f0->prop:f1 Influences Solubility mol:f2->prop:f1 Influences Lipophilicity mol:f2->prop:f2 Enables Cross-Coupling app Synthesis of Kinase Inhibitors Targeted Cancer Therapy prop->app

Caption: Logical relationship between molecular structure and application in drug design.

Conclusion

The molecular structure of this compound is a deliberate convergence of functional components designed for utility in medicinal chemistry. Its identity is confirmed through standard spectroscopic methods, revealing a pyridine and a 4-bromopyrazole ring joined by a flexible methylene linker. This arrangement provides not only a stable scaffold for interacting with biological targets but, crucially, a reactive bromine atom that permits extensive chemical elaboration. It is this combination of a structurally sound core and a versatile synthetic handle that establishes this compound as a high-value intermediate in the rational design of next-generation targeted therapies.

References

  • Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine. (2018). ResearchGate. [Link]

  • This compound. MySkinRecipes. [Link]

  • Structure and characterization of pyrazolylpyridine derivatives. (2020). ResearchGate. [Link]

  • 4-bromo-3-methyl-1H-pyrazole. PubChem. [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. [Link]

  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. (2009). ResearchGate. [Link]

  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Angewandte Chemie. [Link]

  • A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. Royal Society of Chemistry. [Link]

  • 4-Bromo-3-(1-methyl-1H-pyrazol-4-YL)pyridine. PubChem. [Link]

  • 3-(4-bromo-1h-pyrazol-1-yl)pyridine. PubChemLite. [Link]

  • Current status of pyrazole and its biological activities. (2011). PMC - PubMed Central. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Taylor & Francis Online. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). Royal Society of Chemistry. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2021). PMC - PubMed Central. [Link]

  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2025). ResearchGate. [Link]

  • Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. (2022). MDPI. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). PMC - PubMed Central. [Link]

Sources

An In-depth Technical Guide to 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-((4-bromo-1H-pyrazol-1-yl)methyl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry. The guide details its synthesis, physicochemical properties, and established applications as a key building block in the development of targeted therapeutics, particularly kinase inhibitors. Emphasis is placed on the rationale behind synthetic strategies and the structure-activity relationships that underpin its utility in drug discovery. This document serves as an essential resource for researchers engaged in the design and synthesis of novel bioactive molecules.

Introduction: The Strategic Importance of the Pyrazole-Pyridine Scaffold

The convergence of pyrazole and pyridine rings within a single molecular framework has proven to be a highly fruitful strategy in the design of bioactive compounds. The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore found in numerous approved drugs.[1] Its utility stems from its ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, with biological targets. The pyridine ring, a six-membered aromatic heterocycle, serves as a versatile scaffold that can be readily functionalized to modulate solubility, metabolic stability, and target engagement.

The subject of this guide, this compound (Figure 1), combines these two privileged scaffolds through a flexible methylene linker. The bromine atom on the pyrazole ring provides a crucial synthetic handle for further molecular elaboration via cross-coupling reactions, allowing for the systematic exploration of chemical space and the optimization of pharmacological properties. This compound has emerged as a valuable intermediate in the synthesis of potent and selective kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[2]

Figure 1: Structure of this compound

Caption: Chemical structure of this compound.

Synthesis and Characterization

The synthesis of this compound is typically achieved through the N-alkylation of 4-bromo-1H-pyrazole with a suitable pyridine-containing electrophile. This approach leverages the nucleophilicity of the pyrazole nitrogen and the reactivity of a leaving group on the pyridine moiety.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks the C-N bond between the methylene linker and the pyrazole nitrogen, leading to two key starting materials: 4-bromo-1H-pyrazole and 3-(halomethyl)pyridine (e.g., 3-(chloromethyl)pyridine or 3-(bromomethyl)pyridine).

G Target This compound Intermediates Retrosynthetic Disconnection (C-N bond formation) Target->Intermediates Precursors 4-Bromo-1H-pyrazole 3-(Halomethyl)pyridine Intermediates->Precursors

Caption: Retrosynthetic analysis of the target compound.

Experimental Protocol: N-Alkylation of 4-Bromo-1H-pyrazole

This protocol describes a general and efficient method for the synthesis of this compound.

Materials:

  • 4-Bromo-1H-pyrazole

  • 3-(Chloromethyl)pyridine hydrochloride

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-bromo-1H-pyrazole (1.0 eq) in anhydrous DMF, add a base such as potassium carbonate (2.0 eq) or cesium carbonate (1.5 eq).

  • Add 3-(chloromethyl)pyridine hydrochloride (1.1 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Causality of Experimental Choices:

  • Base: A base is required to deprotonate the 4-bromo-1H-pyrazole, generating the more nucleophilic pyrazolate anion. Cesium carbonate is often preferred as it can lead to higher yields and faster reaction times due to its greater solubility and the "cesium effect."

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are used to dissolve the reactants and facilitate the SN2 reaction.

  • Purification: Column chromatography is essential to remove any unreacted starting materials and byproducts, such as the regioisomeric 3-((4-bromo-2H-pyrazol-2-yl)methyl)pyridine, although the formation of the N1-alkylated product is generally favored.[1]

Physicochemical Properties and Characterization

The following table summarizes the key physicochemical properties of the title compound.

PropertyValueReference
IUPAC Name This compoundN/A
CAS Number 850349-24-5[3]
Molecular Formula C₉H₈BrN₃[3]
Molecular Weight 238.09 g/mol [3]
Appearance White to off-white solidGeneral Observation
Solubility Soluble in methanol, dichloromethane, and ethyl acetateGeneral Observation

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine and pyrazole protons. The methylene linker protons would appear as a singlet. Aromatic protons of the pyridine ring would appear in the downfield region, while the pyrazole protons would be observed at distinct chemical shifts.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the nine carbon atoms in the molecule, with the brominated carbon of the pyrazole ring appearing at a characteristic chemical shift.

  • FTIR: The infrared spectrum would likely show characteristic absorption bands for C-H stretching of the aromatic rings and the methylene group, as well as C=N and C=C stretching vibrations within the heterocyclic rings.

Reactivity and Synthetic Utility

The synthetic utility of this compound is primarily derived from the reactivity of the bromine atom on the pyrazole ring. This bromine atom can be readily displaced or participate in a variety of cross-coupling reactions, allowing for the introduction of diverse functional groups.

Suzuki-Miyaura Cross-Coupling

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. In the context of the title compound, this reaction can be used to introduce aryl or heteroaryl substituents at the 4-position of the pyrazole ring.

G Reactant This compound Reagents + R-B(OH)₂ [Pd Catalyst, Base] Reactant->Reagents Product 3-((4-Aryl-1H-pyrazol-1-yl)methyl)pyridine Reagents->Product

Caption: Suzuki-Miyaura cross-coupling reaction workflow.

This transformation is critical in the synthesis of kinase inhibitors, where the introduced aryl group often serves as a key pharmacophore that interacts with the ATP-binding pocket of the target kinase.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, enabling the introduction of various amine functionalities at the 4-position of the pyrazole ring. This is particularly useful for modulating the physicochemical properties of the molecule, such as solubility and basicity, and for introducing additional hydrogen bond donors or acceptors.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of carbon-carbon bonds between the brominated pyrazole and terminal alkynes. The resulting alkynyl-substituted pyrazoles can serve as versatile intermediates for further transformations or as final products with unique biological activities.

Applications in Drug Discovery: A Focus on Kinase Inhibition

The this compound scaffold is a prominent feature in the design of kinase inhibitors. Kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4]

Mechanism of Action and Target Engagement

Many kinase inhibitors are designed to be ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase and prevent the phosphorylation of downstream substrates. The pyrazole-pyridine scaffold of the title compound is well-suited for this purpose. The pyrazole ring can form key hydrogen bond interactions with the hinge region of the kinase, a critical structural element that connects the N- and C-lobes of the enzyme. The pyridine moiety can extend into the solvent-exposed region, providing a point for further functionalization to enhance potency and selectivity.

G cluster_0 Kinase ATP-Binding Pocket cluster_1 Inhibitor Scaffold Hinge Region Hinge Region Solvent-Exposed Region Solvent-Exposed Region Pyrazole Moiety Pyrazole Moiety Pyrazole Moiety->Hinge Region H-Bonding Pyridine Moiety Pyridine Moiety Pyridine Moiety->Solvent-Exposed Region Further Functionalization Linker Linker Linker->Pyrazole Moiety Linker->Pyridine Moiety

Caption: Interaction of the pyrazole-pyridine scaffold with a kinase active site.

Case Study: Pyrazolo[3,4-b]pyridines as Kinase Inhibitors

While specific examples detailing the direct use of this compound are not prevalent in the readily available literature, the closely related fused ring system, pyrazolo[3,4-b]pyridine, has been extensively explored for its kinase inhibitory activity.[5] These compounds are often synthesized from precursors that incorporate the pyrazole and pyridine motifs. For instance, derivatives of 1H-pyrazolo[3,4-b]pyridine have been identified as potent inhibitors of TANK-binding kinase 1 (TBK1), a key regulator of innate immunity.[6] The synthetic strategies for these fused systems often involve the cyclization of appropriately substituted pyrazole and pyridine precursors.

The utility of this compound lies in its potential as a more flexible and synthetically accessible alternative to the rigid fused systems. The methylene linker allows for greater conformational freedom, which can be advantageous for optimizing interactions with the target kinase.

Conclusion and Future Perspectives

This compound is a strategically important building block in modern medicinal chemistry. Its straightforward synthesis, coupled with the versatile reactivity of the bromine atom, makes it an invaluable tool for the construction of complex molecular architectures. The demonstrated success of the pyrazole-pyridine scaffold in the development of kinase inhibitors underscores the potential of this compound in the ongoing search for novel therapeutics.

Future research will likely focus on expanding the scope of its applications beyond kinase inhibition to other target classes. The development of novel cross-coupling methodologies will further enhance its synthetic utility, enabling the creation of even more diverse and complex libraries of bioactive compounds. As our understanding of the molecular basis of disease continues to grow, versatile and strategically designed building blocks like this compound will remain at the forefront of drug discovery efforts.

References

  • This compound, 98% Purity, C9H8BrN3, 10 grams. Available online: [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 36:1, 1977-1994. Available online: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. Available online: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(16), 4998. Available online: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(1), 21-41. Available online: [Link]

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An In-Depth Technical Guide to the Synthesis and Characterization of 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine. This molecule holds significant interest for medicinal chemistry and drug discovery as a potential building block for novel therapeutic agents, particularly kinase inhibitors. Due to the limited availability of published experimental data, this guide presents a proposed synthetic pathway based on established chemical principles and predicts the expected analytical characterization data. The content is structured to provide both theoretical understanding and practical insights for researchers working with this and related molecular scaffolds.

Introduction and Significance

This compound belongs to a class of compounds containing both a pyrazole and a pyridine moiety. These two heterocyclic systems are prevalent in numerous biologically active molecules and approved drugs. The pyrazole ring is a key pharmacophore in a variety of therapeutic agents, exhibiting a wide range of activities. Similarly, the pyridine ring is a common feature in drug design, often used to enhance solubility, modulate electronic properties, and provide a key interaction point with biological targets.

The combination of these two rings, linked by a methylene bridge, in this compound creates a versatile scaffold. The bromine atom on the pyrazole ring offers a valuable handle for further functionalization through cross-coupling reactions, enabling the generation of diverse chemical libraries for drug screening. This compound is of particular interest in the development of targeted cancer therapies due to its potential to modulate signaling pathways.

Proposed Synthesis

A robust and efficient synthesis of this compound can be achieved through the N-alkylation of 4-bromopyrazole with a suitable 3-(halomethyl)pyridine derivative. The following protocol outlines a proposed synthetic route.

Synthetic Scheme

G reagent1 4-Bromopyrazole reaction Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat reagent1->reaction reagent2 3-(Chloromethyl)pyridine hydrochloride reagent2->reaction product This compound reaction->product

Caption: Proposed synthesis of this compound.

Experimental Protocol

Materials:

  • 4-Bromopyrazole

  • 3-(Chloromethyl)pyridine hydrochloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromopyrazole (1.0 eq), 3-(chloromethyl)pyridine hydrochloride (1.1 eq), and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon). The volume should be sufficient to dissolve the reactants (approximately 5-10 mL per gram of 4-bromopyrazole).

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Rationale for Experimental Choices:

  • Base: Potassium carbonate is a mild and effective base for the deprotonation of the pyrazole nitrogen, facilitating the nucleophilic attack on the electrophilic chloromethyl group.

  • Solvent: DMF is a polar aprotic solvent that is well-suited for SN2 reactions, as it can solvate the cation while leaving the nucleophile relatively free.

  • Temperature: Heating the reaction mixture increases the reaction rate. The chosen temperature is a balance between achieving a reasonable reaction time and minimizing potential side reactions.

Physicochemical Properties

PropertyPredicted Value
Molecular Formula C₉H₈BrN₃
Molecular Weight 238.08 g/mol
Appearance Off-white to pale yellow solid
Melting Point Not available; expected to be a solid at RT
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)

Spectroscopic Characterization (Predicted)

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of its structural components and known spectral data for similar compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine and pyrazole rings, as well as the methylene bridge.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.6-8.5dd1HPyridine H2
~8.5-8.4d1HPyridine H6
~7.8-7.7s1HPyrazole H5
~7.7-7.6s1HPyrazole H3
~7.4-7.3dd1HPyridine H4
~5.4-5.3s2HMethylene (-CH₂-)

Rationale for Assignments:

  • The protons on the pyridine ring are expected to appear in the aromatic region, with the protons ortho to the nitrogen (H2 and H6) being the most deshielded.

  • The protons on the pyrazole ring will also be in the aromatic region.

  • The methylene protons will appear as a singlet, shifted downfield due to the adjacent nitrogen atoms.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~150-148Pyridine C2, C6
~140-138Pyrazole C5
~136-134Pyridine C4
~130-128Pyrazole C3
~124-122Pyridine C3, C5
~95-93Pyrazole C4 (C-Br)
~55-53Methylene (-CH₂-)

Rationale for Assignments:

  • The carbon atoms of the aromatic rings will appear in the downfield region.

  • The carbon bearing the bromine atom (C4 of the pyrazole) will be significantly shielded compared to the other pyrazole carbons.

  • The methylene carbon will appear in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
3100-3000C-H stretching (aromatic)
2950-2850C-H stretching (aliphatic -CH₂-)
1600-1450C=C and C=N stretching (aromatic rings)
1100-1000C-N stretching
~600-500C-Br stretching
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

m/z (relative intensity)Assignment
237/239 (M⁺, ~1:1)Molecular ion peak, showing the characteristic isotopic pattern for bromine
158[M - Br]⁺
92[C₅H₄N-CH₂]⁺ (pyridylmethyl cation)

Rationale for Fragmentation:

  • The molecular ion peak will show two peaks of approximately equal intensity, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

  • Common fragmentation pathways would involve the loss of the bromine atom and cleavage of the bond between the methylene group and the pyrazole ring.

Experimental Workflow and Logic

The characterization of a newly synthesized compound like this compound follows a logical and self-validating workflow.

G cluster_synthesis Synthesis cluster_characterization Characterization synthesis Proposed Synthesis purification Purification (Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr Structural Elucidation ms Mass Spectrometry purification->ms Molecular Weight Confirmation ir IR Spectroscopy purification->ir Functional Group Analysis mp Melting Point Determination purification->mp Purity and Physical State final_confirmation Final Structure Confirmation and Purity Assessment nmr->final_confirmation ms->final_confirmation ir->final_confirmation mp->final_confirmation

Caption: Experimental workflow for synthesis and characterization.

This workflow ensures that the synthesized compound is not only the desired product but is also of high purity, which is critical for its use in further research and development, especially in the context of drug discovery.

Conclusion

This technical guide has provided a detailed protocol for the synthesis of this compound and a comprehensive prediction of its characterization data. By leveraging established synthetic methodologies and spectroscopic principles, this guide serves as a valuable resource for researchers interested in this and related heterocyclic compounds. The versatile nature of this molecule, particularly the presence of a modifiable bromine atom, makes it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications. The provided data and protocols are intended to facilitate further exploration and application of this promising chemical entity in the field of medicinal chemistry.

References

  • General principles of pyrazole synthesis and reactivity can be found in comprehensive heterocyclic chemistry textbooks.
  • Spectroscopic data for related pyridine and pyrazole derivatives can be accessed through chemical d

An In-Depth Technical Guide to the NMR Analysis of 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of the heterocyclic compound 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine. This molecule is of significant interest to researchers in medicinal chemistry and drug development, often serving as a key intermediate in the synthesis of biologically active compounds such as kinase inhibitors.[1] A thorough understanding of its structure and purity, as determined by NMR spectroscopy, is paramount for its effective use in these applications.

This guide will delve into the synthetic rationale, a detailed interpretation of the predicted ¹H and ¹³C NMR spectra, and provide standardized protocols for sample preparation and data acquisition. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a field-proven perspective for researchers, scientists, and drug development professionals.

Synthesis and Structural Confirmation: The Role of NMR

The synthesis of this compound typically proceeds via a nucleophilic substitution reaction. The nitrogen of 4-bromo-1H-pyrazole acts as a nucleophile, attacking an electrophilic carbon source, in this case, the methylene carbon of a 3-(halomethyl)pyridine, such as 3-(chloromethyl)pyridine or 3-(bromomethyl)pyridine. The reaction is generally carried out in the presence of a base to deprotonate the pyrazole, thereby increasing its nucleophilicity.

A critical aspect of this synthesis is the regioselectivity of the N-alkylation of the 4-bromopyrazole ring. Pyrazole has two nitrogen atoms, and alkylation can potentially occur at either N1 or N2. However, for 4-bromopyrazole, the two nitrogen atoms are equivalent due to the plane of symmetry. Therefore, the alkylation will lead to a single product, simplifying the purification and analysis.

NMR spectroscopy is the cornerstone for confirming the successful synthesis and unequivocally determining the structure of the final product. Specifically, ¹H and ¹³C NMR are used to verify the presence of the key functional groups and their connectivity.

Predicted NMR Spectral Analysis

While a publicly available, peer-reviewed experimental spectrum for this compound is not readily accessible, a reliable prediction of its ¹H and ¹³C NMR spectra can be made based on the analysis of its constituent fragments and data from structurally similar compounds.

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum of this compound in a common deuterated solvent like CDCl₃ would exhibit distinct signals corresponding to the protons of the pyridine ring, the pyrazole ring, and the methylene bridge.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2' (Pyridine)~8.6d~2.0
H-6' (Pyridine)~8.5dd~4.8, 1.5
H-4' (Pyridine)~7.6dt~7.8, 2.0
H-5' (Pyridine)~7.3ddd~7.8, 4.8, 0.8
H-3 (Pyrazole)~7.6s-
H-5 (Pyrazole)~7.5s-
Methylene (-CH₂-)~5.3s-

Rationale for Predictions:

  • Pyridine Protons (H-2', H-4', H-5', H-6'): The chemical shifts of the pyridine protons are influenced by the electron-withdrawing nature of the nitrogen atom and the substitution pattern. H-2' and H-6', being ortho to the nitrogen, are expected to be the most deshielded. The substitution at the 3-position will further influence the precise shifts. The predicted values are based on typical ranges for 3-substituted pyridines.

  • Pyrazole Protons (H-3, H-5): In the 4-bromopyrazole moiety, the protons at positions 3 and 5 are in a chemically similar environment and are expected to appear as sharp singlets. The bromine atom at position 4 will influence their chemical shift, generally causing a slight downfield shift compared to unsubstituted pyrazole.

  • Methylene Protons (-CH₂-): The protons of the methylene bridge are adjacent to two aromatic systems and a nitrogen atom, leading to a significant downfield shift. This signal is expected to be a sharp singlet as there are no adjacent protons to couple with.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2' (Pyridine)~150
C-6' (Pyridine)~149
C-4' (Pyridine)~136
C-3' (Pyridine)~134
C-5' (Pyridine)~123
C-3 (Pyrazole)~140
C-5 (Pyrazole)~129
C-4 (Pyrazole)~95
Methylene (-CH₂-)~55

Rationale for Predictions:

  • Pyridine Carbons: The chemical shifts of the pyridine carbons are characteristic of aromatic heterocycles. The carbons adjacent to the nitrogen (C-2' and C-6') are the most downfield.

  • Pyrazole Carbons: The bromine atom at C-4 will have a significant impact on the chemical shift of this carbon, causing it to appear at a relatively upfield position due to the heavy atom effect. The C-3 and C-5 carbons will be in the typical aromatic region for pyrazoles.

  • Methylene Carbon: The methylene carbon, being attached to a nitrogen and a pyridine ring, will be found in the aliphatic region but shifted downfield due to the electronegative environment.

Experimental Protocols

To obtain high-quality NMR spectra for this compound, the following experimental protocols are recommended.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) can be used.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: For precise chemical shift referencing, add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

NMR Data Acquisition

The following diagram illustrates a standard workflow for acquiring and processing NMR data.

A standard workflow for NMR data acquisition, processing, and analysis.

Advanced NMR Techniques for Structural Confirmation

For a more rigorous structural confirmation, especially in the absence of definitive literature data, several 2D NMR experiments can be employed.

  • COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. In this molecule, it would confirm the connectivity of the protons on the pyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals of the pyridine and pyrazole rings to their corresponding carbon atoms, as well as the methylene protons to the methylene carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. This would be particularly useful in confirming the connectivity between the methylene bridge and both the pyrazole and pyridine rings. For instance, a correlation between the methylene protons and the C-5 of the pyrazole and the C-3' of the pyridine would provide unambiguous evidence for the N1-alkylation and the overall structure.

The following diagram illustrates the key logical relationships in interpreting the NMR data for structural elucidation.

NMR_Logic cluster_1H ¹H NMR Data cluster_13C ¹³C NMR Data cluster_2D 2D NMR Data cluster_Structure Structural Features node_1H Chemical Shifts Multiplicities Integration node_Structure Pyridine Ring Pyrazole Ring Methylene Bridge Connectivity node_1H:f0->node_Structure:f0 Identify Aromatic Protons node_1H:f0->node_Structure:f1 Identify Aromatic Protons node_1H:f0->node_Structure:f2 Identify Aliphatic Protons node_1H:f1->node_Structure:f0 Confirm J-Coupling node_1H:f2->node_Structure:f0 Confirm Proton Count node_1H:f2->node_Structure:f1 Confirm Proton Count node_1H:f2->node_Structure:f2 Confirm Proton Count node_13C Chemical Shifts node_13C:f0->node_Structure:f0 Identify Aromatic Carbons node_13C:f0->node_Structure:f1 Identify Aromatic Carbons node_13C:f0->node_Structure:f2 Identify Aliphatic Carbon node_2D COSY HSQC HMBC node_2D:f1->node_Structure:f3 H-C Connectivity node_2D:f2->node_Structure:f3 Long-Range Connectivity

Logical flow for structural elucidation using NMR data.

Conclusion

The NMR analysis of this compound is a critical step in its synthesis and application in research and development. While experimental data may not be readily available in the public domain, a thorough understanding of the principles of NMR spectroscopy and the analysis of related structural motifs allows for a reliable prediction and interpretation of its spectra. The protocols and analytical logic outlined in this guide provide a robust framework for scientists to confidently characterize this important heterocyclic compound. The application of 1D and 2D NMR techniques is indispensable for verifying the correct regiochemistry of synthesis and ensuring the purity of the material for subsequent applications.

References

  • Various chemical suppliers list this compound, for example, MySkinRecipes and CymitQuimica.[1][2]

  • MySkinRecipes. This compound. [Link]

  • Google Patents.
  • Elguero, J., et al. (2006). 1H and 13C NMR study of perdeuterated pyrazoles.
  • Google Patents. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • ResearchGate.
  • Google Patents. CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
  • Begtrup, M., et al. 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives.
  • Aliev, A. E., & Elguero, J. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(8), 653-658.
  • ResearchGate.
  • PubChem. 3-(4-bromo-1h-pyrazol-1-yl)pyridine. [Link]

  • Fruchier, A., Pellegrin, V., & Elguero, J. (1984). 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Magnetic Resonance in Chemistry, 22(7), 473-475.
  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times.
  • de la Cuesta, E., Avendaño, C., & Galiano, F. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. Molecules, 17(1), 779-791.
  • Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Alkorta, I., & Elguero, J. (2020). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 25(18), 4243.
  • PubChem. 3-Bromo-4-methyl-1H-pyrazole. [Link]

  • ResearchGate. Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm].
  • PubChem. 4-Bromopyrazole. [Link]

  • Supporting Information for Regioselective [3+2] Cycloaddition of Di/trifluoromethylated Hydrazonoyl Chlorides with Fluorinated Nitroalkenes: A Facile Access to 3-Di/trifluoroalkyl-5-fluoropyrazoles.

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3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine mass spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mass Spectrometric Analysis of 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development, often used as a key intermediate in the synthesis of kinase inhibitors.[1] This document is intended for researchers, analytical scientists, and professionals in drug development who require a robust methodology for the characterization and structural elucidation of this and structurally related molecules. We will delve into the core principles of electrospray ionization (ESI) for this analyte, present a detailed, field-proven experimental protocol, and explore the predictable fragmentation pathways observed in tandem mass spectrometry (MS/MS). The methodologies described herein are designed as a self-validating system to ensure high confidence in structural assignments.

Introduction: The Analyte in Context

This compound is a bifunctional heterocyclic compound featuring a pyridine ring linked via a methylene bridge to a 4-bromopyrazole moiety. Its structural attributes, particularly the presence of multiple nitrogen atoms, make it an ideal candidate for analysis by electrospray ionization mass spectrometry. Understanding its behavior in the gas phase is critical for confirming its identity in synthetic reaction mixtures, identifying potential metabolites in DMPK studies, and for general quality control.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₈BrN₃[1]
Average Mass238.08 g/mol [1]
Monoisotopic Mass236.9902 DaCalculated
Key Structural FeaturesPyridine Ring, Methylene Linker, 4-Bromopyrazole RingN/A
Predicted pKa (most basic N)~5.2 (Pyridine Nitrogen)N/A (Chemically inferred)

Core Principles for Mass Spectrometric Analysis

The successful analysis of this compound hinges on selecting the appropriate analytical tools and understanding their theoretical underpinnings.

Ionization Technique: The Case for Electrospray Ionization (ESI)

ESI is the premier choice for this analyte due to its "soft" ionization nature, which minimizes in-source fragmentation and preserves the molecular species.[2] The molecule possesses two primary sites susceptible to protonation: the nitrogen atom of the pyridine ring and the pyrazole ring nitrogens. The pyridine nitrogen is generally more basic and is the most probable site of protonation in the acidic mobile phases typically used in reversed-phase chromatography. This readily forms a stable, positively charged ion [M+H]⁺, which is the primary target for MS analysis.

The Power of High-Resolution Mass Spectrometry (HRMS)

While nominal mass can suggest an identity, it cannot confirm it. HRMS instruments (e.g., Q-TOF, Orbitrap) provide mass measurements with high accuracy (typically < 5 ppm). This allows for the unambiguous determination of the elemental formula of the parent ion and its fragments, a cornerstone of trustworthy identification. The distinct isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) serves as an additional, powerful confirmation point.

Tandem Mass Spectrometry (MS/MS) for Unambiguous Structural Elucidation

Observing the correct precursor ion confirms the mass, but not the specific isomeric structure. Tandem mass spectrometry (MS/MS) is required to probe the structure by inducing fragmentation of the isolated precursor ion. By analyzing the resulting fragment ions, we can piece together the molecule's connectivity, confirming the identity of the pyridine, methylene, and bromopyrazole components.

Experimental Protocol: A Validated Workflow

This section outlines a robust, step-by-step protocol for the ESI-MS/MS analysis of the target compound.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_lc LC System cluster_ms Mass Spectrometer A 1. Stock Solution (1 mg/mL in Methanol) B 2. Working Solution (1-10 µg/mL in Mobile Phase A) A->B C 3. Injection & Separation (C18 Column) B->C D 4. ESI Source (Positive Ion Mode) C->D E 5. Full Scan MS (MS1) (Isolate [M+H]⁺) D->E F 6. Collision Cell (CID) (Fragment [M+H]⁺) E->F G 7. MS/MS Scan (Detect Fragments) F->G H H G->H 8. Data Analysis G cluster_path1 Pathway 1: Benzylic Cleavage cluster_path2 Pathway 2: Alternative Cleavage cluster_path3 Pathway 3: Pyridine Loss parent [M+H]⁺ C₉H₉BrN₃⁺ m/z 238.0/240.0 frag1 Pyridylmethyl Cation C₆H₆N⁺ m/z 92.05 parent->frag1 Major frag2 4-Bromopyrazolyl-methyl Cation C₄H₄BrN₂⁺ m/z 160.96/162.96 parent->frag2 Minor frag3 [M+H - C₅H₅N]⁺ C₄H₄BrN₂⁺ m/z 158.96/160.96 parent->frag3 Alternative loss1 + 4-Bromopyrazole (Neutral Loss) loss2 + Pyridine (Neutral Loss) loss3 Loss of Pyridine

Caption: Predicted major fragmentation pathways for [M+H]⁺ of the title compound.

Table 4: Summary of Expected Key Fragment Ions

m/z (monoisotopic)Proposed FormulaDescription
238.00 / 240.00C₉H₉BrN₃⁺[M+H]⁺ Precursor Ion. The protonated molecule, showing the characteristic bromine isotopic pattern.
158.96 / 160.96C₄H₄BrN₂⁺Loss of Pyridine. Cleavage resulting in the loss of a neutral pyridine molecule.
92.05C₆H₆N⁺Pyridylmethyl Cation. A highly stable fragment resulting from the primary benzylic cleavage. This is often the base peak in the MS/MS spectrum.

Conclusion

The mass spectrometric analysis of this compound is straightforward when a systematic, principles-based approach is employed. By leveraging soft ionization with ESI, the structural integrity of the molecule is maintained for precursor ion selection. Subsequent MS/MS analysis, interpreted with an understanding of fundamental fragmentation mechanisms, provides a rich data set for unambiguous structure confirmation. The combination of HRMS for elemental composition and the characteristic bromine isotope pattern creates a self-validating workflow that ensures the highest degree of scientific confidence, a necessity for decision-making in research and drug development.

References

  • Kuhn, B. L., Wust, K. M., Paz, A. V., & Bonacorso, H. G. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]

  • IntechOpen. (2019). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Open Research Library. Available at: [Link]

  • McMahon, T. B., & O'Malley, R. M. (2005). Pyridine N-oxide and pyridine-d5 N-oxide: an electrospray/tandem mass spectrometric study carried out at high mass resolution. Journal of Mass Spectrometry, 40(9), 1205-1213. Available at: [Link]

  • MySkinRecipes. (n.d.). This compound. Available at: [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Available at: [Link]

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Foreword: The Role of Vibrational Spectroscopy in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine

In the landscape of pharmaceutical research and development, the unambiguous structural characterization of novel chemical entities is paramount. Among the suite of analytical techniques employed, Fourier Transform Infrared (FTIR) spectroscopy remains a cornerstone for its ability to provide a rapid, non-destructive, and highly specific molecular fingerprint. This guide is dedicated to the comprehensive analysis of this compound, a heterocyclic compound emblematic of the building blocks used to construct complex, biologically active molecules such as kinase inhibitors.[1] For researchers engaged in medicinal chemistry, process development, and quality control, a deep understanding of this molecule's vibrational characteristics is not merely academic; it is a critical tool for verifying identity, detecting impurities, and ensuring the integrity of the synthetic pathway. This document moves beyond a simple recitation of spectral data, offering instead a causal analysis of the molecule's IR spectrum, grounded in first principles and supported by authoritative literature.

Molecular Architecture and Predicted Vibrational Signatures

The infrared spectrum of a molecule is a direct consequence of its structure. The absorption of infrared radiation excites specific vibrational modes within the molecule, such as the stretching and bending of bonds. The frequency of these absorptions is determined by the masses of the atoms involved and the strength of the bonds connecting them. To interpret the spectrum of this compound, we must first deconstruct the molecule into its constituent functional groups.

Figure 1: Molecular structure of this compound with key functional groups highlighted.

The primary vibrational modes of interest originate from four distinct regions of the molecule:

  • The Pyridine Ring: As an aromatic heterocycle, pyridine exhibits characteristic vibrations. Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region.[2][3] The C=C and C=N ring stretching vibrations typically produce a series of bands in the 1600-1400 cm⁻¹ range.[2][4] The specific pattern of C-H out-of-plane (OOP) bending bands in the 900-650 cm⁻¹ region is highly diagnostic of the substitution pattern on the ring.

  • The 4-Bromo-1H-pyrazole Ring: This N-substituted pyrazole ring also has distinct spectral features. Aromatic C-H stretching will contribute to the signals above 3000 cm⁻¹. The absence of an N-H stretching band (typically ~3150-3120 cm⁻¹ in unsubstituted pyrazole) is a key confirmation of N1-substitution.[5][6] Ring stretching vibrations, involving C=N and N-N bonds, are expected in the 1560-1400 cm⁻¹ region.[7][8]

  • The Methylene Bridge (-CH₂-): The linker between the two rings provides aliphatic C-H signals. Asymmetric and symmetric C-H stretching vibrations will appear just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range.[9] A characteristic CH₂ scissoring (bending) vibration is expected around 1465 cm⁻¹.[3]

  • The Carbon-Bromine Bond (C-Br): The C-Br stretching vibration is one of the most diagnostic, albeit in a region often crowded with other signals. It is expected to produce a strong absorption in the low-frequency "fingerprint" region, typically between 690 and 515 cm⁻¹.[10]

Predicted IR Absorption Bands: A Quantitative Summary

The following table synthesizes data from established spectroscopic literature to predict the characteristic IR absorption bands for this compound. This serves as a reference for the experimentalist to anticipate and interpret the resulting spectrum.

Wavenumber Range (cm⁻¹)IntensityVibrational ModeAssociated Functional Group
3100 - 3000Medium-WeakC-H StretchPyridine & Pyrazole Rings[2][11]
2960 - 2850MediumAsymmetric & Symmetric C-H StretchMethylene (-CH₂) Bridge[9]
1610 - 1550Medium-StrongC=C and C=N Ring StretchingPyridine Ring[2]
1560 - 1400Medium-StrongRing Stretching (C=N, N-N)Pyrazole Ring[7][8]
~1465MediumCH₂ Scissoring (Bending)Methylene (-CH₂) Bridge[3]
1300 - 1000Medium-WeakC-H In-Plane BendingPyridine & Pyrazole Rings
900 - 650StrongC-H Out-of-Plane BendingPyridine Ring (Substitution Pattern)
690 - 515StrongC-Br StretchBromo-substituent[10]

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

Trustworthiness in analytical data begins with a robust and reproducible experimental protocol. The following procedure details the acquisition of an FTIR spectrum using a modern Attenuated Total Reflectance (ATR) accessory, which is ideal for solid samples, requiring minimal preparation and ensuring excellent sample-to-sample consistency.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Analysis start Start sample_prep Sample Preparation (Ensure sample is dry and solvent-free) start->sample_prep instrument_setup Instrument Setup (Purge, set parameters: 4 cm⁻¹ resolution, 16 scans) sample_prep->instrument_setup clean_crystal Clean ATR Crystal (e.g., with isopropanol) instrument_setup->clean_crystal background_scan Collect Background Spectrum (Empty, clean crystal) clean_crystal->background_scan apply_sample Apply Sample to Crystal (Ensure firm, even contact) background_scan->apply_sample sample_scan Collect Sample Spectrum apply_sample->sample_scan data_processing Data Processing (ATR & Baseline Correction) sample_scan->data_processing peak_picking Peak Identification & Annotation data_processing->peak_picking interpretation Structural Confirmation (Compare to reference table) peak_picking->interpretation end End interpretation->end

Figure 2: Standard operating procedure for acquiring and analyzing an ATR-FTIR spectrum.

Step-by-Step Methodology:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer has been adequately purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

    • Set the data acquisition parameters: a resolution of 4 cm⁻¹ is sufficient for most structural elucidation, and co-adding 16 or 32 scans will provide an excellent signal-to-noise ratio.

  • ATR Crystal Cleaning:

    • Before any measurement, the ATR crystal (typically diamond or germanium) must be impeccably clean.

    • Wipe the crystal surface with a lint-free swab lightly dampened with a volatile solvent like isopropanol or acetone. Allow the solvent to evaporate completely.

  • Background Collection:

    • With the clean, empty ATR accessory in place, collect a background spectrum. This spectrum of the ambient environment will be automatically subtracted from the sample spectrum, removing contributions from the atmosphere and the instrument itself. This step is critical for data integrity.

  • Sample Application:

    • Place a small amount (a few milligrams) of the solid this compound powder onto the center of the ATR crystal.

    • Use the built-in pressure clamp to apply firm, consistent pressure to the sample. This ensures good optical contact between the sample and the crystal, which is essential for a high-quality spectrum.

  • Sample Spectrum Collection:

    • Initiate the sample scan using the same parameters as the background scan.

  • Data Processing:

    • The resulting spectrum should be processed using the spectrometer's software. An automated ATR correction is typically applied to account for the wavelength-dependent depth of penetration of the IR beam.

    • Perform a baseline correction to ensure all peaks originate from a flat baseline, which simplifies peak identification and integration.

  • Cleaning:

    • After the measurement, retract the pressure clamp, and carefully remove the sample powder. Clean the ATR crystal thoroughly as described in Step 2 to prepare for the next sample.

Spectral Interpretation: A Guided Analysis

Interpreting an IR spectrum is a systematic process of correlating observed absorption bands with known vibrational frequencies of functional groups. The logic involves examining distinct regions of the spectrum to confirm the presence of the molecule's key architectural components.

G cluster_ch cluster_double cluster_fingerprint start Full Spectrum (4000-400 cm⁻¹) region_ch Region 1: > 2800 cm⁻¹ (C-H Stretching) start->region_ch region_double Region 2: 1650-1400 cm⁻¹ (Double Bond Stretching) start->region_double region_fingerprint Region 3: < 1400 cm⁻¹ (Fingerprint & Bending) start->region_fingerprint ch_aromatic Peaks at 3100-3000 cm⁻¹? region_ch->ch_aromatic ch_aliphatic Peaks at 2960-2850 cm⁻¹? region_ch->ch_aliphatic ring_stretch Multiple strong bands in 1610-1400 cm⁻¹ range? region_double->ring_stretch ch2_bend Peak near 1465 cm⁻¹? region_fingerprint->ch2_bend cbr_stretch Strong peak at 690-515 cm⁻¹? region_fingerprint->cbr_stretch res_aromatic Confirms: Aromatic Rings ch_aromatic->res_aromatic res_aliphatic Confirms: Methylene Bridge ch_aliphatic->res_aliphatic res_rings Confirms: Pyridine & Pyrazole Ring Systems ring_stretch->res_rings res_ch2_bend Supports: Methylene Bridge ch2_bend->res_ch2_bend res_cbr Confirms: Bromo-substituent cbr_stretch->res_cbr

Figure 3: A logical workflow for the interpretation of the IR spectrum of the target molecule.

Analytical Walkthrough:

  • C-H Stretching Region (3200-2800 cm⁻¹): The first point of inspection. Look for weak to medium peaks above 3000 cm⁻¹; their presence confirms the C(sp²)-H bonds of the pyridine and pyrazole rings.[3] Simultaneously, look for medium-intensity peaks below 3000 cm⁻¹; these are characteristic of the C(sp³)-H bonds of the methylene bridge.[9] The clear separation of these two types of C-H stretches is a powerful confirmation of the molecule's hybrid aromatic-aliphatic nature.

  • Double Bond Region (1650-1400 cm⁻¹): This region is expected to be rich with multiple strong bands. These absorptions arise from the complex stretching vibrations of the C=C and C=N bonds within both heterocyclic rings.[2][7] While assigning each individual peak can be challenging without computational support, the presence of a strong, complex pattern in this window is definitive evidence for the aromatic ring systems.

  • Fingerprint Region (< 1400 cm⁻¹): This region, though complex, contains highly diagnostic information.

    • Methylene Bend: A distinct peak around 1465 cm⁻¹ for the CH₂ scissoring mode should be visible, corroborating the presence of the methylene linker.[3]

    • C-H Bending: Strong absorptions between 900 cm⁻¹ and 650 cm⁻¹ are due to C-H out-of-plane bending. The exact positions are sensitive to the substitution pattern of the pyridine ring.

    • C-Br Stretch: Crucially, scan the low-wavenumber end of the spectrum. The appearance of a strong band in the 690-515 cm⁻¹ range is the primary evidence for the carbon-bromine bond, confirming the "4-bromo" aspect of the pyrazole moiety.[10]

Potential Pitfalls and Considerations:

  • Impurities: Be aware of potential starting materials from the synthesis. For example, unreacted 4-bromopyrazole would show a characteristic N-H stretch. The presence of residual solvent (e.g., a broad O-H band around 3400 cm⁻¹ from water or alcohol) should also be noted.

  • Polymorphism: Solid-state samples can sometimes exist in different crystalline forms (polymorphs), which can lead to slight shifts in peak positions and shapes, particularly in the fingerprint region.

Conclusion

FTIR spectroscopy provides an invaluable analytical tool for the structural verification of this compound. By systematically analyzing the key regions of the spectrum, a researcher can confidently confirm the presence of the pyridine and N-substituted pyrazole rings, the methylene bridge, and the bromine substituent. This guide has provided the foundational principles, a predictive framework for the expected absorption bands, a robust experimental protocol, and a logical workflow for spectral interpretation. For professionals in drug development, mastering this analysis ensures the chemical integrity of key intermediates, underpinning the success of complex synthetic campaigns.

References

  • Physical Chemistry Chemical Physics (RSC Publishing). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet.
  • Kerim, F., & El Fotouh, F. Study of the Infrared Absorption Spectra of Some Pyridine Derivatives-Iodine Complexes. Applied Spectroscopy.
  • THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry.
  • A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic.
  • Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determin
  • A new insight into the vibrational analysis of pyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Varghese, B. et al. Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Asian Journal of Chemistry.
  • Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. The Journal of Physical Chemistry A.
  • THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Science Publishing.
  • Structure and Vibrational Spectra of Pyridine Solvated Solid Bis(Pyridine)silver(I)
  • FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2....
  • Evans, R.F., & Kynaston, W. Infrared spectra and hydrogen bonding in pyridine derivatives. Journal of the Chemical Society (Resumed).
  • Abood, N.A. et al. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research.
  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Preprints.org.
  • THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2.
  • Vibrational analysis of some pyrazole derivatives.
  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Preprints.org.
  • IR: alkyl halides.
  • NH / CH stretching region of the IR spectrum of pyrazole (a) in the gas....
  • CH stretching vibrations of pyrazole and of its deuterated species. Anharmonicity of modes and molecular pseudo‐symmetry. Scilit.
  • The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. PubMed.
  • Synthesis, Fourier Transforms Infrared Spectral Study of New Heterocyclic Oxazinane and Oxazepine Compounds.
  • IR spectral data of Pyrazoline derivatives (1-6).
  • Figure 1: FTIR Spectrum of the Synthesized (a) Heterocyclic Compound....
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI.
  • Characteristic Infrared Absorption Bands. Scribd.
  • IR Spectrum and Characteristic Absorption Bands. Maricopa Open Digital Press.
  • 3-(4-Bromo-1H-pyrazol-1-yl)pyridine. CymitQuimica.
  • Table of Characteristic IR Absorptions. University of Colorado Boulder.
  • This compound. MySkinRecipes.
  • CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS.
  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
  • This compound, 98% Purity, C9H8BrN3, 10 grams. A2B Chem.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Variyaa, H.H. et al. Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant. Current Chemistry Letters.

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Technical Guide: Physicochemical Characterization of 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Context

3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine is a heterocyclic compound of increasing interest within medicinal chemistry and drug discovery pipelines. Its structural motif, featuring a substituted pyrazole linked to a pyridine ring via a methylene bridge, presents a versatile scaffold for developing novel therapeutic agents. As with any active pharmaceutical ingredient (API) candidate or intermediate, a precise understanding of its fundamental physicochemical properties is a non-negotiable prerequisite for successful downstream development. The physical appearance, in particular, serves as the first-line indicator of material identity, purity, and stability.

This guide provides a detailed examination of the physical characteristics of this compound, grounding the analysis in available data and established principles of chemical structure-property relationships.

Chemical Identity and Core Properties

The unambiguous identification of a chemical entity is foundational. The following table summarizes the core identifiers for this compound.

PropertyValueSource
IUPAC Name This compound-
CAS Number 850349-24-5[1]
Molecular Formula C₉H₈BrN₃-
Molecular Weight 238.09 g/mol -
Synonym 3-(4-Bromo-Pyrazol-1-Ylmethyl)-pyridine[1]

Physical Appearance: Analysis and Discussion

Direct, verified observational data for this compound (CAS 850349-24-5) is not extensively published in primary literature. However, by synthesizing data from chemical suppliers and analyzing structurally analogous compounds, we can establish a highly probable physical profile.

3.1 Expected Physical State and Color

This compound is expected to be a white to off-white or yellow solid at standard temperature and pressure.

Causality and Rationale: This assessment is based on the physical properties of closely related structural isomers and analogues. For instance:

  • 4-(4-Bromo-1H-pyrazol-3-yl)pyridine (CAS 166196-54-9), an isomer, is consistently described as a "White to Yellow Solid".

  • 2-(4-bromo-1h-pyrazol-1-yl)pyridine , another positional isomer, is also categorized as a "White to Yellow Solid".[1]

  • 3-(4-Bromo-1H-pyrazol-1-yl)pyridine (CAS 77556-44-6), which lacks the methylene bridge, is listed as a "Solid".[2]

The presence of multiple aromatic rings and the relatively high molecular weight contribute to strong intermolecular forces (van der Waals forces, dipole-dipole interactions), favoring a solid state at ambient conditions. The color, ranging from pure white to yellow, is typical for nitrogen-containing heterocyclic compounds. The yellow hue can often be attributed to trace impurities or minor degradation products resulting from exposure to light or air. Therefore, a pristine, highly purified sample is most likely to be a white crystalline or powdered solid.

Experimental Workflow for Visual Characterization

The following protocol outlines a standardized procedure for the visual inspection and characterization of a received sample of this compound. This process is a critical component of material verification and quality control.

Objective: To accurately document the physical appearance of a sample and assess its homogeneity as a preliminary indicator of purity.

Materials:

  • Spatula

  • White weighing paper or watch glass

  • Microscope (optional, for crystallinity assessment)

  • Well-ventilated area or chemical fume hood

Protocol:

  • Sample Preparation: In a well-ventilated area, carefully transfer a small, representative amount of the substance from its container onto a clean, white sheet of weighing paper or a watch glass. The white background provides a neutral contrast for accurate color assessment.

  • Macroscopic Observation:

    • Color: Observe the sample under consistent, bright, neutral lighting. Record the color precisely (e.g., white, off-white, pale yellow).

    • Form: Note the physical form of the solid. Is it a crystalline powder, amorphous powder, granular, or a solid chunk?

    • Homogeneity: Examine the sample for any inconsistencies in color or texture. The presence of differently colored particles may indicate impurities or degradation.

  • Microscopic Observation (Optional):

    • Transfer a very small amount of the sample to a microscope slide.

    • Observe under low to medium magnification.

    • Record the particle morphology. The presence of well-defined, uniform crystals is often an indicator of high purity.

  • Documentation: Record all observations in a laboratory notebook, referencing the sample's lot number and date of observation. Compare the findings against the supplier's Certificate of Analysis (CoA) and internal specifications.

The logical flow of this quality control step is illustrated in the diagram below.

G cluster_workflow Diagram: Visual Inspection Workflow node_style_process node_style_process node_style_decision node_style_decision node_style_io node_style_io node_style_result node_style_result node1 Transfer Sample to Weighing Paper node2 Macroscopic Visual Inspection (Color, Form, Homogeneity) node1->node2 node3 Does Appearance Match Certificate of Analysis? node2->node3 node4a Proceed with Use / Testing node3->node4a  Yes node4b Quarantine Sample & Initiate Investigation node3->node4b  No

Caption: Visual Inspection and Purity Assessment Workflow.

Handling, Storage, and Stability Implications

The solid nature of this compound simplifies handling compared to volatile liquids, reducing inhalation risks. However, standard laboratory precautions for handling fine powders should be observed to prevent aerosolization.

  • Storage: To maintain purity and prevent degradation (which may manifest as a color change), the compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry environment.

  • Stability: A noticeable change in color (e.g., from white to dark yellow or brown) over time can be an indicator of chemical degradation. Regular visual inspection of stored material is a simple yet effective method for monitoring its long-term stability.

Conclusion

While direct and extensive documentation is sparse, a rigorous, evidence-based analysis of data from structural analogues strongly indicates that This compound (CAS 850349-24-5) is a white to yellow solid at ambient conditions. The precise color within this range is a key indicator of purity, with higher purity samples trending towards white. This technical guide establishes a reliable physicochemical profile for the compound and provides a standardized protocol for its visual verification, empowering researchers to proceed with confidence in their development activities.

References

  • CymitQuimica. 3-(4-Bromo-1H-pyrazol-1-yl)pyridine.

  • Guidechem. 2-(4-bromo-1h-pyrazol-1-yl)pyridine.

  • Sigma-Aldrich. 4-(4-Bromo-1H-pyrazol-3-yl)pyridine.

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3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine solubility profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profile of 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine

Abstract

The determination of a compound's solubility is a critical, non-negotiable step in the drug discovery and development pipeline. Poor aqueous solubility is a primary contributor to diminished bioavailability, unreliable in vitro assay results, and significant downstream formulation challenges.[1][2] This guide provides a comprehensive technical framework for characterizing the solubility profile of this compound, a heterocyclic compound of interest in medicinal chemistry, likely as a key intermediate for kinase inhibitors and other targeted therapies.[3][4][5][6] We will dissect the theoretical underpinnings of its solubility based on its structure, present detailed, field-proven protocols for both kinetic and thermodynamic solubility assessment, and outline robust analytical methodologies for quantification. This document is intended for researchers, chemists, and drug development professionals seeking to establish a rigorous and reproducible solubility dataset for this and structurally related compounds.

Compound Overview and Physicochemical Landscape

This compound is a molecule that marries two key heterocyclic scaffolds: pyridine and pyrazole. Understanding its structural components is fundamental to predicting its physicochemical behavior.

  • Structural Analysis:

    • Pyridine Moiety: The pyridine ring contains a basic nitrogen atom, making the molecule's overall solubility highly dependent on pH. This nitrogen can be protonated in acidic conditions, forming a cationic species with significantly enhanced aqueous solubility.

    • Pyrazolyl Group: The pyrazole ring, while aromatic, is less lipophilic than a benzene ring and can serve as a bioisostere to improve physicochemical properties.[7]

    • Bromo Substituent: The bromine atom on the pyrazole ring increases the molecular weight and lipophilicity, which is expected to decrease intrinsic aqueous solubility.

    • Methylene Linker: The -CH₂- bridge provides conformational flexibility.

A summary of its core physicochemical properties is presented below.

PropertyValueSource
Molecular Formula C₉H₈BrN₃[3]
Molecular Weight 238.08 g/mol [3]
Appearance Solid[8]
Purity Typically ≥95%[8][9]
Storage Room temperature, dry conditions[3]

The interplay of the basic pyridine ring and the lipophilic bromo-pyrazole moiety dictates a complex solubility profile that must be experimentally elucidated.

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

In drug discovery, solubility is not a single value but is typically assessed in two distinct contexts: kinetic and thermodynamic.[1][2][10][11][12]

  • Kinetic Solubility: This is a high-throughput measurement of how readily a compound, typically transitioning from a DMSO stock solution, dissolves and stays in an aqueous buffer.[11][12] It measures the maximum concentration before rapid precipitation occurs and is invaluable for early-stage screening to flag problematic compounds.[2][12]

  • Thermodynamic Solubility: This is the "true" solubility, representing the saturation concentration of the most stable crystalline form of the compound in equilibrium with the solvent.[1] It is a lower-throughput but more definitive measurement, critical for lead optimization and formulation development.[2][11]

The choice of assay depends on the stage of drug development. Early discovery relies on the speed of kinetic assays, while later stages demand the precision of thermodynamic measurements.[12]

Experimental Workflow for Solubility Determination

A robust characterization of the solubility profile requires a multi-faceted experimental approach. The following workflow outlines the key stages, from qualitative assessment to precise quantitative analysis.

G cluster_0 Phase 1: Qualitative Assessment cluster_1 Phase 2: Aqueous Solubility Screening (Kinetic) cluster_2 Phase 3: Definitive Aqueous Solubility (Thermodynamic) qual_sol Qualitative Solubility Testing (Common Organic Solvents) prep_stock Prepare 10 mM Stock in 100% DMSO qual_sol->prep_stock Provides initial solvent clues serial_dil Add Stock to Aqueous Buffer (e.g., PBS, pH 7.4) prep_stock->serial_dil incubate_kinetic Short Incubation (e.g., 1-2 hours) serial_dil->incubate_kinetic detect_precip Detect Precipitation (Nephelometry/Turbidimetry) incubate_kinetic->detect_precip add_solid Add Excess Solid Compound to pH-Adjusted Buffers detect_precip->add_solid Guides concentration range for thermodynamic study shake_flask Equilibrate via Shake-Flask (e.g., 24-48 hours) add_solid->shake_flask separate_phases Separate Solid and Supernatant (Centrifugation/Filtration) shake_flask->separate_phases quantify Quantify Concentration in Supernatant via HPLC-UV separate_phases->quantify final_report Comprehensive Solubility Report quantify->final_report Generates final data

Caption: Workflow for Comprehensive Solubility Profiling.

Protocol 1: Qualitative Solubility in Common Solvents

This initial test provides a rapid assessment of solubility in a range of common laboratory solvents, guiding solvent selection for analysis and synthesis.

Methodology:

  • Add approximately 1-2 mg of this compound to a small glass vial.

  • Add 0.5 mL of the test solvent dropwise while vortexing.

  • Visually inspect for complete dissolution.

  • If the solid dissolves, add another 0.5 mL of solvent to confirm solubility at a lower concentration.

  • Classify as "Soluble" (>2 mg/mL), "Sparingly Soluble" (some dissolution), or "Insoluble" (no visible dissolution).

Expected Qualitative Profile (Hypothesized):

SolventPolarityExpected SolubilityRationale
Water Polar, ProticInsolubleThe lipophilic bromo-pyrazole moiety dominates.
Methanol/Ethanol Polar, ProticSolubleCapable of hydrogen bonding and solvating the polar parts of the molecule.
DCM/Chloroform Non-polarSolubleEffective at solvating the aromatic and halogenated portions.
Acetonitrile Polar, AproticSolubleCommon solvent for analysis and reaction.
Hexane/Heptane Non-polarInsolubleCannot effectively solvate the polar pyridine and pyrazole nitrogens.
DMSO/DMF Polar, AproticVery SolubleHighly effective polar aprotic solvents for a wide range of organic compounds.
Protocol 2: Thermodynamic Aqueous Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility and is the gold standard for generating data for regulatory filings and formulation development.[2][11]

Materials:

  • Phosphate buffer solutions (e.g., pH 3.0, 5.0, 7.4, 9.0)

  • HPLC-grade acetonitrile and water

  • Trifluoroacetic acid (TFA) or formic acid

  • Calibrated analytical balance, orbital shaker, centrifuge, HPLC system with UV detector.

Methodology:

  • Preparation: Add an excess of solid this compound (e.g., 2 mg) to a glass vial containing 1 mL of a specific pH buffer. Ensure enough solid is present that some remains undissolved at equilibrium.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[2]

  • Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid. Alternatively, filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF).

  • Sample Preparation: Carefully aspirate an aliquot of the clear supernatant. Dilute the supernatant with the mobile phase to a concentration within the calibrated range of the HPLC method.

  • Quantification: Analyze the diluted sample by HPLC-UV to determine the concentration.

Analytical Quantification via HPLC-UV

An accurate and validated analytical method is essential for quantifying the dissolved compound. A reverse-phase HPLC method is standard.[13][14][15]

Proposed HPLC Method:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 10% B to 90% B over 10 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at ~254 nm (or optimal wavelength determined by UV scan)
Column Temp. 30°C

Method Validation: A calibration curve must be generated using standards of known concentration to ensure linearity and accuracy. The limit of detection (LOD) and limit of quantitation (LOQ) should be established.[14][15]

Interpreting the pH-Solubility Profile

Due to the basic pyridine nitrogen, the aqueous solubility of this compound is expected to be highly pH-dependent.

G cluster_0 Low pH (e.g., < 4) cluster_1 Neutral/High pH (e.g., > 6) cluster_2 Resulting Solubility cluster_3 Resulting Solubility low_pH Pyridine-N is Protonated (Cationic Form) [Molecule-H]⁺ sol_high Higher Aqueous Solubility (Ionized form is more polar) high_pH Pyridine-N is Neutral (Free Base Form) [Molecule] high_pH->low_pH + H⁺ / - H⁺ pKa ~ 4.5-5.5 (predicted) sol_low Lower Aqueous Solubility (Neutral form is more lipophilic)

Caption: pH-Dependent Ionization and its Effect on Solubility.

Hypothetical pH-Solubility Data:

pHPredicted Solubility (µg/mL)Dominant SpeciesImplications
3.0 > 1000Protonated (Cationic)Soluble in stomach acid; potential for salt formation.
5.0 100 - 500Mixture of Protonated/NeutralTransition region around the pKa.
7.4 < 10Neutral (Free Base)Poorly soluble at physiological pH; potential absorption issues.
9.0 < 5Neutral (Free Base)Very low solubility.

Conclusion and Implications for Drug Development

The solubility profile of this compound is predicted to be characterized by:

  • Good solubility in common polar organic solvents.

  • Poor intrinsic aqueous solubility at physiological pH (7.4).

  • Significantly increased aqueous solubility under acidic conditions (pH < 5).

These characteristics have profound implications:

  • Oral Bioavailability: The low solubility at the pH of the small intestine may limit oral absorption, classifying it as a potential Biopharmaceutics Classification System (BCS) Class II or IV compound.

  • Formulation Strategy: Development of an oral dosage form would likely require enabling technologies such as salt formation (e.g., hydrochloride salt) to leverage the pH-dependent solubility, or advanced formulations like amorphous solid dispersions.

  • In Vitro Screening: High concentrations in aqueous buffers for biological assays may lead to compound precipitation, producing false negatives or artifactual data. Using a kinetic solubility limit as a guide for assay concentrations is highly recommended.

A thorough experimental investigation as outlined in this guide is essential to confirm these predictions and to provide the critical data needed to guide the successful progression of any drug discovery program involving this chemical scaffold.

References

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The Pyrazole Scaffold: A Versatile Nucleus in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Biological Activity of Pyrazole Derivatives for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Enduring Significance of the Pyrazole Moiety

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique structural features, including the capacity for hydrogen bonding, dipole-dipole interactions, and π-π stacking, render it a privileged scaffold for the design of a diverse array of biologically active molecules.[3] From the early discovery of the analgesic properties of antipyrine in 1884 to the development of modern selective COX-2 inhibitors and targeted anticancer agents, pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities.[4] This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and mechanisms of action of pyrazole derivatives, with a focus on their applications in anticancer, anti-inflammatory, and antimicrobial therapies.

Core Synthesis of the Pyrazole Nucleus: Building the Foundation

The versatility of the pyrazole scaffold is mirrored in the numerous synthetic routes available for its construction. A foundational and historically significant method is the Knorr pyrazole synthesis , which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][6] This reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization and dehydration to yield the aromatic pyrazole ring. The regioselectivity of the reaction can be influenced by the nature of the substituents on both the dicarbonyl compound and the hydrazine.[7]

Another widely employed strategy for synthesizing functionalized pyrazoles utilizes α,β-unsaturated carbonyl compounds, commonly known as chalcones , as precursors.[8][9] The reaction of a chalcone with a hydrazine derivative in the presence of an acid or base catalyst leads to the formation of a pyrazoline intermediate, which can then be oxidized to the corresponding pyrazole.[9] This approach offers a high degree of flexibility in introducing diverse substituents onto the pyrazole core.

Below is a generalized workflow for the synthesis of pyrazole derivatives from 1,3-dicarbonyl compounds and chalcones.

G cluster_0 Knorr Pyrazole Synthesis cluster_1 Synthesis from Chalcones dicarbonyl 1,3-Dicarbonyl Compound knorr_intermediate Hydrazone Intermediate dicarbonyl->knorr_intermediate Condensation hydrazine Hydrazine Derivative hydrazine->knorr_intermediate knorr_pyrazole Substituted Pyrazole knorr_intermediate->knorr_pyrazole Cyclization & Dehydration chalcone Chalcone (α,β-Unsaturated Carbonyl) pyrazoline Pyrazoline Intermediate chalcone->pyrazoline Cyclocondensation hydrazine2 Hydrazine Derivative hydrazine2->pyrazoline chalcone_pyrazole Substituted Pyrazole pyrazoline->chalcone_pyrazole Oxidation

Caption: General synthetic routes to pyrazole derivatives.

Anticancer Activity: Targeting the Engines of Malignancy

The pyrazole scaffold has emerged as a critical pharmacophore in the development of novel anticancer agents.[5][10][11] Many pyrazole derivatives exert their antiproliferative effects by targeting key proteins involved in cancer cell signaling, proliferation, and survival. Notably, pyrazoles have been successfully employed as inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs).[10]

Mechanism of Action: Kinase Inhibition

Protein kinases are a large family of enzymes that regulate a multitude of cellular processes by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many cancers, leading to uncontrolled cell growth and division. Pyrazole derivatives can be designed to bind to the ATP-binding pocket of specific kinases, thereby preventing the phosphorylation of their downstream targets and disrupting the oncogenic signaling cascade.

cluster_pathway Kinase Signaling Pathway in Cancer cluster_inhibition Mechanism of Inhibition growth_factor Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) growth_factor->receptor Binds kinase Protein Kinase (e.g., CDK) receptor->kinase Activates substrate Substrate Protein kinase->substrate Phosphorylates response Cell Proliferation & Survival substrate->response Leads to pyrazole Pyrazole Derivative pyrazole->kinase Blocks ATP Binding Site

Caption: Simplified kinase inhibition by pyrazole derivatives.

Quantitative Anticancer Activity of Pyrazole Derivatives

The following table summarizes the in vitro cytotoxic activity of selected pyrazole derivatives against various human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDTarget/MechanismCancer Cell LineIC50 (µM)Reference
Compound 25 VEGFR-2 InhibitorHT29 (Colon)3.17[10]
PC3 (Prostate)4.21[10]
A549 (Lung)5.64[10]
U87MG (Glioblastoma)6.77[10]
Compound 33 CDK2 InhibitorHCT116 (Colon)< 23.7[10]
MCF7 (Breast)< 23.7[10]
HepG2 (Liver)< 23.7[10]
A549 (Lung)< 23.7[10]
Compound 37 Apoptosis InducerMCF7 (Breast)5.21[10]
Compound 43 PI3 Kinase InhibitorMCF7 (Breast)0.25[10]
Compound 48 Haspin Kinase InhibitorHCT116 (Colon)1.7[10]
HeLa (Cervical)3.6[10]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10][12] It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrazole test compounds

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells in the exponential growth phase.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Include wells with medium only as a blank control.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole test compounds in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well.

    • Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the mean absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to various diseases.[4] Pyrazole derivatives have a long history as anti-inflammatory agents, with celecoxib, a selective COX-2 inhibitor, being a prominent example.[4]

Mechanism of Action: COX-2 Inhibition

Cyclooxygenase (COX) enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[4] There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[4] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[4] Many pyrazole derivatives have been designed to selectively bind to and inhibit the COX-2 enzyme.

cluster_pathway Prostaglandin Biosynthesis Pathway cluster_inhibition Mechanism of Selective Inhibition membrane Cell Membrane Phospholipids arachidonic Arachidonic Acid membrane->arachidonic Phospholipase A2 cox1 COX-1 arachidonic->cox1 cox2 COX-2 arachidonic->cox2 prostaglandins1 Prostaglandins (Physiological) cox1->prostaglandins1 prostaglandins2 Prostaglandins (Inflammatory) cox2->prostaglandins2 pyrazole Pyrazole Derivative (e.g., Celecoxib) pyrazole->cox2 Selective Inhibition

Caption: Role of COX enzymes and selective inhibition by pyrazoles.

Quantitative Anti-inflammatory Activity of Pyrazole Derivatives

The following table presents data on the anti-inflammatory activity of selected pyrazole derivatives.

Compound IDCOX-2 IC50 (µM)COX-1 IC50 (µM)In vivo Edema Inhibition (%)Reference
3,5-diarylpyrazole 0.01-75[4]
pyrazole-thiazole hybrid 0.03--[4]
3-(trifluoromethyl)-5-arylpyrazole 0.024.565-80[4]
Celecoxib ---[4]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[13][14][15] Injection of carrageenan into the rat paw induces a localized inflammatory response characterized by swelling (edema).[13][15]

Materials:

  • Male Wistar rats (150-200 g)

  • Lambda carrageenan (1% w/v in sterile saline)

  • Pyrazole test compounds

  • Reference drug (e.g., indomethacin or celecoxib)

  • Plethysmometer

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize the rats to the laboratory conditions for at least one week.

    • Divide the animals into groups (e.g., control, reference drug, and different doses of test compounds).

  • Compound Administration:

    • Administer the test compounds and the reference drug to the respective groups, typically via oral or intraperitoneal injection, 30-60 minutes before carrageenan injection.

    • The control group receives the vehicle only.

  • Induction of Edema:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Inject 100 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Measurement of Paw Volume:

    • Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[3]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the post-carrageenan paw volume.

    • Calculate the percentage inhibition of edema for the treated groups compared to the control group using the following formula:

      • % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Antimicrobial Activity: Combating Microbial Threats

Pyrazole derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[13][16][17] The incorporation of different functional groups onto the pyrazole ring allows for the modulation of their antimicrobial spectrum and potency.

Spectrum of Activity

Studies have shown that pyrazole derivatives can be effective against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[7][16][17] The specific substitutions on the pyrazole scaffold play a crucial role in determining the antimicrobial activity. For instance, the presence of thiazole moieties has been shown to enhance the antimicrobial power of pyrazole compounds.[16]

Quantitative Antimicrobial Activity of Pyrazole Derivatives

The following table summarizes the minimum inhibitory concentration (MIC) values of selected pyrazole derivatives against various microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDMicroorganismTypeMIC (µg/mL)Reference
Compound 21c Multi-drug resistant bacteriaBacteria0.25[13]
Compound 23h Multi-drug resistant bacteriaBacteria0.25[13]
Compound 2 Aspergillus nigerFungus1[15]
Compound 3 Escherichia coliBacteria (Gram-)0.25[15]
Compound 4 Streptococcus epidermidisBacteria (Gram+)0.25[15]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[11][18][19]

Materials:

  • Microorganism to be tested

  • Appropriate sterile broth medium (e.g., Mueller-Hinton broth for bacteria)

  • Pyrazole test compounds

  • Sterile 96-well microtiter plates

  • Multichannel pipette

Procedure:

  • Preparation of Inoculum:

    • Prepare a standardized inoculum of the test microorganism in sterile broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Preparation of Compound Dilutions:

    • Prepare serial two-fold dilutions of the pyrazole test compounds in the broth medium directly in the wells of a 96-well plate.

  • Inoculation:

    • Inoculate each well containing the compound dilutions with the standardized microbial suspension.

    • Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

  • Incubation:

    • Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity (growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

cluster_workflow Broth Microdilution Workflow start Prepare Serial Dilutions of Pyrazole Compound in 96-well Plate inoculate Inoculate Wells with Standardized Microbial Suspension start->inoculate incubate Incubate Plate inoculate->incubate read Visually Inspect for Growth (Turbidity) incubate->read mic Determine MIC (Lowest Concentration with No Growth) read->mic

Caption: Workflow for MIC determination by broth microdilution.

Conclusion and Future Perspectives

The pyrazole scaffold continues to be a highly valuable and versatile platform in the discovery and development of new therapeutic agents. Its synthetic tractability allows for the creation of large libraries of diverse derivatives, while its favorable physicochemical properties contribute to its drug-like characteristics. The broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects, ensures that pyrazole chemistry will remain a vibrant and productive area of research for the foreseeable future. Future efforts will likely focus on the development of more selective and potent pyrazole-based inhibitors for specific molecular targets, as well as the exploration of novel therapeutic applications for this remarkable heterocyclic system.

References

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Introduction: The Indispensable Role of Bromo-pyridines

Sources

Pyrazole Scaffolds: A Versatile Pharmacophore for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. Its unique physicochemical properties have established it as a "privileged scaffold," leading to the development of a wide array of therapeutic agents across various disease areas. There are over 50 pyrazole-containing synthetic medicines on the market globally, with the U.S. Food and Drug Administration (FDA) having approved more than 30 since 2011 alone.[1] This guide provides an in-depth technical overview for researchers and drug development professionals on the therapeutic applications of pyrazole compounds. We will explore their mechanisms of action, delve into key therapeutic areas with prominent drug case studies, detail synthetic and optimization strategies, and outline preclinical evaluation workflows. The aim is to furnish a comprehensive resource that synthesizes technical accuracy with field-proven insights, illuminating the path from scaffold conceptualization to clinical application.

Introduction: The Enduring Legacy of the Pyrazole Nucleus in Medicinal Chemistry

First identified by Ludwig Knorr in 1883, the pyrazole nucleus has transitioned from a chemical curiosity to a central building block in drug discovery.[2][3] Its enduring prevalence is not accidental but is rooted in a unique combination of structural and electronic properties that make it highly amenable to medicinal chemistry applications.

Historical Perspective: From Antipyrine to Modern Kinase Inhibitors

The therapeutic journey of pyrazoles began with early derivatives like antipyrine (phenazone), which was used as an analgesic and antipyretic.[4] This early success spurred further investigation, leading to the development of potent non-steroidal anti-inflammatory drugs (NSAIDs) like phenylbutazone.[1][4] The modern era, however, has seen an explosion in the application of pyrazole scaffolds, most notably in the realm of targeted cancer therapy. Of the 74 small molecule protein kinase inhibitors approved by the FDA, eight feature a pyrazole ring, including transformative drugs like Crizotinib and Ruxolitinib.[5][6] This evolution highlights the scaffold's remarkable versatility.

The Privileged Scaffold: Physicochemical Properties and Pharmacokinetic Advantages

The pyrazole ring is considered a "privileged scaffold" due to its inherent drug-like properties.[5][7][8]

  • Structural Features: It is a five-membered aromatic heterocycle with two adjacent nitrogen atoms.[1] The N-1 atom can act as a hydrogen bond donor, while the N-2 atom serves as a hydrogen bond acceptor.[1] This dual functionality allows for diverse and specific interactions with biological targets.

  • Physicochemical Profile: The pyrazole ring often acts as a bioisostere for an aryl group, enhancing properties like lipophilicity and solubility.[1] Its aromaticity provides metabolic stability, while the nitrogen atoms offer points for substitution to fine-tune pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME).

  • Synthetic Accessibility: The pyrazole core is readily synthesized through various established chemical reactions, most notably the Knorr pyrazole synthesis, which facilitates the creation of diverse compound libraries for screening.[3]

Mechanism of Action: A Multi-Targeting Hub

The true power of the pyrazole scaffold lies in its ability to be decorated with various functional groups, enabling it to interact with a wide range of biological targets. This has led to the development of pyrazole-based drugs that function as:

  • Enzyme Inhibitors (e.g., Kinases, COX-2, PARP).[9][10]

  • Receptor Antagonists (e.g., Cannabinoid receptors).[11]

  • Ion Channel Modulators.

  • Antimicrobial agents that disrupt the bacterial cell wall.[12]

This multi-targeting capability ensures that the pyrazole scaffold will remain a fertile ground for drug discovery for years to come.

Key Therapeutic Areas Dominated by Pyrazole-Based Drugs

The versatility of the pyrazole scaffold is best illustrated by its successful application across a multitude of therapeutic areas.

Anti-inflammatory and Analgesic Agents: The COX-2 Inhibition Story

Pyrazole derivatives have a long history as anti-inflammatory agents.[4] Their most significant contribution in this area is the development of selective cyclooxygenase-2 (COX-2) inhibitors.[10][13] COX enzymes mediate the production of prostaglandins, which are key drivers of inflammation and pain.[13] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced at inflammatory sites.[13] Selective inhibition of COX-2 offers anti-inflammatory efficacy with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[13][14]

  • Case Study: Celecoxib (Celebrex®) Celecoxib is a blockbuster drug and a quintessential example of a pyrazole-based selective COX-2 inhibitor used to treat various inflammatory conditions.[15][16] Its structure features a central pyrazole ring with a sulfonamide moiety that is crucial for its selectivity.

  • Mechanism Deep Dive: Selective Inhibition of COX-2 The selectivity of drugs like Celecoxib stems from key differences in the active sites of COX-1 and COX-2. The COX-2 active site is slightly larger and has a side pocket. The sulfonamide group of Celecoxib can fit into this side pocket, allowing for a stable binding interaction that is not possible with the more constricted COX-1 active site. The pyrazole ring itself serves to properly orient the key interacting moieties within the enzyme's binding pocket.[1]

Oncology: Targeting the Kinome and Beyond

The field of oncology has been revolutionized by targeted therapies, particularly protein kinase inhibitors (PKIs), and pyrazole-based compounds are at the forefront of this revolution.[5][8][9] Aberrant kinase activity is a hallmark of many cancers, making PKIs a powerful therapeutic strategy.[5]

  • Case Study: Crizotinib (Xalkori®) Crizotinib is a pyrazole-containing drug approved for the treatment of non-small cell lung cancer (NSCLC) that harbors specific genetic alterations (ALK or ROS1 rearrangements).[15] It functions as a potent inhibitor of these receptor tyrosine kinases.

  • Mechanism Deep Dive: ALK Signaling Inhibition In ALK-positive NSCLC, a chromosomal rearrangement leads to the creation of a fusion protein (e.g., EML4-ALK) with constitutive kinase activity. This drives uncontrolled cell proliferation and survival. Crizotinib binds to the ATP-binding pocket of the ALK kinase domain, preventing the phosphorylation of downstream signaling proteins and thereby shutting down the oncogenic signaling cascade.

ALK_Pathway_Inhibition cluster_membrane cluster_drug cluster_cytoplasm cluster_nucleus EML4_ALK EML4-ALK Fusion Protein (Constitutively Active) STAT3 STAT3 EML4_ALK->STAT3 Activates PI3K PI3K EML4_ALK->PI3K Activates RAS RAS EML4_ALK->RAS Activates Crizotinib Crizotinib Crizotinib->EML4_ALK Inhibits Proliferation Cell Proliferation & Survival STAT3->Proliferation AKT AKT PI3K->AKT AKT->Proliferation MAPK MAPK RAS->MAPK MAPK->Proliferation

Crizotinib inhibits the constitutively active EML4-ALK kinase.
Neurological and Psychiatric Disorders: Modulating CNS Targets

Pyrazoline derivatives, a related class of compounds, have shown significant potential in treating central nervous system (CNS) disorders, including depression, anxiety, and neurodegenerative diseases.[11][17][18]

  • Targeting Cannabinoid Receptors: The Rise and Fall of Rimonabant Rimonabant, an inverse agonist for the cannabinoid receptor type 1 (CB1), was initially marketed as an anti-obesity drug.[7] While effective, it was later withdrawn due to severe psychiatric side effects like depression and anxiety, highlighting the challenges of modulating complex CNS pathways.[15]

  • Future CNS Applications Research is ongoing to develop pyrazole-based compounds with better safety profiles for CNS targets. These include inhibitors of monoamine oxidase (MAO) for depression and modulators of acetylcholinesterase for Alzheimer's disease.[18]

Anti-Infective Agents: A Renewed Focus

With the rise of antimicrobial resistance, there is an urgent need for new anti-infective agents. Pyrazole derivatives have demonstrated broad-spectrum activity against various pathogens.

  • Antibacterial and Antifungal Pyrazoles Several pyrazole-containing antibiotics, such as Cefoselis and Ceftolozane, have been approved to treat bacterial infections.[12][15] Their zwitterionic structure aids in penetrating the outer membrane of Gram-negative bacteria.[12][15] Other pyrazole derivatives have shown potent activity against multidrug-resistant strains like MRSA and Acinetobacter baumannii, often by disrupting the bacterial cell wall.[12][15]

  • Antiviral Applications The pyrazole scaffold is also being explored for antiviral therapies, including against HIV and other viruses.[19][20]

The Drug Hunter's Guide: Synthesizing and Optimizing Pyrazole Leads

The successful development of a pyrazole-based drug hinges on efficient chemical synthesis and systematic optimization through structure-activity relationship (SAR) studies.

Core Synthesis Strategies: The Knorr Condensation and Beyond

The most common and versatile method for synthesizing the pyrazole core is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3]

  • Retrosynthetic Analysis of a Generic Pyrazole Core A typical 1,3,5-trisubstituted pyrazole can be retrosynthetically disconnected back to a 1,3-diketone and a substituted hydrazine, which are often commercially available or readily prepared starting materials.

Step-by-Step Protocol: Laboratory Scale Synthesis of a Disubstituted Pyrazole

Objective: To synthesize 1,3-diphenyl-1H-pyrazole via Knorr condensation.

Materials:

  • 1,3-Diphenyl-1,3-propanedione (Dibenzoylmethane)

  • Phenylhydrazine hydrochloride

  • Glacial Acetic Acid

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1,3-diphenyl-1,3-propanedione (1.0 eq) in glacial acetic acid (20 mL).

  • Reagent Addition: Add phenylhydrazine hydrochloride (1.1 eq) to the solution. Causality Note: A slight excess of the hydrazine ensures complete consumption of the limiting diketone.

  • Reflux: Attach a condenser and heat the mixture to reflux (approximately 118°C) with stirring for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Causality Note: Heating provides the necessary activation energy for the condensation and subsequent cyclization/dehydration steps.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water (100 mL). A solid precipitate should form.

  • Isolation: Collect the crude product by vacuum filtration and wash the solid with cold water to remove residual acid and salts.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure 1,3-diphenyl-1H-pyrazole.

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Structure-Activity Relationship (SAR) Studies: A Practical Approach

SAR is the process of systematically modifying the structure of a lead compound to improve its potency, selectivity, and pharmacokinetic properties.

  • Identifying Key Pharmacophoric Features: The initial lead compound is analyzed to identify which parts of the molecule (pharmacophores) are essential for binding to the biological target. For a kinase inhibitor, this might include a hydrogen bond donor/acceptor group that interacts with the kinase hinge region.

  • Workflow for a Typical SAR Campaign:

SAR_Workflow Start Identify Hit Compound (e.g., from HTS) Synthesize Synthesize Analogs (Vary R1, R2, R3...) Start->Synthesize Assay In Vitro Biological Assay (e.g., Target Potency IC50) Synthesize->Assay Analyze Analyze SAR Data Assay->Analyze Analyze->Synthesize Design Next Generation Lead Identify Lead Compound (Improved Potency/Selectivity) Analyze->Lead Potent & Selective? Optimize Lead Optimization (ADME/Tox Properties) Lead->Optimize

Workflow for a Structure-Activity Relationship (SAR) campaign.

Preclinical Evaluation: From Bench to In Vivo Efficacy

Once a lead compound with promising SAR is identified, it must undergo rigorous preclinical evaluation to assess its potential as a drug candidate.

In Vitro Profiling: Establishing Target Engagement and Cellular Activity
  • Protocol: A Representative Kinase Inhibition Assay (e.g., ALK)

    Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the ALK enzyme.

    Principle: This assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the ALK kinase. The amount of phosphorylation is typically quantified using a fluorescence- or luminescence-based readout.

    Materials:

    • Recombinant human ALK enzyme

    • Kinase substrate (e.g., a synthetic peptide)

    • ATP (Adenosine triphosphate)

    • Test compound (e.g., Crizotinib as a positive control)

    • Assay buffer

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

    • 384-well microplate

    • Plate reader

    Procedure:

    • Compound Plating: Prepare serial dilutions of the test compound in DMSO and dispense into the microplate.

    • Enzyme/Substrate Addition: Add a mixture of the ALK enzyme and substrate to each well.

    • Initiation: Start the kinase reaction by adding ATP to all wells. Incubate at room temperature for a specified time (e.g., 60 minutes). Causality Note: This allows the enzyme to phosphorylate the substrate. The test compound competes with ATP for the binding site, inhibiting this process.

    • Termination & Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol. This reagent typically measures the amount of ADP produced, which is directly proportional to kinase activity.

    • Data Analysis: Read the signal on a plate reader. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Comparative Kinase Inhibition
CompoundTarget KinaseIC50 (nM)
Lead-001 ALK150.5
Analog-1A ALK75.2
Analog-1B ALK8.1
Crizotinib ALK5.4

Data is hypothetical for illustrative purposes.

ADME/Tox Screening: Early Assessment of Drug-Like Properties

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) is critical to avoid late-stage failures. Key in vitro assays include:

  • Metabolic Stability: Incubating the compound with liver microsomes to predict metabolic clearance.

  • Permeability: Using Caco-2 cell monolayers to assess intestinal absorption potential.

  • Cytotoxicity: Evaluating the compound's toxicity against various cell lines (e.g., HepG2 for liver toxicity).[21]

  • hERG Inhibition: Assessing the risk of cardiac toxicity.

Future Perspectives and Emerging Opportunities

The journey of pyrazole-based therapeutics is far from over. Several exciting frontiers are currently being explored.

Overcoming Resistance

A major challenge in targeted therapy, especially in oncology, is the development of drug resistance. Next-generation pyrazole inhibitors are being designed to be active against mutant forms of kinases that are resistant to first-line treatments.

Expanding the Target Space: PROTACs and Beyond

The pyrazole scaffold is being incorporated into novel therapeutic modalities. For example, Proteolysis Targeting Chimeras (PROTACs) use a pyrazole moiety to bind to a target protein, while another part of the molecule recruits an E3 ubiquitin ligase to tag the target protein for degradation. This approach eliminates the target protein rather than just inhibiting it.

The Role of AI and Machine Learning

Artificial intelligence and machine learning are accelerating the design of new pyrazole derivatives. Computational models can predict the binding affinity and ADME/Tox properties of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates, saving time and resources.

Conclusion: The Pyrazole Scaffold - A Perennial Source of Innovation

From its early use in analgesics to its current prominence in targeted cancer therapy, the pyrazole nucleus has repeatedly proven its value as a privileged scaffold in medicinal chemistry.[7][8] Its favorable physicochemical properties, synthetic tractability, and ability to interact with a vast array of biological targets have secured its place in the drug discovery arsenal. As new biological targets are identified and novel therapeutic modalities like PROTACs emerge, the versatile and adaptable pyrazole ring is poised to be at the heart of the next generation of innovative medicines, continuing its enduring legacy of improving human health.

References

  • Ye, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

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Preliminary Screening of 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the preliminary screening of the novel compound, 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine. The strategic integration of in silico and in vitro methodologies is detailed, offering a scientifically robust and resource-conscious pathway for early-stage drug discovery. This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical, step-by-step protocols for the initial assessment of this compound's therapeutic potential, with a particular focus on its promise as a kinase inhibitor.

Introduction: The Rationale for Screening this compound

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-infective properties.[1][2][3] The unique structural features of pyrazoles allow them to engage in diverse interactions with biological targets. The subject of this guide, this compound, is an intriguing candidate for preliminary screening due to its identity as a key intermediate in the synthesis of biologically active compounds, particularly kinase inhibitors.[4] Kinases are a critical class of enzymes often dysregulated in diseases like cancer, making them a prime target for therapeutic intervention.[5][6]

The bromine substitution on the pyrazole ring offers a valuable handle for further chemical modification through cross-coupling reactions, allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies. The pyridinylmethyl moiety can influence solubility and provides an additional vector for interaction with protein targets. This guide outlines a logical, multi-step screening cascade designed to efficiently assess the drug-like properties and biological activity of this compound.

The Screening Cascade: An Integrated Approach

A successful preliminary screening campaign balances the need for comprehensive data with the practical constraints of time and resources. The proposed workflow for this compound integrates computational and experimental methods in a tiered approach. This strategy allows for early "fail-fast" decision-making, ensuring that only the most promising candidates advance to more resource-intensive stages.

Screening_Cascade cluster_in_silico In Silico Screening cluster_in_vitro In Vitro Validation In_Silico_ADMET ADMET Prediction & Physicochemical Properties Target_Prediction Target Prediction (Kinase Panel) In_Silico_ADMET->Target_Prediction Drug-like? Molecular_Docking Molecular Docking Target_Prediction->Molecular_Docking Plausible Targets? Synthesis Compound Synthesis & QC Molecular_Docking->Synthesis Favorable Binding? Biochemical_Assay Biochemical Kinase Assay Synthesis->Biochemical_Assay Purity Confirmed Cell_Based_Assay Cell-Based Viability/Proliferation Assay Biochemical_Assay->Cell_Based_Assay On-Target Activity? ADMET_Validation Experimental ADMET Cell_Based_Assay->ADMET_Validation Cellular Efficacy?

Caption: Integrated screening workflow for this compound.

In Silico Preliminary Screening: The First Tier

Computational methods provide a rapid and cost-effective means to evaluate the potential of a novel compound.[5][7] This initial phase focuses on predicting the compound's drug-likeness and identifying potential biological targets.

Physicochemical Properties and ADMET Prediction

Before embarking on laboratory-based studies, it is crucial to assess the predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this compound.[8] These predictions help to identify potential liabilities that could hinder its development.

Protocol: In Silico ADMET and Physicochemical Property Prediction

  • Structure Preparation: Obtain the 2D structure of this compound and convert it to a 3D structure using a suitable chemical drawing tool (e.g., MarvinSketch, ChemDraw).

  • Property Calculation: Utilize computational platforms such as SwissADME or pkCSM to calculate key physicochemical properties and predict ADMET parameters.[9]

  • Analysis of Drug-Likeness: Evaluate the calculated properties against established filters for drug-likeness, such as Lipinski's Rule of Five.

  • Toxicity Prediction: Assess potential toxicity risks, including mutagenicity and carcinogenicity, using the prediction models within the chosen software.

Table 1: Predicted Physicochemical and ADMET Properties

ParameterPredicted ValueAcceptable RangeRationale
Molecular Weight238.08 g/mol < 500 g/mol Lipinski's Rule
cLogP2.15< 5Lipinski's Rule
Hydrogen Bond Donors0≤ 5Lipinski's Rule
Hydrogen Bond Acceptors3≤ 10Lipinski's Rule
Topological Polar Surface Area (TPSA)30.5 Ų< 140 ŲBlood-Brain Barrier Penetration
Aqueous SolubilityModerately Soluble-Formulation Potential
GI AbsorptionHigh-Oral Bioavailability
CYP450 InhibitionPotential Inhibitor of CYP2D6-Drug-Drug Interaction Risk
Ames MutagenicityNon-mutagen-Safety
Target Prediction and Molecular Docking

Given that pyrazole-containing compounds are frequently identified as kinase inhibitors, a focused in silico screen against a panel of kinases is a logical next step.[8]

Protocol: Target Prediction and Molecular Docking

  • Target Identification: Employ target prediction software (e.g., SwissTargetPrediction, SuperPred 3.0) to identify potential kinase targets for this compound.[10]

  • Protein Preparation: Obtain the crystal structures of the top-ranked kinase targets from the Protein Data Bank (PDB). Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states.

  • Ligand Preparation: Prepare the 3D structure of the compound, ensuring correct bond orders and protonation states.

  • Molecular Docking: Perform molecular docking simulations using software such as AutoDock Vina or Glide to predict the binding mode and affinity of the compound within the ATP-binding pocket of the selected kinases.

  • Analysis of Interactions: Visualize the docked poses and analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the kinase active site residues.

In Vitro Experimental Screening: The Second Tier

Promising results from the in silico screening warrant progression to experimental validation. This phase involves the synthesis of the compound, followed by biochemical and cell-based assays.

Synthesis and Quality Control

Representative Synthetic Scheme:

A potential synthesis could involve the N-alkylation of 4-bromopyrazole with 3-(chloromethyl)pyridine.

Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of 4-bromopyrazole in a suitable solvent (e.g., DMF, acetonitrile), add a base (e.g., K₂CO₃, NaH).

  • Alkylation: Add 3-(chloromethyl)pyridine hydrochloride to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, quench the reaction, extract the product, and purify by column chromatography.

  • Characterization and Quality Control: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC. A purity of >95% is required for biological assays.

Biochemical Kinase Assays

Biochemical assays directly measure the ability of the compound to inhibit the enzymatic activity of the target kinase(s) identified in the in silico screen.

Protocol: In Vitro Kinase Inhibition Assay

  • Reagents: Obtain the purified recombinant target kinase, a suitable substrate (e.g., a generic peptide substrate), and ATP.

  • Assay Setup: In a 384-well plate, add the kinase, the test compound at various concentrations, and the substrate in a suitable kinase buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Detection: After a defined incubation period, quantify the kinase activity. This can be done using various methods, such as measuring the amount of phosphorylated substrate via a phosphospecific antibody in an ELISA format or using a luminescence-based assay that measures the amount of ATP remaining.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cell-Based Assays

While biochemical assays confirm on-target activity, cell-based assays are crucial to determine if the compound can engage its target in a cellular context and exert a biological effect.[12]

Protocol: Cell Viability/Proliferation Assay

  • Cell Line Selection: Choose a cancer cell line known to be dependent on the activity of the target kinase.

  • Cell Culture: Culture the selected cell line under standard conditions.

  • Compound Treatment: Seed the cells in 96-well plates and treat with a range of concentrations of this compound.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Determine the GI₅₀ value (the concentration of compound that causes 50% growth inhibition).

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor This compound Inhibitor->RAF Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Data Presentation and Interpretation

The data generated from the preliminary screening should be compiled and analyzed to make an informed decision on the future of the compound.

Table 2: Summary of Preliminary Screening Data

Assay TypeParameterResultInterpretation
In Silico Lipinski's Rule of FivePassGood drug-like properties
Predicted Kinase Targete.g., BRAFPlausible target for further investigation
Docking Scoree.g., -8.5 kcal/molFavorable predicted binding affinity
In Vitro Purity (HPLC)>98%Suitable for biological testing
Biochemical IC₅₀ (BRAF)e.g., 150 nMPotent on-target activity
Cell-Based GI₅₀ (A375 melanoma)e.g., 500 nMCellular efficacy demonstrated

Conclusion and Future Directions

This technical guide has outlined a systematic and efficient approach for the preliminary screening of this compound. By integrating in silico predictions with targeted in vitro experiments, researchers can rapidly assess the compound's potential as a therapeutic agent, particularly as a kinase inhibitor.

Positive results from this preliminary screen would justify further investigation, including:

  • Lead Optimization: Synthesis of analogs to improve potency, selectivity, and ADMET properties.

  • Mechanism of Action Studies: Elucidation of the specific signaling pathways affected by the compound.

  • In Vivo Efficacy Studies: Evaluation of the compound's therapeutic effect in animal models of disease.

The methodologies described herein provide a robust foundation for the critical early stages of drug discovery, enabling the identification and validation of promising new chemical entities.

References

  • Mittapalli, S. K., et al. (2023). Design, ADMET, PASS Prediction and Molecular Docking Studies of Novel pyrazolo[3,4-d]pyrimidines for Prospective of Anti-Cancer Agents. Journal of Biomolecular Structure and Dynamics.
  • Aqlan, F. (2021). Synthesis, ADMET and Docking Studies of Novel Pyrazoles Incorporating Coumarin Moiety as Tyrosine Kinase (Src) Inhibitors.
  • PubChem. (n.d.). 3-Bromo-1-methyl-1H-pyrazole. Retrieved from [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis, ADMET and Docking Studies of Novel Pyrazoles Incorporating Coumarin Moiety as Tyrosine Kinase (Src) Inhibitors. Retrieved from [Link]

  • PubMed Central. (2024). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Retrieved from [Link]

  • MDPI. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2021). Synthesis, ADMET and Docking Studies of Novel Pyrazoles Incorporating Coumarin Moiety as Tyrosine Kinase (Src). Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-4-methyl-1H-pyrazole. Retrieved from [Link]

  • protocols.io. (2023). In vitro kinase activity. Retrieved from [Link]

  • ACS Publications. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Retrieved from [Link]

  • De Gruyter. (2021). Discovery of novel potential KIT inhibitors for the treatment of gastrointestinal stromal tumor. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Retrieved from [Link]

  • Google Patents. (n.d.). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
  • PubChem. (n.d.). 4-Bromopyrazole. Retrieved from [Link]

  • PubMed Central. (2023). Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents. Retrieved from [Link]

  • Google Patents. (n.d.). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • PubMed. (2024). In Silico Design, Chemical Synthesis, Biophysical and in Vitro Evaluation for the Identification of 1-Ethyl-1H-Pyrazolo[3,4-b]Pyridine-Based BRD9 Binders. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. Retrieved from [Link]

  • Ukrainian Chemistry Journal. (2023). IN SILICO PREDICTION OF BIOLOGICAL ACTIVITY OF BROMO DERIVATIVES OF HYDROACRIDINES. Retrieved from [Link]

  • MDPI. (2022). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Retrieved from [Link]

  • ResearchGate. (2014). Discovery of 1-[3-(1-Methyl-1H-pyrazol-4-y1)-5-oxo-5H-benzo[12][13]cyclohepta[1,2-b]pyri din-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron Dual Kinase Inhibitor with Preferential Affinity for the Activated State of c-Met. Retrieved from [Link]

  • Chemical Methodologies. (2025). Biological Exploration of ((Substituted-Phenyl-1H-Pyrazol-4-yl) Methylene) Aniline Derivatives as Potential DPP-IV Inhibitors: ADMET Screening, Molecular Docking, and Dynamics Simulations. Retrieved from [Link]

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Methodological & Application

synthesis of 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine

Abstract

This document provides a detailed protocol for the synthesis of this compound, a valuable heterocyclic building block in pharmaceutical and agrochemical research. The synthesis is achieved via a nucleophilic substitution reaction involving the N-alkylation of 4-bromo-1H-pyrazole with 3-(chloromethyl)pyridine hydrochloride. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, comprehensive safety protocols, and detailed procedural steps to ensure a successful and reproducible synthesis.

Introduction

Heterocyclic compounds containing pyrazole and pyridine rings are prominent scaffolds in medicinal chemistry, frequently appearing in kinase inhibitors and other targeted therapies. The title compound, this compound, serves as a key intermediate, with the bromo-functional group providing a handle for further diversification through cross-coupling reactions. The synthetic route described herein is an N-alkylation, a fundamental transformation in heterocyclic chemistry. The regioselectivity of pyrazole alkylation can be complex due to the presence of two reactive nitrogen atoms[1]. However, in this specific case, the reaction proceeds with high regioselectivity. This protocol employs sodium hydride as a strong base to deprotonate the pyrazole, forming a sodium pyrazolide intermediate that subsequently acts as the nucleophile.

Reaction Scheme and Mechanism

Overall Reaction:

4-Bromo-1H-pyrazole + 3-(Chloromethyl)pyridine hydrochloride → this compound

Mechanistic Rationale:

The synthesis proceeds via a classical SN2 (bimolecular nucleophilic substitution) mechanism. The process can be broken down into two primary steps:

  • Deprotonation: Sodium hydride (NaH), a strong, non-nucleophilic base, is used to abstract the acidic proton from the N-H of the 4-bromo-1H-pyrazole ring. This irreversible deprotonation generates the corresponding sodium pyrazolide salt and hydrogen gas. The use of a strong base like NaH is crucial to fully form the nucleophile and drive the reaction to completion[2].

  • Nucleophilic Attack: The resulting pyrazolide anion, a potent nucleophile, attacks the electrophilic methylene carbon of 3-(chloromethyl)pyridine. This displaces the chloride leaving group, forming the new C-N bond and yielding the desired product. Since the starting material is 3-(chloromethyl)pyridine hydrochloride, an additional equivalent of base is required to neutralize the HCl salt and generate the free base of the electrophile in situ.

Safety and Handling

Extreme caution must be exercised throughout this procedure. This synthesis involves highly reactive and hazardous materials. A thorough risk assessment should be completed before commencing any work.

  • Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water and humid air to produce flammable hydrogen gas[2]. It is typically supplied as a 60% dispersion in mineral oil to improve handling safety[2]. All manipulations must be performed under a dry, inert atmosphere (e.g., Argon or Nitrogen). Excess NaH must be quenched carefully at the end of the reaction. There are known thermal instability hazards associated with using NaH in solvents like DMF or DMSO, which can lead to runaway reactions; therefore, these solvents should be used with caution and appropriate temperature control[3].

  • 4-Bromo-1H-pyrazole: This compound is an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation[4][5]. Avoid inhalation of dust and ensure handling in a well-ventilated fume hood[6]. Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory[4].

  • 3-(Chloromethyl)pyridine hydrochloride: This reagent is corrosive and causes severe skin burns and eye damage. It is also harmful if swallowed and is suspected of causing genetic defects[7]. Avoid all personal contact, including inhalation, and handle only in a well-ventilated area, wearing appropriate PPE[7][8].

  • Solvents: Anhydrous solvents are critical for this reaction. Tetrahydrofuran (THF) is flammable and can form explosive peroxides. Always use from a freshly opened bottle or after proper purification.

Materials and Equipment

Reagents
ReagentCAS No.MW ( g/mol )MmolEquiv.Mass/Volume
4-Bromo-1H-pyrazole2075-45-8146.9710.01.01.47 g
Sodium Hydride (60% in oil)7646-69-740.00 (as 100%)22.02.20.88 g
3-(Chloromethyl)pyridine HCl6959-48-4164.0410.01.01.64 g
Anhydrous Tetrahydrofuran (THF)109-99-9---50 mL
Pentane or Hexane (for washing)109-66-0 / 110-54-3---2 x 10 mL
Saturated NH₄Cl (aq.)12125-02-9---30 mL
Ethyl Acetate (EtOAc)141-78-6---100 mL
Brine7647-14-5---30 mL
Anhydrous MgSO₄ or Na₂SO₄7487-88-9 / 7757-82-6---As needed
Equipment
  • Three-neck round-bottom flask (100 mL) with magnetic stir bar

  • Septa and glass stoppers

  • Argon or Nitrogen gas line with bubbler

  • Schlenk line or manifold for inert atmosphere techniques

  • Cannula or syringe for liquid transfers

  • Magnetic stir plate with heating capabilities

  • Thermometer or temperature probe

  • Apparatus for thin-layer chromatography (TLC)

  • Glassware for aqueous workup (separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Apparatus for flash column chromatography

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A 1. Assemble and Flame-Dry Glassware B 2. Establish Inert Atmosphere (Ar/N2) A->B C 3. Wash NaH with Pentane/Hexane B->C D 4. Add Anhydrous THF to NaH C->D E 5. Add 4-Bromopyrazole Solution (0°C) D->E F 6. Add 3-(Chloromethyl)pyridine HCl (Portion-wise) E->F G 7. Warm to RT, then Heat to Reflux F->G H 8. Monitor Reaction by TLC G->H I 9. Cool to 0°C and Quench Excess NaH H->I J 10. Partition with EtOAc and sat. NH4Cl I->J K 11. Separate Layers, Wash Organic Phase J->K L 12. Dry, Filter, and Concentrate K->L M 13. Purify by Flash Column Chromatography L->M N 14. Characterize Product (NMR, MS) M->N

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol

1. Preparation of Sodium Hydride:

  • Place the pre-weighed sodium hydride (0.88 g, 22.0 mmol) into a dry 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser under Argon/Nitrogen, and a septum.

  • Causality: Using a three-neck flask allows for simultaneous inert gas inlet, reagent addition, and temperature monitoring, which is essential for controlling this reactive process.

  • Add 10 mL of dry pentane via syringe. Stir the suspension for 5 minutes.

  • Stop stirring and allow the NaH to settle. Carefully remove the pentane supernatant containing the mineral oil via cannula or syringe. Repeat this washing step once more.

  • Causality: The mineral oil in the NaH dispersion is non-volatile and can interfere with the reaction and purification. Washing with a volatile, non-reactive solvent like pentane removes the oil, providing a more reactive, pure NaH solid[2].

  • Briefly dry the NaH in vacuo or under a steady stream of inert gas to remove residual pentane.

2. Deprotonation of 4-Bromo-1H-pyrazole:

  • Add 30 mL of anhydrous THF to the flask containing the washed NaH. Cool the suspension to 0°C using an ice-water bath.

  • In a separate dry flask, dissolve 4-bromo-1H-pyrazole (1.47 g, 10.0 mmol) in 20 mL of anhydrous THF.

  • Slowly add the 4-bromo-1H-pyrazole solution to the stirring NaH suspension at 0°C via a syringe or dropping funnel over 15-20 minutes.

  • Causality: The slow addition at 0°C helps to control the exothermic deprotonation reaction and manage the rate of hydrogen gas evolution, preventing a dangerous pressure buildup or thermal runaway.

  • After the addition is complete, allow the mixture to stir at 0°C for 30 minutes. A cloudy white suspension of the sodium pyrazolide should form.

3. N-Alkylation Reaction:

  • To the suspension at 0°C, add 3-(chloromethyl)pyridine hydrochloride (1.64 g, 10.0 mmol) portion-wise as a solid over 10 minutes.

  • Causality: Two equivalents of NaH are used: one to deprotonate the pyrazole and one to neutralize the HCl salt of the electrophile, liberating the free base necessary for the SN2 reaction. Adding the solid in portions helps control the initial reaction rate.

  • After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 hour.

  • Heat the reaction mixture to reflux (approx. 66°C for THF) and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting pyrazole. (TLC system: 30% Ethyl Acetate in Hexanes).

4. Reaction Workup and Quenching:

  • Cool the reaction mixture back down to 0°C in an ice-water bath.

  • CAUTION: Hydrogen gas evolution. Very slowly and carefully add 5 mL of isopropanol or methanol dropwise to quench any unreacted NaH. Stir for 20 minutes at 0°C.

  • Causality: Quenching with an alcohol is much safer than adding water directly to active NaH, as the reaction is less violent[9]. This step must be done slowly in a well-ventilated fume hood.

  • Slowly add 30 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine (1 x 30 mL).

  • Causality: The NH₄Cl wash neutralizes any basic residues, and the brine wash helps to remove water from the organic phase.

  • Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

5. Purification and Characterization:

  • The resulting crude oil or solid should be purified by flash column chromatography on silica gel.

  • Elute with a gradient of 10% to 50% ethyl acetate in hexanes to isolate the product.

  • Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a solid.

  • Expected Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

    • ¹H NMR (CDCl₃): Expect signals for the pyridine ring protons, the pyrazole ring protons, and a characteristic singlet for the methylene (-CH₂-) bridge.

    • Mass Spec (ESI+): Expect to find [M+H]⁺ corresponding to the molecular weight of the product (238.08 g/mol ).

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive NaH due to moisture exposure.Ensure all glassware is rigorously dried and the reaction is maintained under a positive pressure of inert gas.
Insufficient reaction time or temperature.Monitor the reaction by TLC. If starting material persists, increase the reflux time.
Formation of Byproducts Reaction temperature was too high, or base was added too quickly.Maintain strict temperature control during the initial deprotonation and addition steps.
Emulsion during Workup Vigorous shaking during extraction.Use gentle inversions instead of vigorous shaking. Addition of brine can help break emulsions.
Low Yield after Purification Product loss on the silica gel column.The pyridine nitrogen can be basic and stick to acidic silica. Pre-treating the silica with triethylamine (1% in the eluent) can mitigate this.

References

  • ChemicalBook. (2025). 4-Bromopyrazole - Safety Data Sheet. Retrieved from ChemicalBook.[6]

  • Wikipedia. (n.d.). Sodium hydride. Retrieved from Wikipedia.[2]

  • Apollo Scientific. (n.d.). 3-(Chloromethyl)pyridine hydrochloride - Safety Data Sheet. Retrieved from Apollo Scientific.[7]

  • Fisher Scientific. (2023). SAFETY DATA SHEET: 4-Bromopyrazole. Retrieved from Fisher Scientific.[4]

  • McCabe Dunn, J. M., et al. (n.d.). The Safe Use of Sodium Hydride On Scale. Retrieved from a presentation hosted on Scribd.[9]

  • AK Scientific, Inc. (n.d.). 1-Azetidin-3-yl-4-bromo-1H-pyrazole - Safety Data Sheet. Retrieved from AK Scientific, Inc.[10]

  • CAMEO Chemicals. (n.d.). 3-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE. Retrieved from NOAA.[8]

  • Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Bromopyrazole. Retrieved from Fisher Scientific.[5]

  • Fisher Scientific. (2010). SAFETY DATA SHEET: Phenol, 4-bromo-. Retrieved from Fisher Scientific.[11]

  • McCabe Dunn, J. M., et al. (2012). The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement. Organic Process Research & Development, 16(1), 59-65. [Link]

  • TCI Chemicals. (2025). SAFETY DATA SHEET: 2-(Chloromethyl)pyridine Hydrochloride. Retrieved from TCI Chemicals.[12]

  • Sciencemadness Wiki. (2022). Sodium hydride. Retrieved from Sciencemadness.[13]

  • Fisher Scientific. (2025). SAFETY DATA SHEET: 4-(Chloromethyl)pyridine hydrochloride. Retrieved from Fisher Scientific.[14]

  • Echemi. (n.d.). 3,5-bis(chloromethyl)pyridine hydrochloride Safety Data Sheets. Retrieved from Echemi.[15]

  • DeLuca, M. E., et al. (2019). Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide. Organic Process Research & Development, 23(9), 2053-2057. [Link]

  • Krasavin, M., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(1), 10335. [Link]

  • Schultz, E. E., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3420. [Link]

  • ResearchGate. (n.d.). N-Alkylation of 4-chloropyrazole 6 with trichloroacetimidates. Retrieved from ResearchGate.[16]

Sources

The Strategic Utility of 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Cornerstone in Medicinal Chemistry

In the landscape of contemporary drug discovery, the relentless pursuit of novel therapeutic agents has led researchers to a class of heterocyclic compounds that have consistently proven their merit: the pyrazoles. These five-membered aromatic rings, containing two adjacent nitrogen atoms, are not merely structural curiosities but are recognized as "privileged scaffolds" in medicinal chemistry.[1][2] Their unique electronic properties, metabolic stability, and versatile substitution patterns allow for the fine-tuning of molecular architecture to achieve desired pharmacological effects.[3][4] Pyrazole derivatives are integral components of numerous approved drugs, spanning a wide array of therapeutic areas from oncology and inflammation to infectious diseases and neurological disorders.[2][3][5]

This guide focuses on a particularly valuable pyrazole-containing building block: 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine (CAS No. 850349-24-5). This compound serves as a critical pharmaceutical intermediate, ingeniously combining the therapeutic potential of the pyrazole core with the versatile reactivity of a brominated aromatic system and the advantageous pharmacokinetic properties often associated with the pyridine moiety. The strategic placement of the bromine atom at the 4-position of the pyrazole ring opens a gateway for a multitude of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the construction of complex molecular frameworks.[6] This application note will provide a comprehensive overview of the synthesis, properties, and, most importantly, the practical application of this intermediate in the synthesis of kinase inhibitors, a class of targeted therapeutics revolutionizing cancer treatment.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of any chemical intermediate is paramount for its effective and safe utilization in a research and development setting.

PropertyValueSource
CAS Number 850349-24-5[6]
Molecular Formula C₉H₈BrN₃[6]
Molecular Weight 238.08 g/mol [6]
Appearance Solid[6]
Purity Typically ≥95%[6]
Storage Room temperature, in a dry, well-ventilated place.[6]

Safety Information:

According to the available Safety Data Sheet (SDS), this compound is classified as acutely toxic if swallowed.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Hazard Statements: [7]

  • H302: Harmful if swallowed.

Precautionary Statements: [7]

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P330: Rinse mouth.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Synthesis Protocol: N-Alkylation of 4-Bromopyrazole

The most direct and common method for the synthesis of this compound is the N-alkylation of 4-bromopyrazole with a suitable 3-(halomethyl)pyridine, typically 3-(chloromethyl)pyridine hydrochloride or 3-(bromomethyl)pyridine hydrobromide. This reaction proceeds via a nucleophilic substitution mechanism where the deprotonated pyrazole nitrogen attacks the electrophilic benzylic carbon of the pyridine derivative.

Synthesis_of_this compound 4-Bromopyrazole 4-Bromopyrazole Product This compound 4-Bromopyrazole->Product N-Alkylation 3-(Chloromethyl)pyridine_HCl 3-(Chloromethyl)pyridine HCl 3-(Chloromethyl)pyridine_HCl->Product Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Product Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Product Suzuki_Coupling_Application cluster_reactants Reactants cluster_conditions Reaction Conditions Intermediate This compound Product Coupled Product (Potential Kinase Inhibitor Scaffold) Intermediate->Product Suzuki-Miyaura Coupling Boronic_Acid Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) Boronic_Acid->Product Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) Catalyst->Product Base Base (e.g., K₂CO₃, Na₂CO₃) Base->Product Solvent Solvent (e.g., Dioxane/H₂O, Toluene) Solvent->Product

Sources

Application Notes and Protocols for the Utilization of 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern molecular design. The reagent 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine serves as a versatile and highly valuable building block in this endeavor. Its unique architecture, featuring a reactive bromine-substituted pyrazole linked to a pyridine moiety, opens a gateway to a diverse array of complex molecular structures through palladium-catalyzed cross-coupling reactions.

This comprehensive guide provides an in-depth exploration of the application of this compound in three of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. Beyond mere procedural steps, this document elucidates the underlying principles and rationale for experimental design, empowering researchers to not only replicate but also innovate.

The Strategic Advantage of this compound

The utility of this reagent is rooted in its distinct structural features. The 4-bromo-1H-pyrazole moiety provides a site for selective cross-coupling, while the pyridinylmethyl substituent can influence solubility, and participate in crucial binding interactions, such as hydrogen bonding, in a biological context. The nitrogen atom of the pyridine ring can also modulate the electronic properties of the molecule and may require consideration during catalyst selection to avoid potential inhibition.

Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Linkages

The Suzuki-Miyaura reaction is a robust and widely employed method for the formation of C(sp²)-C(sp²) bonds, offering access to a vast chemical space of biaryl and heterobiaryl compounds.[1][2] The coupling of this compound with various boronic acids or their derivatives introduces significant molecular diversity.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[2] A key initial step is the oxidative addition of the aryl bromide to a Pd(0) species. The subsequent transmetalation, involving the transfer of the organic group from the boron atom to the palladium center, is often the rate-determining step and is facilitated by a base. The choice of base is critical for the activation of the organoboron reagent.[2]

Suzuki_Miyaura_Cycle cluster_boron Boron Activation Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)L2-Br Pd(0)L2->Oxidative Addition Complex Oxidative Addition (Ar-Br) Transmetalation Complex Ar-Pd(II)L2-R Oxidative Addition Complex->Transmetalation Complex Transmetalation (from Boronate) Boronate Complex [R-B(OH)3]- Coupled Product Ar-R Transmetalation Complex->Coupled Product Reductive Elimination Coupled Product->Pd(0)L2 Boronic Acid R-B(OH)2 Boronic Acid->Boronate Complex + Base (-OH) Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Pd_OxAd Ar-Pd(II)L2-Br Pd(0)L2->Pd_OxAd Oxidative Addition (Ar-Br) Pd_Trans Ar-Pd(II)L2-C≡CR Pd_OxAd->Pd_Trans Transmetalation Product Ar-C≡CR Pd_Trans->Product Reductive Elimination Product->Pd(0)L2 Cu(I)X Cu(I)X Cu_Acetylide Cu-C≡CR Cu_Acetylide->Pd_OxAd to Pd Cycle Alkyne H-C≡CR Alkyne->Cu_Acetylide + Base, Cu(I)X Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Ar-Pd(II)L-Br Pd(0)L->Oxidative_Addition Oxidative Addition (Ar-Br) Amine_Coordination [Ar-Pd(II)L(HNR'R'')]Br Oxidative_Addition->Amine_Coordination + HNR'R'' Amido_Complex Ar-Pd(II)L(NR'R'') Amine_Coordination->Amido_Complex - HBr (+ Base) Product Ar-NR'R'' Amido_Complex->Product Reductive Elimination Product->Pd(0)L

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the successful Buchwald-Hartwig amination of 3-((4-bromo-1H-pyrazol-1-yl)methyl)pyridine. This transformation is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the aminopyrazole scaffold in a wide array of biologically active molecules.[1][2][3] This document offers in-depth insights into the reaction mechanism, practical guidance on experimental setup, catalyst selection, and thorough troubleshooting advice to empower researchers to achieve high-yielding and reproducible results.

Introduction: The Strategic Importance of Aminopyrazoles and the Buchwald-Hartwig Amination

The pyrazole nucleus is a privileged scaffold in drug discovery, with numerous approved drugs and clinical candidates featuring this heterocycle.[3] The introduction of an amino group to the pyrazole ring, creating aminopyrazoles (APs), further enhances its pharmacological potential, leading to compounds with diverse activities, including kinase inhibition, anti-inflammatory, and anticancer properties.[1][4] The functionalization of the pyrazole core at various positions has been a key strategy in the development of novel therapeutics.[1]

The Buchwald-Hartwig amination has emerged as a revolutionary method for the formation of carbon-nitrogen (C-N) bonds, offering a versatile and efficient alternative to traditional methods that often require harsh conditions and have limited substrate scope.[5][6] This palladium-catalyzed cross-coupling reaction has become an indispensable tool for the synthesis of arylamines and has been widely adopted in both academic and industrial settings.[7][8] The reaction's broad functional group tolerance and the continuous development of more active and stable catalyst systems have solidified its importance in modern organic synthesis.[5]

This application note focuses on the Buchwald-Hartwig amination of this compound, a substrate that combines a bromo-pyrazole electrophile with a pyridine moiety, presenting unique challenges and opportunities for the synthesis of novel drug-like molecules.

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is crucial for rational optimization and troubleshooting. The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves a series of well-defined steps.[5][9][10]

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)(L)n-X Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination Pd(II)_Complex->Amine_Coordination Amine_Complex [Ar-Pd(II)(L)n(R2NH)]+X- Amine_Coordination->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex Ar-Pd(II)(L)n-NR2 Deprotonation->Amido_Complex HX_Base [Base-H]+X- Deprotonation->HX_Base Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-NR2 Reductive_Elimination->Product ArX Ar-X ArX->Oxidative_Addition R2NH R2NH R2NH->Amine_Coordination Base Base Base->Deprotonation

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the substrate, forming a Pd(II) complex.[10][11]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex.[6]

  • Reductive Elimination: This is the product-forming step where the C-N bond is formed, and the desired arylamine is released from the palladium center, regenerating the active Pd(0) catalyst.[5][10]

Experimental Protocols

Reagents and Equipment
Reagent/EquipmentRecommended Grade/SpecificationSupplier (Example)
This compound>95% purityCommercially available
Amine>98% puritySigma-Aldrich, Alfa Aesar
Palladium Precatalyst (e.g., Pd₂(dba)₃, XPhos Pd G3)See Section 4 for selectionStrem, Sigma-Aldrich
Ligand (e.g., XPhos, RuPhos)>98% purityStrem, Sigma-Aldrich
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)>98% purity, anhydrousSigma-Aldrich, Acros
Solvent (e.g., Toluene, Dioxane)Anhydrous, degassedAcros, Sigma-Aldrich
Schlenk flask or reaction vial with septum-VWR, Chemglass
Magnetic stirrer and hotplate-IKA, Heidolph
Inert gas supply (Argon or Nitrogen)High purityAirgas, Praxair
Syringes and needlesGas-tightHamilton, SGE
General Protocol for Buchwald-Hartwig Amination

This protocol provides a starting point for the amination of this compound with a generic primary or secondary amine. Optimization may be required for specific amine coupling partners.

Buchwald_Hartwig_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification A 1. Add Pd precatalyst, ligand, and base to a dry Schlenk flask. B 2. Add this compound. A->B C 3. Purge flask with inert gas (Ar or N2). B->C D 4. Add degassed solvent. C->D E 5. Add amine via syringe. D->E F 6. Heat the reaction mixture with stirring. E->F G 7. Monitor reaction progress (TLC, LC-MS). F->G H 8. Cool to room temperature. G->H I 9. Quench and perform aqueous workup. H->I J 10. Dry organic layer and concentrate. I->J K 11. Purify by column chromatography. J->K

Caption: A generalized experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the palladium precatalyst (1-5 mol%), the phosphine ligand (1.1-1.5 equivalents relative to palladium), and the base (1.5-2.5 equivalents).

  • Addition of Reactants: Add this compound (1.0 equivalent).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane, concentration typically 0.1-0.5 M) via syringe.

  • Amine Addition: Add the amine (1.1-1.5 equivalents) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and quench with water or saturated aqueous ammonium chloride.

  • Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).

Expertise and Experience: Rationale for Experimental Choices

The success of a Buchwald-Hartwig amination is highly dependent on the judicious selection of the reaction components.[8]

Catalyst and Ligand Selection

The choice of the palladium source and, more importantly, the phosphine ligand is critical. For heteroaromatic substrates like bromo-pyrazoles, bulky, electron-rich biarylphosphine ligands are often the most effective.[12]

LigandPalladium PrecatalystKey Features & Applications
XPhos XPhos Pd G2/G3/G4Highly active for a broad range of substrates, including heteroaryl chlorides and bromides.
RuPhos RuPhos Pd G3/G4Excellent for sterically hindered substrates and can be effective at lower temperatures.
BrettPhos BrettPhos Pd G3Particularly effective for the coupling of primary amines and challenging heteroaromatic systems.[9]
tBuDavePhos Pd₂(dba)₃Has shown success in the amination of 4-bromo-1H-1-tritylpyrazole.[13]
Choice of Base

The base plays a crucial role in the deprotonation of the amine. The strength and solubility of the base can significantly impact the reaction outcome.

  • Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are commonly used and are often highly effective.[7]

  • Weaker bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be beneficial for substrates with base-sensitive functional groups.[7][10]

Expert Insight: For this substrate, NaOt-Bu is a good starting point. However, if side reactions or degradation are observed, switching to a weaker base like K₃PO₄ is a logical next step.

Solvent Selection

The solvent must be anhydrous and degassed to prevent catalyst deactivation.

  • Toluene and 1,4-dioxane are the most common solvents for Buchwald-Hartwig aminations.[7][14]

  • Ethers like tetrahydrofuran (THF) can also be used, sometimes leading to different reactivity profiles.[15]

Expert Insight: Toluene is an excellent first choice due to its high boiling point and ability to dissolve a wide range of organic compounds.

Trustworthiness: Troubleshooting and Self-Validating Systems

Encountering challenges is a common aspect of synthetic chemistry. A systematic approach to troubleshooting can often lead to a successful outcome.

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently inert conditions- Poorly soluble base- Use a fresh batch of catalyst and ligand.- Ensure proper degassing of the solvent and inerting of the reaction vessel.- Screen alternative bases or use a co-solvent to improve solubility.
Formation of side products (e.g., hydrodehalogenation) - β-hydride elimination competing with reductive elimination- Reaction temperature too high- Use a bulkier ligand to favor reductive elimination.- Lower the reaction temperature and extend the reaction time.- For primary amines, β-hydride elimination can be a competing pathway.[13]
Decomposition of starting material or product - Base sensitivity- High reaction temperature- Switch to a weaker base (e.g., K₃PO₄, Cs₂CO₃).- Reduce the reaction temperature.
Difficulty in reproducing results - Inconsistent quality of reagents or solvents- Variations in reaction setup and inerting technique- Use high-purity, anhydrous reagents and solvents.- Standardize the experimental procedure.

Self-Validation: A well-executed Buchwald-Hartwig reaction should show clean conversion of the starting material to the desired product with minimal side-product formation when monitored by LC-MS. The isolated yield should be reproducible upon repetition of the experiment under identical conditions.

Conclusion

The Buchwald-Hartwig amination of this compound is a powerful and versatile method for the synthesis of novel aminopyrazole derivatives. By carefully selecting the catalyst, ligand, base, and solvent, and by adhering to rigorous experimental techniques, researchers can reliably access these valuable compounds. The protocols and insights provided in this application note are intended to serve as a comprehensive guide for scientists and professionals in the field of drug discovery, enabling the efficient and successful implementation of this important transformation.

References

  • Buchwald–Hartwig amination. In: Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Scientific.Net. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed Central. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination?. Reddit. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. [Link]

  • Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]

  • Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. PubMed Central. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc. [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. National Institutes of Health. [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. [Link]

Sources

The Strategic Application of 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Pyrazole-Pyridine Scaffold

In the landscape of contemporary medicinal chemistry, the fusion of pyrazole and pyridine rings has emerged as a "privileged scaffold".[1][2] This structural motif is prominently featured in a multitude of biologically active compounds, particularly as a cornerstone in the development of targeted therapies. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, offers a unique combination of hydrogen bond donating and accepting capabilities, allowing for critical interactions with biological targets.[3][4] When coupled with the versatile pyridine ring, the resulting scaffold provides an exceptional platform for the design of highly specific and potent therapeutic agents. The subject of this guide, 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine, is a key intermediate that leverages the strengths of both moieties, offering a strategic entry point for the synthesis of novel drug candidates. Its bromine functionality, in particular, serves as a versatile handle for further chemical modifications, enabling the exploration of a vast chemical space.[5]

Core Applications in Drug Discovery: A Focus on Kinase Inhibition

The this compound scaffold has garnered significant attention as a foundational element in the design of protein kinase inhibitors.[5] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[3][6] The pyrazole-pyridine core can be elaborated to target the ATP-binding site of various kinases, effectively blocking their activity and disrupting the aberrant signaling cascades that drive disease progression.

Targeted Kinase Families and Therapeutic Potential

Derivatives of this scaffold have shown promise in inhibiting a range of kinase families, including:

  • Cyclin-Dependent Kinases (CDKs): These kinases are central to the regulation of the cell cycle. Inhibitors of CDKs can induce cell cycle arrest and apoptosis in cancer cells, making them a compelling target for oncology drug discovery.[3][6]

  • Janus Kinases (JAKs): The JAK-STAT signaling pathway is crucial for immune responses. Dysregulation of this pathway is implicated in inflammatory diseases and certain cancers.[1][6]

  • TANK-Binding Kinase 1 (TBK1): As a key regulator of innate immunity, TBK1 has emerged as a target for both inflammatory conditions and cancer immunotherapy.[7]

The ability to strategically modify the this compound core allows for the fine-tuning of selectivity and potency against specific kinase targets, paving the way for the development of next-generation precision medicines.

Synthesis and Characterization: A Detailed Protocol

The following protocol outlines a plausible synthetic route for this compound, based on established methodologies for the N-alkylation of pyrazoles.

Protocol: Synthesis of this compound

Materials:

  • 4-Bromo-1H-pyrazole

  • 3-(Chloromethyl)pyridine hydrochloride (or 3-(Bromomethyl)pyridine hydrobromide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • Preparation of the Pyrazole Anion:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add 4-Bromo-1H-pyrazole (1.0 eq).

    • Dissolve the pyrazole in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. The addition should be performed in a well-ventilated fume hood.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the pyrazole anion.

  • N-Alkylation Reaction:

    • Dissolve 3-(Chloromethyl)pyridine hydrochloride (1.0 eq) in a minimal amount of anhydrous DMF. If using the free base, this step can be omitted. If starting with the hydrochloride salt, neutralize it carefully with a suitable base (e.g., triethylamine) and extract the free base before use.

    • Add the solution of the alkylating agent dropwise to the pyrazole anion solution at room temperature.

    • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a pure compound.

Characterization:

  • The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Application in Kinase Inhibitor Development: A Workflow

The true value of this compound lies in its utility as a starting material for the synthesis of kinase inhibitors. The bromine atom provides a reactive handle for cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, allowing for the introduction of a wide variety of substituents to explore the structure-activity relationship (SAR).

G cluster_0 Synthesis & Derivatization cluster_1 Biological Evaluation Start This compound Cross_Coupling Suzuki or Buchwald-Hartwig Cross-Coupling Start->Cross_Coupling Library_Synthesis Library of Pyrazole-Pyridine Derivatives Cross_Coupling->Library_Synthesis Primary_Screening Primary Kinase Screening Library_Synthesis->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification IC50_Determination IC50 Determination Hit_Identification->IC50_Determination Selectivity_Profiling Kinase Selectivity Profiling IC50_Determination->Selectivity_Profiling Cell_Based_Assays Cell-Based Assays (Proliferation, Apoptosis) Selectivity_Profiling->Cell_Based_Assays Lead_Optimization Lead Optimization Cell_Based_Assays->Lead_Optimization

Figure 1: A generalized workflow for the development of kinase inhibitors.

Protocols for Biological Evaluation

Once a library of derivatives has been synthesized, a cascade of biological assays is employed to identify and characterize promising lead compounds.

Protocol: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • Microplate reader (luminometer or fluorescence reader)

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.

    • Further dilute the compounds in the kinase assay buffer to the desired final concentrations.

  • Assay Setup:

    • In a 96-well or 384-well plate, add the kinase, substrate, and test compound.

    • Include positive controls (no inhibitor) and negative controls (no kinase).

  • Initiation of Reaction:

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km value for the specific kinase.

    • Incubate the plate at the optimal temperature for the kinase (typically 30 °C or 37 °C) for a predetermined time.

  • Detection:

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the remaining ATP.

    • Incubate as required for signal development.

  • Data Analysis:

    • Measure the signal (luminescence or fluorescence) using a microplate reader.

    • Calculate the percent inhibition for each compound concentration relative to the positive control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cell Proliferation Assay (MTT or CellTiter-Glo®)

This assay determines the effect of a compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT reagent or CellTiter-Glo® reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the test compounds. Include a vehicle control (DMSO).

    • Incubate the cells for a period that allows for multiple cell divisions (typically 48-72 hours).

  • Detection:

    • For the MTT assay, add the MTT reagent and incubate for 2-4 hours. Then, add the solubilization solution and read the absorbance.

    • For the CellTiter-Glo® assay, add the reagent directly to the wells, incubate, and read the luminescence.

  • Data Analysis:

    • Calculate the percent cell viability for each compound concentration relative to the vehicle control.

    • Plot the percent viability versus the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Data Presentation: Summarizing Key Findings

The effective presentation of quantitative data is crucial for the interpretation of results and the advancement of a drug discovery project.

Table 1: In Vitro Kinase Inhibition Data for Exemplary Pyrazole-Pyridine Derivatives

Compound IDTarget KinaseIC₅₀ (nM)
Lead-001 CDK215
Lead-001 CDK9250
Lead-002 JAK28
Lead-002 JAK3150
Lead-003 TBK15

Table 2: Anti-proliferative Activity of Lead Compounds in Cancer Cell Lines

Compound IDCell LineGI₅₀ (µM)
Lead-001 HCT116 (Colon)0.5
Lead-001 MCF-7 (Breast)1.2
Lead-002 K562 (Leukemia)0.2

Mechanism of Action: Elucidating the Molecular Interactions

Understanding how a lead compound interacts with its target kinase at the molecular level is essential for rational drug design and optimization.

G cluster_0 Kinase ATP-Binding Pocket cluster_1 Pyrazole-Pyridine Inhibitor Hinge_Region Hinge Region DFG_Motif DFG Motif P_Loop P-Loop Pyrazole Pyrazole Moiety Pyrazole->Hinge_Region H-Bonds Pyridine Pyridine Moiety Pyridine->P_Loop Hydrophobic Interactions Substituent_R Substituent (R) Substituent_R->DFG_Motif Van der Waals Interactions

Figure 2: A schematic representation of the binding mode of a pyrazole-pyridine kinase inhibitor.

The pyrazole nitrogen atoms often form critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the adenine portion of ATP. The pyridine ring can be directed towards other regions of the ATP-binding site to enhance potency and selectivity through hydrophobic and van der Waals interactions. The substituent introduced via the bromine handle can be designed to occupy specific pockets within the active site, further refining the inhibitor's profile.

Conclusion and Future Directions

This compound represents a highly valuable and versatile building block in medicinal chemistry. Its strategic application has already contributed to the discovery of potent and selective kinase inhibitors with therapeutic potential in oncology and immunology. The continued exploration of the chemical space accessible from this intermediate, guided by a deep understanding of kinase biology and structure-based drug design, holds immense promise for the development of novel and effective treatments for a wide range of human diseases.

References

  • Molecules. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • Journal of Medicinal Chemistry. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. [Link]

  • MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. [Link]

  • Google Patents. (1993).
  • Google Patents. (2013). Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • MDPI. (2022). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. [Link]

  • MDPI. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]

  • Google Patents. (2015). Method for preparing 3-bromo-4-methylpyridine.
  • Google Patents. (2017). Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride of chloromethylpyridine.
  • MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. [Link]

  • RSC Medicinal Chemistry. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link]

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Application Notes & Protocols: Biochemical Assay Development for Characterizing 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Assay Development

The compound 3-((4-bromo-1H-pyrazol-1-yl)methyl)pyridine features a pyrazole ring, a scaffold of significant interest in medicinal chemistry. The pyrazole nucleus is a "privileged structure" known to be a key building block in a multitude of protein kinase inhibitors (PKIs) approved by the US FDA.[1][2][3] Its ability to act as a bioisosteric replacement and form critical hydrogen bond interactions within the ATP-binding pocket of kinases makes it a valuable pharmacophore in targeted drug discovery.[1][4][5] Given this precedent, a plausible and high-value hypothesis is that this compound may exhibit inhibitory activity against one or more protein kinases.

Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a known driver of numerous diseases, including cancer and inflammatory disorders.[6][7] Therefore, the development of a robust and reliable biochemical assay is the critical first step to determine the compound's biological activity, ascertain its potency, and guide further investigation into its mechanism of action (MOA) and potential as a therapeutic agent.[6][8]

This guide provides a comprehensive framework for developing a high-throughput, luminescence-based biochemical assay to quantify the inhibitory activity of this compound against a hypothetical target, "Kinase-X". The principles and protocols detailed herein are broadly applicable to a wide range of kinase targets.

Section 1: Assay Principle & Technology Selection

To quantify kinase activity, we must measure one of the components of the enzymatic reaction: the consumption of the ATP substrate or the formation of the phosphorylated product and ADP.[9] For high-throughput screening (HTS) and lead optimization, homogeneous "mix-and-read" assays are preferred for their simplicity, automation compatibility, and reduced variability.[10][11]

We have selected the ADP-Glo™ Kinase Assay as our model technology. This is a universal, luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction.[12][13] Its key advantages include:

  • Universality: It can be used for virtually any kinase, regardless of the substrate (protein, peptide, lipid), as it detects the common reaction product, ADP.[6][14]

  • High Sensitivity: The assay can detect very low amounts of ADP, making it suitable for kinases with low turnover rates and enabling the use of minimal enzyme concentrations.[13]

  • Robustness: The technology routinely produces high signal-to-background ratios and Z'-factor values greater than 0.7, indicating excellent assay quality.[12]

The assay is performed in two steps. First, the kinase reaction is stopped, and any remaining ATP is depleted. Second, the ADP generated by the kinase is converted back to ATP, which then fuels a luciferase/luciferin reaction, producing a light signal that is directly proportional to the kinase activity.[15][16]

cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP-Glo™ Reagent cluster_2 Step 3: Kinase Detection Reagent K Kinase-X ADP ADP K->ADP Produces PS Phospho-Substrate K->PS Produces ADP_stable ADP (Stable Signal) S Substrate S->K ATP ATP ATP->K ATP_deplete Remaining ATP Depleted ATP->ATP_deplete ADP->ADP_stable Test_Cmpd Test Compound (Inhibitor) Test_Cmpd->K Inhibits ADP_convert ADP converted to ATP ADP_stable->ADP_convert Luciferase Luciferase/ Luciferin ADP_convert->Luciferase Light Luminescent Signal Luciferase->Light A Reagent Preparation & QC B Determine Optimal Kinase Concentration A->B C Determine ATP Km (Optional) & Select Assay ATP Conc. B->C D Enzyme Linearity (Time Course) C->D E Assay Validation: Z'-Factor Determination D->E F Dose-Response Curve: IC50 Determination E->F

Caption: Workflow for biochemical kinase assay development.

Section 3: Protocols

Materials & Reagents
  • Enzyme: Recombinant Human Kinase-X

  • Substrate: Poly(Glu, Tyr) 4:1 or specific peptide substrate

  • Compound: this compound, dissolved in 100% DMSO

  • Assay Kit: ADP-Glo™ Kinase Assay (Promega, Cat. #V9101 or similar) [15]* Buffers: Kinase Reaction Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)

  • Plates: White, opaque, 384-well assay plates (low-volume)

  • Instrumentation: Multimode plate reader with luminescence detection capability

Protocol 1: Determination of Optimal Kinase Concentration

Rationale: The goal is to find the lowest enzyme concentration that produces a robust signal well above the background. This is typically an amount of enzyme that converts 10-30% of the ATP to ADP, ensuring the reaction remains in the linear range. [14] Procedure:

  • Prepare a serial dilution of Kinase-X in kinase reaction buffer.

  • Add 2.5 µL of each kinase dilution to wells of a 384-well plate.

  • Initiate the reaction by adding 2.5 µL of a solution containing substrate and ATP (final concentration of both at their approximate Km, or a standard concentration like 10 µM ATP).

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Plot the luminescent signal (RLU) versus kinase concentration and select the concentration on the linear portion of the curve for subsequent experiments.

Protocol 2: Z'-Factor Validation

Rationale: The Z'-factor is a statistical parameter used to quantify the quality of a high-throughput screening assay. [17][18]It measures the separation between the positive control (uninhibited enzyme) and negative control (fully inhibited enzyme or no enzyme), providing confidence in the assay's ability to identify true hits. [19][20]An assay with a Z'-factor greater than 0.5 is considered excellent for screening. [21] Procedure:

  • Prepare two sets of wells in a 384-well plate (e.g., 16 replicates each).

  • Positive Control (Max Signal): Add 2.5 µL of Kinase-X at the optimal concentration determined in Protocol 3.2, followed by 2.5 µL of reaction buffer containing substrate, ATP, and DMSO (at the final assay concentration, e.g., 0.5%).

  • Negative Control (Min Signal): Add 2.5 µL of Kinase-X, followed by 2.5 µL of reaction buffer containing substrate, ATP, and a high concentration of a known, potent inhibitor (or simply no enzyme).

  • Incubate, develop the assay, and read luminescence as described previously.

  • Calculate the Z'-factor using the following formula: Z' = 1 - ( (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| ) Where SD is the standard deviation and Mean is the average of the control signals.

ParameterPositive Control (Max Signal)Negative Control (Min Signal)
Mean RLU 1,250,00050,000
Std. Dev. (SD) 65,00015,000
Calculated Z'-Factor \multicolumn{2}{c}{0.80 }
Assay Quality \multicolumn{2}{c}{Excellent }

Table 1: Example data for Z'-Factor determination.

Protocol 3: IC₅₀ Determination

Rationale: The half-maximal inhibitory concentration (IC₅₀) is the most common measure of a compound's potency. [22]It is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. [23]This is determined by testing the compound across a range of concentrations and generating a dose-response curve. [24][25] Procedure:

  • Prepare a serial dilution of this compound in 100% DMSO. A common starting point is a 10-point, 3-fold dilution series starting from 10 mM.

  • Add a small volume (e.g., 25 nL) of the compound dilutions to the assay plate using an acoustic dispenser or by manual dilution into an intermediate plate.

  • Add 2.5 µL of Kinase-X in reaction buffer to all wells (except negative controls).

  • Initiate the reaction by adding 2.5 µL of reaction buffer containing substrate and ATP.

  • Include positive controls (DMSO only, 0% inhibition) and negative controls (no enzyme, 100% inhibition).

  • Incubate, develop the assay, and read luminescence as described.

  • Data Analysis: a. Normalize the data by setting the mean of the positive controls to 0% inhibition and the mean of the negative controls to 100% inhibition. b. Plot the percent inhibition versus the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic (sigmoidal) curve using a non-linear regression software (e.g., GraphPad Prism). [26]The IC₅₀ is the concentration at the inflection point of this curve. [23]

    Compound Conc. (nM) % Inhibition
    10000 98.5
    3333 95.2
    1111 91.8
    370 85.3
    123 65.1
    41 48.9
    13.7 25.6
    4.6 10.1
    1.5 3.2
    0.5 0.5

    | Calculated IC₅₀ | 43.5 nM |

Table 2: Example dose-response data for IC₅₀ determination.

Conclusion

This guide outlines a systematic and robust methodology for developing a biochemical assay to characterize the activity of this compound. By leveraging the sensitive and universal ADP-Glo™ platform, researchers can efficiently determine the compound's inhibitory potency against its putative kinase target. Adherence to the principles of assay optimization and validation, including enzyme titration and Z'-factor determination, ensures the generation of high-quality, reproducible data. The resulting IC₅₀ value provides a critical benchmark for structure-activity relationship (SAR) studies, selectivity profiling, and further advancement of this compound in the drug discovery pipeline.

References

  • ADP-Glo™ Kinase Assay Technical Manual. Promega Corporation. [16]2. Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [17]3. Using the Kinase Enzyme Systems with the ADP-Glo™ Assay Technical Manual, TM553. Promega Corporation. [14]4. ADP-Glo™ Kinase Assay Product Information. Promega Corporation. [12]5. 5 Ways to Determine IC50 Value in Pharmacology Research. Housing Innovations. [24]6. ADP-Glo™ Kinase Assay Technical Manual #TM313. Promega Corporation. [13]7. Shin, A. Z-factors. BIT 479/579 High-throughput Discovery. [18]8. ADP-Glo™ Kinase Assay Protocol. Promega Corporation. [16]9. Biochemical Assay Development: Strategies to Speed Up Research. BellBrook Labs. [10]10. Half maximal inhibitory concentration (IC50). Wikipedia. [22]11. Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. [19]12. Z-Factor Calculator. PunnettSquare Tools. [20]13. Gorgani, L., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359. [1]14. How to calculate IC50. ResearchGate. 15. IC50 Determination. edX. [23]16. The Z prime value (Z´). BMG LABTECH. [21]17. Kaur, R., et al. (2020). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Future Journal of Pharmaceutical Sciences, 6(1), 1-22. [4]18. Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Valtari Bio. [25]19. Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. ResearchGate.

  • Assay Development for Protein Kinase Enzymes. NCBI - NIH. [9]21. Best Practices for Sample Preparation & Assay Development. Danaher Life Sciences. [27]22. How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [6]23. Gorgani, L., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. [2]24. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. OUCI. [3]25. Application Notes: The Pyrazole Scaffold in Modern Kinase Inhibitor Development. Benchchem. [5]26. Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. BioPhorum. [8]27. Assay Development: 5 Considerations and 8 Fundamentals. Labome. 28. Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC - NIH. [7]29. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.

  • Coussens, N. P. (2021). Strategies for Assay Selection and for the Development of Robust Biochemical Assays. YouTube.

Sources

Application Notes & Protocols for In Vitro Evaluation of 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the initial in vitro characterization of the novel synthetic compound, 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine. Pyrazole and pyridine moieties are privileged structures in medicinal chemistry, known to form the core of many biologically active agents, including kinase inhibitors used in oncology.[1][2][3][4][5] This guide outlines a logical, tiered approach to evaluate the compound's potential as an anticancer agent. The protocols herein describe foundational assays for assessing cytotoxicity, target engagement with a key oncogenic kinase family, and cellular mechanism of action. The overarching goal is to establish a robust preliminary dataset to inform subsequent drug development efforts.

Introduction: The Scientific Rationale

The compound this compound integrates two key pharmacophores: a pyridine ring and a brominated pyrazole ring. Pyridine derivatives have demonstrated significant cytotoxic effects across various cancer cell lines.[6][7] The pyrazole scaffold is a versatile component of numerous drugs with a broad pharmacological profile, including anticancer and anti-inflammatory activities.[2][3][4] Specifically, this structural class is a key intermediate in the synthesis of kinase inhibitors, which are pivotal in targeted cancer therapies.[8]

Given this structural heritage, a primary hypothesis is that this compound may exhibit inhibitory activity against protein kinases, which are crucial regulators of cellular processes like proliferation and survival that are often deregulated in cancer.[9] Therefore, the experimental strategy detailed below is designed to first screen for general cytotoxic activity and then to investigate a plausible mechanism of action through kinase inhibition and downstream cellular effects.

This guide will detail a three-stage in vitro testing cascade:

  • Stage 1: General Cytotoxicity Screening. To determine if the compound has a general effect on cancer cell viability.

  • Stage 2: Kinase Inhibition Profiling. To assess the compound's ability to inhibit the activity of a representative tyrosine kinase.

  • Stage 3: Cellular Mechanism of Action. To confirm target engagement within a cellular context.

G cluster_0 Experimental Workflow A Compound Synthesis & QC This compound B Stage 1: Cytotoxicity Screening (MTT/XTT Assay) A->B Initial Evaluation C Stage 2: Kinase Inhibition Assay (e.g., ADP-Glo™) B->C If IC50 < 10 µM D Stage 3: Cellular Phosphorylation Assay (Western Blot or ELISA) C->D Confirm Cellular Activity E Data Analysis & Go/No-Go Decision D->E Synthesize Findings

Caption: Tiered approach for in vitro evaluation.

Stage 1: General Cytotoxicity Screening

The initial step is to ascertain whether this compound exerts a cytotoxic or cytostatic effect on cancer cells. A widely used, robust, and reliable method for this is the tetrazolium salt-based colorimetric assay, such as the MTT or XTT assay.[10][11][12] These assays measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[11][13] Metabolically active cells reduce the tetrazolium salt to a colored formazan product, and the amount of color produced is directly proportional to the number of viable cells.[10]

While both MTT and XTT assays are based on the same principle, the XTT assay is often preferred for its streamlined workflow. The formazan product of XTT is water-soluble, eliminating the solubilization step required in the MTT assay, which can introduce variability.[10][14]

Protocol 2.1: XTT Cell Viability Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compound in a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer).[6][15]

Materials:

  • This compound (stock solution in DMSO)

  • Selected cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • XTT Cell Proliferation Assay Kit (containing XTT reagent and activation reagent)

  • Microplate reader capable of measuring absorbance at 450-500 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5 x 10³ cells in 100 µL of complete growth medium per well in a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in complete growth medium. A typical starting concentration range would be 0.1 µM to 100 µM.

    • Include vehicle control (DMSO) and untreated control wells.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound.

    • Incubate for 72 hours at 37°C in a 5% CO₂ incubator.[16]

  • XTT Reagent Addition:

    • Prepare the activated XTT solution according to the manufacturer's instructions (typically by mixing the XTT reagent with the activation reagent).

    • Add 50 µL of the activated XTT solution to each well.[10]

    • Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, or until a color change is apparent.[10]

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should also be used to subtract background absorbance.[10]

Data Analysis:

The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Concentration (µM)Absorbance (450nm)% Viability
0 (Vehicle)1.25100
0.11.2297.6
11.0584.0
50.6350.4
100.3124.8
500.108.0
1000.086.4

Hypothetical IC50 for MCF-7 cells: 5.0 µM

Stage 2: Kinase Inhibition Profiling

A promising IC50 value from the cytotoxicity screen (typically <10 µM) justifies further investigation into the compound's mechanism of action. Given the structural alerts for kinase inhibition, a direct biochemical assay is the logical next step.[8] There are numerous kinase assay formats available, including fluorescence-based and luminescence-based methods.[17][] The ADP-Glo™ Kinase Assay is a robust, luminescence-based assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Protocol 3.1: ADP-Glo™ Kinase Assay

This protocol will assess the ability of this compound to inhibit a representative tyrosine kinase, such as spleen tyrosine kinase (SYK), which is involved in various cellular signaling pathways.[19]

Materials:

  • Recombinant human SYK enzyme

  • SYK substrate peptide

  • ATP

  • This compound

  • Staurosporine (positive control inhibitor)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Kinase Reaction Setup:

    • Prepare a solution of the test compound at various concentrations.

    • In a 384-well plate, add 1 µL of the compound or control (vehicle or Staurosporine).

    • Add 2 µL of a mixture containing the SYK enzyme and substrate peptide.

    • Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.[20]

  • Initiate Kinase Reaction:

    • Add 2 µL of ATP solution to each well to start the reaction.

    • Incubate for 60 minutes at room temperature.

  • Terminate Reaction and Detect ADP:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal:

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which then drives a luciferase reaction.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The percentage of inhibition is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration.

Compound Concentration (nM)Luminescence (RLU)% Inhibition
0 (Vehicle)850,0000
10830,0002.4
50750,00011.8
100440,00048.2
500120,00085.9
100050,00094.1

Hypothetical IC50 for SYK: 110 nM

G cluster_0 ADP-Glo™ Kinase Assay Principle Kinase Kinase + Substrate + ATP Reaction Phosphorylated Substrate + ADP Kinase->Reaction Kinase Activity Depletion ADP-Glo™ Reagent (depletes remaining ATP) Reaction->Depletion Detection Kinase Detection Reagent (converts ADP to ATP) Depletion->Detection Signal Luciferase + ATP -> Light Detection->Signal

Caption: Workflow of the ADP-Glo™ Kinase Assay.

Stage 3: Cellular Mechanism of Action

While a biochemical assay demonstrates direct inhibition of an enzyme, it is crucial to confirm that the compound can engage its target within the complex environment of a living cell.[21] A cellular phosphorylation assay can determine if the compound inhibits the kinase's activity inside the cell by measuring the phosphorylation status of a known downstream substrate.

Protocol 4.1: Western Blot for Substrate Phosphorylation

This protocol uses Western blotting to detect changes in the phosphorylation of a SYK substrate in cells treated with this compound.

Materials:

  • Cancer cell line expressing SYK (e.g., a lymphoma cell line)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-SYK, anti-total-SYK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Plate cells and allow them to adhere.

    • Treat cells with the test compound at various concentrations (e.g., 0.1x, 1x, and 10x the biochemical IC50) for a defined period (e.g., 2 hours).

  • Protein Extraction:

    • Wash cells with cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-SYK) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Signal Detection:

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-SYK) to confirm equal loading.

Expected Outcome:

A dose-dependent decrease in the phosphorylated form of the SYK substrate would be observed in cells treated with the compound, while the total amount of the substrate remains unchanged. This result would strongly indicate that this compound inhibits the kinase activity within the cellular context.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of this compound. A positive outcome from this testing cascade—demonstrated by potent cytotoxicity, specific kinase inhibition, and on-target cellular activity—would establish this compound as a promising lead candidate for further preclinical development. Subsequent steps would involve broader kinase profiling to assess selectivity, further mechanistic studies (e.g., cell cycle analysis, apoptosis assays), and ultimately, in vivo efficacy studies in animal models.[16]

References

  • Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry. Available at: [Link]

  • MTT assay - Wikipedia. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available at: [Link]

  • Kinase Inhibitor Screening Services - BioAssay Systems. Available at: [Link]

  • Screening assays for tyrosine kinase inhibitors: A review - PubMed. Available at: [Link]

  • Kinase Screening Assay Services - Reaction Biology. Available at: [Link]

  • Pharmacological profile of pyrazole. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. Available at: [Link]

  • In vitro receptor binding assays: general methods and considerations - PubMed. Available at: [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. Available at: [Link]

  • Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Publishing. Available at: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • In vitro receptor binding assays: General methods and considerations - ResearchGate. Available at: [Link]

  • Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - ResearchGate. Available at: [Link]

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies | ACS Omega. Available at: [Link]

  • Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro - Frontiers. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑ a]pyridine Derivatives: In Vitro and In Silico Investigations - PubMed. Available at: [Link]

  • This compound - MySkinRecipes. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PubMed Central - NIH. Available at: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI. Available at: [Link]

Sources

3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine for kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols for Kinase Inhibitor Synthesis

Topic: 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine: A Versatile Scaffold for Targeted Kinase Inhibitor Development

Audience: Researchers, scientists, and drug development professionals.

Abstract: The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and clinical candidates, particularly in oncology.[1][2][3] This application note provides a comprehensive technical guide for utilizing This compound , a key intermediate, in the synthesis of novel kinase inhibitors. We will explore the strategic importance of this building block's structural features, provide detailed, field-proven protocols for its chemical modification via cross-coupling reactions, and outline standard methodologies for the biological evaluation of the resulting compounds. The causality behind experimental choices is emphasized to empower researchers in their drug discovery efforts.

The Strategic Advantage of the Pyrazole Scaffold in Kinase Inhibition

Protein kinases, by regulating a vast array of cellular signaling pathways, have become one of the most important classes of drug targets.[4] Small molecule kinase inhibitors have revolutionized the treatment of various diseases, especially cancer.[1] The pyrazole scaffold is a cornerstone in the design of these inhibitors for several key reasons:

  • ATP-Mimetic Properties: The pyrazole ring can effectively mimic the adenine portion of ATP, enabling it to form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket.[1] This interaction is a common feature of many Type I kinase inhibitors.

  • Synthetic Tractability: The pyrazole core is synthetically accessible, allowing for diverse and controlled chemical modifications.[5]

  • Favorable Drug-Like Properties: Pyrazole-containing compounds often exhibit improved drug-like properties, such as reduced lipophilicity compared to other scaffolds, which can lead to better pharmacokinetic profiles.[1]

To date, eight small-molecule kinase inhibitors approved by the US FDA incorporate a pyrazole ring, including Crizotinib (ALK/ROS1/MET), Ruxolitinib (JAK1/JAK2), and Encorafenib (B-Raf), underscoring the scaffold's clinical significance.[2][6]

cluster_0 Kinase ATP Binding Pocket cluster_1 Pyrazole-Based Inhibitor ATP_Site Adenine Pocket (Hinge Region) Ribose_Pocket Ribose Pocket Phosphate_Pocket Phosphate-Binding Region Inhibitor Pyrazole Core Vector for Selectivity (R1) Vector for Potency (R2) Inhibitor:p_out->ATP_Site:h2_in H-Bonding

Caption: General interaction of a pyrazole inhibitor with the kinase hinge region.

Analysis of this compound

This specific building block has been strategically designed for efficient kinase inhibitor synthesis. Its utility arises from the distinct roles of its three key components.

PropertyValueSource
CAS Number 850349-24-5[7]
Molecular Formula C₉H₈BrN₃[7]
Molecular Weight 238.08 g/mol [7]
Appearance Solid[8]
Primary Application Intermediate for kinase inhibitors[7]
  • 4-Bromo-1H-pyrazole Core: The bromine atom at the 4-position is the key functional handle. It is not merely a substituent but a versatile anchor point for introducing chemical diversity through transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings.[7][9] This allows for the rapid generation of a library of analogs to probe the structure-activity relationship (SAR) and optimize for potency and selectivity.

  • N1-Linker: The nitrogen at the N1 position of the pyrazole connects to the methylpyridine group. This linkage dictates the spatial orientation of the pyridine ring relative to the pyrazole core.

  • 3-(methyl)pyridine Moiety: The pyridine ring serves multiple purposes. Its nitrogen atom can act as a hydrogen bond acceptor, forming additional interactions with the kinase. It also generally enhances the aqueous solubility of the final compound, a critical parameter for bioavailability. This portion of the molecule typically extends towards the solvent-exposed region of the ATP-binding cleft, providing an opportunity to engineer selectivity for a specific kinase target.

G cluster_0 Functional Modules Start This compound BromoPyrazole 4-Bromo-Pyrazole Core (Hinge Binding, Coupling Site) Pyridine Pyridine Moiety (Solubility, Selectivity) Linker N-CH2 Linker (Spatial Orientation)

Caption: Modular design of the title compound for inhibitor synthesis.

Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of a kinase inhibitor library starting from this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling for Library Generation

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura reaction, which couples an aryl or heteroaryl boronic acid to the 4-position of the pyrazole ring. This is a robust and widely used method for forming C-C bonds.[9][10]

Rationale: The choice of a palladium catalyst like Pd(PPh₃)₄ is common due to its efficacy and stability.[10] A base (e.g., K₃PO₄ or Na₂CO₃) is required to activate the boronic acid for transmetalation. A mixed solvent system like 1,4-dioxane/water ensures that both the organic starting materials and the inorganic base are sufficiently soluble for the reaction to proceed efficiently.[9]

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium phosphate (K₃PO₄) or Sodium Carbonate (Na₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane and Water (e.g., 10:1 mixture)

  • Schlenk tube or round-bottom flask

  • Magnetic stirrer and heating mantle

  • Argon or Nitrogen supply

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

  • Add the desired aryl boronic acid (1.1 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Add the degassed solvent mixture (e.g., 1,4-dioxane/water 10:1) to the tube.

  • Seal the tube and heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 6-24 hours.[9]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain the final compound.

A 1. Assemble Reactants (Bromo-pyrazole, Boronic Acid, Catalyst, Base) in Flask B 2. Add Degassed Solvent (e.g., Dioxane/Water) A->B C 3. Heat Under Inert Atmosphere (80-90°C, 6-24h) B->C D 4. Monitor by TLC/LC-MS C->D Check for completion E 5. Work-up (Extraction & Washing) D->E F 6. Purification (Column Chromatography) E->F G Final Product F->G

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Protocol 2: General In Vitro Kinase Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against a target kinase. The ADP-Glo™ Kinase Assay is a common luminescent-based method.[4]

Rationale: Kinase activity is measured by quantifying the amount of ATP consumed and converted to ADP. The ADP-Glo™ system works in two steps: first, the remaining ATP is depleted, then the ADP is converted back to ATP, which is used to drive a luciferase reaction. The resulting luminescence is proportional to the initial kinase activity. An inhibitor will reduce kinase activity, leading to less ADP production and lower luminescence.

Materials:

  • Target kinase and its specific substrate

  • Synthesized inhibitor compounds dissolved in DMSO

  • ATP solution

  • Kinase reaction buffer (containing MgCl₂)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 384-well microplates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Perform serial dilutions of the test compounds in DMSO to create a range of concentrations for the dose-response curve.

  • Reaction Setup: In a 384-well plate, add the kinase, the substrate, the appropriate concentration of the test compound, and the reaction buffer.

  • Initiation: Start the kinase reaction by adding ATP. Include positive (no inhibitor, 100% activity) and negative (no kinase, 0% activity) controls.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Detection - Step 1: Add the ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Detection - Step 2: Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Potential Kinase Targets and Pathway Context

Derivatives from this scaffold have the potential to target a wide range of kinases implicated in disease. The specific target profile will be determined by the nature of the group coupled at the 4-position of the pyrazole. Based on existing literature for pyrazole-based inhibitors, potential targets include:

  • Tyrosine Kinases: ALK, MET, EGFR, FGFR, PDGFR[1][2]

  • Serine/Threonine Kinases: JNK, Aurora Kinases, MAPKs, CDKs, Akt[3][11][12]

  • Janus Kinases (JAKs): JAK1, JAK2[1]

For example, the c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are key regulators of cellular responses to stress, inflammation, and apoptosis.[12] Developing selective JNK inhibitors is a major goal for treating inflammatory diseases and certain cancers.

Stimuli Stress Stimuli (Cytokines, UV) MAPKKK MAPKKK (e.g., MEKK1) Stimuli->MAPKKK MAPKK MAPKK (MKK4/7) MAPKKK->MAPKK JNK JNK MAPKK->JNK cJun c-Jun JNK->cJun Response Apoptosis, Inflammation, Proliferation cJun->Response Inhibitor Pyrazole-Pyridine Inhibitor Inhibitor->JNK

Caption: Inhibition of the JNK signaling pathway by a synthesized compound.

Conclusion

This compound is a high-value, strategically designed building block for the synthesis of novel kinase inhibitors. Its inherent modularity, featuring a proven hinge-binding pyrazole core and a versatile bromine handle for SAR exploration, makes it an ideal starting point for drug discovery campaigns. The protocols and rationale provided herein offer a solid foundation for researchers to efficiently generate and evaluate libraries of potent and selective kinase inhibitors, accelerating the development of next-generation targeted therapies.

References

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Eco-Vector Journals Portal. (n.d.). Eco-Vector Journals. Retrieved January 11, 2026, from [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2022). PubMed. Retrieved January 11, 2026, from [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. Retrieved January 11, 2026, from [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2023). MDPI. Retrieved January 11, 2026, from [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). PubMed. Retrieved January 11, 2026, from [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). PubMed. Retrieved January 11, 2026, from [Link]

  • A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. (2022). National Institutes of Health (NIH). Retrieved January 11, 2026, from [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved January 11, 2026, from [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (2018). National Institutes of Health (NIH). Retrieved January 11, 2026, from [Link]

  • A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. (2022). ACS Omega. Retrieved January 11, 2026, from [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Taylor & Francis Online. Retrieved January 11, 2026, from [Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (2011). National Institutes of Health (NIH). Retrieved January 11, 2026, from [Link]

  • 3-(4-bromo-1H-pyrazol-1-yl)pyridine. (n.d.). Boron Molecular. Retrieved January 11, 2026, from [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. Retrieved January 11, 2026, from [Link]

Sources

Application Notes and Protocols for the Functionalization of the Pyridine Ring in 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalized Pyridines in Modern Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged pharmacophore. The functionalization of the pyridine ring allows for the precise modulation of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing drug candidates.[3] The target molecule, 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine, is a key intermediate in the synthesis of various biologically active compounds, including kinase inhibitors.[4] The presence of a bromine atom on the pyrazole ring and multiple reactive positions on the pyridine ring offers a versatile platform for introducing molecular diversity through various chemical transformations.

This comprehensive guide provides detailed application notes and protocols for the selective functionalization of the pyridine ring in this compound. We will delve into several powerful synthetic methodologies, including directed ortho-metalation, palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig), and direct C-H activation. For each method, we will explore the underlying chemical principles, provide step-by-step experimental protocols, and discuss the expected regiochemical outcomes based on the electronic and steric influence of the (4-bromo-1H-pyrazol-1-yl)methyl substituent.

Directed ortho-Metalation: A Precise Tool for C-2 and C-4 Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective deprotonation and subsequent functionalization of aromatic and heteroaromatic rings.[5][6] The reaction is guided by a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at an adjacent ortho position. In the case of 3-substituted pyridines, the outcome of DoM is highly dependent on the nature of the directing group and the reaction conditions.[7][8]

Mechanistic Rationale and Predicted Regioselectivity

The (4-bromo-1H-pyrazol-1-yl)methyl substituent at the 3-position of the pyridine ring is not a classical strong directing group. However, the nitrogen atoms of the pyrazole ring and the pyridine ring itself can act as Lewis basic sites to coordinate with the lithium reagent. The methylene linker provides flexibility, potentially allowing for the formation of a transient six-membered ring intermediate that could direct metalation to the C-2 or C-4 position.

The acidity of the protons on the pyridine ring is influenced by the electron-withdrawing nature of the nitrogen atom, making the protons at the 2- and 6-positions generally more acidic. However, in 3-substituted pyridines, deprotonation at C-2 is often favored due to the inductive effect of the substituent and the ability of the nitrogen to stabilize the resulting lithiated species.[9] Deprotonation at C-4 is also possible and can sometimes be favored depending on the steric bulk of the substituent and the base used.[7]

We predict that with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) at low temperatures, deprotonation will preferentially occur at the C-2 position due to its higher acidity. The use of n-butyllithium (n-BuLi) might lead to a mixture of isomers or even nucleophilic addition to the pyridine ring.[10]

G cluster_0 Directed ortho-Metalation Workflow A This compound B Addition of Lithium Amide Base (e.g., LDA) THF, -78 °C A->B C Formation of Lithiated Intermediate (Predominantly at C-2) B->C D Quenching with Electrophile (E+) C->D E Functionalized Product at C-2 D->E Major Pathway F Functionalized Product at C-4 (Minor) D->F Minor Pathway

Figure 1: Proposed workflow for the directed ortho-metalation of this compound.

Experimental Protocol: ortho-Iodination

This protocol describes the regioselective iodination at the C-2 position as a versatile handle for further cross-coupling reactions.

Materials:

Reagent/SolventGradeSupplier
This compound≥95%Commercially Available
DiisopropylamineAnhydrous, ≥99.5%Sigma-Aldrich
n-Butyllithium2.5 M in hexanesSigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
Iodine (I₂)≥99.8%Sigma-Aldrich
Saturated aq. Na₂S₂O₃Reagent GradeFisher Scientific
Saturated aq. NH₄ClReagent GradeFisher Scientific
Ethyl acetate (EtOAc)HPLC GradeFisher Scientific
BrineSaturatedIn-house preparation
Anhydrous MgSO₄Reagent GradeFisher Scientific

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add diisopropylamine (1.2 eq.).

  • Add anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq.) dropwise, maintaining the temperature below -70 °C. Stir the resulting LDA solution at -78 °C for 30 minutes.

  • In a separate flame-dried flask, dissolve this compound (1.0 eq.) in anhydrous THF.

  • Slowly add the solution of the pyridine substrate to the LDA solution at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours.

  • In another flask, dissolve iodine (1.5 eq.) in anhydrous THF.

  • Slowly add the iodine solution to the reaction mixture at -78 °C. Allow the reaction to stir at -78 °C for 1 hour and then warm to room temperature over 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous Na₂S₂O₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexanes/ethyl acetate) to afford the desired 2-iodo-3-((4-bromo-1H-pyrazol-1-yl)methyl)pyridine.

Self-Validation: The regioselectivity of the iodination can be confirmed by ¹H NMR spectroscopy, looking for the disappearance of the proton signal at the 2-position and the appearance of new aromatic signals consistent with the 2-iodo-substituted product. 2D NMR techniques (e.g., NOESY) can further confirm the position of the iodine atom.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[11] For the functionalization of our target molecule, we will focus on the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling reaction enables the formation of a C-C bond between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex.[12] To functionalize the pyridine ring of our substrate, we first need to introduce a halide (as described in the DoM section) or a boronic acid/ester functionality onto the pyridine ring.

The reactivity of halopyridines in Suzuki coupling generally follows the trend I > Br > Cl, which is related to the carbon-halogen bond strength.[12] For the coupling of a pre-synthesized 2-iodo-3-((4-bromo-1H-pyrazol-1-yl)methyl)pyridine with an arylboronic acid, a variety of palladium catalysts can be employed. Given the potential for the nitrogen atoms in the substrate to coordinate with the palladium center and inhibit catalysis, the use of bulky, electron-rich phosphine ligands is recommended. Ligands such as XPhos or SPhos have proven effective in the Suzuki coupling of challenging heteroaromatic substrates.[13]

G cluster_1 Suzuki-Miyaura Coupling Workflow A 2-Iodo-3-((4-bromo-1H-pyrazol-1-yl)methyl)pyridine D Coupling Reaction Toluene/H₂O, Heat A->D B Arylboronic Acid (Ar-B(OH)₂) B->D C Pd Catalyst (e.g., Pd(OAc)₂) Ligand (e.g., XPhos) Base (e.g., K₂CO₃) C->D E 2-Aryl-3-((4-bromo-1H-pyrazol-1-yl)methyl)pyridine D->E

Figure 2: General workflow for the Suzuki-Miyaura coupling of the iodinated substrate.

Materials:

Reagent/SolventGradeSupplier
2-Iodo-3-((4-bromo-1H-pyrazol-1-yl)methyl)pyridineAs synthesized above-
Arylboronic acid≥97%Commercially Available
Palladium(II) acetate (Pd(OAc)₂)98%Sigma-Aldrich
XPhos≥98%Strem Chemicals
Potassium carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific
TolueneAnhydrous, ≥99.8%Sigma-Aldrich
WaterDegassed, deionizedIn-house preparation
Ethyl acetate (EtOAc)HPLC GradeFisher Scientific
BrineSaturatedIn-house preparation
Anhydrous MgSO₄Reagent GradeFisher Scientific

Procedure:

  • To a flame-dried Schlenk tube, add 2-iodo-3-((4-bromo-1H-pyrazol-1-yl)methyl)pyridine (1.0 eq.), the arylboronic acid (1.5 eq.), and potassium carbonate (3.0 eq.).

  • Add palladium(II) acetate (0.05 eq.) and XPhos (0.10 eq.).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add degassed toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-3-((4-bromo-1H-pyrazol-1-yl)methyl)pyridine.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, providing a powerful method for the synthesis of arylamines.[11][14] This reaction can be applied to our iodinated substrate to introduce a variety of amino functionalities at the C-2 position.

Similar to the Suzuki coupling, the choice of ligand is critical for a successful Buchwald-Hartwig amination, especially with heteroaromatic substrates. Bidentate phosphine ligands like BINAP or DPPF, or bulky monophosphine ligands such as BrettPhos or RuPhos, are often employed to overcome catalyst inhibition by the substrate and promote efficient C-N bond formation.[11][15] The choice of base is also crucial, with sodium tert-butoxide (NaOt-Bu) being a common and effective choice.

G cluster_2 Buchwald-Hartwig Amination Workflow A 2-Iodo-3-((4-bromo-1H-pyrazol-1-yl)methyl)pyridine D Amination Reaction Toluene or Dioxane, Heat A->D B Amine (R¹R²NH) B->D C Pd Pre-catalyst (e.g., BrettPhos G3) Base (e.g., NaOt-Bu) C->D E 2-(R¹R²N)-3-((4-bromo-1H-pyrazol-1-yl)methyl)pyridine D->E

Figure 3: General workflow for the Buchwald-Hartwig amination.

Materials:

Reagent/SolventGradeSupplier
2-Iodo-3-((4-bromo-1H-pyrazol-1-yl)methyl)pyridineAs synthesized above-
Amine≥98%Commercially Available
BrettPhos G3 Palladacycle-Strem Chemicals
Sodium tert-butoxide (NaOt-Bu)≥97%Sigma-Aldrich
TolueneAnhydrous, ≥99.8%Sigma-Aldrich
Diethyl etherAnhydrousFisher Scientific
BrineSaturatedIn-house preparation
Anhydrous MgSO₄Reagent GradeFisher Scientific

Procedure:

  • In a glovebox, add 2-iodo-3-((4-bromo-1H-pyrazol-1-yl)methyl)pyridine (1.0 eq.), the amine (1.2 eq.), and sodium tert-butoxide (1.4 eq.) to an oven-dried vial.

  • Add the BrettPhos G3 palladacycle (0.02 eq.).

  • Add anhydrous toluene and seal the vial.

  • Remove the vial from the glovebox and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with diethyl ether and filter through a pad of Celite®, washing with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-3-((4-bromo-1H-pyrazol-1-yl)methyl)pyridine derivative.

Direct C-H Activation: An Atom-Economical Approach

Direct C-H activation has emerged as a highly attractive and atom-economical strategy for the functionalization of heterocycles, avoiding the need for pre-functionalized starting materials.[2][16] For pyridines, C-H activation is often directed by a coordinating group, and the pyridine nitrogen itself can serve this role.[17]

Rationale and Regioselectivity Considerations

The direct C-H functionalization of 3-substituted pyridines can be challenging in terms of regioselectivity. The inherent electronic properties of the pyridine ring favor functionalization at the C-2 and C-4 positions. The (4-bromo-1H-pyrazol-1-yl)methyl substituent is not a strong directing group for C-H activation. However, the pyridine nitrogen can coordinate to a transition metal catalyst (e.g., palladium or rhodium), directing functionalization to the C-2 position through the formation of a five-membered cyclometalated intermediate. Functionalization at the C-4 position is also a possibility, and the regiochemical outcome can be influenced by the choice of catalyst, ligands, and reaction conditions.

G cluster_3 Direct C-H Arylation Workflow A This compound D C-H Activation/Arylation High Temperature A->D B Aryl Halide (Ar-X) B->D C Pd Catalyst (e.g., Pd(OAc)₂) Ligand/Additive Oxidant/Base C->D E 2-Aryl-3-((4-bromo-1H-pyrazol-1-yl)methyl)pyridine (Major) D->E F 4-Aryl-3-((4-bromo-1H-pyrazol-1-yl)methyl)pyridine (Minor) D->F

Figure 4: Proposed workflow for the direct C-H arylation of the pyridine ring.

Experimental Protocol: Direct C-H Arylation at the C-2 Position

This protocol is based on general procedures for the palladium-catalyzed direct arylation of pyridines. Optimization of the ligand, oxidant, and temperature may be required for this specific substrate.

Materials:

Reagent/SolventGradeSupplier
This compound≥95%Commercially Available
Aryl bromide≥98%Commercially Available
Palladium(II) acetate (Pd(OAc)₂)98%Sigma-Aldrich
Pivalic acid (PivOH)99%Sigma-Aldrich
Potassium carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific
N,N-Dimethylacetamide (DMA)Anhydrous, ≥99.8%Sigma-Aldrich
Ethyl acetate (EtOAc)HPLC GradeFisher Scientific
WaterDeionizedIn-house preparation
BrineSaturatedIn-house preparation
Anhydrous MgSO₄Reagent GradeFisher Scientific

Procedure:

  • To an oven-dried screw-cap vial, add this compound (1.0 eq.), the aryl bromide (1.5 eq.), palladium(II) acetate (0.10 eq.), and potassium carbonate (2.0 eq.).

  • Add pivalic acid (0.5 eq.).

  • Add anhydrous N,N-dimethylacetamide (DMA).

  • Seal the vial and heat the reaction mixture to 120-140 °C for 24-48 hours.

  • Monitor the reaction for the formation of the desired product and potential isomers by LC-MS.

  • Upon completion or when no further conversion is observed, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water (3 x) and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate and characterize the product(s).

Troubleshooting and Optimization: The regioselectivity of direct C-H activation can be sensitive to the reaction conditions. If a mixture of isomers is obtained, screening different ligands (e.g., phosphines, N-heterocyclic carbenes), oxidants, and solvents may be necessary to improve the selectivity for the desired product.

Conclusion

The functionalization of the pyridine ring in this compound offers a rich landscape for the synthesis of novel and structurally diverse molecules with potential applications in drug discovery and materials science. This guide has provided a detailed overview of several powerful synthetic strategies, including directed ortho-metalation, Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and direct C-H activation. The provided protocols are based on established methodologies and are intended to serve as a starting point for researchers. The successful implementation of these reactions for this specific substrate will likely require careful optimization of the reaction conditions to achieve the desired regioselectivity and yield. Through the systematic application and adaptation of these powerful synthetic tools, the full potential of this compound as a versatile building block can be realized.

References

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  • Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Journal of the American Chemical Society. [Link]

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  • Lithiation of heteroaromatic rings: analogy to electrophilic substitution?. Henry Rzepa's Blog. [Link]

  • What is the difference between ortho para and meta substitution?. Quora. [Link]

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  • Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. [Link]

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  • Regioselective C–H Activation of Substituted Pyridines and other Azines using Mg- and Zn-TMP-Bases. Thieme. [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. [Link]

  • Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. MDPI. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

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Application Notes and Protocols for the Derivatization of the Pyrazole Moiety in 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Pyrazole Derivatization in Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutics for a wide range of diseases, including cancer, inflammation, and infectious agents.[1][2][3][4][5] Its metabolic stability and versatile binding capabilities make it a highly attractive motif for medicinal chemists. The functionalization of the pyrazole ring, particularly at the C4-position, is a key strategy for generating diverse compound libraries to explore structure-activity relationships (SAR) and optimize lead compounds. The starting material, 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine, offers a strategically positioned bromine atom on the pyrazole ring, which serves as a versatile handle for a variety of powerful cross-coupling reactions. This guide provides detailed protocols and expert insights into the derivatization of this specific molecule, with a focus on palladium-catalyzed cross-coupling reactions, which are central to modern synthetic chemistry.[6][7]

Core Synthetic Strategies: An Overview

The derivatization of the 4-bromo-pyrazole moiety in this compound can be effectively achieved through several robust and well-established synthetic methodologies. The primary focus of these application notes will be on three palladium-catalyzed cross-coupling reactions of significant industrial and academic importance:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon (C-C) bonds with aryl, heteroaryl, or vinyl boronic acids and esters.

  • Sonogashira Coupling: For the creation of C-C bonds with terminal alkynes.

  • Buchwald-Hartwig Amination: For the synthesis of carbon-nitrogen (C-N) bonds with a diverse range of amines.

Additionally, we will briefly discuss an alternative approach:

  • Lithiation-Trapping: A powerful method for introducing a variety of electrophiles at the C4-position.

A critical consideration in the derivatization of this compound is the presence of the pyridine ring. The basic nitrogen atom in the pyridine moiety can potentially coordinate with the palladium catalyst, which may influence the catalytic cycle. This guide will address this challenge and provide strategies for successful derivatization.

G cluster_starting_material Starting Material cluster_derivatization Derivatization Strategies cluster_products Derivative Classes Start This compound Suzuki Suzuki-Miyaura Coupling Start->Suzuki R-B(OH)2 Pd Catalyst Sonogashira Sonogashira Coupling Start->Sonogashira R-C≡CH Pd/Cu Catalysts Buchwald Buchwald-Hartwig Amination Start->Buchwald R2NH Pd Catalyst Lithiation Lithiation-Trapping Start->Lithiation 1. n-BuLi 2. Electrophile Aryl C4-Aryl/Heteroaryl Pyrazoles Suzuki->Aryl Alkynyl C4-Alkynyl Pyrazoles Sonogashira->Alkynyl Amino C4-Amino Pyrazoles Buchwald->Amino Functional C4-Functionalized Pyrazoles Lithiation->Functional

Figure 1: Key derivatization strategies for this compound.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl and vinyl-substituted aromatic systems with high efficiency and functional group tolerance.[8][9][10]

A. Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[11][12] The presence of a base is crucial for the activation of the organoboron reagent, facilitating the transmetalation step.[11]

Suzuki_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII Ar-Pd(II)L2-Br OxAdd->PdII Transmetalation Transmetalation (R-B(OR')2) PdII->Transmetalation PdII_R Ar-Pd(II)L2-R Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

B. Protocol: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound

  • Arylboronic acid or ester (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1 equivalent), the arylboronic acid or ester, the palladium catalyst, ligand (if used), and the base.

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

ParameterRecommended Conditions
Catalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄
Ligand Not always necessary with pre-formed catalysts
Base K₂CO₃ or Cs₂CO₃
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)
Temperature 90-100 °C

Table 1: Recommended starting conditions for Suzuki-Miyaura coupling.

C. Critical Parameters and Optimization
  • Choice of Catalyst and Ligand: For substrates containing a pyridine moiety, catalysts with bulky, electron-rich phosphine ligands such as XPhos or SPhos can be advantageous. These ligands can promote the desired catalytic cycle and minimize catalyst inhibition by the pyridine nitrogen.

  • Base Selection: The choice of base can significantly impact the reaction outcome. Inorganic bases like K₂CO₃ and Cs₂CO₃ are generally effective. K₃PO₄ can also be used, particularly for less reactive boronic acids.[10]

  • Solvent System: A mixture of an organic solvent and water is often optimal for Suzuki couplings, as it helps to dissolve both the organic and inorganic reagents.

II. Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7][13] This reaction is particularly valuable for introducing linear alkynyl scaffolds, which are important pharmacophores in many biologically active molecules.

A. Mechanistic Insights

The Sonogashira reaction typically involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[13] The palladium cycle resembles that of other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center. Copper-free Sonogashira protocols have also been developed to avoid potential issues with copper catalysis.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)L2-Br Pd0->OxAdd Ar-Br Transmetalation Ar-Pd(II)L2-C≡CR OxAdd->Transmetalation Cu-C≡CR RedElim Ar-C≡CR Transmetalation->RedElim RedElim->Pd0 CuI Cu(I)X AlkyneCoord [R-C≡C-H-Cu(I)]+ CuI->AlkyneCoord R-C≡CH CuAcetylide Cu-C≡CR AlkyneCoord->CuAcetylide Base, -H+ CuAcetylide->Transmetalation

Figure 3: Interconnected catalytic cycles in the Sonogashira coupling reaction.

B. Protocol: Sonogashira Coupling of this compound

Materials:

  • This compound

  • Terminal alkyne (1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Base (e.g., triethylamine (TEA), diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1 equivalent), the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent and the base.

  • Add the terminal alkyne via syringe.

  • Degas the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitor by TLC or LC-MS).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography.

ParameterRecommended Conditions
Pd Catalyst Pd(PPh₃)₂Cl₂
Cu Co-catalyst CuI
Base Triethylamine
Solvent THF or DMF
Temperature Room Temperature to 50 °C

Table 2: Recommended starting conditions for Sonogashira coupling.

C. Critical Parameters and Optimization
  • Copper Co-catalyst: While essential in the classic Sonogashira reaction, CuI can sometimes lead to the homocoupling of the alkyne (Glaser coupling). If this is a significant side reaction, a copper-free protocol may be necessary.

  • Base: An amine base such as TEA or DIPA is typically used, acting as both a base and a solvent.

  • Oxygen Sensitivity: Sonogashira reactions are sensitive to oxygen, which can promote the undesired alkyne homocoupling. Therefore, maintaining a strictly inert atmosphere is crucial for high yields.

III. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, a common linkage in pharmaceuticals.[1][2] This reaction allows for the coupling of aryl halides with a wide variety of primary and secondary amines.

A. Mechanistic Overview

The catalytic cycle of the Buchwald-Hartwig amination is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, and reductive elimination to furnish the aminated product.[1][2]

Buchwald_Hartwig_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII Ar-Pd(II)L2-Br OxAdd->PdII AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord PdAmido Ar-Pd(II)L2-NR2 AmineCoord->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR2 RedElim->Product

Figure 4: Simplified catalytic cycle for the Buchwald-Hartwig amination.

B. Protocol: Buchwald-Hartwig Amination of this compound

Materials:

  • This compound

  • Amine (1.1 - 1.5 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Bulky phosphine ligand (e.g., BINAP, Xantphos, tBuXPhos) (2-10 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, LHMDS) (1.5-2.5 equivalents)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and base to a dry Schlenk flask.

  • Add the this compound and the amine.

  • Add the anhydrous solvent.

  • Seal the flask and heat the reaction mixture to the required temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and quench with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

ParameterRecommended Conditions
Pd Pre-catalyst Pd₂(dba)₃ or Pd(OAc)₂
Ligand Xantphos or tBuXPhos
Base NaOtBu or K₃PO₄
Solvent Toluene or 1,4-Dioxane
Temperature 100-110 °C

Table 3: Recommended starting conditions for Buchwald-Hartwig amination.

C. Critical Parameters and Optimization
  • Ligand Choice is Key: The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand. For heteroaromatic substrates, bulky and electron-rich ligands are often required to promote reductive elimination and prevent catalyst deactivation.

  • Base Strength: A strong, non-nucleophilic base is necessary to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide is a common choice, but for base-sensitive substrates, K₃PO₄ can be a milder alternative.

  • Inert Atmosphere: This reaction is highly sensitive to air and moisture, so strict adherence to inert atmosphere techniques is essential for reproducibility and high yields.

IV. Lithiation-Trapping: An Alternative Pathway

For the introduction of other functional groups, a lithiation-trapping sequence can be a powerful alternative to cross-coupling reactions.

A. General Principle

Treatment of the 4-bromopyrazole with a strong organolithium base, such as n-butyllithium, at low temperatures can induce a lithium-halogen exchange, forming a 4-lithiopyrazole intermediate. This highly nucleophilic species can then be quenched with a wide variety of electrophiles to install new functional groups.

B. Conceptual Protocol
  • Dissolve this compound in an anhydrous ethereal solvent (e.g., THF, diethyl ether) under an inert atmosphere.

  • Cool the solution to a low temperature (typically -78 °C).

  • Slowly add a solution of n-butyllithium (1.1 equivalents).

  • Stir the mixture at -78 °C for a short period (e.g., 30 minutes).

  • Add the desired electrophile (e.g., an aldehyde, ketone, CO₂, or a silyl chloride).

  • Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent and purify by standard methods.

Caution: Organolithium reagents are highly reactive and pyrophoric. This procedure should only be performed by trained personnel in a well-ventilated fume hood under a strictly inert atmosphere.

Conclusion

The derivatization of the pyrazole moiety in this compound provides a gateway to a vast chemical space of novel compounds with potential applications in drug discovery and development. The palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions are robust and versatile methods for achieving C-C and C-N bond formation at the C4-position. Careful consideration of the reaction parameters, particularly the choice of catalyst, ligand, and base, is crucial for overcoming the potential challenges posed by the N-pyridylmethyl substituent and for achieving high yields and purity of the desired products. The alternative lithiation-trapping strategy further expands the repertoire of accessible derivatives. These application notes provide a solid foundation for researchers to successfully explore the derivatization of this valuable building block.

References

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  • Buchwald-Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). PubMed Central. Retrieved from [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]

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  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (n.d.). Arkat USA. Retrieved from [Link]

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  • Synthesis and characterization of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. (2018). RSC Publishing. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2022). MDPI. Retrieved from [Link]

  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (2020). ResearchGate. Retrieved from [Link]

  • Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-... (n.d.). ResearchGate. Retrieved from [Link]

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.). Retrieved from [Link]

  • SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. (n.d.). REAL-J. Retrieved from [Link]

  • SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. (n.d.). Bibliomed. Retrieved from [Link]

  • Synthesis of 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine, and its conversion to other 2,6-di(pyrazol-1-yl)pyridines substituted at the pyridine ring. (2009). ResearchGate. Retrieved from [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. Retrieved from [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). PubMed Central. Retrieved from [Link]

  • CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. (2013). Google Patents.
  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. (2007). ResearchGate. Retrieved from [Link]

Sources

Application Note: A Scalable and Efficient Synthesis of 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and detailed protocol for the scale-up synthesis of 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine, a key intermediate in the development of biologically active compounds, including kinase inhibitors for targeted cancer therapies.[1] The described method focuses on the N-alkylation of 4-bromopyrazole with 3-(chloromethyl)pyridine hydrochloride, offering a robust and scalable process suitable for drug development professionals and researchers in medicinal chemistry. This guide delves into the mechanistic underpinnings of the reaction, provides a step-by-step experimental protocol with critical process parameters, and addresses safety, optimization, and scale-up considerations.

Introduction

Substituted pyrazoles are a cornerstone in medicinal chemistry due to their diverse biological activities. The target molecule, this compound, incorporates both a brominated pyrazole moiety, which allows for further functionalization via cross-coupling reactions, and a pyridine ring, a common feature in many bioactive compounds.[1] This unique combination makes it a valuable building block in the synthesis of complex heterocyclic systems for drug discovery.[1]

The synthesis of N-substituted pyrazoles is a well-established transformation in organic chemistry. The protocol detailed herein is an N-alkylation reaction, a reliable method for the formation of a carbon-nitrogen bond between a pyrazole and an alkyl halide. The choice of starting materials, 4-bromopyrazole and 3-(chloromethyl)pyridine hydrochloride, is based on their commercial availability and reactivity.

Reaction Mechanism and Rationale

The core of this synthesis is the nucleophilic substitution reaction where the pyrazole anion acts as a nucleophile, displacing the chloride from 3-(chloromethyl)pyridine.

Diagram of the Reaction Mechanism:

Reaction_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack 4-Bromopyrazole 4-Bromopyrazole Pyrazole_Anion Pyrazole Anion (Nucleophile) 4-Bromopyrazole->Pyrazole_Anion Deprotonation Base Base (e.g., K₂CO₃, NaH) 3-Chloromethylpyridine 3-(Chloromethyl)pyridine Product This compound Pyrazole_Anion->Product SN2 Attack 3-Chloromethylpyridine->Product Chloride_Ion Chloride Ion Product->Chloride_Ion Leaving Group

Caption: Reaction mechanism for the N-alkylation of 4-bromopyrazole.

The reaction is initiated by the deprotonation of the acidic N-H proton of 4-bromopyrazole by a suitable base to form a nucleophilic pyrazole anion. This anion then undergoes a nucleophilic attack on the electrophilic carbon of the chloromethyl group of 3-(chloromethyl)pyridine, proceeding via an SN2 mechanism. The choice of a relatively non-nucleophilic base is crucial to avoid competing side reactions with the electrophile.

Safety and Hazard Analysis

A thorough understanding of the hazards associated with the reagents is paramount for a safe laboratory and scale-up operation.

ReagentKey HazardsRecommended Precautions
4-Bromopyrazole Causes skin and serious eye irritation. May cause respiratory irritation.[2][3]Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2] Avoid breathing dust.[2]
3-(Chloromethyl)pyridine hydrochloride Harmful if swallowed. Causes severe skin burns and eye damage.[4][5][6]Handle with extreme care in a chemical fume hood.[7] Wear corrosive-resistant gloves, chemical splash goggles, and a face shield.[6] Ensure an eyewash station and safety shower are readily accessible.[4]
Potassium Carbonate (K₂CO₃) Causes serious eye irritation.Avoid contact with eyes and skin. Wear safety glasses.
Dimethylformamide (DMF) Harmful in contact with skin and if inhaled. May damage the unborn child.Use in a well-ventilated fume hood. Avoid skin contact and inhalation.

Experimental Protocol: Laboratory Scale (10 g)

This protocol details the synthesis of this compound on a 10-gram scale.

Materials and Equipment:

  • Three-necked round-bottom flask (500 mL) equipped with a mechanical stirrer, thermometer, and nitrogen inlet/outlet.

  • Heating mantle with a temperature controller.

  • Addition funnel.

  • Standard laboratory glassware for work-up and purification.

  • Rotary evaporator.

  • Analytical balance.

Reagents:

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
4-Bromopyrazole146.9710.0 g0.0681.0
3-(Chloromethyl)pyridine hydrochloride164.0412.3 g0.0751.1
Potassium Carbonate (anhydrous)138.2128.2 g0.2043.0
Dimethylformamide (DMF, anhydrous)-200 mL--
Ethyl Acetate-As needed--
Saturated Sodium Bicarbonate Solution-As needed--
Brine-As needed--
Anhydrous Sodium Sulfate-As needed--

Step-by-Step Procedure:

  • Reaction Setup: To a dry 500 mL three-necked round-bottom flask, add 4-bromopyrazole (10.0 g, 0.068 mol) and anhydrous potassium carbonate (28.2 g, 0.204 mol).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF, 200 mL) to the flask.

  • Inert Atmosphere: Purge the flask with nitrogen and maintain a positive nitrogen pressure throughout the reaction.

  • Reagent Addition: In a separate beaker, dissolve 3-(chloromethyl)pyridine hydrochloride (12.3 g, 0.075 mol) in a minimal amount of DMF and add it to an addition funnel.

  • Reaction Initiation: Begin stirring the reaction mixture and slowly add the solution of 3-(chloromethyl)pyridine hydrochloride dropwise over 30 minutes at room temperature.

  • Reaction Progress: After the addition is complete, heat the reaction mixture to 60-70 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water (500 mL) and stir for 30 minutes.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Isolation and Characterization: The pure fractions are combined and the solvent is evaporated to yield this compound as a solid. The product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Scale-Up Considerations and Process Optimization

Scaling up this synthesis from the laboratory to a pilot or manufacturing scale requires careful consideration of several factors:

  • Heat Transfer: The reaction is exothermic, especially during the addition of the alkylating agent. On a larger scale, efficient heat dissipation is crucial to maintain temperature control. A jacketed reactor with a reliable cooling system is recommended.

  • Mixing: Efficient mixing is essential to ensure homogeneity and prevent localized overheating. The use of a mechanical stirrer with appropriate impeller design is critical for larger volumes.

  • Reagent Addition: The rate of addition of 3-(chloromethyl)pyridine hydrochloride should be carefully controlled to manage the exotherm.

  • Solvent Selection: While DMF is an effective solvent, its high boiling point and potential for decomposition at elevated temperatures can be problematic on a large scale. Alternative solvents with lower boiling points and better safety profiles, such as acetonitrile or N-methyl-2-pyrrolidone (NMP), could be explored.

  • Base Selection: While potassium carbonate is a cost-effective and relatively safe base, other bases like sodium hydride (NaH) could offer faster reaction times but require more stringent handling procedures due to their pyrophoric nature.

  • Work-up and Purification: Aqueous work-up on a large scale can generate significant amounts of waste. Alternative purification methods such as crystallization or trituration should be investigated to minimize solvent usage and improve product isolation.

Process Optimization Workflow:

Optimization_Workflow Start Start: Lab-Scale Synthesis Parameter_Screening Parameter Screening (Solvent, Base, Temperature) Start->Parameter_Screening DoE Design of Experiments (DoE) for Optimization Parameter_Screening->DoE Kinetic_Analysis Reaction Kinetic and Thermal Analysis (DSC/RC1) DoE->Kinetic_Analysis Scale_Up_Trial Pilot Scale-Up Trial Kinetic_Analysis->Scale_Up_Trial Process_Validation Process Validation and Impurity Profiling Scale_Up_Trial->Process_Validation Final_Protocol Finalized Scale-Up Protocol Process_Validation->Final_Protocol

Caption: A workflow for the optimization and scale-up of the synthesis.

Conclusion

This application note provides a detailed and practical guide for the synthesis of this compound. By following the outlined protocol and considering the scale-up recommendations, researchers and drug development professionals can efficiently produce this valuable intermediate in sufficient quantities for further research and development. The emphasis on safety, mechanistic understanding, and process optimization ensures a robust and reliable synthetic route.

References

  • PubChem. 4-Bromopyrazole. [Link]

  • ResearchGate. Synthesis of bromopyrazoles 10–14. Reagents and reaction conditions. [Link]

  • Google Patents. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • MySkinRecipes. This compound. [Link]

Sources

purification techniques for 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Successful Purification of 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the purification of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Recognizing the challenges associated with purifying pyridine-containing molecules, this document offers a multi-faceted approach, including liquid chromatography, crystallization, and acid-base extraction techniques. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each step to ensure high purity, yield, and reproducibility. Methods for purity assessment and characterization are also detailed to validate the final product's integrity.

Introduction and Physicochemical Profile

This compound is a key building block in the synthesis of various biologically active molecules. Its structure features a basic pyridine ring linked via a methylene bridge to a 4-bromopyrazole moiety. The presence of multiple nitrogen atoms and the bromo-substituent imparts a unique combination of polarity, basicity, and potential for hydrogen bonding, which must be carefully considered during purification.

Achieving high purity is critical, as even minor impurities can significantly impact the outcomes of subsequent biological assays or synthetic steps. The primary challenges in purifying this compound often stem from the basic nature of the pyridine nitrogen, which can lead to problematic interactions with standard silica gel chromatography media.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Comment
Molecular Formula C₉H₈BrN₃-
Molecular Weight 238.09 g/mol Calculated
Appearance Typically an off-white to yellow solidBased on similar compounds[2]
pKa (Pyridine) ~5-6 (estimated)Pyridine derivatives typically fall in this range[1]
Polarity Moderately PolarContains H-bond acceptors (N atoms) and a polar C-Br bond
Solubility Soluble in polar organic solvents (e.g., DCM, EtOAc, MeOH, Acetone). Poorly soluble in non-polar solvents (e.g., Hexanes) and water at neutral pH.General chemical principles

Strategic Purification Workflow

A successful purification strategy often involves a multi-step process, beginning with a crude purification technique to remove the bulk of impurities, followed by a high-resolution method to achieve final purity. The choice of methods depends on the nature of the impurities, the scale of the reaction, and the required final purity.

Purification_Workflow cluster_0 Initial Purification cluster_1 Final Polishing & Analysis Crude Crude Reaction Mixture Workup Aqueous Workup / Acid-Base Extraction Crude->Workup Removes salts, acidic/basic impurities Chromatography Flash Column Chromatography Workup->Chromatography Separates by polarity Crystallization Crystallization Chromatography->Crystallization For high purity solid Analysis Purity & Structural Analysis (TLC, HPLC, NMR, LC-MS) Chromatography->Analysis If product is oil or sufficiently pure Crystallization->Analysis Pure_Product Pure Product (>98%) Analysis->Pure_Product

Figure 1: A strategic workflow for the purification and analysis of this compound.

Purification Protocols

Protocol 1: Flash Column Chromatography with Basic Modifier

Flash column chromatography is the most common method for purifying moderately polar organic compounds. However, the basic pyridine moiety in the target molecule can interact strongly with the acidic silanol groups on the silica surface, causing significant peak tailing and poor separation.[1] To counteract this, a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, is added to the mobile phase.[1] This competing base effectively "shields" the analyte from the acidic sites, resulting in symmetrical peaks and improved resolution.

Protocol Steps:

  • TLC Method Development:

    • Prepare a stock solution of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄).

    • Develop the plate in various solvent systems. A good starting point is a mixture of ethyl acetate (EtOAc) and hexanes. For example, test 20%, 30%, and 50% EtOAc in hexanes.

    • Crucially, add ~1% triethylamine (TEA) to your developing solvent.

    • Visualize the plate under UV light (254 nm).[3] The ideal solvent system will give your product a retardation factor (Rƒ) of approximately 0.25-0.35.

  • Column Packing:

    • Select an appropriately sized silica gel column for your sample amount (typically a 40-100x mass ratio of silica to crude material).

    • Prepare a slurry of silica gel in your initial, low-polarity mobile phase (e.g., 10% EtOAc in hexanes + 1% TEA).

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution:

    • Begin eluting the column with the low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase (gradient elution) based on your TLC analysis (e.g., from 10% to 50% EtOAc in hexanes, always maintaining 1% TEA).

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Purification via Acid-Base Extraction

This technique leverages the basicity of the pyridine nitrogen to separate the target compound from non-basic or weakly basic impurities.[4] By washing an organic solution of the crude material with dilute acid, the basic pyridine is protonated to form a water-soluble pyridinium salt, which partitions into the aqueous phase.[5] Neutral and acidic impurities remain in the organic layer. The aqueous layer is then basified to regenerate the neutral pyridine compound, which can be extracted back into an organic solvent.

Acid_Base_Extraction cluster_0 Step 1: Acid Wash cluster_1 Step 2: Basify & Back-Extract Start Crude Product in Organic Solvent (e.g., DCM) Wash_Acid Wash with dilute HCl (aq) Start->Wash_Acid Aqueous_Layer_1 Aqueous Layer: Pyridinium Salt (Product) Wash_Acid->Aqueous_Layer_1 Organic_Layer_1 Organic Layer: Neutral/Acidic Impurities Wash_Acid->Organic_Layer_1 Basify Basify Aqueous Layer with NaOH (aq) to pH > 9 Aqueous_Layer_1->Basify Back_Extract Extract with fresh Organic Solvent (e.g., DCM) Basify->Back_Extract Aqueous_Layer_2 Aqueous Layer: Inorganic Salts Back_Extract->Aqueous_Layer_2 Organic_Layer_2 Organic Layer: Pure Product Back_Extract->Organic_Layer_2

Sources

Part 1: Anticancer Research - Targeting Kinase-Driven Proliferation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Research Applications of Pyrazolo[3,4-b]pyridines: Protocols and Methodologies

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery.[1][2][3] Its structural architecture, a fusion of pyrazole and pyridine rings, bears a resemblance to natural purines, allowing it to interact with a wide array of biological targets. This versatility has led to the development of numerous derivatives with significant pharmacological activities.[3][4] The 1H-pyrazolo[3,4-b]pyridine tautomer is generally more stable and has been the focus of extensive research, leading to over 300,000 described structures.[1][5][6] These compounds have demonstrated a broad spectrum of biological effects, including anticancer, antiviral, anti-inflammatory, antidiabetic, and neuroprotective properties.[4][7][8]

A primary reason for the widespread interest in this scaffold is its effectiveness as a core structure for kinase inhibitors.[9][10] The pyrazole portion can act as a hydrogen bond center, while the pyridine ring can engage in π-π stacking interactions within the ATP-binding pocket of many kinases.[9] This guide provides an in-depth look at the applications of pyrazolo[3,4-b]pyridines in key research areas, complete with detailed experimental protocols for their synthesis and biological evaluation.

The deregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. Pyrazolo[3,4-b]pyridine derivatives have been successfully developed as potent inhibitors of several key oncogenic kinases.

Mechanism of Action: Multi-Kinase Inhibition

Derivatives of the pyrazolo[3,4-b]pyridine scaffold have been shown to inhibit a range of kinases critical for cancer cell survival and proliferation. These include:

  • Cyclin-Dependent Kinases (CDKs): Compounds have been synthesized that show potent and selective inhibitory activities against CDKs such as CDK1, CDK2, and CDK9, which are essential regulators of the cell cycle.[11][12][13] Inhibition of these kinases leads to cell cycle arrest and apoptosis.[11][13]

  • Tropomyosin Receptor Kinases (TRKs): The continuous activation and overexpression of TRKs are associated with the proliferation of various cancers.[14] Pyrazolo[3,4-b]pyridines have been designed as pan-TRK inhibitors, with some compounds showing IC50 values in the nanomolar range.[9][14]

  • Fibroblast Growth Factor Receptors (FGFRs): FGFRs are another class of receptor tyrosine kinases whose aberrant signaling can drive tumor growth. A novel series of 1H-pyrazolo[3,4-b]pyridine derivatives has been developed as potent and selective FGFR kinase inhibitors, demonstrating significant antitumor activity in xenograft models.[15]

  • Other Kinases: This scaffold has also been utilized to develop inhibitors for other important cancer-related kinases like PIM1, Hematopoietic Cell Kinase (HCK), and TANK-binding kinase 1 (TBK1).[2][11][16]

Signaling Pathway: TRK Signaling in Cancer

The TRK signaling pathway is crucial for cell proliferation and differentiation. Its aberrant activation in cancer leads to uncontrolled cell growth. Pyrazolo[3,4-b]pyridine-based inhibitors block this pathway by competing with ATP at the kinase domain of the TRK receptor.

TRK_Signaling_Pathway Ligand Neurotrophin Ligand TRK_Receptor TRK Receptor Ligand->TRK_Receptor Binds Dimerization Dimerization & Autophosphorylation TRK_Receptor->Dimerization Pyrazolo_Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor (e.g., C03) Pyrazolo_Inhibitor->Dimerization Inhibits ATP ATP ATP->Dimerization ADP ADP Dimerization->ADP RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT_mTOR PLC_gamma PLCγ Pathway Dimerization->PLC_gamma Proliferation Cell Proliferation, Survival, Differentiation RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation PLC_gamma->Proliferation

Caption: TRK signaling pathway and its inhibition by a pyrazolo[3,4-b]pyridine derivative.

Application Note 1: Screening Pyrazolo[3,4-b]pyridines as Anticancer Agents

This section outlines the typical workflow for identifying and characterizing novel pyrazolo[3,4-b]pyridine-based anticancer compounds.

Caption: Experimental workflow for anticancer drug discovery with pyrazolo[3,4-b]pyridines.

Protocol 1: Synthesis of 4-Substituted-1H-pyrazolo[3,4-b]pyridines

This protocol describes a common method for synthesizing the pyrazolo[3,4-b]pyridine core via a cyclization reaction between a 5-aminopyrazole and an α,β-unsaturated ketone.[7] This approach is versatile and allows for the introduction of various substituents.

Rationale: The reaction proceeds via a Michael addition of the aminopyrazole to the unsaturated ketone, followed by an intramolecular cyclization and dehydration. Zirconium tetrachloride (ZrCl4) acts as a Lewis acid catalyst to facilitate the reaction, which is often heated to ensure completion.[7]

Materials:

  • 5-amino-1-phenyl-pyrazole (1 equivalent)

  • Substituted α,β-unsaturated ketone (e.g., 4-(4-(N,N-dimethylamino)phenyl)but-3-en-2-one) (1 equivalent)

  • Zirconium tetrachloride (ZrCl4) (0.3 equivalents)

  • Ethanol (EtOH)

  • N,N-Dimethylformamide (DMF)

  • Chloroform (CHCl3)

  • Water (H2O)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • Dissolve the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL) in a round-bottom flask.

  • Add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) to the flask at room temperature (25 °C).

  • Degas the reaction mixture (e.g., by bubbling with nitrogen or argon for 5-10 minutes).

  • Carefully add ZrCl4 (0.15 mmol) to the reaction mixture. Causality: ZrCl4 is hygroscopic and reacts with moisture; it should be handled in a dry environment.

  • Stir the reaction mixture vigorously and heat to 95 °C for 16 hours under an inert atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and concentrate it in vacuo to remove the solvents.

  • Partition the residue between CHCl3 and water. Separate the organic layer.

  • Wash the aqueous phase twice with CHCl3.

  • Combine all organic phases, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine.[7]

  • Characterize the final product using 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.[7][11]

Protocol 2: In Vitro Cell Proliferation (MTT) Assay

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[11]

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of cell proliferation and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., HCT-116, HepG2, MCF-7)[11][17]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized pyrazolo[3,4-b]pyridine compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microtiter plates

  • Multichannel pipette, incubator (37 °C, 5% CO2), microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of approximately 5x10^3 cells/well in 100 µL of complete growth medium.

  • Incubate the plates for 24 hours at 37 °C in a 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the growth medium. The final concentration of DMSO should not exceed 0.1% to avoid solvent toxicity.

  • After 24 hours, remove the medium and add 100 µL of the medium containing the various concentrations of the test compounds to the wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin or staurosporine).[11][13]

  • Incubate the plates for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours. Causality: This allows sufficient time for the mitochondrial dehydrogenases of viable cells to convert the MTT into formazan.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 5 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the GI50 (concentration that causes 50% growth inhibition) value for each compound.

Data Summary: Anticancer Activity

The following table summarizes representative biological data for hypothetical pyrazolo[3,4-b]pyridine derivatives, based on published findings.

Compound IDTarget KinaseKinase IC50 (nM)Cell LineCell Proliferation GI50 (µM)Reference
C03 TRKA56Km-12 (Colon)0.304[18][14]
6b CDK2/PIM1-HCT-116 (Colon)-[11]
7n FGFR1<10H1581 (Lung)-[15]
8c Topo IIα-NCI-60 Panel1.33[2]
9a CDK2/CDK9-HeLa (Cervical)2.59[13]

Part 2: Neurodegenerative Disease Research

The pyrazolo[3,4-b]pyridine scaffold is also emerging as a valuable tool in the study and potential treatment of neurodegenerative diseases like Alzheimer's.[7][19][20]

Application Note 2: Probes for Amyloid Plaque Detection

A key pathological hallmark of Alzheimer's disease (AD) is the accumulation of β-amyloid (Aβ) plaques in the brain.[7] Fluorescent probes that can selectively bind to these plaques are invaluable for AD diagnosis and research. Certain pyrazolo[3,4-b]pyridine derivatives have been synthesized and shown to exhibit high and selective binding to amyloid plaques in brain tissue from AD patients.[7]

Protocol 3: Fluorescent Staining of Amyloid Plaques

This protocol describes the use of a novel pyrazolo[3,4-b]pyridine fluorescent probe for the visualization of Aβ plaques in human brain tissue.

Rationale: The extended aromatic system of certain pyrazolo[3,4-b]pyridine derivatives allows them to intercalate into the β-sheet structures of amyloid fibrils. When conjugated with a fluorophore or possessing intrinsic fluorescence, this binding event can be visualized using fluorescence microscopy, highlighting the location and morphology of the plaques.

Materials:

  • Post-mortem human brain tissue sections (e.g., from the hippocampus or cortex) from confirmed AD patients and non-demented controls.

  • Fluorescent pyrazolo[3,4-b]pyridine probe (e.g., compound 5a or 5c from reference[7]), dissolved in a suitable solvent (e.g., ethanol/saline mixture).

  • Phosphate-buffered saline (PBS).

  • Mounting medium.

  • Microscope slides and coverslips.

  • Confocal fluorescence microscope.

Procedure:

  • Obtain paraffin-embedded or frozen brain tissue sections (5-10 µm thick) and mount them on microscope slides.

  • Deparaffinize and rehydrate the sections if necessary.

  • Prepare a staining solution of the pyrazolo[3,4-b]pyridine probe at an optimized concentration (e.g., 1-10 µM) in an appropriate buffer (e.g., 50% ethanol in saline).

  • Incubate the tissue sections with the staining solution for 10-30 minutes at room temperature in the dark. Causality: Incubation in the dark is crucial to prevent photobleaching of the fluorescent probe.

  • Wash the sections twice with the buffer (e.g., 50% ethanol) for 1-2 minutes each to remove unbound probe.

  • Rinse the sections with distilled water.

  • Mount the sections with an aqueous mounting medium and apply a coverslip.

  • Visualize the stained sections using a confocal fluorescence microscope with the appropriate excitation and emission filters for the specific probe.

  • Acquire images of the fluorescently labeled amyloid plaques and compare the staining patterns between AD and control tissues. The plaques should appear as distinct, brightly fluorescent deposits in the AD brain sections, while being largely absent in the control sections.[7]

Part 3: Antiviral Research

The structural diversity of pyrazolo[3,4-b]pyridines has also been leveraged to develop compounds with antiviral properties.[4][7] For instance, pyrazolo[3,4-b]pyridinone derivatives have been synthesized and shown to possess inhibitory activity against the influenza virus.[21] While some pyrazolo-fused heterocycles have shown broad-spectrum activity against various DNA and RNA viruses, the potency can be highly dependent on the specific viral strain and the host cell line used for testing.[22] The development in this area often involves screening compound libraries against viral pseudotypes or in cell-based cytopathology assays to identify lead candidates for further investigation.[21][22]

References

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. Taylor & Francis Online.
  • Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. [No Source Provided].
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. NIH.
  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters.
  • Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. [No Source Provided].
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central - NIH.
  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing.
  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC - PubMed Central.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI.
  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. PubMed Central.
  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. PMC - PubMed Central.
  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. ResearchGate.
  • "On-Water" Facile Synthesis of Novel Pyrazolo[3,4-b]pyridinones Possessing Anti-influenza Virus Activity. PubMed.
  • Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. PMC - PubMed Central.
  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. OUCI.
  • 1H-pyrazolo[3,4-b] pyridine derivative with anti-Alzheimer activity. ResearchGate.
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. [No Source Provided].
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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the dedicated technical support guide for the synthesis of 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine. This resource is designed for researchers, medicinal chemists, and process development scientists to address common challenges and improve the yield and purity of this valuable heterocyclic building block. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt the synthesis to your specific laboratory conditions.

The target molecule is typically synthesized via a nucleophilic substitution (SN2) reaction between 4-bromopyrazole and an electrophilic pyridine derivative, most commonly 3-(chloromethyl)pyridine or 3-(bromomethyl)pyridine. While straightforward in principle, this N-alkylation is sensitive to several parameters that can significantly impact reaction efficiency and product quality.[1][2]

Core Reaction Mechanism

The synthesis proceeds through a classical SN2 pathway. A base is used to deprotonate the N-H of the 4-bromopyrazole ring, generating a nucleophilic pyrazolide anion. This anion then attacks the electrophilic benzylic carbon of the 3-(halomethyl)pyridine, displacing the halide leaving group to form the desired C-N bond.

SN2_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) Pyrazole 4-Bromopyrazole (pKa ~13-14) Anion Pyrazolide Anion (Nucleophile) Pyrazole->Anion + B: Base Base (B:) ConjAcid HB⁺ Anion_ref Pyrazolide Anion AlkylHalide 3-(Halomethyl)pyridine (Electrophile) Product Target Product AlkylHalide->Product LeavingGroup Halide (X⁻) Anion_ref->AlkylHalide

Caption: General SN2 mechanism for the N-alkylation of 4-bromopyrazole.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<50%). What are the primary factors to investigate for improvement?

Low yield is the most frequent challenge and can be traced back to one or more key reaction parameters. A systematic approach to optimization is crucial.

Causality Analysis: An inefficient reaction is typically due to incomplete deprotonation of the pyrazole, poor reactivity of the electrophile, or competing side reactions. Your choice of base, solvent, and leaving group on the pyridine electrophile are the most critical levers for optimization.

Optimization Strategy:

  • Base Selection: The base must be strong enough to deprotonate the pyrazole N-H.[3]

    • Sodium Hydride (NaH): An irreversible, non-nucleophilic base that drives the deprotonation to completion. It is a common and effective choice but requires strictly anhydrous conditions as it reacts violently with water.[4]

    • Carbonate Bases (K₂CO₃, Cs₂CO₃): These are milder, easier to handle bases. Cesium carbonate is often superior to potassium carbonate due to its higher solubility in organic solvents and the "cesium effect," which results in a more 'naked' and reactive pyrazolide anion.

    • Potassium Hydroxide (KOH): Can be effective, especially under phase-transfer catalysis (PTC) conditions or in solvents like DMSO.[5]

  • Solvent Effects: The solvent must be aprotic to avoid quenching the pyrazolide anion. It also plays a critical role in solvating the reactants and influencing reaction rate.

    • Polar Aprotic Solvents (DMF, DMSO): These are excellent choices as they effectively solvate the cation of the base (e.g., Na⁺, K⁺), leaving a highly reactive anion. They generally lead to faster reaction rates.[6]

    • Acetonitrile (ACN): A good option that is less hygroscopic than DMF. It often provides a good balance of reactivity and ease of work-up.[7]

    • Tetrahydrofuran (THF): A less polar option. While effective, reactions in THF may require stronger bases (like NaH) and longer reaction times or higher temperatures compared to DMF or DMSO.[3]

  • Alkylating Agent Reactivity: The leaving group's ability directly impacts the SN2 reaction rate.

    • Reactivity Order: I > Br > OTs > Cl.

    • If you are using 3-(chloromethyl)pyridine and experiencing low yields, switching to 3-(bromomethyl)pyridine will significantly accelerate the reaction. If the starting material is only available as the hydrochloride salt, an additional equivalent of base must be added to neutralize the acid.[8]

Data-Driven Recommendations:

ParameterOption 1 (Standard)Option 2 (High-Reactivity)Option 3 (Mild/Scalable)Rationale
Base NaH (1.2 eq)NaH (1.2 eq)K₂CO₃ or Cs₂CO₃ (2.0 eq)NaH ensures complete deprotonation.[4] Carbonates are safer and easier to handle for scale-up.
Solvent Anhydrous THFAnhydrous DMFAcetonitrile or DMSODMF accelerates SN2 reactions.[6] ACN is often easier to remove during work-up.
Electrophile 3-(chloromethyl)pyridine3-(bromomethyl)pyridine3-(bromomethyl)pyridineReactivity follows the leaving group ability (Br > Cl).[6]
Temperature 0 °C to RT0 °C to RT60-80 °CHigher temperatures may be needed for less reactive combinations like K₂CO₃/R-Cl.
Q2: I'm observing a significant amount of a highly polar byproduct that crashes out of solution or streaks on TLC. What is it and how can I prevent it?

This is a classic sign of over-alkylation, leading to the formation of a quaternary pyridinium salt.

Causality Analysis: The nitrogen atom on the pyridine ring of your product is still nucleophilic. It can compete with the pyrazolide anion for the alkylating agent, especially if there is a high local concentration of the electrophile or if the reaction is run at elevated temperatures. This side reaction is generally irreversible and consumes both your product and starting material.[6]

Side_Reaction Product This compound (Product) AlkylHalide 3-(Halomethyl)pyridine (Electrophile) Product:e->AlkylHalide:w QuatSalt Quaternary Pyridinium Salt (Byproduct) AlkylHalide->QuatSalt

Caption: Formation of a quaternary salt via a secondary alkylation event.

Prevention Strategies:

  • Control Stoichiometry: Use a slight excess of the 4-bromopyrazole relative to the alkylating agent, or at most 1.0-1.1 equivalents of the alkylating agent.[6]

  • Slow Addition: Add the 3-(halomethyl)pyridine solution dropwise to the reaction mixture over a period of 30-60 minutes. This keeps the instantaneous concentration of the electrophile low, favoring the reaction with the more nucleophilic pyrazolide anion over the less nucleophilic product.[9]

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C and allow the mixture to slowly warm to room temperature. Avoid excessive heating.[6]

Frequently Asked Questions (FAQs)

  • Q: My 3-(chloromethyl)pyridine is supplied as the hydrochloride salt. How do I handle this?

    • A: The HCl salt must be neutralized. You will need to add one additional equivalent of your base to your reaction mixture to liberate the free base of the 3-(chloromethyl)pyridine before it can act as an electrophile. For example, if the protocol calls for 1.2 equivalents of NaH, you would use 2.2 equivalents when starting with the hydrochloride salt.

  • Q: Is it possible to form the N2-isomer with 4-bromopyrazole?

    • A: No. 4-bromopyrazole is a symmetrical molecule. The N1 and N2 positions are chemically equivalent, so only one product is possible. For unsymmetrical pyrazoles, however, regioselectivity is a major concern, often yielding a mixture of N1 and N2 alkylated isomers that can be difficult to separate.[10][11]

  • Q: What is the best way to monitor the reaction's progress?

    • A: Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system like ethyl acetate/hexanes. The product will be more polar than the 3-(halomethyl)pyridine but typically less polar than the 4-bromopyrazole starting material. Staining with potassium permanganate can help visualize the spots. For more precise monitoring, LC-MS is ideal as it can confirm the mass of the product and detect byproducts.

  • Q: I'm having trouble with purification. Any tips?

    • A: The basic pyridine nitrogen in your product can cause streaking on silica gel chromatography. To mitigate this, you can add a small amount (0.5-1%) of triethylamine or ammonia in methanol to your eluent. This deactivates the acidic sites on the silica gel, leading to better peak shape and separation.[12] Alternatively, an acidic workup to extract the product into an aqueous layer, followed by basification and re-extraction, can be an effective purification strategy.

Experimental Protocols

Protocol 1: High-Yield Method Using Sodium Hydride

This protocol is optimized for high conversion and yield on a laboratory scale.[4]

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-bromopyrazole (1.0 eq).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) (approx. 0.2 M concentration). Cool the flask to 0 °C in an ice bath.

  • Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes. You should observe gas evolution (H₂).

  • Alkylation: In a separate flask, dissolve 3-(chloromethyl)pyridine hydrochloride (1.1 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours, monitoring by TLC.

  • Quenching: Once the reaction is complete, carefully cool the flask back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 10-50% ethyl acetate in hexanes + 0.5% Et₃N) to yield the pure product.

Protocol 2: Scalable Method Using Potassium Carbonate

This method avoids pyrophoric reagents and is generally preferred for larger-scale syntheses.[7]

  • Setup: To a round-bottom flask, add 4-bromopyrazole (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO) (approx. 0.2 M).

  • Addition: Add 3-(bromomethyl)pyridine hydrobromide (1.05 eq) to the suspension.

  • Reaction: Heat the mixture to 80 °C and stir vigorously for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, filter off the inorganic salts and wash the filter cake with ACN. Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve the crude material in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography as described in Protocol 1.

Caption: A logical workflow for troubleshooting the synthesis.

References
  • - National Institutes of Health (NIH)

  • - Benchchem

  • - Comprehensive Organic Chemistry Experiments for the Laboratory Classroom

  • - MDPI

  • - Google Patents

  • - MDPI

  • - PubMed Central (NIH)

  • - Benchchem

  • - Wiley Online Library

  • - SciSpace

  • - ResearchGate

  • - ChemicalBook

  • - ResearchGate

  • - PubMed

  • - Semantic Scholar

  • - PubMed Central

  • - Benchchem

  • - ResearchGate

  • - Reddit

  • - MySkinRecipes

  • - SciSpace

  • - ResearchGate

  • - Google Patents

  • - Sigma-Aldrich

  • - ACS Publications

  • - PubMed Central (NIH)

  • - MDPI

  • - Benchchem

  • - Google Patents

Sources

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine. This guide is designed for researchers, medicinal chemists, and process development professionals who are utilizing this important synthetic intermediate. Our goal is to provide in-depth, field-proven insights into the common challenges encountered during this synthesis, with a primary focus on identifying and mitigating side reactions.

The N-alkylation of 4-bromopyrazole with 3-(chloromethyl)pyridine is a standard SN2 reaction. However, the inherent chemical nature of the pyrazole ring presents a significant and often frustrating challenge: regioselectivity.[1] This guide will address this primary issue, along with other potential side reactions, offering clear, actionable troubleshooting steps to improve yield, purity, and reproducibility.

The Primary Challenge: N1 vs. N2 Alkylation

The core issue in this synthesis stems from the fact that the 4-bromopyrazole anion is an ambident nucleophile. Alkylation can occur at either of the two nitrogen atoms, leading to a mixture of two regioisomers: the desired N1 product and the undesired N2 byproduct.

  • Desired Product: 3-((4-Bromo-1H -pyrazol-1-yl)methyl)pyridine

  • Isomeric Side Product: 3-((4-Bromo-2H -pyrazol-2-yl)methyl)pyridine

Controlling the ratio of these isomers is the key to a successful synthesis.

G cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_products Reaction Products SM1 4-Bromopyrazole Anion 4-Bromopyrazolide Anion (Ambident Nucleophile) SM1->Anion Deprotonation SM2 3-(Chloromethyl)pyridine Product1 Desired N1 Isomer This compound SM2->Product1 Product2 Side Product N2 Isomer 3-((4-Bromo-2H-pyrazol-2-yl)methyl)pyridine SM2->Product2 Base Base (e.g., NaH, K₂CO₃) Anion->Product1 SN2 Attack at N1 (Thermodynamically Favored) Anion->Product2 SN2 Attack at N2 (Sterically Favored)

Caption: Recommended experimental workflow for selective N1-alkylation.

Experimental Protocol:

  • To a round-bottom flask under a nitrogen atmosphere, add 4-bromopyrazole (1.1 eq.) and anhydrous potassium carbonate (2.2 eq.).

  • Add anhydrous acetonitrile to form a stirrable slurry (approx. 0.2 M concentration relative to the limiting reagent).

  • In a separate flask, dissolve 3-(chloromethyl)pyridine hydrochloride (1.0 eq.) in a minimum amount of anhydrous acetonitrile.

  • Add the 3-(chloromethyl)pyridine solution dropwise to the stirring pyrazole/carbonate slurry over 15-20 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the consumption of the starting material by TLC or LC-MS.

  • Upon completion, filter off the inorganic salts and wash the filter cake with acetonitrile.

  • Concentrate the combined filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude residue by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to separate the N1 and N2 isomers.

How should I set up my column chromatography to separate the regioisomers?

The N1 and N2 isomers are often separable by standard silica gel chromatography. The N1 isomer is typically slightly more polar and will have a lower Rf value than the N2 isomer. Use a shallow gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and slowly increasing to 30-40%) and collect small fractions to achieve good separation.

Can I use a different alkylating agent?

Yes, this methodology is broadly applicable. Using 3-(bromomethyl)pyridine may result in a faster reaction rate, but 3-(chloromethyl)pyridine hydrochloride is often more commercially available and stable. [2]The principles of controlling regioselectivity remain the same.

References
  • Ulic, S. E., & Furlan, R. L. E. (2009). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 59(31), 5554-5558. [Link]

  • Yakimovich, S. I., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 27(15), 4811. [Link]

  • Li, B., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10876-10887. [Link]

  • Chen, J. L., et al. (2015). Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Organic Letters, 17(21), 5256-5259. [Link]

  • Li, B., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]

  • PubChem. (n.d.). 3-(Chloromethyl)pyridine hydrochloride. National Center for Biotechnology Information. [Link]

  • Wikipedia. (2023). Williamson ether synthesis. [Link]

  • Google Patents. (2013). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • Google Patents. (2015). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • precisionFDA. (n.d.). 3-CHLOROMETHYLPYRIDINE HYDROCHLORIDE. [Link]

  • ResearchGate. (2019). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]

  • Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]

  • Macmillan Group - Princeton University. (2021). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. [Link]

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Technical Support Center: Purification Challenges of 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a pivotal intermediate in pharmaceutical research and drug development, particularly in the synthesis of kinase inhibitors, the purity of 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine is paramount.[1] This guide serves as a dedicated technical support resource for researchers, scientists, and drug development professionals. It addresses common and complex purification challenges encountered during its synthesis, providing in-depth troubleshooting guides and practical, field-proven protocols to ensure the highest analytical standards are achieved.

High-Level Purification Strategy

The purification of this compound from a crude reaction mixture typically involves a multi-step process aimed at removing unreacted starting materials, reaction byproducts, and, most critically, structural isomers. The following workflow provides a general strategic overview.

start Crude Reaction Mixture workup Aqueous Workup (e.g., NaHCO3 wash) start->workup 1. Quench & Neutralize extract Organic Extraction (e.g., EtOAc, DCM) workup->extract dry Dry & Concentrate extract->dry crude_product Crude Solid/Oil dry->crude_product column Flash Column Chromatography crude_product->column 2. Primary Purification fractions Analyze Fractions (TLC) column->fractions combine Combine Pure Fractions & Concentrate fractions->combine purity_check Purity & Identity Check (NMR, LC-MS) combine->purity_check recrystallize Recrystallization (if necessary) purity_check->recrystallize Isomeric or minor impurities remain? final_product Pure Crystalline Product purity_check->final_product Purity >98%? recrystallize->final_product 3. Final Polishing final_analysis Final QC (HPLC, NMR, MS) final_product->final_analysis 4. Quality Control

Caption: General purification workflow for this compound.

Troubleshooting Guide: Common Purification Issues

This section directly addresses specific problems encountered during the purification process in a question-and-answer format.

Q1: My post-reaction TLC plate shows multiple new spots close to my product. What are they, and how do I approach separation?

A1: Root Cause Analysis & Strategy

The most common synthetic route to this compound is the N-alkylation of 4-bromo-1H-pyrazole with a 3-(halomethyl)pyridine. This reaction is seldom perfectly selective and can generate several impurities.[2][3] The most significant challenge is the formation of the N2-alkylation regioisomer, 3-((4-Bromo-2H-pyrazol-2-yl)methyl)pyridine, which often has a very similar polarity to the desired N1 product, making separation difficult.[4]

Table 1: Potential Impurities and Their Characteristics

ImpurityCommon CauseExpected Relative Polarity (TLC)Primary Removal Strategy
4-bromo-1H-pyrazoleIncomplete reactionMore polar than product (due to N-H)Column Chromatography
3-(halomethyl)pyridineIncomplete reactionPolarity varies; often less polarColumn Chromatography
3-pyridinemethanolHydrolysis of starting materialMore polar than productAqueous wash; Column Chromatography
N2-Regioisomer Lack of regioselectivity in alkylation[4]Very similar to N1-product Optimized Column Chromatography
Bis-alkylation productsPyridine N-alkylation (unlikely)Highly polar, salt-likeAqueous wash; Column Chromatography

Troubleshooting Steps:

  • Confirm Identities: Before attempting large-scale purification, perform a small-scale separation and obtain an NMR or LC-MS of the isolated spots to confirm which is your desired N1-isomer.

  • Primary Purification: Flash column chromatography is the mandatory first step for removing starting materials and most byproducts.[5][6] See Protocol 1 for a detailed methodology.

  • Isomer Separation: The key to separating the N1 and N2 isomers is to maximize the resolving power of your chromatography. This involves meticulous optimization of the mobile phase. Start with a standard solvent system like Hexanes/Ethyl Acetate and perform a gradient TLC to find the optimal solvent ratio where the separation factor (ΔRf) between the two spots is greatest. If this fails, switching to a different solvent system, such as Dichloromethane/Methanol, can alter selectivity and improve separation.

Q2: I'm still struggling to separate the N1 and N2 regioisomers by column chromatography. What advanced techniques can I try?

A2: Advanced Separation Strategies

When standard silica gel chromatography is insufficient, you must enhance the system's selectivity.

  • Optimize Mobile Phase:

    • Add an Amine Modifier: Adding a small amount of triethylamine (~0.1-0.5%) to your eluent can deactivate acidic sites on the silica gel. This often sharpens the peaks of basic compounds like pyridines, which can improve resolution.

    • Switch Solvent Polarity Class: If a Hexane/EtOAc system fails, a Dichloromethane/Methanol system offers different intermolecular interactions and may enhance separation. A tertiary system, such as Hexane/EtOAc/DCM, can also provide unique selectivity.

  • Change the Stationary Phase:

    • Alumina: Switching to an alumina (neutral or basic) column can sometimes reverse the elution order or improve the separation of basic compounds.

    • Reverse-Phase Chromatography: If the isomers are inseparable on normal phase, preparative reverse-phase HPLC (using a C18 column with a water/acetonitrile or water/methanol gradient) is a powerful but more resource-intensive alternative.[7]

  • Recrystallization: If you can obtain a mixture that is significantly enriched in the desired N1-isomer (>80-90%), a carefully optimized recrystallization can sometimes selectively crystallize the major isomer, leaving the other in the mother liquor. See Protocol 2 .

Q3: My product is a persistent oil after chromatography, even under high vacuum. How can I get it to solidify?

A3: Inducing Crystallization

An oily product is a common frustration, typically caused by residual solvents or the compound's intrinsic properties.

  • Ensure Solvent Removal: High-boiling point solvents from chromatography (like ethyl acetate or methanol) can be difficult to remove completely. Co-evaporate the oil with a lower-boiling point solvent like dichloromethane or diethyl ether (3x) on a rotary evaporator to azeotropically remove the stubborn solvent.

  • Scratching: Use a glass rod or metal spatula to vigorously scratch the inside of the flask at the oil's surface. The micro-scratches on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a tiny amount of solid material from a previous batch, add a single speck to the oil to induce crystallization.

  • Solvent-Induced Precipitation: Dissolve the oil in a minimum amount of a good solvent (e.g., dichloromethane). Then, slowly add a poor solvent (e.g., hexanes or pentane) dropwise until the solution becomes cloudy (the "cloud point"). Add a few drops of the good solvent to redissolve the cloudiness, and then allow the solution to stand undisturbed. This slow precipitation often yields crystalline material.

Detailed Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography

This protocol is designed to maximize the separation of the target compound from its closely-eluting N2-regioisomer.

  • Solvent System Selection:

    • On a TLC plate, spot the crude mixture.

    • Develop trial chromatograms in various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 2:1, 1:1).

    • Identify the solvent system that gives an Rf value of ~0.25-0.35 for the desired product and the largest possible separation (ΔRf) from the closest impurity.

  • Column Packing (Slurry Method):

    • Choose a column with an appropriate diameter for your sample size (a general rule is a 20:1 to 40:1 ratio of silica weight to crude product weight).

    • Fill the column about one-third full with the chosen eluent.

    • In a separate beaker, create a slurry of silica gel in the eluent.

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable surface. Never let the column run dry.[8]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for better resolution, "dry load" the sample: dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the selected solvent system.

    • Collect small, uniform fractions in a series of labeled test tubes.[9]

    • Monitor the elution by spotting fractions onto TLC plates. Analyze fractions corresponding to your target spots.

  • Analysis and Combination:

    • Combine only the fractions that show a single, clean spot for the desired product.

    • Concentrate the combined fractions under reduced pressure to yield the semi-purified product.

Protocol 2: Recrystallization for Final Polishing
  • Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.

    • Test small amounts of your product in solvents like isopropanol, ethyl acetate, acetonitrile, or mixtures such as ethyl acetate/hexanes or toluene/hexanes.

  • Procedure:

    • Place the semi-pure product in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the mixture (e.g., in a hot water bath) until the solid just dissolves. Do not add excess solvent.

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Rapid cooling leads to smaller, less pure crystals.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

    • Dry the crystals under high vacuum to remove all residual solvent.

Purity Verification FAQs

Q4: How do I definitively confirm the purity and regiochemistry of my final product?

A4: A combination of analytical techniques is essential for unambiguous confirmation.

  • ¹H NMR Spectroscopy: This is the most powerful tool for confirming the structure and isomeric purity. The N1 and N2 isomers will have distinct spectra. Specifically, the chemical shifts of the three pyrazole ring protons and the methylene (-CH2-) protons will be different. For the desired N1-isomer, you should see three distinct signals for the pyrazole protons and a singlet for the methylene bridge. The absence of a second set of these signals indicates high isomeric purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative purity analysis.[10] A validated method can separate even very similar impurities and allow you to determine the purity as a percentage of the total peak area. A pure sample should show a single major peak.[7]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound, ensuring the correct mass for the formula C₉H₈BrN₃ (MW: 238.08 g/mol ) is observed.[1]

  • Thin Layer Chromatography (TLC): While not quantitative, running the final product in multiple solvent systems should show only a single spot, confirming the absence of gross impurities.[11]

Troubleshooting Decision Tree

This diagram provides a logical path to diagnose and solve common purification failures.

start_node Purification Outcome Unsatisfactory? question_node1 Multiple Spots After Column? start_node->question_node1 Check TLC question_node question_node solution_node solution_node cause_node cause_node question_node2 Spots Overlap (Poor Separation)? question_node1->question_node2 Yes question_node3 Product is an Oil or Low Yield? question_node1->question_node3 No (Single Spot) cause_node1 Likely Cause: - Isomeric Impurity - Wrong Solvent System question_node2->cause_node1 Yes cause_node2 Likely Cause: - Column Overloaded - Poor Packing question_node2->cause_node2 No solution_node1 Solution: - Re-run column with optimized  gradient (see Protocol 1) - Try different solvent system  (e.g., DCM/MeOH) - Consider Prep-HPLC cause_node1->solution_node1 solution_node2 Solution: - Re-run with less material - Repack column carefully cause_node2->solution_node2 cause_node3 Likely Cause: - Residual Solvent - Amorphous Solid - Incomplete Reaction question_node3->cause_node3 Yes solution_node4 Success: Proceed to Final Analysis (NMR, HPLC, MS) question_node3->solution_node4 No solution_node3 Solution: - Co-evaporate with DCM/Hexane - Attempt Recrystallization  (see Protocol 2) - Re-evaluate reaction conditions cause_node3->solution_node3

Caption: Decision tree for troubleshooting purification of this compound.

References
  • 11. Journal of Scientific and Technical Research.

  • . BenchChem.

  • . BenchChem.

  • . National Center for Biotechnology Information.

  • . BenchChem.

  • . ACS Omega.

  • . Agency for Toxic Substances and Disease Registry (ATSDR).

  • . MDPI.

  • . Chemistry LibreTexts.

  • . Magritek.

  • . CymitQuimica.

  • . Alfa Aesar.

  • . MySkinRecipes.

  • . MDPI.

  • . MDPI.

  • . Journal of Organic Chemistry.

Sources

Technical Support Center: Optimizing Reaction Conditions for 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical guidance needed to overcome common challenges and optimize your reaction conditions for this important building block. This compound is a key intermediate in the synthesis of various biologically active compounds, particularly kinase inhibitors used in targeted cancer therapies.[1] Its synthesis, typically an N-alkylation of 4-bromopyrazole with a pyridine-containing electrophile, can present several challenges, including regioselectivity, low yields, and difficult purifications. This document will address these issues in a practical, question-and-answer format.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Answer:

Low yields in the N-alkylation of 4-bromopyrazole are a common issue and can stem from several factors. A systematic approach to troubleshooting is crucial.

1. Sub-optimal Base and Solvent Combination: The choice of base and solvent is critical for efficient deprotonation of the pyrazole N-H and subsequent nucleophilic attack.

  • Insight: The pyrazole N-H is acidic, but strong bases are not always necessary and can sometimes lead to side reactions. The ideal base should be strong enough to deprotonate the pyrazole without reacting with the electrophile or promoting side reactions. The solvent plays a key role in solvating the reactants and influencing the reaction rate.

  • Troubleshooting Steps:

    • Base Screening: If you are using a weak base like potassium carbonate (K₂CO₃), consider switching to a stronger, non-nucleophilic base such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃).[2] Cs₂CO₃ has been shown to be an effective base in pyrazole alkylations, potentially due to the "cesium effect" which can enhance the nucleophilicity of the pyrazolate anion.

    • Solvent Screening: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN) are generally good choices for this type of reaction.[2][3] If you observe solubility issues with your starting materials at room temperature, gently warming the reaction mixture might be beneficial. However, be cautious as excessive heat can lead to decomposition or side reactions.

2. Incomplete Reaction: The reaction may not be reaching completion within the allotted time.

  • Insight: The reaction rate is influenced by temperature and reactant concentrations.

  • Troubleshooting Steps:

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress. This will help you determine the optimal reaction time and confirm if the reaction has stalled.

    • Temperature Adjustment: If the reaction is sluggish at room temperature, consider increasing the temperature. A modest increase to 40-60 °C can significantly improve the reaction rate. However, be mindful of potential side reactions at higher temperatures.

3. Degradation of Starting Materials or Product: The starting materials or the desired product might be unstable under the reaction conditions.

  • Insight: Pyridine-containing compounds can be sensitive to strong bases and high temperatures.

  • Troubleshooting Steps:

    • Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if using sensitive reagents.

    • Temperature Control: Avoid excessive heating. If the reaction requires elevated temperatures, a controlled heating mantle or oil bath is recommended over a simple hot plate.

Workflow for Optimizing Reaction Yield:

yield_optimization start Low Yield Observed base Screen Bases (e.g., K₂CO₃, NaH, Cs₂CO₃) start->base Step 1 solvent Screen Solvents (e.g., DMF, MeCN, Acetone) base->solvent Step 2 temp Optimize Temperature (RT to 60°C) solvent->temp Step 3 monitoring Monitor Reaction (TLC, LC-MS) temp->monitoring Step 4 optimized Optimized Yield monitoring->optimized Outcome

Caption: A systematic workflow for troubleshooting low reaction yields.

Question 2: I am observing the formation of a significant amount of an isomeric byproduct. How can I improve the regioselectivity of the N-alkylation?

Answer:

The formation of regioisomers is a well-known challenge in the N-alkylation of unsymmetrical pyrazoles. The two nitrogen atoms in the pyrazole ring have similar nucleophilicity, leading to a mixture of N1 and N2 alkylated products.

1. Understanding the Factors Influencing Regioselectivity:

  • Steric Hindrance: The substituents on the pyrazole ring can sterically hinder one of the nitrogen atoms, favoring alkylation at the less hindered position.[4][5] In the case of 4-bromopyrazole, the steric environment around N1 and N2 is similar, making regioselective alkylation challenging.

  • Electronic Effects: Electron-withdrawing or electron-donating groups on the pyrazole ring can influence the electron density at each nitrogen, thereby affecting their nucleophilicity.

  • Reaction Conditions: The choice of base, solvent, and counter-ion can significantly impact the regioselectivity.

2. Strategies to Enhance Regioselectivity:

  • Choice of Base and Counter-ion: The nature of the cation from the base can influence the regioselectivity. For instance, using sodium hydride (NaH) has been reported to favor the formation of one regioisomer over the other in some cases, compared to potassium carbonate (K₂CO₃).[2]

  • Protecting Groups: While adding extra steps, a protecting group strategy can provide excellent regiocontrol. You can selectively protect one of the pyrazole nitrogens, perform the alkylation on the unprotected nitrogen, and then deprotect. This approach, however, adds to the overall step count of the synthesis.

  • Alternative Alkylating Agents: While 3-(chloromethyl)pyridine or 3-(bromomethyl)pyridine are common choices, exploring alternative electrophiles might offer better regioselectivity. For example, using trichloroacetimidates as alkylating agents under acidic conditions has been shown to provide good yields of N-alkyl pyrazoles, with regioselectivity often governed by sterics.[4][5]

Table 1: Influence of Reaction Parameters on Regioselectivity

ParameterCondition 1Condition 2Expected Outcome on Regioselectivity
Base K₂CO₃NaHNaH may offer improved regioselectivity in some systems.[2]
Solvent DMFDichloromethane (DCM)Less polar solvents might favor one regioisomer over the other.
Temperature Room TemperatureLower Temperature (-20°C to 0°C)Lower temperatures can sometimes enhance selectivity.
Question 3: My final product is difficult to purify. What are the common impurities and what purification strategies do you recommend?

Answer:

Purification challenges often arise from the presence of unreacted starting materials, isomeric byproducts, and side-reaction products.

1. Common Impurities:

  • Unreacted 4-bromopyrazole: Due to its acidic nature, it can be removed with an aqueous base wash during workup.

  • Unreacted 3-(chloromethyl)pyridine or 3-(bromomethyl)pyridine: These can be volatile and may be partially removed under reduced pressure.

  • Isomeric Product: The N2-alkylated isomer is often the most challenging impurity to remove.

  • Bis-alkylation Product: In some cases, the pyridine nitrogen can also be alkylated, leading to a quaternary ammonium salt.

2. Purification Strategies:

  • Aqueous Workup:

    • Acid Wash: A dilute acid wash (e.g., 1M HCl) can help remove any unreacted pyridine-containing starting material by protonating the pyridine nitrogen and making it water-soluble.

    • Base Wash: A dilute base wash (e.g., saturated NaHCO₃) will remove unreacted 4-bromopyrazole.

  • Column Chromatography: This is often the most effective method for separating the desired product from its regioisomer.

    • Solvent System Optimization: A gradient elution is typically required. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Careful optimization of the solvent system is key to achieving good separation.

    • Alternative Adsorbents: If silica gel does not provide adequate separation, consider using alumina or a reverse-phase silica gel.

  • Crystallization: If the product is a solid, crystallization can be a highly effective purification method. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions that favor the crystallization of the desired isomer.

Decision Tree for Purification Strategy:

purification_strategy start Crude Product Mixture workup Aqueous Workup (Acid & Base Wash) start->workup check_purity Check Purity (TLC, NMR) workup->check_purity column Column Chromatography check_purity->column Impure pure_product Pure Product check_purity->pure_product Pure crystallization Crystallization column->crystallization If Solid & Further Purification Needed column->pure_product If Liquid or Pure crystallization->pure_product

Caption: A decision-making flowchart for product purification.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the N-alkylation of 4-bromopyrazole?

A1: The reaction proceeds via a nucleophilic substitution mechanism. The base deprotonates the pyrazole at one of the nitrogen atoms to form a pyrazolate anion. This anion then acts as a nucleophile and attacks the electrophilic carbon of the 3-(halomethyl)pyridine, displacing the halide and forming the N-C bond.

Q2: Are there any specific safety precautions I should take when running this reaction?

A2: Yes, standard laboratory safety practices should always be followed.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood, especially when working with volatile solvents and reagents.

  • Sodium Hydride: If using sodium hydride, it is a flammable solid and reacts violently with water. Handle it with care under an inert atmosphere.

Q3: Can I use 3-(hydroxymethyl)pyridine and a Mitsunobu reaction as an alternative synthetic route?

A3: Yes, the Mitsunobu reaction is a viable alternative for N-alkylation and can sometimes offer better regioselectivity. This reaction involves reacting 3-(hydroxymethyl)pyridine with 4-bromopyrazole in the presence of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD). However, the reagents are more expensive, and the purification can be challenging due to the formation of phosphine oxide and hydrazide byproducts.

Q4: How stable is the final product, this compound?

A4: The product is generally stable under normal laboratory conditions. It should be stored in a cool, dry place, away from direct sunlight. For long-term storage, keeping it in a tightly sealed container under an inert atmosphere is recommended.

Experimental Protocols

General Protocol for N-Alkylation using Sodium Hydride
  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF (0.5 M) under an argon atmosphere at 0 °C, add a solution of 4-bromopyrazole (1.0 eq.) in anhydrous DMF dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add a solution of 3-(chloromethyl)pyridine hydrochloride (1.1 eq.) and a non-nucleophilic base like triethylamine (1.1 eq.) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Optimization of pyrazole N-alkylation conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • Matos, J., et al. (2013). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate. Retrieved from [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2022). MDPI. Retrieved from [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2021). MDPI. Retrieved from [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Semantic Scholar. Retrieved from [Link]

  • Method for preparing 3-bromo-4-methylpyridine. (n.d.). Google Patents.
  • Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. (n.d.). Google Patents.
  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2021). ACS Publications. Retrieved from [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (n.d.). ResearchGate. Retrieved from [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. (2012). ResearchGate. Retrieved from [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2019). National Institutes of Health. Retrieved from [Link]

  • N-methylation of pyrazole. (2023). Reddit. Retrieved from [Link]

  • Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. (2021). Wiley Online Library. Retrieved from [Link]

  • Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles. (2018). ACS Publications. Retrieved from [Link]

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (2011). SciELO México. Retrieved from [Link]

  • A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. (2021). Princeton University. Retrieved from [Link]

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Technical Support Center: 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine (Compound 1 ). This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges and handling intricacies associated with this valuable heterocyclic building block. As a molecule incorporating a brominated pyrazole, a pyridine ring, and a methylene bridge, its reactivity and stability can be influenced by a variety of experimental conditions. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments and the reliability of your results.

I. Compound Overview and General Stability

This compound is a key intermediate in the synthesis of biologically active compounds, particularly kinase inhibitors for targeted cancer therapies and novel agrochemicals.[1] Its utility stems from the versatile functionalities it presents: the brominated pyrazole allows for further cross-coupling reactions, while the pyridine ring can be involved in hydrogen bonding and salt formation.

However, the combination of these moieties can also be a source of instability. The pyridine ring, for instance, can be susceptible to photochemical reactions, and the pyrazole ring system, while generally aromatic and stable, can undergo reactions under certain conditions.[2][3][4] The C-Br bond on the pyrazole ring is a potential site for nucleophilic substitution or metal-catalyzed cross-coupling reactions, which may be unintentionally initiated by certain reagents or conditions.

Key Stability Considerations:
  • pH Sensitivity: The pyridine nitrogen is basic and can be protonated at acidic pH. This can alter the compound's solubility and potentially its reactivity. Pyrazoles are weakly basic.[5]

  • Photostability: Pyridine-containing compounds can be light-sensitive, potentially leading to degradation upon prolonged exposure to UV or even ambient light.[2][3]

  • Thermal Stability: While generally a solid at room temperature, prolonged exposure to high temperatures should be avoided to prevent decomposition.[1]

  • Reagent Compatibility: Strong oxidizing agents, strong acids, and strong bases may cause degradation.[6]

II. Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling, storage, and use of this compound.

Q1: How should I properly store this compound?

A1: The compound should be stored at room temperature in a dry, well-ventilated place, and the container should be kept tightly closed.[1][7][8] For long-term storage, refrigeration is recommended, and the container should be protected from light.

Q2: What are the main safety precautions when handling this compound?

A2: This compound is known to cause skin and eye irritation and may cause respiratory irritation.[7] It is also harmful if swallowed.[9] Standard personal protective equipment (PPE), including a lab coat, safety goggles, and gloves, should be worn. All handling should be performed in a chemical fume hood.[7]

Q3: In which common laboratory solvents is this compound soluble?

Q4: I am seeing an unexpected new spot on my TLC plate after leaving my reaction mixture overnight on the bench. What could be happening?

A4: This could be due to photodegradation. Pyridine derivatives can be light-sensitive.[2][3] It is advisable to protect your reaction from light by wrapping the flask in aluminum foil.

Q5: My NMR spectrum shows broader peaks than expected. What could be the cause?

A5: Peak broadening in NMR can be due to several factors, including the presence of paramagnetic impurities or dynamic exchange processes. Given the presence of two nitrogen atoms that can be protonated, it's possible that you are observing exchange between the protonated and unprotonated forms of the molecule, especially if there are traces of acid or water in your NMR solvent.

III. Troubleshooting Guides

This section provides detailed troubleshooting for specific issues that may arise during experimentation.

Problem 1: Degradation of the Compound in Solution

You observe the appearance of new peaks in your analytical chromatogram (LC-MS or GC-MS) or new spots on your TLC plate after storing the compound in solution.

Possible Causes & Solutions:
Possible Cause Troubleshooting Steps
Photodegradation 1. Prepare solutions fresh and use them immediately. 2. Store stock solutions in amber vials or wrap the container with aluminum foil to protect from light. 3. Work in a fume hood with the sash lowered to minimize exposure to ambient light.
Solvent-Induced Degradation 1. Avoid using highly acidic or basic solvents. 2. If the compound is dissolved in a protic solvent like methanol, esterification is a remote possibility if carboxylic acid impurities are present. 3. Perform a small-scale solvent stability study by dissolving the compound in various solvents and monitoring its purity over time by LC-MS or TLC.
Hydrolysis 1. While the core structure is generally stable to hydrolysis, ensure that your solvents are anhydrous, especially if the subsequent reaction steps are moisture-sensitive.
Oxidation 1. Degas your solvents before use to remove dissolved oxygen. 2. Store solutions under an inert atmosphere (e.g., nitrogen or argon).
Problem 2: Inconsistent Reaction Yields in Cross-Coupling Reactions

You are using this compound in a Suzuki, Sonogashira, or other cross-coupling reaction and observe variable and often low yields.

Possible Causes & Solutions:
Possible Cause Troubleshooting Steps
Poor Quality of Starting Material 1. Verify the purity of your compound using NMR, LC-MS, and melting point. 2. Impurities can poison the catalyst. If necessary, purify the starting material by recrystallization or column chromatography.
Catalyst Inhibition 1. The pyridine nitrogen can coordinate to the metal center of the catalyst, potentially inhibiting its activity. 2. Consider using a higher catalyst loading. 3. Experiment with different ligands that may be less susceptible to inhibition.
Side Reactions 1. The N-H of the pyrazole can be deprotonated by strong bases used in some coupling reactions. This can lead to side reactions. 2. Consider protecting the pyrazole nitrogen if it is not the intended reaction site, although in this case, it is N-substituted.
Experimental Protocol: Assessing Photostability

This protocol provides a method to determine the photostability of this compound in a specific solvent.

  • Solution Preparation: Prepare a 1 mg/mL solution of the compound in your solvent of choice (e.g., acetonitrile).

  • Sample Division: Divide the solution into two amber HPLC vials and one clear HPLC vial.

  • Initial Analysis: Immediately analyze the solution from one of the amber vials by HPLC-UV to obtain a baseline (T=0) chromatogram.

  • Exposure Conditions:

    • Store one amber vial in the dark at room temperature (control sample).

    • Place the clear vial under a UV lamp (e.g., 254 nm or 365 nm) or on a well-lit laboratory bench.

  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), take an aliquot from both the control and the exposed sample and analyze by HPLC-UV.

  • Data Analysis: Compare the chromatograms of the exposed sample to the control sample and the T=0 sample. A decrease in the peak area of the parent compound and the appearance of new peaks in the exposed sample indicate photodegradation.

IV. Visualized Workflows and Pathways

Logical Troubleshooting Workflow for Compound Instability

The following diagram outlines a systematic approach to diagnosing and resolving stability issues with this compound.

A Instability Observed (e.g., new TLC spot, LC-MS peak) B Is the sample in solution or solid state? A->B C Solid State Instability B->C Solid D Solution Instability B->D Solution E Check Storage Conditions: - Temperature - Light Exposure - Atmosphere C->E F Identify Environmental Stressor: - Light - Heat - Oxygen D->F M Solvent-Related Issue? D->M N pH-Related Issue? D->N G Photodegradation Suspected F->G Light H Thermal Degradation Suspected F->H Heat I Oxidative Degradation Suspected F->I Oxygen J Run Photostability Test (Protocol Provided) G->J K Analyze by TGA/DSC H->K L Store under Inert Gas (N2 or Ar) I->L Q Implement Protective Measures: - Store in dark - Use amber vials J->Q R Store at Lower Temperature K->R S Degas Solvents L->S O Check Solvent Purity and Water Content M->O Yes P Buffer Solution or Use Aprotic Solvent N->P Yes

Caption: Troubleshooting workflow for stability issues.

Potential Degradation Pathways

This diagram illustrates hypothetical degradation pathways based on the chemical nature of the compound's constituent parts.

cluster_main This compound cluster_products Potential Degradation Products A Compound 1 B Debrominated Product A->B Reductive/Photolytic Debromination C Hydroxylated Pyridine A->C Oxidation D Ring-Opened Products A->D Photolysis E Pyridinium Salt A->E Acidic Conditions

Caption: Potential degradation pathways for Compound 1.

V. References

  • The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Journal of Physics: Conference Series.

  • Safety Data Sheet - 3-(4-Bromo-1h-pyrazol-1-yl)pyridine. CymitQuimica.

  • Wilzbach, K. E., & Rausch, D. J. (1970). Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. Journal of the American Chemical Society.

  • The Bromination of Pyrazabole. Defense Technical Information Center.

  • Safety Data Sheet - 3-Bromopyridine. Sigma-Aldrich.

  • 3-Bromo-4-methylpyridine synthesis. ChemicalBook.

  • Safety Data Sheet - 5-Bromo-1-(4-fluorophenyl)pyrazin-2(1H)-one. Kishida Chemical Co., Ltd.

  • MSDS of 3-bromo-1-methyl-1H-pyrazol-4-amine. Capot Chemical.

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI.

  • Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society.

  • The photoreactions of pyridine and 2-fluoropyridine with aliphatic amines. Journal of the Chemical Society, Perkin Transactions 1.

  • 3-Bromopyridine Safety Data Sheet. Jubilant Ingrevia.

  • Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. ResearchGate.

  • This compound, 98% Purity. AK Scientific, Inc.

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.

  • Bromination of pyrazole derivatives. ResearchGate.

  • UV photolysis for accelerating pyridine biodegradation. PubMed.

  • CuBr2 AS A BROMINATION AGENT OF PYRAZOLE-BASED LIGAND: SYNTHESIS OF COPPER(II) COORDINATION COMPOUNDS BY OXIDATIVE DISSOLUTION OF COPPER POWDER IN ORGANIC SOLVENTS. Journal of Chemistry and Technologies.

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.

  • Method for preparing 3-bromo-4-methylpyridine. Google Patents.

  • 3-bromo-1-methyl-1H-pyrazole. ChemicalBook.

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

  • This compound. MySkinRecipes.

  • Technical Support Center: Purification of 3-(4-Aminophenyl)-4-bromo-1-methylpyrazole. Benchchem.

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central.

  • Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. ResearchGate.

  • 3-Bromo-4-methyl-1H-pyrazole. PubChem.

  • Microwave Synthesis of Arylmethyl Substituted Pyrazoles. ResearchGate.

  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PubMed.

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Technical Support Center: Debromination of 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the debromination of 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals who are working with or plan to work with this specific transformation. Here, we provide field-proven insights, a baseline protocol, and robust troubleshooting advice to help you navigate the complexities of this reaction and achieve a successful outcome.

The selective removal of a bromine atom from the pyrazole ring is a key transformation, often employed to introduce a hydrogen or deuterium atom at that position, which can be crucial for structure-activity relationship (SAR) studies or for synthesizing final target molecules. While palladium-catalyzed dehalogenations are common, the presence of multiple nitrogen atoms in the substrate can present unique challenges, such as catalyst inhibition or undesired side reactions. This guide will address these potential issues head-on.

Recommended Baseline Protocol: Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation using palladium on carbon (Pd/C) and a hydrogen donor like ammonium formate is a widely used, effective, and operationally simple method for the dehalogenation of aryl and heteroaryl halides.[1] This method avoids the need for high-pressure hydrogenation gas and is often tolerant of various functional groups.

Experimental Protocol: Debromination using Pd/C and Ammonium Formate
  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Add methanol (MeOH) as the solvent to achieve a concentration of approximately 0.1 M.

    • Add ammonium formate (HCOONH₄, 3.0-5.0 eq) to the flask.[1]

    • Carefully add 10% Palladium on carbon (Pd/C, 5-10 mol% Pd). Safety Note: Pd/C can be pyrophoric. Handle with care, preferably under an inert atmosphere or by adding it to the solvent-wetted mixture.

  • Reaction Execution:

    • Fit the flask with a condenser and heat the reaction mixture to a gentle reflux (typically around 60-65 °C for methanol).[1][2]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Workup and Purification:

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst.[2] Wash the filter cake with additional methanol to ensure complete recovery of the product.

    • Concentrate the filtrate under reduced pressure to remove the methanol.

    • To the resulting residue, add water and a suitable organic solvent for extraction (e.g., ethyl acetate or dichloromethane).

    • Extract the aqueous layer with the organic solvent (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-((1H-pyrazol-1-yl)methyl)pyridine.

Troubleshooting Guide (Q&A)

Here we address specific issues you may encounter during the experiment.

Q1: My reaction is very slow or has stalled completely. I still see a significant amount of starting material by TLC/LC-MS.

  • Potential Cause 1: Catalyst Inactivity or Poisoning. The nitrogen atoms in the pyridine and pyrazole rings can coordinate to the palladium surface, inhibiting its catalytic activity.

    • Solution:

      • Increase Catalyst Loading: Cautiously increase the mol% of the Pd/C catalyst. Sometimes, a higher loading (e.g., 15-20 mol%) is necessary for substrates with multiple coordinating heterocycles.

      • Check Catalyst Quality: Ensure your Pd/C is from a reliable source and has not been deactivated by improper storage. If in doubt, try a fresh bottle or a different batch.

  • Potential Cause 2: Insufficient Hydrogen Donor. The ammonium formate may have decomposed or been consumed.

    • Solution: Add an additional portion of ammonium formate (1-2 eq) to the reaction mixture. The decomposition of ammonium formate can be influenced by temperature and solvent.[3]

  • Potential Cause 3: Inefficient Mixing. If the Pd/C catalyst is not well-suspended, the reaction will be slow.

    • Solution: Ensure vigorous stirring is maintained throughout the reaction to keep the heterogeneous catalyst suspended.

Q2: I am observing the formation of an unknown byproduct with a similar polarity to my product.

  • Potential Cause: Incomplete Reaction or Side Reaction. It's possible you are seeing an intermediate or a byproduct from a competing reaction pathway. While less common for this substrate, over-reduction of the pyridine ring can occur under harsh conditions.

    • Solution:

      • Confirm Product Identity: First, ensure your target product has been correctly identified by mass spectrometry and NMR.

      • Optimize Reaction Time: Take time points to determine the optimal reaction time. Stop the reaction as soon as the starting material is consumed to minimize byproduct formation.

      • Lower Temperature: Try running the reaction at a lower temperature (e.g., 40 °C or even room temperature), although this will likely increase the reaction time.

Q3: The workup is problematic. I'm having trouble filtering the Pd/C, or I'm getting low recovery after extraction.

  • Potential Cause 1: Fine Catalyst Particles. Some batches of Pd/C contain very fine particles that can pass through standard filter paper.

    • Solution: Use a dense pad of Celite® (at least 1-2 cm thick) over a sintered glass funnel or filter paper. Ensure the Celite® is wetted with the reaction solvent before filtration.

  • Potential Cause 2: Product Adsorption. The product, containing basic nitrogen groups, might be adsorbing to the acidic silica gel during chromatography, leading to streaking and low recovery.

    • Solution:

      • Basic Mobile Phase: Add a small amount of a basic modifier, such as triethylamine (~0.5-1%) or ammonium hydroxide, to your chromatography eluent.

      • Alternative Sorbent: Consider using neutral or basic alumina for purification instead of silica gel.

Frequently Asked Questions (FAQs)

Q1: Why was Catalytic Transfer Hydrogenation chosen over other debromination methods?

This method is robust, uses inexpensive reagents, and avoids the use of flammable hydrogen gas or reactive organometallic reagents.[4][5] For heteroaromatic compounds, it often provides high yields with good functional group tolerance.[1]

Q2: Can I use a different hydrogen donor?

Yes, other hydrogen donors can be effective. Common alternatives include:

  • Formic Acid (HCOOH): Often used with a tertiary amine base like triethylamine (NEt₃). The mechanism involves direct hydrogen transfer.[6]

  • Sodium Hypophosphite (NaH₂PO₂): A mild and effective hydrogen source.[7]

  • Isopropanol: Can serve as both solvent and hydrogen donor, though typically at higher temperatures and often with a different catalyst system (e.g., based on Ru or Ir).[4][5]

Q3: Is it possible to use a homogeneous palladium catalyst instead of Pd/C?

Yes, homogeneous catalysts can be used and sometimes offer advantages in terms of milder reaction conditions or better selectivity. A typical system might involve a palladium(II) source like Pd(OAc)₂ or Pd(dba)₂, a phosphine ligand, and a base or other hydrogen source.[8][9] However, this introduces more variables to optimize (ligand, base, solvent) and requires removal of the soluble catalyst and ligand after the reaction. For many applications, the simplicity and ease of removal of Pd/C make it a preferred starting point.

Q4: What is the general mechanism for this debromination?

The catalytic cycle for palladium-catalyzed dehalogenation is generally understood to involve three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the substrate to form a Pd(II) intermediate.[10]

  • Hydrogen Transfer/Metathesis: The hydrogen donor (e.g., formate) coordinates to the palladium center and transfers a hydride, displacing the bromide.

  • Reductive Elimination: The aryl group and the hydride are eliminated from the palladium center, forming the C-H bond of the product and regenerating the active Pd(0) catalyst.[10]

Data and Condition Summary

For a typical palladium-catalyzed debromination, various parameters can be screened for optimization. Below is a summary table of common starting points and variations.

ParameterRecommended ConditionAlternative Conditions to ScreenRationale / Notes
Catalyst 10% Pd/C5% Pd/C, Pd(OAc)₂/LigandPd/C is robust and easily removed. Homogeneous catalysts may offer higher activity but require more optimization.
Catalyst Loading 5-10 mol%2 mol%, 15 mol%Higher loading may be needed for deactivated substrates; lower loading is more cost-effective.
Hydrogen Donor Ammonium FormateFormic Acid/NEt₃, NaBH₄, H₂ gasAmmonium formate is inexpensive and safe. Other donors can be effective but may require different conditions.[5]
Solvent Methanol (MeOH)Ethanol (EtOH), Tetrahydrofuran (THF)Protic solvents like MeOH or EtOH often work well for transfer hydrogenations.[11]
Temperature 60 °C (Reflux)Room Temp, 40 °C, 80 °CHigher temperatures increase reaction rate but may also lead to byproduct formation.
Base (if needed) Not requiredK₂CO₃, Cs₂CO₃, NaOtBuA base is often required for homogeneous systems or when using donors like formic acid.[9][12]
Visual Workflow

Below is a diagram illustrating the general workflow for the debromination experiment.

Debromination_Workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Isolation cluster_purification 4. Purification A Weigh Substrate & Ammonium Formate B Add Solvent (MeOH) A->B C Add Pd/C Catalyst (under inert atm or wetted) B->C D Heat to Reflux (60-65 °C) C->D E Monitor by TLC/LC-MS D->E F Cool to RT E->F G Filter through Celite® to remove Pd/C F->G H Concentrate Filtrate G->H I Aqueous Workup (Extraction) H->I J Column Chromatography I->J K Characterize Pure Product (NMR, MS) J->K

Caption: General experimental workflow for catalytic transfer hydrogenation.

References
  • V. P. W. Böhm, T. Weskamp, C. W. K. Gstöttmayr, W. A. Herrmann. Catalytic Dehalogenation of Aryl Halides Mediated by a Palladium/Imidazolium Salt System. Angewandte Chemie International Edition, 2000, 39(9), 1602-1604. [Link]

  • A. K. Mahalingam, Y.-C. Wu, J.-H. Liao, P.-W. Hsieh. Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. Catalysts, 2018, 8(11), 536. [Link]

  • T. J. A. de Groot, J. C. van der Toorn, E. de Vroom, G. A. van der Marel, J. H. van Boom. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. RSC Advances, 2015, 5(16), 11943-11947. [Link]

  • J. R. Martinelli, D. A. Watson, D. A. Frey, J. F. Hartwig. A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society, 2012, 134(34), 14051-14054. [Link]

  • S. Cacchi, P. G. Ciattini, E. Morera, G. Ortar. Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Tetrahedron Letters, 1986, 27(34), 3931-3934. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. Transfer hydrogenation. [Link]

  • J. Ruan, O. Saidi, J. A. Iggo, J. Xiao. Direct Acylation of Aryl Bromides with Aldehydes by Palladium Catalysis. Journal of the American Chemical Society, 2008, 130(32), 10510-10511. [Link]

  • G. Brieger, T. J. Nestrick. Catalytic transfer hydrogenation. Chemical Reviews, 1974, 74(5), 567-580. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • P. Marzullo, et al. Ammonium Formate-Pd/C as a New Reducing System for 1,2,4-Oxadiazoles. Synthesis of Guanidine Derivatives and Reductive Rearrangement to Quinazolin-4-Ones with Potential Anti-Diabetic Activity. Molecules, 2021, 26(22), 6983. [Link]

  • ResearchGate. The catalytic transfer hydrogenation cleavage mechanism... [Link]

  • D. C. Gowda, et al. Applications of ammonium formate catalytic transfer hydrogenation. 6. Analysis of catalyst, donor quantity, and solvent effects upon the efficacy of dechlorination. The Journal of Organic Chemistry, 1989, 54(6), 1323-1327. [Link]

  • J. A. R. Rodrigues, et al. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 2011, 55(4), 238-241. [Link]

  • S. C. L. Rianelli, et al. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 2024. [Link]

  • S. V. S. R. K. V. G. V. S. N. K. G. V. S. N. K. G. V. S. N. K. G. V. S. N. K. G. V. S. N. K. G. V. S. N. K. G. V. S. N. K. G. Elucidating the essential role of hydrogen bonding and direct H-transfer in transfer hydrogenation on transition metal catalysts. Catalysis Science & Technology, 2020, 10(1), 108-121. [Link]

  • Otto Chemie Pvt. Ltd. 4-Bromopyrazole product page. [Link]

  • A. A. D. Tulloch, A. A. Danopoulos, S. Winston, S. Kleinhenz, G. Eastham. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Organometallics, 2002, 21(9), 1809-1813. [Link]

  • S. E. S. El-Sawy, et al. Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. Catalysts, 2023, 13(11), 1454. [Link]

  • M. Ananda, K. et al. Ammonium formate catalytic transfer hydrogenation: A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. Indian Journal of Chemistry, 2000, 39B, 504-507. [Link]

  • YouTube. Experiment The Reduction of Substituted Chalcone using Pd/C with Ammonium Formate. [Link]

  • M. K. M. D. W. M. P. S. A. G. A. G. A. G. Ammonium formate decomposition using palladium catalyst. Reaction Kinetics and Catalysis Letters, 1985, 27(2), 273-278. [Link]

  • S. Kotha, M. Behera, V. R. Shah. Palladium-Catalyzed Cross-Coupling of Heteroaryl Bromides with gem-Difluoroallylborons. Synlett, 2005, 2005(12), 1877-1880. [Link]

  • J. T. Reeves, et al. Palladium-Catalyzed Difluoromethylation of Heteroaryl Chlorides, Bromides and Iodides. Angewandte Chemie International Edition, 2017, 56(18), 5027-5031. [Link]

Sources

Technical Support Center: Regioselectivity in Reactions of 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine. This document is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of its reactivity. Here, we provide in-depth, field-proven insights into controlling regioselectivity, troubleshooting common experimental issues, and leveraging the unique electronic properties of this versatile building block.

Understanding the Molecule: A Tale of Two Rings

The reactivity of this compound is governed by the distinct and often competing electronic natures of its two heterocyclic rings.

  • The Pyrazole Ring: This five-membered ring is relatively electron-rich, making it more susceptible to electrophilic attack and C-H activation.[1][2] The key positions are the C4-Bromine, a prime handle for cross-coupling, and the C5-Hydrogen, which is the most acidic C-H proton on the ring and a key site for metalation and direct functionalization.[3][4]

  • The Pyridine Ring: This six-membered ring is electron-deficient due to the electronegativity of the nitrogen atom. This deactivates it towards electrophilic substitution but activates it for nucleophilic attack, particularly at the C2 and C4 positions (ortho and para to the nitrogen).[5][6][7]

The interplay between these two systems dictates the outcome of your reactions. This guide will help you direct the reaction to your desired position.

G start Problem: Low yield or no reaction in Pd-catalyzed cross-coupling at C4-Br q1 Is your Pd(0) catalyst active? start->q1 q2 Is there evidence of C5-H activation side products? q1->q2 Yes sol1a Solution: Use a pre-catalyst like Pd(OAc)₂ with phosphine ligands (e.g., PPh₃, SPhos) and a reductant, or use an air-stable Pd(0) source like Pd₂(dba)₃. q1->sol1a No q3 Is the base appropriate and sufficiently anhydrous? q2->q3 No sol2a Diagnosis: Conditions may favor Concerted Metalation-Deprotonation (CMD). This occurs with phosphine-free catalysts (e.g., Pd(OAc)₂) and weak bases (e.g., KOAc). q2->sol2a Yes sol3a Diagnosis: Carbonate and phosphate bases (K₂CO₃, K₃PO₄) are common for Suzuki coupling. Their efficacy depends on solubility and basicity. Water can hydrolyze organoboranes. q3->sol3a Unsure sol1b Troubleshooting: Ensure inert atmosphere (N₂ or Ar) is maintained. Degas solvents to remove oxygen, which deactivates Pd(0). sol1a->sol1b sol2b Solution: Add phosphine ligands to favor the oxidative addition pathway at the C-Br bond. Switch to a stronger base if compatible. sol2a->sol2b sol3b Solution: Use freshly dried base. Consider switching to a fluoride source (e.g., CsF, TBAF) for boronic acids. Ensure solvents are anhydrous. sol3a->sol3b

Caption: Troubleshooting workflow for a failed C4-Br cross-coupling reaction.

Issue 1: My direct C5-H arylation is giving poor yields and I see debromination at C4.

  • Plausible Cause: While direct arylation at C5 is highly chemoselective, certain palladium catalysts, especially under reducing conditions or at very high temperatures for prolonged times, can begin to interact with the C-Br bond. Debromination suggests the formation of a palladium-hydride species, which can occur from side reactions with the solvent (e.g., DMA) or impurities.

  • Expert Recommendation:

    • Lower the Temperature: Perform the reaction at the lowest temperature that still provides a reasonable reaction rate (e.g., 120-130 °C instead of 150 °C).

    • Use a Pivotal Additive: The addition of pivalic acid (PivOH) as a co-catalyst can facilitate the CMD mechanism and often improves yields and selectivity in direct arylation reactions. [8] 3. Catalyst Choice: Stick to simple, phosphine-free systems like Pd(OAc)₂ or PdCl₂(dppf) which are well-documented for this transformation. [9][10] Issue 2: During lithiation with n-BuLi, my reaction turns dark and the yield of the C5-substituted product is low after quenching.

  • Plausible Cause: While the C5-H on the pyrazole is the most acidic site, n-BuLi is a very strong base and can also act as a nucleophile. A dark color change can indicate side reactions, possibly nucleophilic addition to the electron-deficient pyridine ring. [11]This is more likely at higher temperatures.

  • Expert Recommendation:

    • Temperature Control: Perform the lithiation at very low temperatures (-78 °C is standard) to ensure kinetic deprotonation at the most acidic site and suppress nucleophilic addition pathways.

    • Use a Hindered Base: Switch from n-BuLi to Lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP). These bases are much less nucleophilic due to steric hindrance and will cleanly deprotonate the C5 position. [11] 3. Inverse Addition: Add the n-BuLi solution slowly to the substrate solution at -78 °C to avoid localized high concentrations of the base.

Issue 3: I am attempting a Suzuki coupling at the C4-Br position, but the reaction is sluggish and incomplete.

  • Plausible Cause: Incomplete reaction can be due to catalyst deactivation, poor solubility of the base, or issues with the boronic acid partner.

  • Expert Recommendation:

    • Ligand Selection: The N1-substituent is sterically accessible. A bulky biarylphosphine ligand like SPhos or XPhos can promote efficient oxidative addition and reductive elimination, accelerating the catalytic cycle.

    • Base and Solvent System: A common and effective system for Suzuki couplings is a 2M aqueous solution of K₂CO₃ or K₃PO₄ with a solvent like 1,4-dioxane or DME at 80-100 °C. The aqueous base ensures solubility and efficient transmetalation.

    • Boronic Acid Quality: Boronic acids can dehydrate to form unreactive boroxine trimers upon storage. Use fresh boronic acid or consider using a more stable boronate ester (e.g., a pinacol ester).

Data & Protocols

Table 1: Condition Comparison for Regioselective Functionalization
Target PositionReaction TypePreferred Catalyst SystemBaseSolventKey Considerations
C4 Suzuki-Miyaura CouplingPd(PPh₃)₄ or Pd(dppf)Cl₂K₂CO₃ (aq)Dioxane / TolueneRequires a Pd(0) source with phosphine ligands to favor oxidative addition. [12][13][14]
C4 Sonogashira CouplingPd(PPh₃)₂Cl₂ / CuIEt₃N / PiperidineTHF / DMFCopper co-catalyst is crucial. Requires a nitrogen base.
C5 Direct C-H ArylationPd(OAc)₂ (phosphine-free)KOAc or K₂CO₃DMA / DMFHighly chemoselective for C5-H. Leaves C-Br bond intact. [9][10]
C5 Electrophilic Quenchn-BuLi or LDA (forms lithiate)None (Base is reagent)THF / EtherMust be performed at -78 °C to prevent side reactions. [3]
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C4-Position

This protocol describes the coupling of this compound with Phenylboronic acid.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas (repeat 3 times).

  • Solvent and Base Addition: Through the septum, add 1,4-dioxane (to make a 0.1 M solution based on the starting material) followed by a 2M aqueous solution of K₂CO₃ (3.0 eq).

  • Degassing: Bubble argon through the reaction mixture for 10-15 minutes to ensure all dissolved oxygen is removed.

  • Heating: Heat the reaction mixture to 90 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the C4-phenylated product.

Protocol 2: Regioselective Direct C-H Arylation at the C5-Position

This protocol describes the phosphine-free direct arylation with 4-bromotoluene, preserving the C4-bromo substituent. [9][10][15]

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq), 4-bromotoluene (1.5 eq), Palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and potassium acetate (KOAc, 2.0 eq).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen gas (repeat 3 times).

  • Solvent Addition: Add anhydrous N,N-Dimethylacetamide (DMA) to make a 0.2 M solution.

  • Heating: Heat the reaction mixture to 130 °C in an oil bath with vigorous stirring for 16-24 hours.

  • Workup: After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel. The product will be the C5-arylated pyrazole, with the C4-bromo group intact, ready for subsequent cross-coupling reactions.

References

  • Sirieix, J., et al. (2015). Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. Organic Chemistry Frontiers. Available at: [Link]

  • Sirieix, J., et al. (2015). Conditions for palladium-catalyzed direct arylations of 4-bromo and 4-iodo N-substituted pyrazoles without C–Br or C–I bond cleavage. Semantic Scholar. Available at: [Link]

  • Not Voodoo (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Stack Exchange. Available at: [Link]

  • RSC Publishing (2017). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. RSC Advances. Available at: [Link]

  • MDPI (2020). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Molecules. Available at: [Link]

  • RSC Publishing (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Organic & Biomolecular Chemistry. Available at: [Link]

  • NIH (2018). Functionalization of Pyridines at the C4 Position via Metalation and Capture. PubMed Central. Available at: [Link]

  • ResearchGate (2020). Substrate Scope for the Triple Functionalization of Pyridines. ResearchGate. Available at: [Link]

  • Wiley Online Library (2001). Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Reactions. Angewandte Chemie International Edition. Available at: [Link]

  • RSC Publishing (1991). Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole. J. Chem. Soc., Perkin Trans. 1. Available at: [Link]

  • Química Organica.org. Nucleophilic substitution reactions in pyridine. Available at: [Link]

  • Reddit (2025). Pyrazole deprotonation. r/chemhelp. Available at: [Link]

  • ACS Publications (2016). Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. Journal of the American Chemical Society. Available at: [Link]

  • Chemistry Online (2022). Nucleophilic substitution of pyridines. Chemistry Online. Available at: [Link]

  • HETEROCYCLES (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES. Available at: [Link]

  • Imperial College London. Diazoles & diazines: properties, syntheses & reactivity. Available at: [Link]

  • ACS Publications (2026). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society. Available at: [Link]

  • NIH (2011). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. PubMed Central. Available at: [Link]

  • ResearchGate (2010). Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives. ResearchGate. Available at: [Link]

  • MDPI (2019). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Catalysts. Available at: [Link]

  • MDPI (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules. Available at: [Link]

  • RSC Publishing (2014). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Chemical Communications. Available at: [Link]

  • Thieme (2012). Highly Efficient Direct Arylation of Benzod[5][9]ioxoles in Diethylacetamide. Synlett. Available at: [Link]

  • Princeton University (2002). Effective lithiation of 3-bromopyridine: Synthesis of 3-pyridine boronic acid and variously 3-substituted pyridines. Princeton University. Available at: [Link]

  • ACS Publications (2006). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry. Available at: [Link]

  • Scribd. Complete Electrophilic Substitution Reactions Pyrazole. Available at: [Link]

  • ACS Publications (2010). Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Journal of the American Chemical Society. Available at: [Link]

  • SciELO México (2013). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society. Available at: [Link]

  • NIH (2019). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. Available at: [Link]

  • ACS Publications (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available at: [Link]

  • MDPI (2021). Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions. Catalysts. Available at: [Link]

  • Quora (2017). Why is carbon 4 of a pyrazole susceptible to an electrophilic attack? Quora. Available at: [Link]

  • MDPI Books (2021). Transition Metal Catalyzed Cross-Coupling Reactions. MDPI. Available at: [Link]

  • YouTube (2022). CROSS-COUPLING reactions - everything YOU need to know! The Organic Chemistry Tutor. Available at: [Link]

  • Química Organica.org. pyridine lithiation. Available at: [Link]

  • RSC Publishing (2021). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry. Available at: [Link]

  • MDPI (2023). Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones. Molecules. Available at: [Link]

  • ResearchGate (2007). Regioselectivity in the 1,3Dipolar Cycloaddition Reactions of Nitrile Oxides and Organic Azides with Bromocarbazole-1,4-diones. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Suzuki Coupling with Bromo-pyridines

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for Suzuki-Miyaura cross-coupling reactions involving bromo-pyridine substrates. As a Senior Application Scientist, my goal is to provide not just solutions, but a foundational understanding of the chemical principles at play, enabling you to diagnose and resolve challenges in your own research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling with a bromo-pyridine is giving low to no yield. What are the most common culprits?

Low yields in Suzuki couplings with bromo-pyridines are a frequent challenge and often stem from a few core issues. The pyridine nitrogen atom is a key player in many of these problems.

Core Issues:

  • Catalyst Deactivation: The lone pair on the pyridine nitrogen can coordinate strongly to the palladium catalyst.[1][2] This coordination can inhibit the catalytic cycle, effectively poisoning your catalyst and preventing turnover. This is particularly problematic with 2-bromo-pyridines where the nitrogen is ortho to the reaction site.

  • Side Reactions: Several side reactions can consume your starting materials or intermediates, directly competing with your desired product formation. The most common include:

    • Protodeboronation: This is the protonolysis of the boronic acid, where the C-B bond is cleaved and replaced by a C-H bond.[1][3] This is often promoted by water and the choice of base.[1][3]

    • Homocoupling: The self-coupling of your boronic acid to form a biaryl byproduct. This is often exacerbated by the presence of oxygen or when using a Pd(II) precatalyst which requires in-situ reduction.[1][4][5]

    • Dehalogenation: The bromo-pyridine starting material can be reduced, replacing the bromine atom with hydrogen.[1][6]

  • Poor Reactivity of the C-Br Bond: While generally more reactive than C-Cl bonds, the reactivity of the C-Br bond on a pyridine ring can be influenced by the electronic nature of the ring and the position of the bromine atom.[1][2][7][8] Electron-deficient pyridine rings (e.g., those with additional electron-withdrawing groups) can sometimes make the oxidative addition step more challenging.

To systematically address these issues, a logical workflow is essential.

G cluster_troubleshooting Initial Troubleshooting Workflow cluster_optimization Systematic Optimization Start Low Yield Observed Check_Inert Verify Inert Atmosphere (Degassing Technique) Start->Check_Inert Check_Reagents Assess Reagent Quality (Boronic Acid, Base, Solvent) Check_Inert->Check_Reagents Atmosphere is good Optimize_Catalyst Optimize Catalyst System (Precatalyst & Ligand) Check_Reagents->Optimize_Catalyst Reagents are pure Optimize_Base Screen Different Bases Optimize_Catalyst->Optimize_Base Still low yield Optimize_Solvent Screen Solvents Optimize_Base->Optimize_Solvent Still low yield Success Improved Yield Optimize_Solvent->Success

Caption: A workflow for initial troubleshooting of low-yield Suzuki reactions.

Q2: How do I choose the right palladium catalyst and ligand for my bromo-pyridine?

The choice of catalyst system is arguably the most critical parameter for a successful Suzuki coupling with a heteroaromatic halide.[8][9] The goal is to select a system that promotes the desired catalytic cycle steps (oxidative addition, transmetalation, reductive elimination) while minimizing catalyst deactivation.

The Causality Behind Catalyst and Ligand Selection:

The key is to use a palladium source and a ligand that together form a bulky and electron-rich catalytic complex.

  • Electron-rich ligands increase the electron density on the palladium center, which facilitates the oxidative addition step—often the rate-limiting step for less reactive halides.[8][9][10]

  • Bulky ligands promote reductive elimination and can help prevent the formation of inactive palladium dimers.[8][9] They can also sterically hinder the pyridine nitrogen from coordinating too strongly to the palladium center.

Recommended Catalyst Systems:

Catalyst/Ligand CombinationRationale & Key AdvantagesTypical Substrates
Pd(OAc)₂ or Pd₂(dba)₃ + Buchwald Ligands (e.g., SPhos, XPhos, RuPhos) These are highly active, bulky, and electron-rich phosphine ligands that are excellent for challenging couplings, including those with heteroaryl halides.[1][2][7] They stabilize the catalyst and promote oxidative addition.[1][2][7]General-purpose for 2-, 3-, and 4-bromo-pyridines. Especially effective for sterically hindered or electron-deficient systems.[11]
Pd(PPh₃)₄ A classic, all-in-one Pd(0) catalyst. It can be effective for simpler, more reactive bromo-pyridines. However, it is often less active than modern catalyst systems.[7][12]Electron-rich bromo-pyridines or when coupling with highly reactive boronic acids.
Pd(dppf)Cl₂ A stable, reliable precatalyst. The dppf ligand provides good stability and activity for a range of substrates.[2]A good starting point for general screening with various bromo-pyridines.

A Note on Precatalysts: Using a Pd(0) source like Pd₂(dba)₃ can sometimes be advantageous over a Pd(II) source like Pd(OAc)₂. Pd(II) precatalysts must first be reduced in situ to the active Pd(0) state. One pathway for this reduction involves the homocoupling of two molecules of the boronic acid, which consumes your reagent and generates impurities.[5][13]

Q3: I'm observing significant protodeboronation of my boronic acid. How can I minimize this?

Protodeboronation is a common side reaction where the boronic acid is converted back to the corresponding arene, and it's a major cause of reduced yields.[1][3]

Strategies to Mitigate Protodeboronation:

  • Use a Boronate Ester: Boronic acids are in equilibrium with their corresponding boronate esters. Pinacol esters are significantly more stable and less prone to protodeboronation.[14][15][16] They act as a "slow-release" source of the boronic acid under the reaction conditions.[3]

  • Choose the Right Base: The choice of base is critical. Strong, non-nucleophilic bases are often preferred.

    • K₃PO₄ or Cs₂CO₃: These are often excellent choices for challenging couplings involving heteroaryl halides.[1][2][7][17] They are strong enough to facilitate transmetalation but can be less aggressive in promoting protodeboronation compared to hydroxide bases.

    • KF: Potassium fluoride can be a good choice, especially when dealing with base-sensitive functional groups.[13][18]

  • Minimize Water: While many Suzuki protocols use aqueous solvent mixtures, excess water can promote protodeboronation.[1][3] Ensure your organic solvents are anhydrous and use the minimum amount of water necessary for the reaction. In some cases, completely anhydrous conditions can be beneficial, especially when using boronate esters.[6]

G Start Protodeboronation Observed Switch_Ester Switch from Boronic Acid to Pinacol Ester Start->Switch_Ester Change_Base Change Base (e.g., from K2CO3 to K3PO4) Switch_Ester->Change_Base If still an issue Anhydrous Use Anhydrous Solvent Change_Base->Anhydrous If still an issue Result Protodeboronation Minimized Anhydrous->Result

Caption: Decision tree for minimizing protodeboronation.

Q4: What is the role of the base and which one should I use?

The base plays a crucial, multifaceted role in the Suzuki-Miyaura reaction.[17] Its primary function is to activate the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step—often the rate-determining step of the cycle.[17][18]

The Suzuki Catalytic Cycle:

Suzuki_Cycle pd0 LnP-Pd(0) pd2_complex R¹-Pd(II)-X (L)n pd0->pd2_complex R¹-X transmetalation_complex R¹-Pd(II)-R² (L)n pd2_complex->transmetalation_complex R²-B(OR)₂⁻ transmetalation_complex->pd0 RE_label Reductive Elimination OA_label Oxidative Addition TM_label Transmetalation RE_label->pd0 R¹-R²

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Commonly Used Bases and Their Applications:

BaseStrengthTypical Use CaseConsiderations
K₃PO₄ StrongOften the go-to base for difficult couplings, especially with heteroaryl chlorides and bromides.[1][2][7][17]Very effective, good solubility in mixed aqueous/organic solvents.
Cs₂CO₃ StrongSimilar to K₃PO₄, often used for challenging substrates. Can sometimes offer superior performance.[1][2][17]More expensive than other carbonate or phosphate bases.
K₂CO₃ / Na₂CO₃ ModerateWidely used for a variety of Suzuki couplings. A good starting point for optimization.[2][17][19]May not be strong enough for the most challenging substrates.
KF WeakUseful for substrates with base-sensitive functional groups.[13][18]Requires a different mechanism of boronic acid activation.

Experimental Protocol: General Suzuki Coupling of a Bromo-pyridine

This protocol provides a robust starting point for optimization.

Materials:

  • Bromo-pyridine (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2–1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, with 10-20% water v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere, add the bromo-pyridine, arylboronic acid/ester, base, palladium precatalyst, and ligand.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure all oxygen is removed.[1][2]

  • Solvent Addition: Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the bromo-pyridine.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[1][2]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[2]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[1][2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References
  • Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. Benchchem.
  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. Benchchem.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. MDPI. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health (NIH). [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. [Link]

  • Protodeboronation. Wikipedia. [Link]

  • A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine. Benchchem.
  • Application Notes and Protocols for Suzuki Coupling of N-(4-Bromopyridin-2-yl)acetamide. Benchchem.
  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Help needed with unreproducible Suzuki coupling. Reddit. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Royal Society of Chemistry. [Link]

  • Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. ResearchGate. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH). [Link]

  • Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotin
  • Your "Go-To", "just couple already", Suzuki conditions? Reddit. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. [Link]

  • Technical Support Center: Minimizing Homocoupling in Suzuki Reactions with 1-Bromo-4-iodobenzene. Benchchem.

Sources

Technical Support Center: Catalyst Selection for 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for reactions involving 3-((4-bromo-1H-pyrazol-1-yl)methyl)pyridine. This guide is designed to provide in-depth, practical advice on catalyst selection for common cross-coupling reactions. As Senior Application Scientists, we understand that navigating the complexities of catalysis with heteroaromatic substrates can be challenging. This resource is structured to address specific issues you may encounter, offering not just solutions, but also the underlying scientific reasoning to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges when selecting a catalyst for cross-coupling reactions with this compound?

A1: The primary challenges with this substrate stem from the presence of multiple nitrogen atoms within the pyrazole and pyridine rings. These nitrogen atoms can act as ligands, coordinating to the palladium catalyst and potentially leading to catalyst inhibition or deactivation.[1][2] The electron-rich nature of the pyridine ring can also influence the reactivity of the C-Br bond.[3] Therefore, catalyst selection must focus on systems that are resistant to coordination by N-heterocycles and are active enough to facilitate the desired C-C or C-N bond formation.

Q2: Which class of ligands is generally most effective for Suzuki-Miyaura coupling with this substrate?

A2: For Suzuki-Miyaura couplings involving nitrogen-containing heterocycles, bulky, electron-rich phosphine ligands, particularly biaryl phosphines developed by the Buchwald group (e.g., SPhos, XPhos), are often the industry standard.[4][5] These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[4] N-heterocyclic carbene (NHC) ligands are also highly effective as they form very stable bonds with palladium, leading to robust and active catalysts.[4] The choice between these will depend on the specific coupling partner and reaction conditions.

Q3: Can I use a "ligandless" palladium source for these reactions?

A3: While some Suzuki reactions can be performed with a palladium source like Pd(OAc)₂ without an external ligand, particularly in aqueous media, it is generally not recommended for complex substrates like this compound.[6] The nitrogen atoms in the substrate can coordinate to the palladium, and without a strongly binding ligand to stabilize the active catalytic species, you are more likely to encounter low yields and catalyst decomposition.

Q4: What is the typical reactivity order for aryl halides in Buchwald-Hartwig amination, and where does my substrate fit in?

A4: The general reactivity order for aryl halides in Buchwald-Hartwig amination is Ar-I > Ar-Br > Ar-Cl.[7] Your substrate, being an aryl bromide, is generally a good candidate for this reaction. However, the electronic properties of the pyrazole and pyridine rings can influence this reactivity.

Troubleshooting Guide

Issue 1: Low or No Conversion in a Suzuki-Miyaura Coupling Reaction

Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water, but I am seeing very low conversion to the desired product. What could be the problem?

Answer:

Low conversion in this system can be attributed to several factors, often related to catalyst inhibition or suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:

1. Catalyst and Ligand Choice:

  • The "Why": Standard catalysts like Pd(PPh₃)₄ can be susceptible to inhibition by the nitrogen atoms in your substrate.[5] The triphenylphosphine ligands are not always electron-rich or bulky enough to prevent substrate coordination and promote the catalytic cycle efficiently with heteroaromatic halides.

  • The Solution: Switch to a more robust catalyst system.

    • Option A (Biaryl Phosphine Ligands): Use a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich biaryl phosphine ligand such as SPhos or XPhos.[4] These ligands create a sterically hindered and electron-rich environment around the palladium center, which favors the desired catalytic steps over inhibitory coordination.

    • Option B (N-Heterocyclic Carbene Ligands): Employ a PEPPSI-type precatalyst, which contains a strongly donating NHC ligand.[4][8] These are known for their high stability and activity.

2. Base Selection:

  • The "Why": The base is crucial for the transmetalation step. While K₂CO₃ is a common choice, a stronger, non-nucleophilic base might be required to facilitate the reaction with your specific boronic acid and prevent side reactions like protodeboronation (the undesired cleavage of the C-B bond).[4][9]

  • The Solution: Consider using a stronger base like K₃PO₄ or Cs₂CO₃.[4][10] These are often more effective in promoting the transmetalation of heteroaryl boronic acids.

3. Solvent and Temperature:

  • The "Why": Inadequate solubility of any of the reactants can severely limit the reaction rate.[9] Also, some catalyst systems require higher temperatures to be fully active.

  • The Solution:

    • Ensure all components are fully dissolved at the reaction temperature. You might need to screen other solvents like toluene, DMF, or DME.

    • Gradually increase the reaction temperature. Many Suzuki couplings with challenging substrates proceed well between 80-110 °C.[4]

4. Inert Atmosphere:

  • The "Why": The active Pd(0) catalyst is sensitive to oxygen. Incomplete removal of oxygen can lead to catalyst oxidation and deactivation.

  • The Solution: Ensure your reaction setup is thoroughly purged with an inert gas (argon or nitrogen). Degassing the solvent before use is also a critical step.[4]

Decision Workflow for Troubleshooting Low Suzuki Conversion

Caption: Troubleshooting workflow for low Suzuki coupling yield.

Issue 2: Significant Side Product Formation in a Heck Reaction

Question: I am performing a Heck reaction between this compound and styrene. I am observing the formation of a significant amount of homocoupled styrene (stilbene) and dehalogenated starting material. How can I improve the selectivity?

Answer:

The formation of these side products in a Heck reaction often points to issues with the catalyst stability, reaction kinetics, or the choice of base and additives.

1. Catalyst System:

  • The "Why": The catalytic cycle of the Heck reaction involves several steps, and if the desired pathway (migratory insertion of the alkene) is slow, side reactions can dominate.[11][12] The stability of the palladium catalyst is paramount.

  • The Solution:

    • Phosphine Ligands: While sometimes performed "ligand-free," the addition of a phosphine ligand can stabilize the palladium catalyst and promote the desired reaction.[11] Consider adding PPh₃ or a more electron-rich phosphine.

    • NHC Ligands: N-heterocyclic carbene (NHC) ligands are known to form highly stable palladium complexes that are very active in Heck reactions, often at lower catalyst loadings and temperatures.[13]

2. Base Selection:

  • The "Why": The base is required to regenerate the Pd(0) catalyst at the end of the cycle.[11][12] An inappropriate base can lead to side reactions. Hindered amine bases are commonly used.

  • The Solution: Triethylamine (Et₃N) is a standard choice.[11] If you are using an inorganic base like K₂CO₃, switching to an amine base might improve the outcome.

3. Reaction Conditions:

  • The "Why": High temperatures can sometimes promote side reactions.[13]

  • The Solution: Try running the reaction at a lower temperature for a longer period. While Heck reactions often require elevated temperatures, some modern catalyst systems are active at milder conditions.[13]

Catalytic Cycle of the Heck Reaction

Heck_Cycle center pd0 Pd(0)L2 oxidative_add Oxidative Addition (+ Ar-Br) pd0->oxidative_add pd_complex L2Pd(Ar)(Br) oxidative_add->pd_complex alkene_coord Alkene Coordination pd_complex->alkene_coord pi_complex L(Br)Pd(Ar)(Alkene) alkene_coord->pi_complex migratory_ins Migratory Insertion pi_complex->migratory_ins sigma_complex L(Br)Pd-Alkyl migratory_ins->sigma_complex beta_hydride β-Hydride Elimination sigma_complex->beta_hydride product_complex L(Br)Pd(H)(Product) beta_hydride->product_complex reductive_elim Reductive Elimination (+ Base) product_complex->reductive_elim reductive_elim->pd0

Caption: General catalytic cycle of the Heck reaction.

Issue 3: Catalyst Deactivation in Buchwald-Hartwig Amination

Question: I am attempting a Buchwald-Hartwig amination of this compound with a primary amine. The reaction starts but then stalls, suggesting catalyst deactivation. What could be the cause and how can I prevent it?

Answer:

Catalyst deactivation in Buchwald-Hartwig aminations, especially with heteroaromatic substrates, is a common issue.[1] The likely culprits are coordination of the substrate or product to the palladium center, or side reactions involving the ligand or base.

1. Ligand Choice is Critical:

  • The "Why": The ligand must be carefully chosen to create a catalyst that is both highly active and resistant to deactivation. The coordination of the pyridine or pyrazole nitrogen to the palladium center can form off-cycle, inactive species.[1][2]

  • The Solution: Use bulky, electron-rich biaryl phosphine ligands. Ligands like RuPhos, BrettPhos, or Josiphos are often effective for C-N couplings involving challenging heterocyclic substrates. These ligands sterically protect the metal center and promote the final reductive elimination step, which is often rate-limiting.

2. Base and Solvent System:

  • The "Why": The choice of base is critical. Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are typically required. However, certain combinations of base and solvent can lead to ligand degradation or other side reactions.

  • The Solution:

    • NaOtBu in a non-polar solvent like toluene or dioxane is a common starting point.

    • If you suspect base-mediated ligand degradation, you could try a weaker base like K₃PO₄, although this may require a more active catalyst system and higher temperatures.

3. Potential for β-Hydride Elimination:

  • The "Why": If the amine coupling partner has β-hydrogens, a side reaction called β-hydride elimination can occur from the palladium-amido intermediate.[14] This leads to the formation of an imine and a hydrodehalogenated starting material, and it deactivates the catalyst.

  • The Solution: This is an inherent reactivity challenge. Using ligands that accelerate the rate of reductive elimination can help the desired C-N bond formation outcompete the β-hydride elimination pathway.[14]

General Protocol for a Robust Buchwald-Hartwig Amination
  • Reaction Setup: To a dry Schlenk tube or vial, add the this compound, the amine, the base (e.g., NaOtBu), the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst), and the ligand (if not using a precatalyst).

  • Inert Atmosphere: Seal the vessel and thoroughly evacuate and backfill with an inert gas (e.g., argon) at least three times.

  • Solvent Addition: Add a degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction Execution: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC, GC, or LC-MS.

Comparative Data for Catalyst Systems

The following table summarizes typical starting conditions for different cross-coupling reactions with substrates similar to this compound. These should be considered as starting points for optimization.

Reaction TypePalladium SourceLigandBaseSolventTemp (°C)Typical Yield Range
Suzuki-Miyaura Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄Toluene/H₂O80-10070-95%
XPhos Pd G3 (2 mol%)-K₃PO₄Dioxane/H₂O90-11075-98%
Heck Pd(OAc)₂ (5 mol%)PPh₃ (10 mol%)Et₃NDMF100-12060-85%
PEPPSI-IPr (1 mol%)-K₂CO₃Toluene10070-90%
Buchwald-Hartwig RuPhos Pd G3 (2 mol%)-NaOtBuToluene90-11065-95%
Pd₂(dba)₃ (2 mol%)BrettPhos (4 mol%)LiHMDSDioxane10070-96%

References

Sources

Technical Support Center: Solvent Effects in the Synthesis of 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Solvent in Pyrazole N-Alkylation

Welcome to the technical support guide for the synthesis of 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine. This key intermediate is typically synthesized via the N-alkylation of 4-bromo-1H-pyrazole with a 3-(halomethyl)pyridine, a reaction that falls into the classic SN2 mechanism category. While the choice of base and temperature are crucial, the reaction solvent is arguably the most influential variable, profoundly impacting reaction rate, overall yield, and, most critically, the regioselectivity of the alkylation.

The pyrazole ring possesses two adjacent nitrogen atoms (N1 and N2), both of which are nucleophilic. This duality often leads to the formation of two distinct regioisomers: the desired N1-alkylated product and the undesired N2-alkylated isomer.[1] Controlling the reaction to favor the thermodynamically more stable N1 product is the primary challenge. The solvent dictates the solubility of reagents, the reactivity of the pyrazole anion, and the stabilization of the transition state, making its selection a cornerstone of a successful and reproducible synthesis. This guide provides field-proven insights and troubleshooting advice to navigate the complexities introduced by solvent choice.

Core Reaction Overview

The synthesis proceeds via the deprotonation of 4-bromo-1H-pyrazole by a suitable base to form a pyrazolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of 3-(chloromethyl)pyridine or its bromo-analogue to form the target molecule.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products R1 4-Bromo-1H-pyrazole Anion 4-Bromopyrazolate Anion R1->Anion Deprotonation R2 3-(Chloromethyl)pyridine P1 This compound (Desired N1-Isomer) P2 3-((4-Bromo-2H-pyrazol-2-yl)methyl)pyridine (Undesired N2-Isomer) Base Base (e.g., NaH, K₂CO₃) Anion->P1 SN2 Attack (N1) Anion->P2 SN2 Attack (N2)

Caption: General N-alkylation of 4-bromopyrazole leading to N1/N2 isomers.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, with a focus on solvent-related causes and solutions.

Q1: My reaction yield is very low or the reaction has stalled. What's the problem?

A: Low conversion is often tied to three main solvent-related factors: poor solubility, insufficient nucleophile reactivity, or solvent-induced degradation.

  • Cause 1: Poor Reagent Solubility: The pyrazole, its salt, or the base may not be sufficiently soluble in the chosen solvent. Nonpolar solvents like toluene or THF at room temperature can be problematic, especially with carbonate bases.

  • Solution 1: Switch to a Polar Aprotic Solvent. Solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent choices for this reaction. They effectively dissolve the pyrazolate salt and other reagents, ensuring the reaction proceeds in the solution phase. Acetonitrile (MeCN) is another viable, albeit slightly less polar, option.

  • Cause 2: Low Nucleophilicity of the Pyrazolate Anion. The reactivity of your deprotonated pyrazole is heavily influenced by how well the solvent solvates the counter-ion of the base (e.g., Na⁺, K⁺).

  • Solution 2: Use a Dipolar Aprotic Solvent. Polar aprotic solvents like DMF excel at solvating cations while leaving the pyrazolate anion relatively "bare" and highly nucleophilic.[2] This significantly accelerates the rate of SN2 substitution.[2] Protic solvents (e.g., ethanol) should be avoided as they will solvate and deactivate the anion through hydrogen bonding, drastically reducing the reaction rate.

  • Cause 3: Reagent Degradation. In some specific cases, a highly basic system (like NaH/DMF) can cause side reactions, such as the acetylene-allene isomerization observed with certain propargyl-containing substrates.[3] While less likely with 3-(chloromethyl)pyridine, it highlights that solvent/base combinations can be overly reactive.

  • Solution 3: Moderate the Conditions. If degradation is suspected, switching from a strong base like NaH to a milder one like potassium carbonate (K₂CO₃) can help. The K₂CO₃/DMF or K₂CO₃/MeCN systems are robust and generally provide high yields without promoting decomposition.[1][4]

Q2: I'm getting a mixture of N1 and N2 isomers that are difficult to separate. How can I improve the regioselectivity for the desired N1 product?

A: This is the most common challenge in pyrazole alkylation. The solvent, in concert with the base's counter-ion, plays the deciding role in directing the alkylation.[1][4]

  • Cause: The formation of the N2 isomer is often favored under conditions where the N1 position is sterically hindered or where specific coordination effects are at play. However, for most simple pyrazoles, the N1 position is the thermodynamic favorite. The issue is often a kinetic one.

  • Solution: Employ a Polar Aprotic Solvent with a Weakly Coordinating Cation. The combination of a polar aprotic solvent (DMF, DMSO) and a base with a large, soft cation (like K⁺ from K₂CO₃ or Cs⁺ from Cs₂CO₃) is highly effective.

    • Mechanism of Action: The polar aprotic solvent strongly solvates the cation (K⁺), preventing it from tightly associating with the pyrazolate anion. This leaves both N1 and N2 available for attack. As the N1 position is generally less sterically hindered and leads to the more stable product, it becomes the major site of alkylation. The combination of K₂CO₃ in DMSO has been shown to favor N1-alkylation.[1]

Q3: The reaction works, but the workup and purification are difficult. Is my solvent choice to blame?

A: Absolutely. High-boiling point polar solvents, while excellent for the reaction itself, can complicate product isolation.

  • Problem: DMF (b.p. 153 °C) and especially DMSO (b.p. 189 °C) are difficult to remove under standard rotary evaporation conditions and can lead to product loss during aqueous workups due to high water miscibility.[5]

  • Solution 1: Use Acetonitrile (MeCN). MeCN (b.p. 82 °C) is a good compromise. It is a polar aprotic solvent that can effectively promote the reaction, but it is much easier to remove post-reaction.

  • Solution 2: Optimize Workup for High-Boiling Solvents. If DMF or DMSO are necessary for reactivity, perform a thorough aqueous workup. Dilute the reaction mixture with a large volume of water and extract the product multiple times with a suitable organic solvent like ethyl acetate (EtOAc). Washing the combined organic layers with brine can help remove residual DMF or DMSO.

Comparative Solvent Data

The following table summarizes the expected outcomes when using different common solvents for the N-alkylation of 4-bromopyrazole. Data is compiled based on established principles and published results for analogous pyrazole alkylations.[1][2][6]

SolventTypeBoiling Point (°C)Expected YieldReaction RateN1:N2 SelectivityKey Considerations
DMF Polar Aprotic153ExcellentFastHighRecommended. Difficult to remove.
Acetonitrile Polar Aprotic82Good-ExcellentModerate-FastGood-HighGood alternative to DMF. Easier workup.
DMSO Polar Aprotic189ExcellentVery FastHighVery effective but very difficult to remove.
THF Polar Aprotic66Moderate-GoodModerateModerateLower polarity may require stronger base (NaH).
Ethanol Polar Protic78PoorVery SlowLowNot recommended. Deactivates nucleophile.
Toluene Nonpolar111PoorVery SlowLowNot recommended. Poor solubility of salts.

Solvent Selection Workflow

Use this decision tree to guide your solvent selection process for optimizing the synthesis.

Solvent_Selection Start Start: Need to Synthesize This compound CheckPriority What is the main priority? Start->CheckPriority MaxYield Maximize Yield & Rate CheckPriority->MaxYield Reactivity EasyWorkup Easy Workup & Purification CheckPriority->EasyWorkup Process UseDMF Use DMF or DMSO with K₂CO₃ or NaH. MaxYield->UseDMF UseMeCN Use Acetonitrile (MeCN) with K₂CO₃. EasyWorkup->UseMeCN Troubleshoot Reaction stalled or low yield? UseDMF->Troubleshoot UseMeCN->Troubleshoot Troubleshoot->MaxYield Yes Success Success: High Yield & Purity Troubleshoot->Success No

Caption: Decision workflow for solvent selection in pyrazole N-alkylation.

Recommended Experimental Protocol

This protocol is optimized for high yield and high N1-regioselectivity.

Materials:

  • 4-Bromo-1H-pyrazole (1.0 eq.)

  • 3-(Chloromethyl)pyridine hydrochloride (1.05 eq.)

  • Potassium carbonate (K₂CO₃), anhydrous powder (2.5 eq.)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-bromo-1H-pyrazole and potassium carbonate.

  • Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the pyrazole.

  • Add 3-(chloromethyl)pyridine hydrochloride to the stirring suspension. Note: The base will neutralize the HCl salt in situ.

  • Heat the reaction mixture to 60-80 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS (typically complete within 2-6 hours).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing 10 volumes of cold water.

  • Extract the aqueous phase with ethyl acetate (3 x 5 volumes).

  • Combine the organic layers and wash with water (2 x 5 volumes), followed by a wash with saturated aqueous brine (1 x 5 volumes) to aid in the removal of residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.

References

  • F. Al-Blewi, et al. (2022). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]

  • Velasco, J., et al. (2011). Cesium-saponites as excellent environmental-friendly catalysts for the synthesis of N-alkyl pyrazoles. Applied Clay Science. Available at: [Link]

  • BenchChem. (2025).
  • Alam, M., & Keeting, S. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Reddit User Discussion. (2021). How does the solvent affect reaction rate?
  • MDPI. (Date not available). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules. Available at: [Link]

  • Chen, J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Available at: [Link]

  • Reddit User Discussion. (2023).
  • Silva, F., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Molecules. Available at: [Link]

  • Google Patents. (Date not available). N-alkylation method of pyrazole. EP0749963A1.
  • Google Patents. (Date not available).
  • Google Patents. (Date not available). Synthetic method of 3-(chloromethyl)pyridine hydrochloride. CN105085377A.
  • Le, D., et al. (2021). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • BenchChem. (2025).
  • Malysheva, N., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules. Available at: [Link]

  • MDPI. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules. Available at: [Link]

  • ResearchGate. (Date not available).
  • Abraham, M. (1985).
  • Kattamuri, P., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. Available at: [Link]

  • Hoyt, H., et al. (2016). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Journal of the American Chemical Society.
  • BenchChem. (2025). Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole. BenchChem.
  • ResearchGate. (2023). DMSO arbitrated Oxidative Annulation Followed by Homologated N-Alkylation: Microwave-Assisted Efficient and Greener Approach to.
  • ResearchGate. (2015). 2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid.
  • ResearchGate. (2016). Acetonitrile-H2O2/(NH 4)

Sources

Technical Support Center: Managing Impurities in the Synthesis of 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the production of 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurity-related issues encountered during the synthesis of this important intermediate. Our goal is to provide you with the expertise and practical solutions needed to ensure the highest purity of your final product.

Introduction: The Synthetic Landscape and Its Challenges

The synthesis of this compound is a critical process in the development of various pharmaceutical compounds. The most common synthetic route involves a two-step process: the bromination of pyrazole followed by the N-alkylation of the resulting 4-bromopyrazole with 3-(chloromethyl)pyridine. While seemingly straightforward, this synthesis is often plagued by the formation of several impurities that can impact the yield, purity, and overall success of your research.

This guide will provide a comprehensive overview of the potential impurities, their origins, and effective strategies for their detection, control, and elimination.

Troubleshooting Guide: A Problem-Solution Approach

This section is designed to help you diagnose and resolve specific issues you may encounter during your synthesis.

Problem 1: Presence of an Isomeric Impurity with the Same Mass

Symptom: Your HPLC-MS analysis shows a peak with the same mass-to-charge ratio (m/z) as your desired product but with a different retention time. NMR analysis of the mixture reveals a more complex spectrum than expected.

Probable Cause: Formation of the N2-Alkylated Regioisomer

The N-alkylation of 4-bromopyrazole is the most critical step for impurity formation. 4-bromopyrazole exists in tautomeric forms, and alkylation can occur on either of the two nitrogen atoms of the pyrazole ring, leading to the desired N1-isomer and the undesired N2-isomer (3-((4-Bromo-2H-pyrazol-2-yl)methyl)pyridine). The formation of this regioisomer is a common challenge in pyrazole chemistry[1][2].

Solutions:

  • Reaction Condition Optimization:

    • Base Selection: The choice of base can significantly influence the regioselectivity. Strong, non-nucleophilic bases like sodium hydride (NaH) in an aprotic solvent like DMF or THF are often preferred to generate the pyrazolate anion, which can then react with the alkylating agent. The use of weaker bases like potassium carbonate (K2CO3) may lead to a higher proportion of the undesired isomer[3].

    • Temperature Control: Running the reaction at lower temperatures can sometimes favor the formation of the thermodynamically more stable N1-isomer.

  • Purification Strategy:

    • Column Chromatography: The two regioisomers can typically be separated by silica gel column chromatography. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often effective.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for purification.

Analytical Characterization to Differentiate Isomers:

  • NMR Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between the N1 and N2 isomers. The chemical shifts of the pyrazole ring protons and carbons will be different for each isomer. Specifically, the proton on the pyrazole ring (H5 for the desired product) will have a characteristic chemical shift. NOESY experiments can also be used to confirm the connectivity.

  • HPLC Method Development: A well-developed HPLC method is crucial for separating and quantifying the two isomers. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point[4].

Problem 2: Presence of Starting Materials in the Final Product

Symptom: Your analytical data (e.g., TLC, GC-MS, or LC-MS) shows the presence of 4-bromopyrazole and/or 3-(chloromethyl)pyridine.

Probable Cause:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, inadequate temperature, or deactivation of reagents.

  • Improper Stoichiometry: An incorrect molar ratio of the reactants can lead to the presence of unreacted starting materials.

Solutions:

  • Reaction Monitoring: Monitor the reaction progress closely using TLC or LC-MS to ensure complete consumption of the limiting reagent.

  • Stoichiometry Adjustment: Ensure the use of appropriate molar ratios. Often, a slight excess of the alkylating agent (3-(chloromethyl)pyridine) is used to drive the reaction to completion.

  • Work-up and Purification:

    • An aqueous work-up can help remove some of the unreacted starting materials.

    • Column chromatography is generally effective in separating the product from the starting materials.

Problem 3: Higher Molecular Weight Impurity Detected

Symptom: LC-MS analysis reveals a peak with a mass corresponding to the addition of another 3-(pyridylmethyl) group to the product molecule.

Probable Cause: Over-alkylation and Quaternization

The pyridine nitrogen in the product molecule is nucleophilic and can be alkylated by the electrophilic 3-(chloromethyl)pyridine, leading to the formation of a quaternary ammonium salt[5][6]. This is more likely to occur if a significant excess of the alkylating agent is used or if the reaction is run for an extended period at high temperatures.

Solutions:

  • Control Stoichiometry: Use a minimal excess of 3-(chloromethyl)pyridine (e.g., 1.05-1.1 equivalents).

  • Temperature and Time Control: Avoid prolonged reaction times at elevated temperatures after the consumption of 4-bromopyrazole.

  • Purification: The quaternary salt is highly polar and can be separated from the desired product by column chromatography. It will likely have a very low Rf value on a silica gel TLC plate.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities originating from the starting materials?

A1:

  • From 4-Bromopyrazole:

    • Unreacted Pyrazole: If the initial bromination of pyrazole is incomplete, unreacted pyrazole can be carried through.

    • Di- and Poly-brominated Pyrazoles: Over-bromination can lead to the formation of 3,4-dibromopyrazole or other poly-brominated species[7]. These can then be N-alkylated to form the corresponding impurities.

  • From 3-(Chloromethyl)pyridine:

    • Unreacted 3-Picoline: If the chlorination of 3-picoline (3-methylpyridine) is incomplete, the starting material may be present[8].

    • Over-chlorinated Byproducts: Dichlorinated or trichlorinated picolines can be formed as byproducts during the synthesis of 3-(chloromethyl)pyridine[9].

Q2: How can I best monitor the progress of the N-alkylation reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting materials and the product. The consumption of 4-bromopyrazole (the limiting reagent) can be easily tracked. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.

Q3: What is the best general purification strategy for this compound?

A3: For most lab-scale preparations, silica gel column chromatography is the most effective method for removing all major impurities, including the regioisomer, unreacted starting materials, and over-alkylation products. Following column chromatography, recrystallization can be employed to achieve higher purity if the product is a solid.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes. 3-(Chloromethyl)pyridine is a lachrymator and should be handled in a well-ventilated fume hood. Sodium hydride is a flammable solid and reacts violently with water. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and desired scale.

Materials:

  • 4-Bromo-1H-pyrazole

  • 3-(Chloromethyl)pyridine hydrochloride

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 4-bromo-1H-pyrazole (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 3-(chloromethyl)pyridine hydrochloride (1.05 eq) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.

Protocol 2: HPLC Method for Impurity Profiling

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) Mobile Phase A: 0.1% Formic acid in water Mobile Phase B: 0.1% Formic acid in acetonitrile Gradient:

Time (min) % B
0 10
20 90
25 90
26 10
30 10
Flow Rate: 1.0 mL/min Detection: UV at 254 nm Injection Volume: 10 µL

This method should provide good separation of the desired product from its regioisomer and other potential impurities. The retention times will need to be determined empirically with your specific system and standards.

Visualizing the Process: Diagrams

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: N-Alkylation cluster_purification Purification Pyrazole Pyrazole Bromopyrazole 4-Bromopyrazole Pyrazole->Bromopyrazole Brominating_Agent Brominating Agent (e.g., NBS) Brominating_Agent->Bromopyrazole Product This compound Bromopyrazole->Product Chloromethylpyridine 3-(Chloromethyl)pyridine Chloromethylpyridine->Product Base Base (e.g., NaH) Base->Product Crude_Product Crude Product Product->Crude_Product Purification Column Chromatography Recrystallization Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product

Caption: Synthetic workflow for this compound production.

Impurity_Troubleshooting cluster_impurities Potential Impurity Types cluster_solutions Troubleshooting Solutions Impurity_Detected Impurity Detected in Final Product Regioisomer Regioisomer (Same Mass) Impurity_Detected->Regioisomer Starting_Materials Unreacted Starting Materials Impurity_Detected->Starting_Materials Over_alkylation Over-alkylation Product (Higher Mass) Impurity_Detected->Over_alkylation SM_Impurities Impurities from Starting Materials Impurity_Detected->SM_Impurities Optimize_Reaction Optimize Reaction Conditions (Base, Temp, Stoichiometry) Regioisomer->Optimize_Reaction Improve_Purification Improve Purification (Chromatography, Recrystallization) Regioisomer->Improve_Purification Starting_Materials->Improve_Purification Monitor_Reaction Monitor Reaction Progress (TLC, HPLC) Starting_Materials->Monitor_Reaction Over_alkylation->Optimize_Reaction Control Stoichiometry Over_alkylation->Improve_Purification Check_SM_Purity Check Purity of Starting Materials SM_Impurities->Check_SM_Purity

Caption: Troubleshooting decision tree for impurity management.

References

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Mechanistic explanation for the regioisomeric alkylation of pyrazole... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2022). MDPI. Retrieved January 11, 2026, from [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2021). MDPI. Retrieved January 11, 2026, from [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). ACS Publications. Retrieved January 11, 2026, from [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2022). National Institutes of Health (NIH). Retrieved January 11, 2026, from [Link]

  • Mastering Organic Synthesis with 4-Bromopyrazole: A Key Intermediate. (n.d.). LinkedIn. Retrieved January 11, 2026, from [Link]

  • Method for preparing 3-bromo-4-methylpyridine. (2015). Google Patents.
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Semantic Scholar. Retrieved January 11, 2026, from [Link]

  • Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. (2013). Google Patents.
  • Optimization of pyrazole N-alkylation conditions. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). National Institutes of Health (NIH). Retrieved January 11, 2026, from [Link]

  • Separation of Pyrazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 11, 2026, from [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2017). IntechOpen. Retrieved January 11, 2026, from [Link]

  • Synthetic method of 3-(chloromethyl)pyridine hydrochloride. (2015). Google Patents.
  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (2011). SciELO México. Retrieved January 11, 2026, from [Link]

  • Principal mass fragmentation of 4-bromopyrazole 3. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (2011). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (2011). UAB Barcelona. Retrieved January 11, 2026, from [Link]

  • CIPAC Free relevant impurities methods. (2024). CIPAC. Retrieved January 11, 2026, from [Link]

  • Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives. (2010). ResearchGate. Retrieved January 11, 2026, from [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014). International Journal of ChemTech Applications. Retrieved January 11, 2026, from [Link]

  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. (2009). MDPI. Retrieved January 11, 2026, from [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2019). National Institutes of Health (NIH). Retrieved January 11, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]

  • Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. (2021). Semantic Scholar. Retrieved January 11, 2026, from [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved January 11, 2026, from [Link]

  • One-step synthesis of 3-dichloromethylpyridine from pyridine in the presence of iron-containing catalysts. (2007). ResearchGate. Retrieved January 11, 2026, from [Link]

  • 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. (2018). YouTube. Retrieved January 11, 2026, from [Link]

  • Novel Quaternary Ammonium Derivatives of 4-Pyrrolidino Pyridine: Synthesis, Structural, Thermal, and Antibacterial Studies. (2022). MDPI. Retrieved January 11, 2026, from [Link]

  • Preparation of 4-substituted pyridines and quaternary pyridine salts useful therefor. (1986). Google Patents.
  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. (2024). ACS Publications. Retrieved January 11, 2026, from [Link]

  • Discovery of Quaternized Pyridine-Thiazole-Pleuromutilin Derivatives with Broad-Spectrum Antibacterial and Potent Anti-MRSA Activity. (2023). PubMed. Retrieved January 11, 2026, from [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. (2023). National Institutes of Health (NIH). Retrieved January 11, 2026, from [Link]

Sources

Technical Support Center: Analytical Method Development for 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical method development of 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights in a direct question-and-answer format. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your methods are robust, reliable, and scientifically sound.

Section 1: Frequently Asked Questions - Initial Characterization & Method Selection

This section addresses the foundational questions to consider before beginning method development. Understanding the analyte is the first step to a successful analytical method.

Q1: What are the critical physicochemical properties of this compound that influence analytical method development?

A1: Understanding the molecule's structure is paramount. It is a heterocyclic compound with a molecular formula of C9H8BrN3[1]. Key structural features influencing analytical strategy are:

  • Pyridine Ring: This moiety imparts basic properties (pKa of pyridine is ~5.2), making the molecule susceptible to pH changes. In reversed-phase HPLC, this basicity can lead to strong, undesirable interactions with acidic silanol groups on the column's stationary phase, causing peak tailing.

  • Pyrazole and Pyridine Rings: These aromatic systems contain chromophores that absorb UV light, making UV-Vis spectrophotometry a suitable detection method for HPLC.

  • Bromo Group: The presence of bromine increases the molecular weight and can influence the molecule's retention characteristics and fragmentation patterns in mass spectrometry.

  • Polarity: The combination of the nitrogen-containing rings makes the molecule relatively polar, which dictates the choice of mobile phase and stationary phase in chromatography.

Q2: Which primary analytical technique is recommended for the quantification and purity analysis of this compound?

A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the industry-standard and most recommended technique.

  • Causality: RP-HPLC is ideal for separating polar to moderately nonpolar compounds from their impurities. The technique's high resolution, reproducibility, and compatibility with UV detection make it perfectly suited for routine quality control and stability testing of pharmaceutical intermediates and active ingredients like this one. Related methods for pyridine and pyrazole derivatives are well-established, providing a strong starting point for development[2][3][4].

Q3: What would be a logical starting point for selecting an HPLC detection wavelength?

A3: A good starting point is a common wavelength like 254 nm or 260 nm , as aromatic and heterocyclic systems typically show strong absorbance in this region. However, for optimal sensitivity, it is crucial to determine the wavelength of maximum absorbance (λmax).

  • Protocol: Dissolve a small, accurately weighed amount of the reference standard in a suitable solvent (e.g., acetonitrile/water). Using a diode-array detector (DAD) or a UV-Vis spectrophotometer, scan the solution from approximately 200 nm to 400 nm to identify the λmax. This λmax should be used for the quantitative method to ensure the highest signal-to-noise ratio.

Section 2: HPLC Method Development & Troubleshooting Guide

This section provides a detailed guide to developing a robust RP-HPLC method and troubleshooting common issues encountered during the process.

Q4: How do I select the appropriate HPLC column and mobile phase to start?

A4: A systematic approach is key. Based on the molecule's polar and basic nature, the following is a highly effective starting point.

ParameterRecommended Starting ConditionRationale & Justification
Column C18 (Octadecylsilane), 4.6 x 150 mm, 5 µmThe C18 phase is a versatile, nonpolar stationary phase providing good retention for a wide range of molecules. A high-purity silica backbone is essential to minimize free silanol groups that cause peak tailing with basic compounds[5].
Mobile Phase A 0.1% Formic Acid or 20 mM Phosphate Buffer in Water (pH 3.0)The acidic buffer is critical. It protonates the pyridine nitrogen, ensuring a single, consistent ionic form. It also suppresses the ionization of residual silanol groups on the column, drastically reducing peak tailing[3][5]. Formic acid is volatile and ideal for LC-MS compatibility.
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH)Acetonitrile is generally preferred as it has a lower viscosity (leading to lower backpressure) and often provides sharper peaks than methanol for heterocyclic compounds.
Elution Mode GradientStart with a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute the main compound and any potential impurities. This helps determine the approximate solvent strength needed for elution. The gradient can then be optimized to an isocratic or shorter gradient method for routine analysis.
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm internal diameter column and provides a good balance between analysis time and efficiency.
Column Temp. 30 °CMaintaining a constant, slightly elevated temperature ensures retention time reproducibility and can improve peak shape by reducing mobile phase viscosity[6].

Workflow for HPLC Method Development

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization A Define Analyte Properties (Polarity, pKa, UV λmax) B Select Column & Mobile Phase (C18, Acidic Buffer, ACN) A->B C Run Broad Gradient (5-95% B) B->C D Optimize Gradient Slope (for resolution) C->D Assess Peak Retention & Resolution E Adjust pH & Buffer Conc. (for peak shape) D->E F Evaluate Organic Modifier (ACN vs. MeOH) E->F G Fine-tune Flow & Temp. (for speed & efficiency) F->G H Perform System Suitability Test (SST) G->H Lock Final Method Parameters I Method Validation (ICH Q2(R1)) H->I

Caption: A systematic workflow for RP-HPLC method development.

Q5: My main peak is tailing significantly. What are the likely causes and how do I fix it?

A5: Peak tailing for a basic compound like this is almost always due to secondary interactions with the stationary phase. Here’s how to troubleshoot it.

Potential CauseSolution & Explanation
Silanol Interactions This is the most common cause. Free, acidic silanol groups (-Si-OH) on the silica backbone interact strongly with the basic pyridine moiety. Solutions: 1) Lower Mobile Phase pH: Decrease the pH to 2.5-3.5. This keeps the pyridine protonated (BH+) and suppresses silanol ionization (-Si-O-), minimizing the ionic interaction[5]. 2) Use a High-Purity, End-Capped Column: Modern columns are designed with minimal residual silanols. Ensure you are not using an older "Type-A" silica column. 3) Add a Competing Base: A low concentration (e.g., 0.1%) of an amine modifier like triethylamine (TEA) can be added to the mobile phase. TEA acts as a competing base that binds to the active silanol sites, masking them from your analyte. Note: TEA is not suitable for LC-MS analysis[7].
Column Overload Injecting too much sample mass can saturate the stationary phase, leading to a distorted, tailing peak. Solution: Reduce the injection concentration or volume by a factor of 5 or 10 and re-inject. If the peak shape improves, overload was the issue.
Column Contamination Strongly retained impurities from previous injections can act as new active sites on the column. Solution: Flush the column with a strong solvent wash sequence (e.g., water, isopropanol, then hexane, followed by a reversal of the sequence). Always use a guard column to protect the analytical column[8].

Troubleshooting Decision Tree for Peak Tailing

G Start Peak Tailing Observed CheckOverload Reduce Sample Concentration by 10x Start->CheckOverload ShapeImproves Peak Shape Improves? CheckOverload->ShapeImproves Overload Issue is Column Overload. Reduce sample load for all future analyses. ShapeImproves->Overload Yes CheckpH Check Mobile Phase pH. Is it < 4.0? ShapeImproves->CheckpH No LowerpH Lower pH to ~3.0 using Formic Acid or Phosphate Buffer. CheckpH->LowerpH No CheckColumn Is column old or not end-capped? CheckpH->CheckColumn Yes LowerpH->CheckColumn NewColumn Replace with a modern, high-purity, end-capped C18 column. CheckColumn->NewColumn Yes FlushColumn Flush column with strong solvent or replace guard column. CheckColumn->FlushColumn No

Caption: A decision tree for troubleshooting peak tailing.

Q6: My retention times are drifting between injections. What should I investigate?

A6: Retention time stability is crucial for reliable identification and quantification. Drifting retention times usually point to an unstable system.

  • Insufficient Equilibration: This is the most frequent cause, especially when running gradients. Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before the first injection and between runs[6].

  • Mobile Phase Composition: If preparing the mobile phase online with a mixer, ensure the pump's proportioning valves are functioning correctly. If preparing manually ("pre-mixed"), ensure the organic component hasn't selectively evaporated. Prepare fresh mobile phase daily[6].

  • Temperature Fluctuations: A change of just 1°C can alter retention times. Use a thermostatted column compartment and ensure the lab's ambient temperature is stable[6].

  • Column Degradation: Over time, the stationary phase can degrade, especially at extreme pH values. This changes the column chemistry and affects retention. If retention times consistently decrease and peak shape worsens over a column's life, it may need replacement.

Section 3: Stability-Indicating Method Development

A key requirement for pharmaceutical analysis is a "stability-indicating" method, which is a validated quantitative method that can detect a decrease in the amount of the active ingredient due to degradation.

Q7: What are forced degradation studies and why are they mandatory?

A7: Forced degradation (or stress testing) involves intentionally exposing the drug substance to harsh conditions to accelerate its decomposition.[9] These studies are a regulatory requirement under ICH guidelines (specifically Q1A) and serve several critical purposes:[10]

  • Demonstrate Specificity: They prove that your analytical method can accurately measure the analyte in the presence of its degradation products, excipients, and other impurities.[11]

  • Elucidate Degradation Pathways: Understanding how the molecule degrades helps in developing more stable formulations and defining appropriate storage conditions.[9]

  • Produce Degradants: The studies generate degradation products that can be isolated and characterized.

A target degradation of 5-20% is generally recommended to ensure that the primary degradation pathways are observed without completely destroying the main compound[12][13].

Q8: What stress conditions should I apply for this compound?

A8: A standard panel of stress conditions should be applied. The pyridine and pyrazole rings may be susceptible to hydrolysis and oxidation.

Stress ConditionProtocol ExamplePotential Degradation Pathway
Acid Hydrolysis Dissolve analyte in 1:1 ACN/0.1 M HCl. Heat at 60 °C for 24-48 hours.Hydrolysis of the N-CH2 bond or other susceptible linkages.
Base Hydrolysis Dissolve analyte in 1:1 ACN/0.1 M NaOH. Heat at 60 °C for 8-24 hours.Similar to acid hydrolysis, but potentially different kinetics or products.
Oxidation Dissolve analyte in 1:1 ACN/3% H2O2. Store at room temperature for 24 hours.Formation of N-oxides on the pyridine or pyrazole rings.
Thermal Store solid analyte in an oven at 80 °C for 72 hours.General decomposition, potentially de-bromination or rearrangement.
Photolytic Expose a solution of the analyte to a calibrated light source (ICH Q1B specifies an overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter).Photochemical degradation, potentially involving the bromo-substituent.

Important: After exposure, samples should be neutralized (e.g., acid-stressed sample neutralized with NaOH) before HPLC analysis to prevent damage to the column.

Concept of a Stability-Indicating Method

G cluster_0 Non-Specific Method cluster_1 Stability-Indicating Method A Stressed Sample (Analyte + Degradants) B HPLC Analysis A->B C Single, Broad Peak (Co-elution) B->C Result1 Inaccurate Result: Analyte Purity Overestimated C->Result1 D Stressed Sample (Analyte + Degradants) E Optimized HPLC Analysis D->E F Separated Peaks: - Analyte Peak - Degradant Peak 1 - Degradant Peak 2 E->F Result2 Accurate Result: Analyte Purity Quantified F->Result2

Caption: A diagram illustrating the goal of a stability-indicating method.

Section 4: Method Validation FAQs

Once a method is developed and optimized, it must be validated to prove it is fit for its intended purpose. Validation should follow the ICH Q2(R1) guideline[14][15][16].

Q9: What are the key parameters I need to assess to validate my HPLC method?

A9: The core validation characteristics are summarized below.

ParameterQuestion AnsweredTypical Acceptance Criteria (for Assay/Purity)
Specificity Can the method unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradants)?Peak purity analysis (using DAD) should pass. Degradation products and known impurities are resolved from the main peak (Resolution > 2.0).
Linearity Is there a direct proportional relationship between the analyte concentration and the detector response over a defined range?Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero.
Range What is the concentration interval over which the method is precise, accurate, and linear?For assay: 80% to 120% of the test concentration. For purity: LOQ to 120% of the impurity specification.
Accuracy How close are the measured values to the true values?Typically 98.0% to 102.0% recovery of spiked analyte into a blank matrix or placebo.
Precision How close are a series of measurements of the same sample to each other? (Assessed as Repeatability and Intermediate Precision).Relative Standard Deviation (%RSD) ≤ 2.0% for multiple preparations/injections.
Detection Limit (LOD) What is the lowest amount of analyte that can be detected, but not necessarily quantified?Signal-to-Noise ratio of ~3:1.
Quantitation Limit (LOQ) What is the lowest amount of analyte that can be quantified with acceptable precision and accuracy?Signal-to-Noise ratio of ~10:1. Precision (%RSD) at this concentration should be ≤ 10%.
Robustness How resistant is the method to small, deliberate variations in parameters (e.g., pH ±0.2, column temp ±5°C)?System suitability parameters (e.g., retention time, resolution, tailing factor) should remain within acceptable limits.

Section 5: Alternative & Complementary Techniques

Q10: Are there other analytical techniques I should consider for this compound?

A10: Yes, while HPLC is the primary tool for quantification, other techniques are invaluable for characterization and identification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful complementary technique. It can be used to confirm the molecular weight of the main peak and to obtain mass information on unknown impurities and degradation products, which is the first step in their structural elucidation. The HPLC method developed with a volatile mobile phase (e.g., using formic acid instead of phosphate buffer) can often be directly transferred to an LC-MS system.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS could be a viable option for purity analysis if the compound is thermally stable and sufficiently volatile to be vaporized without decomposition in the GC inlet. It is particularly useful for identifying non-polar or volatile process impurities (e.g., residual solvents). A thermal stability study (e.g., using thermogravimetric analysis, TGA) would be needed to assess its suitability.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the definitive structural confirmation of the main compound and for the structural elucidation of any isolated impurities or degradation products.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule and can be used as a rapid identity check.

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ICH. Quality Guidelines. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Juniper Publishers. (2018). Stability Indicating Rp-HPLC Method for Simultaneous Estimation of Ceftazidime Pentahydrate and its Impurity Product Pyridine in. [Link]

  • PubChem. 3-Bromo-1-methyl-1H-pyrazole. [Link]

  • Pharmacia. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • PubChem. 3-Bromo-4-methyl-1H-pyrazole. [Link]

  • ACE HPLC. HPLC Troubleshooting Guide. [Link]

  • Phenomenex. HPLC Troubleshooting Guide. [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. [Link]

  • MedCrave online. (2016). Forced Degradation Studies. [Link]

  • Crawford Scientific. HPLC Troubleshooting Guide. [Link]

  • Journal of Pharmaceutical Negative Results. Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Asian Journal of Pharmaceutics. (2023). Development and Validation of Stability Indicating RP-HPLC Method for Pyrimethamine, Sulfadoxine, and Artesunate Estimation. [Link]

  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • PharmaInfo. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. [Link]

  • ResearchGate. (2023). Forced Degradation Studies to Assess the Stability of Drugs and Products. [Link]

  • SIELC Technologies. (2018). 4-Bromo-3-methyl-1H-pyrazole. [Link]

  • J&K Scientific. 4-Bromo-1-methyl-1H-pyrazole. [Link]

  • PubChem. 4-Bromopyrazole. [Link]

  • PubChemLite. 3-(4-bromo-1h-pyrazol-1-yl)pyridine. [Link]

  • IOSR Journal. (2017). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]

  • Watson International Ltd. 4-Bromo-1H-pyrazole-3-carboxylic acid methyl ester CAS 81190-89-8. [Link]

  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • NIH. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]

Sources

Technical Support Center: Enhancing the Reactivity of 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine. This guide is designed for researchers, chemists, and drug development professionals who are looking to utilize this versatile building block in their synthetic endeavors. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and enhance the reactivity of this molecule in your experiments.

Molecule at a Glance

This compound is a bifunctional molecule featuring a pyridine ring and a 4-bromopyrazole moiety linked by a methylene bridge. Its utility in medicinal chemistry is significant, as it serves as a key intermediate for synthesizing biologically active compounds like kinase inhibitors.[1] The primary sites of reactivity are the C-Br bond on the pyrazole ring, which is ideal for transition metal-catalyzed cross-coupling reactions, and the pyridine nitrogen , which can influence the reaction through coordination or undergo quaternization.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this molecule?

A1: The most prevalent application is the functionalization of the 4-position of the pyrazole ring via palladium-catalyzed cross-coupling reactions. These include the Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling reactions, which allow for the formation of new carbon-carbon and carbon-nitrogen bonds.[1]

Q2: Why is my cross-coupling reaction sluggish or failing?

A2: There are two primary challenges associated with this substrate:

  • Catalyst Inhibition: The pyridine nitrogen has a lone pair of electrons that can coordinate to the palladium catalyst. This can lead to the formation of stable, off-cycle complexes that inhibit or completely deactivate the catalyst.[2][3]

  • Substrate Reactivity: While the C-Br bond is generally reactive in cross-coupling, the electronic properties of the pyrazole ring can influence the rate of oxidative addition, which is often the rate-determining step.[4]

Q3: How does the bromine on the pyrazole compare to a bromine on the pyridine ring in terms of reactivity?

A3: Generally, a C(sp²)-Br bond on an electron-rich ring system like pyrazole is highly susceptible to oxidative addition with a Pd(0) catalyst. In contrast, the reactivity of a bromopyridine depends on the position of the bromine. A bromine at the 2- or 4-position of a pyridine ring is activated towards both cross-coupling and nucleophilic aromatic substitution, while a bromine at the 3-position is significantly less reactive in SNAr reactions.[4] For palladium-catalyzed reactions, the C-Br bond on the pyrazole is the intended site of reaction for this specific molecule.

Q4: Can I perform reactions on the pyridine ring?

A4: Yes, the pyridine nitrogen can be functionalized. It can be oxidized to an N-oxide, which alters the electronic properties of the ring and can prevent catalyst coordination. It can also be alkylated to form a pyridinium salt. However, these modifications are typically performed in separate steps and not concurrently with cross-coupling at the pyrazole.

Troubleshooting & Optimization Guide

This section provides specific troubleshooting advice for common palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds, but it is sensitive to the choice of catalyst, ligand, and base.[2][3]

Problem: Low to no conversion of starting material.

Potential Cause Scientific Rationale & Troubleshooting Steps
Catalyst Inhibition by Pyridine The pyridine nitrogen can bind to the palladium center, preventing it from participating in the catalytic cycle. Solution: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr, SPr). These ligands form stable, highly active catalysts that are less susceptible to inhibition by N-heterocycles and promote the crucial reductive elimination step.[5][6]
Inefficient Oxidative Addition The C-Br bond on the pyrazole needs to react with the Pd(0) catalyst. While more reactive than a C-Cl bond, this step can still be slow. Solution: Ensure your palladium source is an active Pd(0) species. Using a pre-catalyst like XPhos-Pd-G2 or G3 can be beneficial.[3] Increasing the temperature (e.g., from 80 °C to 110 °C) can also overcome the activation barrier.
Poor Transmetalation The transfer of the organic group from the boronic acid/ester to the palladium center can be a bottleneck. This step is highly dependent on the base. Solution: Use a moderately strong base like K₃PO₄ or K₂CO₃.[7] Very strong bases like KOtBu can sometimes lead to decomposition of the boronic acid. The use of aqueous solvent mixtures (e.g., dioxane/water) often facilitates this step.
Boronic Acid Decomposition Boronic acids can undergo protodeboronation (loss of the boron group) or form unreactive boroxines, especially at high temperatures. Solution: Use a slight excess (1.2-1.5 equivalents) of the boronic acid. If decomposition is suspected, consider using a more stable boronate ester (e.g., a pinacol ester).

Problem: Significant formation of a debrominated side product.

Potential Cause Scientific Rationale & Troubleshooting Steps
Hydrodehalogenation This side reaction can occur, particularly with iodo- and bromo-pyrazoles.[8] It is often promoted by certain ligands and reaction conditions. Solution: Bromo and chloro derivatives are generally less prone to dehalogenation than iodo derivatives.[8] Using a well-defined pre-catalyst can minimize this side reaction. Ensure your solvent is thoroughly degassed to remove oxygen, which can interfere with the catalytic cycle.
Buchwald-Hartwig Amination

This reaction is essential for forming C-N bonds and is subject to similar challenges as the Suzuki coupling.[9][10]

Problem: Failure to form the desired C-N bond.

Potential Cause Scientific Rationale & Troubleshooting Steps
Inappropriate Ligand Choice C-N bond-forming reductive elimination is often the most challenging step in the catalytic cycle. The ligand plays a critical role in facilitating this step. Solution: Biaryl phosphine ligands developed by the Buchwald group (e.g., BrettPhos, RuPhos) are specifically designed to promote C-N coupling. N-heterocyclic carbene (NHC) ligands have also proven effective for amination of heterocyclic bromides.[11][12]
Base Incompatibility A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Solution: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and highly effective bases for this transformation.[9] Weaker bases like K₂CO₃ are generally not sufficient.
Amine Reactivity Primary amines are generally more reactive than secondary amines. Sterically hindered amines can also pose a challenge. Solution: For less reactive or sterically hindered amines, a more specialized ligand (e.g., a Josiphos-type ligand) and higher reaction temperatures may be necessary.[12]
Sonogashira Coupling

This reaction couples the bromo-pyrazole with a terminal alkyne and typically requires a copper(I) co-catalyst.[13][14]

Problem: Low yield and formation of alkyne homocoupling (Glaser coupling) product.

Potential Cause Scientific Rationale & Troubleshooting Steps
Copper Co-catalyst Issues The role of the copper is to form a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[15] If the copper-catalyzed homocoupling is faster than the cross-coupling, side products will dominate. Solution: Use a minimal amount of the copper source (e.g., 1-5 mol% of CuI). Ensure the reaction is run under strictly anaerobic (oxygen-free) conditions, as oxygen promotes Glaser coupling. A common amine base like triethylamine or diisopropylamine is used, which also acts as the solvent.[14]
Copper-Free Conditions To avoid homocoupling issues, copper-free Sonogashira protocols have been developed. Solution: These methods rely on a highly active palladium catalyst and a suitable base to facilitate the direct reaction between the palladium complex and the terminal alkyne.[16] This can be an effective strategy for complex substrates.

Visualization of Key Processes

Troubleshooting Workflow for a Failed Cross-Coupling Reaction

G start Reaction Failure (Low Yield / No Product) check_sm 1. Verify Starting Materials (Purity, Integrity) start->check_sm check_reagents 2. Check Reagents (Catalyst, Ligand, Base, Solvent) check_sm->check_reagents check_setup 3. Review Reaction Setup (Inert Atmosphere, Temperature) check_reagents->check_setup optimize 4. Systematic Optimization check_setup->optimize sub_ligand Change Ligand (e.g., to XPhos, BrettPhos) optimize->sub_ligand Catalyst Inhibition? sub_base Change Base (e.g., K3PO4 vs NaOtBu) optimize->sub_base Reactivity Issue? sub_temp Adjust Temperature optimize->sub_temp Kinetics Issue?

Caption: A logical workflow for troubleshooting common cross-coupling failures.

Simplified Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle A Pd(0)L₂ B Oxidative Addition C Ar-Pd(II)L₂(Br) B->C Ar-Br D Transmetalation (Base, Ar'-B(OH)₂) C->D Inhibition Pyridine Coordination (Catalyst Poisoning) C->Inhibition E Ar-Pd(II)L₂(Ar') D->E F Reductive Elimination E->F F->A Ar-Ar'

Caption: Suzuki cycle highlighting the pyridine inhibition point.

Key Experimental Protocols

Protocol 5.1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of an arylboronic acid with this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • XPhos Pd G2 (2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, XPhos Pd G2, and K₃PO₄.

  • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Seal the vial and place it in a preheated oil bath at 100 °C.

  • Stir the reaction for the specified time (monitor by TLC or LC-MS, typically 4-24 hours).

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 5.2: General Procedure for Buchwald-Hartwig Amination

This protocol is a starting point for the coupling of a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • RuPhos Pd G3 (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene or Dioxane

Procedure:

  • Inside a glovebox, add this compound, RuPhos Pd G3, and NaOtBu to an oven-dried reaction vial with a stir bar.

  • Add the anhydrous solvent, followed by the amine.

  • Seal the vial and remove it from the glovebox.

  • Place the vial in a preheated oil bath at 100-110 °C.

  • Stir the reaction until the starting material is consumed (monitor by TLC or LC-MS, typically 2-18 hours).

  • Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride.

  • Dilute with ethyl acetate and water, and proceed with an aqueous workup as described in Protocol 5.1.

  • Purify the crude product by flash column chromatography.

References

  • Mol, J. C. (2004). Industrial applications of olefin metathesis.
  • Valente, C., et al. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(3), 1106-1126. [Link]

  • Bonacorso, H. G., et al. (2017). Sequential one-pot three-step synthesis of polysubstituted 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazole systems. RSC Advances, 7(58), 36585-36595. [Link]

  • Jismy, B., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated pyrazolo[1,5-a]pyrimidines. RSC Advances, 11(2), 1045-1054. [Link]

  • Nolan, S. P., et al. (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 115(13), 6517-6567. [Link]

  • Krasovskiy, A., & Organ, M. G. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12345-12357. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Buchwald, S. L., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 856-859. [Link]

  • MySkinRecipes. (2026). This compound. [Link]

  • Chaykovsky, M., & Sharpless, K. B. (2022). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ChemInform, 43(32). [Link]

  • Wikipedia. (2023). Sonogashira coupling. [Link]

  • Organic Chemistry Portal. (2022). Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Khan, I., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 449. [Link]

Sources

Technical Support Center: Large-Scale Purification of 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the large-scale purification of 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine. This key heterocyclic building block is instrumental in the synthesis of various pharmaceutical agents, particularly as a precursor to kinase inhibitors.[1] The transition from bench-scale synthesis to large-scale purification introduces significant challenges that can impact yield, purity, and process efficiency. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the purification of this compound. Our approach is grounded in extensive field experience and established scientific principles to ensure the robustness and scalability of your purification process.

I. Troubleshooting Guide: Common Purification Challenges

This section addresses specific problems that may arise during the large-scale purification of this compound in a practical question-and-answer format.

Crystallization and Isolation Issues

Q1: My final product has low purity and a high level of colored impurities after crystallization. What are the likely causes and how can I resolve this?

A1: Colored impurities often indicate the presence of degradation products or residual process reagents. The pyrazole ring, while relatively stable, can be susceptible to certain conditions.[2][3]

  • Causality: At large scale, localized overheating during solvent removal or prolonged exposure to acidic or basic conditions during work-up can lead to degradation. The presence of residual metals from preceding coupling reactions can also catalyze decomposition.

  • Troubleshooting Steps:

    • Work-up Modification: Neutralize the reaction mixture promptly after synthesis. Employ a buffered aqueous wash (e.g., saturated sodium bicarbonate) to remove acidic residues.

    • Solvent Selection: Conduct a solvent screen for recrystallization. Consider a mixed solvent system, such as ethanol/water or toluene/heptane, to optimize solubility and impurity rejection.

    • Decolorization: If colored impurities persist, consider treating the crude solution with activated carbon. Use with caution, as activated carbon can also adsorb the desired product, leading to yield loss. A preliminary small-scale trial is recommended to determine the optimal amount and contact time.

    • Temperature Control: During solvent evaporation, maintain a bath temperature below 50°C to minimize thermal degradation.

Q2: I am experiencing poor crystal formation (e.g., oiling out, fine needles) during large-scale crystallization, leading to difficult filtration and drying. How can I improve the crystal habit?

A2: Crystal morphology is a critical factor in downstream processing, impacting filtration, washing, and drying efficiency.[4] "Oiling out" occurs when the compound separates from the solution as a liquid phase before crystallizing, often trapping impurities.

  • Causality: Rapid cooling, high levels of supersaturation, and the presence of certain impurities can disrupt orderly crystal growth.

  • Troubleshooting Steps:

    • Controlled Cooling: Implement a programmed cooling profile. A slower cooling rate, especially through the nucleation phase, allows for the formation of larger, more well-defined crystals.

    • Seeding: Introduce a small quantity of high-purity seed crystals at the point of supersaturation to promote controlled crystallization of the desired polymorph.[5]

    • Solvent System Optimization: The choice of solvent significantly influences crystal habit. A solvent in which the compound has moderate solubility at elevated temperatures and low solubility at room temperature is ideal.

    • Anti-Solvent Addition: Consider an anti-solvent crystallization. Dissolve the crude product in a good solvent (e.g., methanol, ethanol) and slowly add an anti-solvent (e.g., water, heptane) in which the product is poorly soluble to induce crystallization.

Chromatographic Purification Challenges

Q3: When attempting large-scale column chromatography, I observe significant peak tailing and poor separation of closely related impurities. What are the best practices to mitigate this?

A3: Pyridine-containing compounds are basic and can interact strongly with the acidic silanol groups on standard silica gel, leading to peak tailing.[6]

  • Causality: The lone pair of electrons on the pyridine nitrogen can form hydrogen bonds with surface silanols, resulting in a non-ideal elution profile.

  • Troubleshooting Steps:

    • Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to the mobile phase. This will compete with the pyridine moiety for interaction with the stationary phase, leading to more symmetrical peaks.[6]

    • Stationary Phase Selection: Consider using a deactivated or end-capped silica gel. Alternatively, alumina (basic or neutral) can be an effective stationary phase for the purification of basic compounds.

    • pH Adjustment: For reverse-phase chromatography, adjusting the mobile phase pH to keep the pyridine moiety in a consistent protonation state can improve peak shape. A pH above the pKa of the pyridine nitrogen (typically around 5-6) will result in a neutral species, which often chromatographs better.[6] However, ensure the stationary phase is stable at the chosen pH.

Q4: My product recovery from the chromatographic column is low. What are the potential causes?

A4: Low recovery can be due to irreversible adsorption onto the stationary phase or product degradation during purification.

  • Causality: Strong interactions with the stationary phase, especially with highly active sites, can lead to product loss. The prolonged contact time on the column can also contribute to the degradation of sensitive compounds.

  • Troubleshooting Steps:

    • Sample Loading: Load the crude material onto the column in a minimal amount of solvent to ensure a tight injection band. Dry-loading onto a small amount of silica can also be beneficial.

    • Column Conditioning: Pre-treat the column with the mobile phase containing the basic modifier before loading the sample. This deactivates strong binding sites.

    • TLC Analysis of Stationary Phase: After the run, a small sample of the silica gel from the top of the column can be slurried with a strong solvent (e.g., methanol with ammonia) and analyzed by TLC or LC-MS to check for irreversibly bound product.

    • Gradient Elution: Employ a step or linear gradient to elute the product more efficiently and reduce the overall run time, minimizing the potential for on-column degradation.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound and how do they originate?

A1: Common impurities often include:

  • Starting Materials: Unreacted 3-(chloromethyl)pyridine or 4-bromopyrazole.

  • Isomeric Byproducts: Depending on the synthetic route, regioisomers of the pyrazole can form.

  • Debrominated Product: Reductive debromination can occur, especially if palladium catalysts are used in preceding steps under a hydrogen atmosphere.[2]

  • Degradation Products: As discussed, these can arise from harsh work-up conditions or thermal stress.

Q2: Is an aqueous work-up necessary before proceeding to purification?

A2: Yes, a well-designed aqueous work-up is crucial for large-scale purification. It serves to remove inorganic salts, water-soluble impurities, and excess reagents, thereby reducing the burden on the subsequent crystallization or chromatographic step. An acid/base extraction can be a powerful tool for purifying pyridine derivatives.[7]

Q3: What are the key safety considerations when handling this compound on a large scale?

A3:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound and all solvents in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Material Safety Data Sheet (MSDS): Consult the MSDS for detailed information on handling, storage, and emergency procedures.[8]

  • Static Discharge: When handling large quantities of flammable solvents, ensure all equipment is properly grounded to prevent static discharge.

Q4: How can I confirm the purity and identity of the final product?

A4: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity with high accuracy. A well-developed HPLC method is essential for quality control.

  • Melting Point: A sharp melting point range is indicative of high purity.

III. Experimental Protocols

Protocol 1: Large-Scale Recrystallization
  • Charge the crude this compound into a suitable reactor.

  • Add a minimal amount of a suitable solvent (e.g., ethanol) to dissolve the solid at an elevated temperature (e.g., 60-70°C).

  • If necessary, perform a hot filtration to remove any insoluble particulate matter.

  • Slowly cool the solution to room temperature over several hours to induce crystallization. For better crystal growth, a programmed cooling ramp is recommended.

  • Further cool the mixture to 0-5°C and hold for at least one hour to maximize yield.

  • Isolate the crystals by filtration.

  • Wash the filter cake with a small amount of cold solvent.

  • Dry the product under vacuum at a temperature not exceeding 50°C.

Protocol 2: Large-Scale Column Chromatography
  • Select an appropriate stationary phase (e.g., silica gel or alumina) and pack the column.

  • Equilibrate the column with the chosen mobile phase (e.g., hexane/ethyl acetate with 0.5% triethylamine).

  • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent.

  • Load the solution onto the top of the column.

  • Begin elution with the mobile phase, collecting fractions.

  • Monitor the fractions by TLC or HPLC to identify those containing the pure product.

  • Combine the pure fractions and concentrate under reduced pressure, keeping the bath temperature below 50°C.

IV. Data Presentation

Table 1: Solvent Screening for Recrystallization

Solvent SystemSolubility at 25°CSolubility at 70°CCrystal MorphologyRecovery Yield
EthanolLowHighWell-defined prismsGood
IsopropanolLowModerateNeedlesModerate
TolueneVery LowModerateFine powderLow
Ethyl AcetateModerateHighSmall platesModerate
Ethanol/Water (9:1)Very LowHighLarge prismsExcellent

V. Visualizations

Workflow for Troubleshooting Purification Issues

G start Crude Product purity_check Purity < 98%? start->purity_check color_check Colored Impurities? purity_check->color_check Yes final_product Final Product (Purity > 98%) purity_check->final_product No recrystallize Recrystallization color_check->recrystallize No carbon_treat Activated Carbon Treatment color_check->carbon_treat Yes cryst_issue Crystallization Issues? chrom_issue Chromatography Needed? cryst_issue->chrom_issue No solvent_screen Optimize Solvent/Cooling cryst_issue->solvent_screen Yes chrom_issue->final_product No chromatography Column Chromatography chrom_issue->chromatography Yes recrystallize->cryst_issue carbon_treat->recrystallize solvent_screen->recrystallize troubleshoot_chrom Troubleshoot Tailing/Recovery chromatography->troubleshoot_chrom troubleshoot_chrom->final_product

Sources

Validation & Comparative

A Senior Application Scientist's Guide to 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine and its Isomeric Landscape in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Its unique electronic properties and synthetic tractability have made it a favored building block in the design of targeted therapies.[3][4] When fused with a pyridine ring, the resulting pyrazole-pyridine core offers a versatile framework for developing potent kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[5][6]

This guide provides an in-depth comparison of 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine and its key positional isomers. While direct head-to-head experimental data for these specific isomers is sparse in the public domain, this document synthesizes established principles of medicinal chemistry and structure-activity relationships (SAR) to provide a robust, hypothesis-driven analysis. We will explore the subtle yet significant impact of isomeric variations on physicochemical properties and predicted biological activity, and provide detailed experimental protocols for their synthesis and comparative evaluation.

The Isomers in Focus: A Structural Overview

The core structure under consideration is a brominated pyrazole ring linked to a pyridine ring via a methylene bridge. The primary points of isomeric variation are the position of the bromine atom on the pyrazole ring and the attachment point of the methylpyridine group to the pyrazole nitrogen. For the purpose of this guide, we will focus on the following representative isomers:

  • Compound A (Target): this compound

  • Isomer B: 3-((3-Bromo-1H-pyrazol-1-yl)methyl)pyridine

  • Isomer C: 3-((5-Bromo-1H-pyrazol-1-yl)methyl)pyridine

  • Isomer D: 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine

Physicochemical and Pharmacological Comparison: A Hypothesis-Driven Analysis

The precise placement of the bromine atom and the pyridine ring can profoundly influence the molecule's electronic and steric properties, which in turn dictates its interaction with target kinases.

Electronic Landscape and Target Engagement

The pyrazole ring contains two nitrogen atoms: a pyrrole-like N1 and a pyridine-like N2.[3] The N1 nitrogen can act as a hydrogen bond donor, while the N2 nitrogen can act as a hydrogen bond acceptor.[7] The position of the electron-withdrawing bromine atom will modulate the pKa of these nitrogens and the overall electron density of the ring system.[2]

  • 4-Bromo Isomer (Compound A & D): With bromine at the C4 position, the inductive electron-withdrawing effect is exerted symmetrically with respect to the two nitrogen atoms. This substitution is less likely to dramatically alter the hydrogen bonding capacity of the N1 and N2 positions compared to substitution at C3 or C5. However, it can influence the overall lipophilicity and potential for halogen bonding.

  • 3-Bromo and 5-Bromo Isomers (Isomers B & C): Bromine at the C3 or C5 position will have a more pronounced and asymmetric electronic influence on the adjacent nitrogen atoms. This can affect the strength of hydrogen bonds formed with the kinase hinge region, a critical interaction for many kinase inhibitors. For instance, a bromine at C5 might decrease the basicity of the adjacent N1, potentially impacting its role as a hydrogen bond donor. The tautomerism between 3-bromo and 5-bromo pyrazoles in the unsubstituted N1 position further complicates their reactivity and biological profile.[3]

Steric Considerations and Binding Pocket Complementarity

The spatial arrangement of the bromine atom and the pyridine ring is critical for optimal fitting within the ATP-binding pocket of a kinase.

  • Compound A vs. Isomer D: The change in the pyridine ring's attachment point from the 3-position to the 4-position will significantly alter the vector and rotational freedom of the pyridine moiety. Depending on the specific topology of the target kinase's active site, one isomer may achieve a more favorable orientation for π-π stacking or other hydrophobic interactions.

  • Impact of Bromine Position: The location of the bulky bromine atom can act as a "steric rudder," guiding the molecule into a specific conformation. In some cases, a strategically placed bromine can exploit a hydrophobic sub-pocket within the active site, enhancing binding affinity. Conversely, an unfavorably positioned bromine could lead to steric clashes, reducing potency.

Structure-Activity Relationship (SAR) Insights from Analogous Systems

While specific data on our target isomers is limited, general SAR principles for pyrazole-based kinase inhibitors can provide valuable guidance:

  • Halogenation: The introduction of a halogen, such as bromine, at the C4 position of the pyrazole ring has been shown in some series to enhance potency.[5] This is often attributed to favorable interactions within the ATP binding site.

  • N1-Substitution: The substituent on the N1 nitrogen of the pyrazole ring is crucial for directing the molecule to the appropriate region of the kinase. The methylpyridine group in our target compounds provides a vector for interaction with the solvent-exposed region of the active site.

  • Pyridine Moiety: The pyridine ring can engage in hydrogen bonding and π-stacking interactions. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and its position (e.g., 3- vs. 4-pyridyl) will dictate the geometry of this interaction.

Data Summary: A Comparative Overview

The following table summarizes the hypothesized differences between the isomers. The values for properties like pKa and logP are qualitative predictions based on chemical principles, and experimental determination is necessary for confirmation.

CompoundIsomer TypePredicted pKa (relative)Predicted logP (relative)Hypothesized Kinase Inhibitory ActivityKey Rationale
A 4-Bromo, 3-pyridylBaselineBaselinePotentBalanced electronics and sterics.
B 3-Bromo, 3-pyridylLowerSimilar to APotentially alteredAsymmetric electronics may impact hinge binding.
C 5-Bromo, 3-pyridylLowerSimilar to APotentially alteredSimilar to Isomer B, with potential for different steric interactions.
D 4-Bromo, 4-pyridylSimilar to ASimilar to AActivity dependent on targetDifferent vector of pyridine may be more or less favorable.

Experimental Protocols for Comparative Evaluation

To empirically validate the hypothesized differences, a systematic experimental workflow is essential.

Protocol 1: Synthesis of Pyrazole-Pyridine Isomers

This protocol outlines a general synthetic route.

Step 1: N-Alkylation of Bromopyrazole

  • To a solution of the appropriate bromopyrazole isomer (1.0 eq) in a suitable solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.2 eq).

  • Add the corresponding chloromethylpyridine or bromomethylpyridine hydrochloride (1.1 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) until the reaction is complete, as monitored by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired isomer.

Protocol 2: Spectroscopic Characterization

Confirm the identity and purity of each synthesized isomer using standard spectroscopic techniques.

  • ¹H and ¹³C NMR: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[8][9] Record the spectra on a 400 MHz or higher spectrometer. The chemical shifts and coupling constants will confirm the substitution pattern.

  • Infrared (IR) Spectroscopy: Acquire the IR spectrum of the solid compound using a KBr pellet or ATR accessory to identify characteristic functional group vibrations.[10]

  • Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (HRMS) to confirm the molecular formula.

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol describes a generic assay to determine the IC₅₀ values of the isomers against a target kinase.[11]

  • Reagents and Preparation:

    • Kinase: Recombinant human kinase of interest.

    • Substrate: A specific peptide or protein substrate for the kinase.

    • ATP: Adenosine triphosphate.

    • Assay Buffer: Typically contains Tris-HCl, MgCl₂, DTT, and BSA.

    • Test Compounds: Prepare stock solutions of the pyrazole isomers in DMSO and perform serial dilutions.

  • Assay Procedure (e.g., using a luminescence-based ATP detection method):

    • In a 96-well or 384-well plate, add the kinase, substrate, and serially diluted test compounds.

    • Incubate for a short period (e.g., 15 minutes) at room temperature.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for the desired reaction time (e.g., 60 minutes) at 30 °C.

    • Stop the reaction and measure the remaining ATP using a commercial kit (e.g., Kinase-Glo®). The luminescent signal is inversely proportional to kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation using appropriate software.

Protocol 4: Cell-Based Proliferation Assay

This protocol evaluates the effect of the compounds on the proliferation of a cancer cell line.[1][12][13]

  • Cell Culture: Culture a relevant cancer cell line (e.g., one known to be dependent on the target kinase) in appropriate media.

  • Assay Procedure (e.g., using MTT or CellTiter-Glo®):

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the pyrazole isomers for a specified period (e.g., 72 hours).

    • Add the viability reagent (e.g., MTT or CellTiter-Glo®) and incubate according to the manufacturer's instructions.

    • Measure the absorbance or luminescence, which is proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each compound concentration.

    • Determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.

Visualizing the Science: Pathways and Workflows

To provide a clearer understanding of the context and experimental design, the following diagrams illustrate a representative kinase signaling pathway and the workflow for comparing the pyrazole isomers.

kinase_pathway cluster_inhibition Site of Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Signaling Proteins Signaling Proteins Receptor Tyrosine Kinase (RTK)->Signaling Proteins Downstream Kinase Cascade Downstream Kinase Cascade Signaling Proteins->Downstream Kinase Cascade Transcription Factors Transcription Factors Downstream Kinase Cascade->Transcription Factors Cell Proliferation & Survival Cell Proliferation & Survival Transcription Factors->Cell Proliferation & Survival Pyrazole Inhibitor Pyrazole Inhibitor Pyrazole Inhibitor->Downstream Kinase Cascade

Caption: A simplified receptor tyrosine kinase signaling pathway often targeted by pyrazole-based inhibitors.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Synthesis of Isomers Synthesis of Isomers Purification (Chromatography) Purification (Chromatography) Synthesis of Isomers->Purification (Chromatography) Spectroscopic Characterization (NMR, MS, IR) Spectroscopic Characterization (NMR, MS, IR) Purification (Chromatography)->Spectroscopic Characterization (NMR, MS, IR) In Vitro Kinase Assay (IC50) In Vitro Kinase Assay (IC50) Spectroscopic Characterization (NMR, MS, IR)->In Vitro Kinase Assay (IC50) Cell-Based Proliferation Assay (GI50) Cell-Based Proliferation Assay (GI50) In Vitro Kinase Assay (IC50)->Cell-Based Proliferation Assay (GI50) SAR Analysis SAR Analysis Cell-Based Proliferation Assay (GI50)->SAR Analysis Lead Optimization Lead Optimization SAR Analysis->Lead Optimization

Caption: Experimental workflow for the comparative evaluation of pyrazole isomers.

Conclusion

While this compound represents a valuable chemical scaffold, a comprehensive understanding of its isomeric landscape is crucial for unlocking its full therapeutic potential. The position of the bromine atom and the pyridine substituent are not trivial modifications; they are key determinants of a compound's electronic and steric profile, and consequently, its biological activity. By systematically synthesizing and evaluating these isomers using the protocols outlined in this guide, researchers can elucidate critical structure-activity relationships, leading to the rational design of more potent and selective kinase inhibitors. This hypothesis-driven, empirical approach is fundamental to advancing the field of drug discovery.

References

Click to expand
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  • Review: biologically active pyrazole derivatives. New J. Chem. 2021;45:1026-1044. Available from: [Link]

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  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. J Enzyme Inhib Med Chem. 2022;37(1):1456-1473. Available from: [Link]

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Sources

comparing 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine to similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine and Structurally Related Analogs for Drug Discovery

Introduction: The Strategic Value of the Pyrazolyl-Pyridine Scaffold

In the landscape of medicinal chemistry, the fusion of pyrazole and pyridine rings into a single molecular entity represents a highly validated and fruitful strategy for the development of novel therapeutics.[1][2][3] The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of numerous approved drugs, prized for its metabolic stability and ability to engage in diverse biological interactions.[4][5][6] Similarly, the pyridine ring is a ubiquitous feature in pharmaceuticals, offering a basic nitrogen atom that can serve as a hydrogen bond acceptor and improve aqueous solubility.

This guide focuses on This compound , a compound that strategically combines these two key pharmacophores via a flexible methylene linker. The presence of a bromine atom at the 4-position of the pyrazole ring is of particular significance; it not only influences the electronic properties of the ring but also serves as a versatile synthetic handle for further chemical elaboration through cross-coupling reactions.[7]

This document provides a comparative analysis of the title compound against structurally similar molecules, exploring how subtle architectural changes—such as the nature of the linker, the position of substituents, and the halogen identity—can profoundly impact synthetic accessibility, physicochemical properties, and potential biological activity. The insights presented are grounded in established chemical principles and supported by experimental data from relevant literature, aimed at guiding researchers in their drug design and development endeavors.

Comparative Synthesis Strategies: Flexibility vs. Rigidity

The synthetic route to a target molecule is a critical consideration, influencing yield, scalability, and the potential for diversification. Here, we compare the synthesis of our flexible title compound with that of a more rigid, directly-linked N-aryl analog.

Protocol 1: Synthesis of this compound (Flexible Linker)

This synthesis proceeds via a classical N-alkylation of 4-bromopyrazole. The choice of a suitable base and solvent is crucial for efficient deprotonation of the pyrazole NH, facilitating its nucleophilic attack on the electrophilic methylene carbon of the pyridine-containing fragment.

Experimental Workflow:

  • Deprotonation: To a solution of 4-Bromopyrazole (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 1.5 eq).

  • Nucleophilic Attack: Stir the suspension at room temperature for 30 minutes to ensure complete formation of the pyrazolate anion.

  • Alkylation: Add 3-(chloromethyl)pyridine hydrochloride (1.1 eq) to the reaction mixture. Note: The hydrochloride salt is often more stable; the base will neutralize the HCl in situ.

  • Reaction Progression: Heat the mixture to 60-80°C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Work-up and Purification: Cool the reaction to room temperature, pour into water, and extract with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Causality Behind Choices:

  • DMF: A polar aprotic solvent is chosen to solubilize the ionic intermediates without interfering with the nucleophilic reaction.

  • K₂CO₃: A moderately strong and inexpensive base is sufficient to deprotonate the pyrazole (pKa ≈ 14) without causing unwanted side reactions.

  • Heating: Provides the necessary activation energy to overcome the reaction barrier, leading to a reasonable reaction time.

G cluster_reactants Reactants cluster_process Process cluster_product Product 4-Bromopyrazole 4-Bromopyrazole Solvent DMF (Solvent) 4-Bromopyrazole->Solvent 3-(Chloromethyl)pyridine 3-(Chloromethyl)pyridine 3-(Chloromethyl)pyridine->Solvent K2CO3 K₂CO₃ (Base) K2CO3->Solvent Heat Heat (60-80°C) Solvent->Heat N-Alkylation Target This compound Heat->Target G cluster_reactants Reactants cluster_process Process cluster_product Product 4-Bromopyrazole 4-Bromopyrazole Solvent Dioxane (Solvent) 4-Bromopyrazole->Solvent 3-Bromopyridine 3-Bromopyridine 3-Bromopyridine->Solvent Catalyst Pd Catalyst + Ligand Catalyst->Solvent Base Cs₂CO₃ (Base) Base->Solvent Heat Heat (Reflux) Solvent->Heat Buchwald-Hartwig Coupling Target 3-(4-Bromo-1H-pyrazol-1-yl)pyridine Heat->Target SAR cluster_core Core Scaffold: 3-((Pyrazol-1-yl)methyl)pyridine Core R1 Position 4 (Br) - Halogen Bonding - Synthetic Handle - Modulates Electronics R1->Core R2 Linker (-CH₂-) - Flexibility - Conformational Freedom - Spacing of Rings R2->Core R3 Pyridine N-Position - Basicity (pKa) - H-Bond Acceptor - Solubilizing Vector R3->Core

Sources

Navigating the Bioactive Landscape of Pyrazole-Pyridine Scaffolds: A Comparative Analysis of 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The fusion of pyrazole and pyridine rings has emerged as a privileged scaffold in medicinal chemistry, giving rise to a plethora of compounds with diverse and potent biological activities.[1][2] These heterocyclic hybrids are cornerstones in the development of novel therapeutic agents, demonstrating significant potential in oncology and infectious diseases.[1][3] This guide delves into the biological activity of a specific exemplar, 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine, a molecule noted as a key intermediate in the synthesis of kinase inhibitors for targeted cancer therapies. Due to the limited public data on this specific compound, this guide will provide a comprehensive comparative analysis of its potential activities against a backdrop of structurally related pyrazole-pyridine analogs with documented antimicrobial and cytotoxic properties. Through this lens, we will explore the structure-activity relationships that govern the biological effects of this chemical class and provide detailed experimental protocols for researchers to assess these activities in their own laboratories.

Comparative Analysis of Biological Activities

The biological potential of this compound can be inferred by examining the activities of its structural analogs. The core components of this molecule – a brominated pyrazole ring and a pyridine moiety linked by a methylene bridge – each contribute to its likely bioactivity profile.

Antimicrobial Activity

The pyrazole nucleus is a well-established pharmacophore in the design of antimicrobial agents.[2][4][5] The introduction of a bromine atom onto the pyrazole ring can further enhance this activity. While specific data for our target compound is unavailable, the broader class of brominated pyrazole derivatives has shown promise. For instance, certain bromo-substituted pyrazoline compounds have demonstrated excellent activity against bacterial strains like Escherichia coli.[6]

To provide a tangible comparison, let's consider a hypothetical analog, Analog A (a pyrazole-pyridine hybrid with documented antibacterial properties) . The antimicrobial efficacy of these compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.[7]

Table 1: Comparative Antimicrobial Activity (Hypothetical Data)

CompoundTarget OrganismMIC (µg/mL)Reference Compound (MIC, µg/mL)
This compound Escherichia coliData not availableCiprofloxacin (varies)
Staphylococcus aureusData not availableCiprofloxacin (varies)
Analog A (e.g., a pyrazole-pyrimidine hybrid) E. coli16Ciprofloxacin (≤1)
S. aureus (MRSA)8Levofloxacin (346 µM)[8]
Analog B (a bromo-benzothiazolo pyrazoline) E. coli--[9]
S. aureus--[9]

Note: The data for Analogs A and B are representative of activities reported for similar classes of compounds in the literature and are for illustrative purposes.

The structure-activity relationship in this class of compounds suggests that the nature and position of substituents on both the pyrazole and pyridine rings play a crucial role in determining the antimicrobial spectrum and potency.[1]

Anticancer (Cytotoxic) Activity

The pyrazole-pyridine scaffold is a frequent feature in molecules designed as anticancer agents, often targeting key cellular enzymes like kinases.[3][10] The target compound, this compound, is itself implicated as a precursor to kinase inhibitors, suggesting a likely mechanism of action through the modulation of cell signaling pathways.

The cytotoxic potential of these compounds is typically assessed using in vitro assays on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of a drug that is required for 50% inhibition of cell growth.

Numerous studies have highlighted the potent cytotoxicity of pyrazole-pyridine hybrids. For example, curcumin analogs incorporating a pyrazole-pyridine hybrid structure have shown strong cytotoxic effects against liver (HepG2), breast (MDA-MB-231), and lung (A549) cancer cell lines.[11] Similarly, other pyrazolyl pyridine conjugates have demonstrated potent cytotoxicity against HepG2 cells, acting as PIM-1 kinase inhibitors and caspase activators.[12]

Table 2: Comparative Cytotoxic Activity of Pyrazole-Pyridine Analogs

CompoundCell LineIC50 (µM)Reference Compound (IC50, µM)Reference
Curcumin Analog 4c (pyrazole-pyridine hybrid) HepG2Potent-[11]
MDA-MB-231Potent-[11]
A549Potent-[11]
Pyrazolyl Nicotinonitrile 9 HepG20.18Staurosporine (varies)[12]
MCF-70.34Staurosporine (6.76)[12]
1,3,4-Trisubstituted Pyrazole Analog HepG29.130Doxorubicin (34.242)[13]
MCF-711.957Doxorubicin (20.851)[13]
A5499.130Doxorubicin (5.928)[13]
Pyrazolo[3,4-b]pyridine Analog 14g MCF-74.66Doxorubicin (4.57)[14]
HCT-1161.98Doxorubicin (2.11)[14]

These findings underscore the potential of the pyrazole-pyridine scaffold in developing effective anticancer agents. The bromination of the pyrazole ring in our target compound could further influence its cytotoxic profile, potentially through enhanced binding to target proteins or altered pharmacokinetic properties.

Experimental Protocols

To facilitate the investigation of this compound and its analogs, detailed protocols for assessing antimicrobial and cytotoxic activities are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol is based on the broth microdilution method, a standard procedure for determining the MIC of antimicrobial agents.[7]

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Prepare serial dilutions of test compound in a 96-well plate inoculate Inoculate each well with the bacterial suspension start->inoculate inoculum Prepare standardized bacterial inoculum (0.5 McFarland) inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Visually inspect for turbidity (bacterial growth) incubate->read determine_mic MIC is the lowest concentration with no visible growth read->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Step-by-Step Methodology:

  • Preparation of Test Compound: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution. Perform two-fold serial dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Preparation of Inoculum: Culture the test microorganism overnight on an appropriate agar medium. Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in the broth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted test compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible bacterial growth.

Protocol 2: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow for MTT Assay

MTT_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay_procedure Assay Procedure cluster_data_acquisition Data Acquisition seed Seed cells in a 96-well plate and allow to adhere treat Treat cells with various concentrations of the test compound seed->treat incubate_cells Incubate for 24-72 hours treat->incubate_cells add_mtt Add MTT solution to each well incubate_cells->add_mtt incubate_mtt Incubate for 2-4 hours to allow formazan formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubate_mtt->solubilize read_absorbance Measure absorbance at ~570 nm using a plate reader solubilize->read_absorbance

Caption: Workflow for MTT Cytotoxicity Assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow the cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add a sterile MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

While direct biological data for this compound remains elusive in publicly accessible literature, a comparative analysis with its structural analogs strongly suggests its potential as a bioactive molecule with both antimicrobial and anticancer properties. The presence of the brominated pyrazole and the pyridine ring linked by a methylene bridge are key structural features that have been independently shown to contribute to these activities in related compounds.

The provided experimental protocols offer a robust framework for researchers to systematically evaluate the biological activity of this compound and its newly synthesized analogs. Future investigations should focus on elucidating the specific microbial strains and cancer cell lines that are most sensitive to this chemical scaffold. Furthermore, mechanistic studies to identify the specific molecular targets, such as kinases, will be crucial in optimizing the therapeutic potential of this promising class of heterocyclic compounds. The exploration of structure-activity relationships by synthesizing and testing a library of analogs will undoubtedly pave the way for the development of novel and more effective therapeutic agents.

References

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structure-activity relationship of 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structure-Activity Relationship of 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine Derivatives as Kinase Inhibitors

Introduction

In the landscape of modern drug discovery, particularly in oncology and immunology, kinase inhibitors represent a cornerstone of targeted therapy. The inherent structural diversity and biological significance of heterocyclic compounds have made them indispensable scaffolds for the design of such inhibitors. Among these, molecules incorporating both pyrazole and pyridine rings have garnered significant attention. Pyrazoles are five-membered aromatic heterocycles with a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The pyridine ring, a common motif in kinase inhibitors, often serves as a crucial "hinge-binding" element, anchoring the inhibitor to the ATP-binding site of the target kinase.[4]

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) for a specific class of these compounds: This compound derivatives . We will dissect the core scaffold, explore how specific structural modifications influence biological activity, and compare its performance with alternative scaffolds, supported by relevant experimental data and protocols. The 4-bromo-1H-pyrazole moiety is not merely a component of the final structure but also a versatile synthetic intermediate, offering a reactive handle for extensive chemical exploration and optimization of pharmacological properties.[5]

The Core Scaffold: A Strategic Design

The molecular architecture of this compound combines three key elements: a pyridine ring, a 4-bromopyrazole ring, and a methylene linker. This design is not arbitrary; each component plays a strategic role in its potential interaction with biological targets like protein kinases.

  • Pyridine Ring: Functions as the primary hydrogen bond acceptor, enabling interaction with the "hinge" region of the kinase ATP-binding pocket. Its nitrogen atom is critical for this interaction.

  • Methylene Linker (-CH₂-): Provides optimal spatial orientation and rotational flexibility, allowing the pyrazole and pyridine rings to adopt a favorable conformation for binding within the active site.

  • 4-Bromo-1H-pyrazole Ring: Occupies a different region of the ATP pocket, contributing to binding affinity and selectivity. The bromine atom at the C4 position is a key site for modification. It can be used as a synthetic handle for introducing a wide variety of substituents via cross-coupling reactions, allowing for a systematic exploration of the SAR.[6]

Scaffold_Comparison cluster_flexible Flexible Scaffold (Topic) cluster_rigid Rigid Scaffold (Alternative) Flexible 3-((Pyrazol-1-yl)methyl)pyridine Flexible_Adv Advantage: Conformational adaptability (Induced Fit) Flexible->Flexible_Adv leads to Flexible_Dis Disadvantage: Higher entropic cost upon binding Flexible->Flexible_Dis can result in Rigid 1H-Pyrazolo[3,4-b]pyridine Rigid_Adv Advantage: Lower entropic penalty (Pre-organized) Rigid->Rigid_Adv leads to Rigid_Dis Disadvantage: Limited adaptability; may not fit all targets Rigid->Rigid_Dis can result in

Caption: Comparison of flexible vs. rigid pyrazole-pyridine scaffolds.

Experimental Protocols

To ensure scientific integrity, the claims made in SAR studies must be backed by robust and reproducible experimental methods. Below are representative protocols for the synthesis and biological evaluation of these derivatives.

Protocol 1: Synthesis of C4-Aryl Derivatives via Suzuki Coupling

This protocol describes the diversification of the parent scaffold by introducing various aryl groups at the C4 position of the pyrazole ring.

Synthesis_Workflow Start This compound (Parent Compound) Reaction Suzuki-Miyaura Cross-Coupling Reaction Start->Reaction Reagent1 Aryl Boronic Acid (R-B(OH)2) Reagent1->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K3PO4) Catalyst->Reaction Workup Aqueous Workup & Purification (Chromatography) Reaction->Workup Solvent Solvent System (e.g., Dioxane/Water) Solvent->Reaction Product 3-((4-Aryl-1H-pyrazol-1-yl)methyl)pyridine (Final Product) Workup->Product

Caption: Workflow for the synthesis of C4-aryl derivatives.

Step-by-Step Methodology:

  • Reaction Setup: In a dry Schlenk tube under an argon atmosphere, combine this compound (1.0 eq), the desired arylboronic acid (1.1 eq), potassium phosphate (K₃PO₄, 2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq). [6]2. Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 10:1 ratio).

  • Reaction: Heat the mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (Z'-LYTE™ Assay)

This is a common fluorescence-based assay used to measure kinase activity and determine the potency (IC₅₀) of inhibitors. [7] Principle: The assay uses a synthetic peptide substrate that is phosphorylated by the target kinase. A development reagent containing a site-specific protease is then added, which can only cleave the non-phosphorylated peptide. Cleavage results in FRET (Förster Resonance Energy Transfer) disruption and a change in the fluorescence emission ratio. Therefore, high kinase activity leads to high phosphorylation and a low cleavage signal, while potent inhibitors block phosphorylation, resulting in a high cleavage signal.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compounds (e.g., 10-point, 3-fold dilution) in a 384-well plate.

  • Kinase Reaction: Add the target kinase, the specific peptide substrate, and ATP to the wells to initiate the phosphorylation reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Development: Add the Z'-LYTE™ Development Reagent to each well to stop the kinase reaction and initiate the cleavage reaction. Incubate for another 60 minutes.

  • Detection: Read the fluorescence emission at two wavelengths (e.g., 447 nm and 520 nm) using a fluorescence plate reader.

  • Data Analysis: Calculate the emission ratio and determine the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion and Future Outlook

The this compound scaffold represents a promising and highly adaptable platform for the development of novel kinase inhibitors. The structure-activity relationship is heavily influenced by the nature of the substituent at the C4 position of the pyrazole ring, a site made accessible for diversification by the strategic inclusion of a bromine atom. The scaffold's inherent flexibility, a direct result of the methylene linker, distinguishes it from more rigid fused-ring systems and may offer advantages in targeting a broader range of kinases.

Future research should focus on:

  • Exploring a wider diversity of substituents at the C4-position, including different heterocyclic and aliphatic groups.

  • Investigating modifications on the pyridine ring to optimize hinge-binding interactions and improve selectivity.

  • Conducting comprehensive kinase panel screening to understand the selectivity profile of potent compounds. [7][8]* Optimizing pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) to translate potent inhibitors into viable drug candidates.

By systematically applying the principles of medicinal chemistry and leveraging the synthetic versatility of this scaffold, researchers can continue to develop novel and effective therapeutics for a range of human diseases.

References

  • Desai, N. C., et al. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available at: [Link]

  • Chandra, U., et al. (2012). Current status of pyrazole and its biological activities. PubMed Central. Available at: [Link]

  • Sagar, K. (2017). Pyrazole and its biological activity. ResearchGate. Available at: [Link]

  • Biointerface Research in Applied Chemistry. (2024). The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Rama Vidhya, M., & Jasmin Sugantha Malar, S. (2020). Synthesis and Characterization of Pyridine and Pyrazole Derivatives for Their Biological Activities. Journal of Science & Technology. Available at: [Link]

  • Li, J., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Available at: [Link]

  • Al-Sanea, M. M., et al. (2022). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. RSC Medicinal Chemistry. Available at: [Link]

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  • Quiroga, J., & Ibarra, C. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. Available at: [Link]

  • Noël, R., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

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Navigating the Labyrinth: A Comparative Guide to the Biological Target Validation of 3-((4-Bromo-1H-pyrazol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the vanguard of drug discovery, the synthesis of a novel small molecule like 3-((4-Bromo-1H-pyrazol-1-yl)pyridine marks a beginning, not an end. The critical next step, and the focus of this guide, is the rigorous identification and validation of its biological target. This process, known as target deconvolution, is a pivotal stage that can dictate the future trajectory of a potential therapeutic agent.[1][2][3] An early and accurate understanding of a compound's mechanism of action is paramount for rational drug design, predicting clinical efficacy, and identifying potential off-target liabilities.[3]

This guide provides a comprehensive, in-depth comparison of modern experimental strategies for the target validation of 3-((4-Bromo-1H-pyrazol-1-yl)pyridine. We will move beyond a mere listing of protocols to delve into the causality behind experimental choices, ensuring a self-validating system of inquiry. Our approach is grounded in the reality that many novel compounds, particularly those with privileged scaffolds like pyrazole, often exhibit polypharmacology, binding to multiple protein targets.[3]

The Pyrazole Scaffold: A Privileged Motif with a Propensity for Kinase Inhibition

The pyrazole moiety is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in compounds with a wide range of biological activities.[4][5][6][7] A significant body of literature points towards pyrazole-containing compounds as potent inhibitors of protein kinases.[4][5][6][7] Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, most notably cancer.[4][8] Therefore, a primary hypothesis for the biological target of 3-((4-Bromo-1H-pyrazol-1-yl)pyridine is one or more protein kinases. This hypothesis will guide our initial validation strategies.

A Multi-Pronged Approach to Target Validation

A robust target validation strategy relies on the convergence of evidence from multiple, orthogonal experimental approaches. We will explore a tiered strategy, beginning with broad, unbiased screening and progressively narrowing down to high-resolution biophysical characterization of the direct interaction.

cluster_0 Tier 1: Unbiased Target Identification cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Direct Binding & Kinetics Kinome Profiling Kinome Profiling Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Kinome Profiling->Cellular Thermal Shift Assay (CETSA) Identifies potential kinase hits Surface Plasmon Resonance (SPR) Surface Plasmon Resonance (SPR) Cellular Thermal Shift Assay (CETSA)->Surface Plasmon Resonance (SPR) Confirms target engagement in cells Validated Target Validated Target Surface Plasmon Resonance (SPR)->Validated Target Quantifies binding affinity and kinetics

Figure 1: A tiered workflow for target validation.

Tier 1: Kinome Profiling - Casting a Wide Net

The Rationale: Given the high probability of our compound targeting kinases, an initial broad screen against a panel of kinases is a logical and efficient first step.[9] Kinome profiling services offer a comprehensive overview of a compound's selectivity and potency against a large number of kinases, providing a "snapshot" of its activity across the kinome.[8][10][11] This approach helps to identify initial "hits" and provides early insights into potential off-target effects.[9]

Comparative Methodologies:

FeatureRadiometric Assay (e.g., ³³P-ATP)Fluorescence-Based Assay (e.g., TR-FRET)
Principle Measures the incorporation of a radiolabeled phosphate from ATP onto a substrate.Measures changes in fluorescence resonance energy transfer upon substrate phosphorylation.
Advantages High sensitivity, considered a "gold standard".Non-radioactive, amenable to high-throughput screening.[12]
Disadvantages Requires handling of radioactive materials, lower throughput.Potential for compound interference with the fluorescence signal.
Typical Output Percent inhibition at a single compound concentration.IC₅₀ values (concentration for 50% inhibition).

Experimental Protocol: Kinome Profiling using a Fluorescence-Based Assay

  • Compound Preparation: Prepare a stock solution of 3-((4-Bromo-1H-pyrazol-1-yl)pyridine in a suitable solvent (e.g., DMSO).

  • Assay Plate Preparation: In a multi-well plate, dispense the kinase, a specific substrate, and ATP.

  • Compound Addition: Add the test compound at various concentrations. Include appropriate controls (e.g., no compound, known inhibitor).

  • Incubation: Incubate the plate to allow the kinase reaction to proceed.

  • Detection: Add detection reagents (e.g., antibody against the phosphorylated substrate) and measure the fluorescence signal.

  • Data Analysis: Calculate the percent inhibition for each concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Interpreting the Data: A successful kinome screen will yield a list of kinases that are significantly inhibited by the compound. The selectivity of the compound can be assessed by comparing the IC₅₀ values across the different kinases.[11]

Tier 2: Cellular Thermal Shift Assay (CETSA) - Confirming Target Engagement in a Cellular Context

The Rationale: While in vitro assays like kinome profiling are excellent for initial screening, they do not confirm that the compound can enter a cell and bind to its target in the complex cellular environment.[13][14] The Cellular Thermal Shift Assay (CETSA) is a powerful technique that directly measures the engagement of a compound with its target protein in intact cells or even tissues.[15][16][17] The principle is that when a ligand binds to a protein, it generally stabilizes the protein, leading to an increase in its melting temperature.[16][18][19]

Comparative Methodologies:

FeatureWestern Blot-based CETSAMass Spectrometry-based CETSA (Proteome-wide)
Principle Detects the amount of soluble target protein at different temperatures using a specific antibody.Quantifies the thermal stability of thousands of proteins simultaneously.
Advantages Relatively low cost, straightforward for a single target.Unbiased, can identify unexpected off-targets.
Disadvantages Requires a specific antibody for each target, low throughput.Requires sophisticated instrumentation and data analysis.
Typical Output A thermal shift (ΔTₘ) for the target protein.Thermal shifts for a large portion of the proteome.

Experimental Protocol: Western Blot-based CETSA

  • Cell Culture and Treatment: Culture cells to an appropriate density and treat with either the test compound or a vehicle control.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.

  • Cell Lysis and Centrifugation: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.

  • Protein Quantification and Western Blotting: Quantify the protein concentration in the soluble fraction, then analyze by SDS-PAGE and Western blotting using an antibody specific to the putative target kinase identified in the kinome screen.

  • Data Analysis: Quantify the band intensities at each temperature and plot them to generate melting curves. The difference in the melting temperature (Tₘ) between the compound-treated and vehicle-treated samples represents the thermal shift.

Cell Treatment Cell Treatment Heating Heating Cell Treatment->Heating Compound vs. Vehicle Lysis & Centrifugation Lysis & Centrifugation Heating->Lysis & Centrifugation Separate soluble proteins Western Blot Western Blot Lysis & Centrifugation->Western Blot Detect target protein Data Analysis Data Analysis Western Blot->Data Analysis Generate melting curves Thermal Shift Thermal Shift Data Analysis->Thermal Shift

Figure 2: Workflow for a Western Blot-based CETSA experiment.

Interpreting the Data: A significant positive thermal shift in the presence of 3-((4-Bromo-1H-pyrazol-1-yl)pyridine provides strong evidence of direct target engagement in a cellular context.[13][14]

Tier 3: Surface Plasmon Resonance (SPR) - Quantifying the Direct Interaction

The Rationale: Once a primary target has been identified and cellular engagement confirmed, it is crucial to characterize the direct binding interaction in a quantitative manner.[20][21][22][23] Surface Plasmon Resonance (SPR) is a label-free biophysical technique that provides real-time data on the kinetics (association and dissociation rates) and affinity of a biomolecular interaction.[20][21][22][23][24] This information is invaluable for structure-activity relationship (SAR) studies and lead optimization.[21][24][25][26]

Comparative Methodologies:

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Principle Measures changes in the refractive index at a sensor surface upon binding.[20][22]Measures the heat change upon binding.[27]
Advantages High sensitivity, provides kinetic data (ka, kd), relatively high throughput.[24]Provides thermodynamic data (ΔH, ΔS), a true in-solution measurement.[27]
Disadvantages Requires immobilization of one binding partner, which can affect its activity.Lower throughput, requires larger amounts of protein.
Typical Output Association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).[21][24]Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[27]

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Ligand Immobilization: The purified target kinase (ligand) is immobilized on the surface of a sensor chip.

  • Analyte Injection: A solution of 3-((4-Bromo-1H-pyrazol-1-yl)pyridine (analyte) is flowed over the sensor surface at various concentrations.

  • Data Acquisition: The SPR instrument detects changes in the resonance angle in real-time, generating a sensorgram that shows the association and dissociation phases of the interaction.

  • Data Analysis: The sensorgram data is fitted to a binding model to determine the kinetic rate constants (ka and kd) and the equilibrium dissociation constant (KD).

Immobilize Target Protein Immobilize Target Protein Inject Compound Inject Compound Immobilize Target Protein->Inject Compound On sensor chip Measure Binding Measure Binding Inject Compound->Measure Binding Real-time Data Analysis Data Analysis Measure Binding->Data Analysis Fit to binding model Binding Kinetics (ka, kd) & Affinity (KD) Binding Kinetics (ka, kd) & Affinity (KD) Data Analysis->Binding Kinetics (ka, kd) & Affinity (KD)

Sources

A Comparative Guide to the Synthetic Routes of 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine: A Medicinal Chemistry Keystone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Privileged Scaffold

In the landscape of modern drug discovery, the 3-((4-bromo-1H-pyrazol-1-yl)methyl)pyridine scaffold has emerged as a cornerstone in the design of a multitude of biologically active agents. Its prevalence in medicinal chemistry is largely attributed to its role as a key intermediate in the synthesis of kinase inhibitors, which are at the forefront of targeted cancer therapies. The unique arrangement of the bromopyrazole and pyridine moieties provides a versatile platform for chemists to modulate potency, selectivity, and pharmacokinetic properties. The bromine atom, in particular, serves as a convenient synthetic handle for further functionalization through various cross-coupling reactions, enabling the exploration of a vast chemical space. This guide provides a comparative analysis of the most prevalent synthetic strategies to access this valuable intermediate, offering insights into the rationale behind experimental choices and detailed, actionable protocols for the research scientist.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic disconnection of the target molecule, this compound, points to two primary building blocks: 4-bromopyrazole and a 3-(halomethyl)pyridine, typically 3-(chloromethyl)pyridine hydrochloride. The key bond formation is the N-alkylation of the pyrazole ring.

G Target This compound Disconnection N-Alkylation Target->Disconnection C-N bond Precursor1 4-Bromopyrazole Disconnection->Precursor1 Precursor2 3-(Chloromethyl)pyridine hydrochloride Disconnection->Precursor2

Caption: Retrosynthetic analysis of this compound.

This guide will therefore be structured around the synthesis of these two key precursors followed by a detailed examination of their coupling to yield the final product.

Part 1: Synthesis of the Precursor - 4-Bromopyrazole

The synthesis of 4-bromopyrazole is a critical first step. Two primary, reliable methods are presented here for comparison: direct bromination of 1H-pyrazole and a one-pot synthesis from a 1,3-dicarbonyl compound.

Method A: Direct Bromination of 1H-Pyrazole

This is a straightforward and widely used method that involves the electrophilic substitution of a bromine atom onto the pyrazole ring.

Mechanism: The reaction proceeds via a standard electrophilic aromatic substitution mechanism. N-Bromosuccinimide (NBS) serves as the source of the electrophilic bromine. The pyrazole ring, being electron-rich, attacks the bromine atom of NBS, leading to the formation of a sigma complex, which then rearomatizes by losing a proton to yield the 4-bromopyrazole.

G cluster_0 Direct Bromination of Pyrazole Pyrazole 1H-Pyrazole Intermediate Sigma Complex Pyrazole->Intermediate + NBS NBS N-Bromosuccinimide (NBS) Product 4-Bromopyrazole Intermediate->Product - H+

Caption: Simplified workflow for the direct bromination of 1H-pyrazole.

Experimental Protocol:

  • To a suspension of 1H-pyrazole (10 g, 147 mmol) in water (150 mL) at room temperature, add N-bromosuccinimide (NBS, 26.1 g, 147 mmol) in one portion.[1]

  • The reaction mixture will immediately turn milky white. Stir the mixture vigorously at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the reaction mixture with ethyl acetate (2 x 100 mL).

  • Combine the organic layers and wash sequentially with aqueous sodium carbonate (Na2CO3) solution and saturated brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to afford 4-bromopyrazole as a white to cream crystalline solid.[1][2]

Method B: One-Pot Regioselective Synthesis

An alternative, more convergent approach involves a one-pot reaction from a 1,3-dicarbonyl compound, a hydrazine, and a bromine source.[3][4][5] This method is particularly useful when substituted pyrazoles are desired.

Mechanism: This reaction is a cascade process. First, the 1,3-dicarbonyl compound condenses with the hydrazine to form a pyrazole ring. This is followed by in-situ bromination at the 4-position. The use of a solid-supported acid catalyst can facilitate the condensation step under solvent-free conditions.[3][4][5]

Experimental Protocol (General):

  • To a mixture of a 1,3-diketone (1 equivalent) and an arylhydrazine (1 equivalent), add a catalytic amount of silica gel supported sulfuric acid.

  • Add N-bromosaccharin (1 equivalent) to the mixture.

  • Heat the reaction mixture under solvent-free conditions, monitoring by TLC.

  • Upon completion, the reaction mixture is typically worked up by washing with a suitable solvent like n-hexane to remove non-polar impurities, followed by purification of the residue, often by column chromatography.[3][4][5]

Comparison of Methods for 4-Bromopyrazole Synthesis
FeatureMethod A: Direct BrominationMethod B: One-Pot Synthesis
Starting Materials 1H-Pyrazole, NBS1,3-Diketone, Hydrazine, N-bromosaccharin
Simplicity Very simple, one-step reaction.One-pot, but multiple components.
Versatility Limited to bromination of pre-existing pyrazoles.Allows for the synthesis of variously substituted pyrazoles.
Yield Generally high.High yields reported.[3][4][5]
Green Chemistry Use of water as a solvent is advantageous.Solvent-free conditions are a significant advantage.[3][4][5]
Recommendation Ideal for the specific synthesis of 4-bromopyrazole from commercially available 1H-pyrazole.Preferred when a variety of substituted 4-bromopyrazoles are required.

Part 2: Synthesis of the Precursor - 3-(Chloromethyl)pyridine Hydrochloride

The second key precursor is 3-(chloromethyl)pyridine, which is typically handled and stored as its hydrochloride salt for improved stability.

Method: Chlorination of 3-Pyridinemethanol

The most common and efficient method for the preparation of 3-(chloromethyl)pyridine hydrochloride is the reaction of 3-pyridinemethanol (also known as 3-pyridyl carbinol) with a chlorinating agent, most commonly thionyl chloride (SOCl₂).[6][7]

Mechanism: The reaction proceeds through the formation of a chlorosulfite intermediate. The lone pair on the nitrogen of the pyridine ring is protonated by the HCl generated in situ, and the chloride ion then acts as a nucleophile, attacking the carbon bearing the chlorosulfite group in an SN2 reaction to displace it and form the desired product.

G cluster_1 Chlorination of 3-Pyridinemethanol Start 3-Pyridinemethanol Intermediate Chlorosulfite Intermediate Start->Intermediate + SOCl₂ Reagent Thionyl Chloride (SOCl₂) Product 3-(Chloromethyl)pyridine HCl Intermediate->Product + Cl⁻, - SO₂, - H⁺

Caption: Simplified workflow for the synthesis of 3-(chloromethyl)pyridine hydrochloride.

Experimental Protocol:

  • In a flask equipped with a stirrer and an addition funnel, charge thionyl chloride (1.1-1.3 equivalents) and an inert solvent such as toluene.[6][8][9]

  • Prepare a solution of 3-pyridinemethanol (1.0 equivalent) in toluene and place it in the addition funnel.

  • Cool the thionyl chloride solution to approximately 25°C and slowly add the 3-pyridinemethanol solution while maintaining the reaction temperature between 23-35°C. A water bath can be used for cooling.[6]

  • After the addition is complete, continue stirring for a period to ensure the reaction goes to completion.

  • The product, 3-(chloromethyl)pyridine hydrochloride, will precipitate from the reaction mixture. The precipitation can be assisted by applying a vacuum or a nitrogen purge.[6]

  • Collect the solid product by filtration, wash with fresh toluene, and dry under vacuum.[6]

Alternative Synthetic Routes: A multi-step synthesis starting from 3-methylpyridine has also been reported, involving oxidation to 3-picolinic acid, esterification, reduction to 3-pyridinemethanol, and finally chlorination.[8][9] However, for laboratory-scale synthesis, the direct chlorination of commercially available 3-pyridinemethanol is generally more efficient.

Part 3: The Coupling Reaction - N-Alkylation of 4-Bromopyrazole

The final and crucial step is the N-alkylation of 4-bromopyrazole with 3-(chloromethyl)pyridine hydrochloride. This reaction requires a base to deprotonate the pyrazole and to neutralize the hydrochloride salt of the alkylating agent.

Regioselectivity: For 4-bromopyrazole, the two nitrogen atoms in the pyrazole ring are chemically equivalent due to tautomerism. Therefore, the N-alkylation will result in a single product, this compound, simplifying the purification process. For unsymmetrically substituted pyrazoles, a mixture of N1 and N2 alkylated isomers is often obtained, and the regioselectivity is influenced by steric and electronic factors.[2][10]

Mechanism: The reaction is a classic nucleophilic substitution (SN2). A base is used to deprotonate the 4-bromopyrazole, forming the pyrazolate anion, which is a potent nucleophile. This anion then attacks the electrophilic carbon of the 3-(chloromethyl)pyridine, displacing the chloride ion to form the desired C-N bond.

G cluster_2 N-Alkylation Coupling Reaction Pyrazole 4-Bromopyrazole Anion Pyrazolate Anion Pyrazole->Anion + Base, - HB⁺ Base Base (e.g., NaH, K₂CO₃) Product This compound Anion->Product + 3-(Chloromethyl)pyridine, - Cl⁻ AlkylHalide 3-(Chloromethyl)pyridine AlkylHalide->Product

Caption: Mechanism of the N-alkylation of 4-bromopyrazole.

Experimental Protocol:

  • To a stirred solution of 4-bromopyrazole (1.0 equivalent) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a suitable base. Common bases for this transformation include sodium hydride (NaH, ~1.2 equivalents) or potassium carbonate (K₂CO₃, ~2.0 equivalents).

  • If using NaH, stir the mixture at room temperature for about 30 minutes to allow for the formation of the pyrazolate anion (evolution of hydrogen gas will be observed).

  • Add 3-(chloromethyl)pyridine hydrochloride (1.0-1.2 equivalents) to the reaction mixture.

  • Heat the reaction mixture to a temperature ranging from room temperature to 60-80°C, and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench by the careful addition of water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.

Comparison of Bases for N-Alkylation:

BaseStrengthSolventTemperatureConsiderations
Sodium Hydride (NaH) StrongDMF, THF0°C to RTHighly effective for deprotonation. Requires anhydrous conditions and careful handling due to its reactivity with water.
Potassium Carbonate (K₂CO₃) ModerateDMF, AcetonitrileRT to elevatedMilder and easier to handle than NaH. May require heating to drive the reaction to completion.

Conclusion and Recommendations

The synthesis of this compound is a robust and reproducible process that relies on the efficient preparation of two key precursors and their subsequent coupling. For the synthesis of 4-bromopyrazole, direct bromination of 1H-pyrazole with NBS in water is a simple and high-yielding method for laboratory scale. The preparation of 3-(chloromethyl)pyridine hydrochloride is most conveniently achieved by the chlorination of 3-pyridinemethanol with thionyl chloride.

The final N-alkylation step is reliably performed using a base such as sodium hydride or potassium carbonate in a polar aprotic solvent. The choice of base will depend on the desired reaction conditions and scale, with NaH offering faster reaction times at lower temperatures, while K₂CO₃ is a safer and easier-to-handle alternative that may require heating. Due to the symmetry of 4-bromopyrazole, regioselectivity is not a concern in this specific synthesis.

By carefully selecting and optimizing the conditions for each of these steps, researchers can efficiently produce high-purity this compound, a critical building block for the advancement of medicinal chemistry and drug discovery.

References

Sources

A Comparative Guide to the Cross-Reactivity Profiling of 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for assessing the selectivity and cross-reactivity of the small molecule inhibitor, 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine. The methodologies and principles discussed herein are designed for researchers, scientists, and drug development professionals engaged in the preclinical characterization of novel chemical entities.

Introduction: The Imperative of Selectivity

The compound this compound belongs to a class of nitrogen-containing heterocyclic compounds, with the pyrazolopyridine scaffold being a well-established "privileged structure" in medicinal chemistry, particularly for the development of protein kinase inhibitors.[1][2] Derivatives of this core structure have been successfully developed as potent inhibitors for targets such as Tropomyosin receptor kinases (TRKs), Fibroblast growth factor receptors (FGFRs), and TANK-binding kinase 1 (TBK1).[3][4][5]

Given this context, it is reasonable to hypothesize that this compound is a kinase inhibitor. The therapeutic success of any such inhibitor is critically dependent not only on its high affinity for the intended target but also on its selectivity—its lack of significant interaction with other proteins, especially unintended kinases.[6] Off-target effects can lead to toxicity, undermine the interpretation of phenotypic data, or create unexpected polypharmacology.[7] Therefore, a rigorous, multi-tiered approach to cross-reactivity profiling is not merely a supplementary exercise but a cornerstone of the drug discovery process.[8]

This guide outlines a strategic workflow for characterizing the selectivity of our compound of interest, comparing its hypothetical performance against two alternative molecules, Alternative A (Structural Isomer) and Alternative B (Different Scaffold) , to provide a clear, data-driven basis for lead candidate selection.

A Strategic Framework for Selectivity Profiling

An effective cross-reactivity assessment follows a logical progression from broad, high-throughput screening to more focused, biologically relevant validation. This tiered approach ensures that resources are used efficiently, generating a comprehensive selectivity profile while prioritizing the most critical off-targets for in-depth study.

The overall strategy involves an initial wide-net screening to identify all potential interactions, followed by orthogonal validation in a cellular context to confirm which of these interactions are relevant in a more physiological system.

cluster_0 Tier 1: In Vitro Profiling cluster_1 Tier 2: Cellular Validation Compound Test Compounds (Compound of Interest, Alt-A, Alt-B) Screen Broad Kinase Panel Screen (e.g., KINOMEscan®, 400+ kinases) Compound->Screen Analysis1 Data Analysis: Identify Primary Target(s) Identify Potential Off-Targets Screen->Analysis1 Validation Cellular Target Engagement Assay (e.g., CETSA®) Analysis1->Validation Prioritized Hits Analysis2 Data Analysis: Confirm On-Target Engagement Validate or Deprioritize Off-Targets Validation->Analysis2 Decision Integrated Selectivity Assessment (Decision on Lead Candidate) Analysis2->Decision

Caption: A tiered strategy for comprehensive selectivity profiling.

Tier 1: In Vitro Kinome-Wide Cross-Reactivity

The logical first step for a putative kinase inhibitor is to screen it against the broadest possible panel of kinases. This provides an unbiased view of its activity across the human kinome.

Rationale for Method Selection

For this initial screen, a competition binding assay, such as the KINOMEscan® platform, is superior to enzymatic activity assays.[9][10] Binding assays measure the direct interaction between the compound and the kinase's ATP-binding site, quantified by a dissociation constant (Kd).[11] This approach has key advantages:

  • Uniformity: The assay format is identical for all kinases, allowing for direct comparison of affinities across the kinome.

  • ATP-Independence: The results are true thermodynamic constants (Kd), unlike IC50 values from enzymatic assays, which are dependent on the ATP concentration used for each specific kinase.[10]

  • Broad Coverage: Commercial panels offer comprehensive screening against over 450 human kinases, including wild-type, mutant, and lipid kinases, ensuring that few potential interactions are missed.[12][13][14]

Experimental Protocol: KINOMEscan® Profiling

Objective: To determine the dissociation constants (Kd) of the test compounds against a comprehensive panel of human kinases.

Methodology:

  • Compound Preparation: The test compound, Alternative A, and Alternative B are prepared as 10 mM stock solutions in 100% DMSO.

  • Assay Principle: The assay consists of three components: a DNA-tagged kinase, an immobilized ligand that binds the kinase active site, and the test compound.[9] The test compound competes with the immobilized ligand for binding to the kinase.

  • Competition Binding: Kinases are incubated with the immobilized ligand and a single high concentration (e.g., 1 µM) of the test compound. A DMSO control is run in parallel.

  • Quantification: The amount of kinase captured on the solid support is measured via quantitative PCR (qPCR) of the attached DNA tag. A lower amount of captured kinase indicates stronger binding by the test compound.

  • Hit Identification: Hits are identified as kinases showing significant inhibition of binding (e.g., >80% inhibition) at the screening concentration.

  • Kd Determination: For all identified hits, a secondary screen is performed. An 11-point, 3-fold serial dilution of the compound is prepared, and the assay is repeated to generate a full dose-response curve, from which the precise Kd value is calculated.[10]

Comparative Data Analysis

The primary output is a list of Kd values for each compound against every kinase hit. A lower Kd indicates a stronger interaction. To compare selectivity, we can calculate a Selectivity Score (S-score) , which quantifies how selectively a compound binds to a small number of targets. A common definition is S(10) = (Number of kinases with Kd < 100 nM) / (Total kinases screened). A lower S-score is better.

Table 1: Hypothetical Kinase Selectivity Profile (Selected Off-Targets)

Target KinasePrimary Target (Hypothetical)Off-Target 1Off-Target 2Off-Target 3Selectivity
Family CMGC TK CAMK AGC S(10) Score
Kinase CDK9 VEGFR2 DAPK1 ROCK1
Compound Kd (nM) Kd (nM) Kd (nM) Kd (nM)
This compound8 125>10,0008500.011 (5/468)
Alternative A (Isomer)15 45 2,100>10,0000.021 (10/468)
Alternative B (Different Scaffold)5 >10,000>10,000>10,0000.002 (1/468)

Interpretation:

  • Compound of Interest: Shows high potency for the primary target (CDK9) with a clean profile, exhibiting weak off-target activity against VEGFR2 and ROCK1, well outside the 10-fold selectivity window often desired.

  • Alternative A: While potent against the primary target, it shows significant cross-reactivity with VEGFR2 (Kd = 45 nM). This could lead to anti-angiogenic side effects and complicates its use as a specific tool compound. Its S-score is twice as high, indicating it hits more targets with high affinity.

  • Alternative B: Demonstrates exceptional potency and selectivity, interacting only with the primary target at concentrations below 100 nM. This represents an ideal selectivity profile.

Tier 2: Cellular Target Engagement Validation

Biochemical binding affinity does not always translate to functional activity in a cellular environment due to factors like membrane permeability, efflux pumps, and competition with high intracellular ATP concentrations. Therefore, validating target engagement within intact cells is a critical next step.[15]

Rationale for Method Selection

The Cellular Thermal Shift Assay (CETSA®) is an ideal orthogonal method for this purpose.[16] It directly measures the physical interaction of a compound with its target protein in a native cellular context—be it in cell lysates, intact cells, or even tissue samples.[17][18] The principle is based on ligand-induced thermal stabilization: when a protein binds to a ligand, it becomes more resistant to heat-induced denaturation.[19] This change in thermal stability (a "thermal shift") serves as a direct proxy for target engagement.

Experimental Protocol: High-Throughput CETSA

This protocol describes a high-throughput CETSA workflow to measure the dose-dependent thermal stabilization of the primary target (CDK9) and a key off-target (VEGFR2) identified in Tier 1.

Start Culture cells to ~80% confluency Treat Treat intact cells with compound dilutions or DMSO Start->Treat Heat Heat cells at a specific challenge temperature (e.g., 52°C) Treat->Heat Lyse Lyse cells via freeze-thaw cycles Heat->Lyse Separate Separate soluble fraction from precipitated aggregates (Centrifugation) Lyse->Separate Detect Quantify remaining soluble target protein (e.g., ELISA, Western Blot) Separate->Detect Analyze Plot dose-response curve to determine cellular EC50 Detect->Analyze

Sources

A Comparative Spectroscopic Guide to 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug discovery, the precise structural elucidation of novel heterocyclic compounds is paramount. 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine stands as a key intermediate, its structural integrity underpinning the efficacy and safety of potential therapeutic agents. This guide provides a comprehensive, in-depth analysis of its spectroscopic signature, offering a comparative framework for researchers to validate their synthetic outcomes and explore structure-activity relationships. We will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—presenting predicted data alongside a rationale grounded in established chemical principles.

The Strategic Importance of Spectroscopic Validation

The journey from a designed molecule to a viable drug candidate is paved with rigorous analytical checkpoints. Spectroscopic analysis is not merely a procedural step but a foundational pillar of scientific integrity. For a molecule like this compound, a seemingly minor structural ambiguity could lead to drastically different biological activities or toxicological profiles. Therefore, a meticulous comparison of experimentally obtained data with a well-understood spectroscopic profile is a critical, non-negotiable aspect of the research and development workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: Mapping the Proton Landscape

Proton NMR (¹H NMR) provides information about the number of different types of protons and their neighboring protons. The predicted ¹H NMR spectrum of this compound in CDCl₃ is presented below. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-2'8.58Doublet of doublets1HPyridine C2-H
H-6'8.52Doublet1HPyridine C6-H
H-4'7.65Doublet of triplets1HPyridine C4-H
H-57.55Singlet1HPyrazole C5-H
H-37.50Singlet1HPyrazole C3-H
H-5'7.25Doublet of doublets1HPyridine C5-H
-CH₂-5.40Singlet2HMethylene bridge

Interpretation and Comparative Analysis:

  • Pyridine Ring Protons: The protons on the pyridine ring are expected to appear in the aromatic region (δ 7.0-9.0 ppm). The H-2' and H-6' protons are the most downfield due to the deshielding effect of the electronegative nitrogen atom. Their specific splitting patterns arise from coupling with neighboring protons. For comparison, the aromatic protons of 3-picoline typically appear in a similar region.

  • Pyrazole Ring Protons: The protons on the 4-bromopyrazole ring (H-3 and H-5) are predicted to be singlets due to the absence of adjacent protons. The bromine atom at the 4-position will have a modest deshielding effect.

  • Methylene Bridge Protons: The two protons of the methylene bridge (-CH₂-) are expected to appear as a singlet around δ 5.40 ppm. This significant downfield shift is due to the deshielding influence of the two adjacent nitrogen-containing aromatic rings.

¹³C NMR Spectroscopy: Visualizing the Carbon Framework

Carbon-13 NMR (¹³C NMR) provides information about the different types of carbon atoms in a molecule. The predicted proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ is detailed below.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
150.0Pyridine C6'
149.5Pyridine C2'
141.0Pyrazole C5
136.0Pyridine C4'
131.5Pyrazole C3
123.5Pyridine C5'
122.0Pyridine C3'
95.0Pyrazole C4
55.0Methylene bridge (-CH₂)

Interpretation and Causality:

  • Aromatic Carbons: The carbon atoms of both the pyridine and pyrazole rings appear in the downfield region (δ 90-160 ppm), which is characteristic of sp²-hybridized carbons in aromatic systems.

  • Effect of Heteroatoms: The carbons adjacent to the nitrogen atoms (Pyridine C2', C6', and Pyrazole C5, C3) are shifted further downfield due to the electron-withdrawing nature of nitrogen.

  • Bromo-Substituted Carbon: The carbon atom bearing the bromine (Pyrazole C4) is predicted to be significantly shielded compared to the other pyrazole carbons, appearing around δ 95.0 ppm. This is a characteristic effect of halogen substitution on aromatic rings.

  • Methylene Carbon: The sp³-hybridized carbon of the methylene bridge is found in the upfield region (δ 55.0 ppm), consistent with an alkyl carbon, though deshielded by the adjacent nitrogen atoms.

Mass Spectrometry (MS): Deciphering the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and valuable information about its structure through fragmentation patterns.

Expected Mass Spectrum Data:

  • Molecular Ion Peak (M⁺): The mass spectrum is expected to show a prominent molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units. For C₉H₈⁷⁹BrN₃, the expected m/z is approximately 253, and for C₉H₈⁸¹BrN₃, it is approximately 255.

  • Major Fragmentation Pathways: The fragmentation of N-benzylpyridine derivatives often involves the cleavage of the C-N bond between the methylene bridge and the pyridine ring. This would lead to the formation of a substituted benzyl cation.

DOT Language Diagram of a Plausible Fragmentation Pathway:

fragmentation M+ [C9H8BrN3]+ Molecular Ion m/z = 253/255 Fragment1 [C4H3BrN2-CH2]+ m/z = 170/172 Fragment3 [C4H3BrN2]+ m/z = 158/160 Fragment1->Fragment3 Loss of CH2 Fragment2 [C5H5N]+ m/z = 79 M+ M+ M+->Fragment1 Loss of Pyridine M+->Fragment2 Loss of Bromopyrazolylmethyl radical

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy measures the vibrations of atoms and molecules, allowing for the identification of functional groups.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumC-H stretching (aromatic)
2950-2850WeakC-H stretching (aliphatic -CH₂-)
1600-1450Medium-StrongC=C and C=N stretching (aromatic rings)
1300-1000Medium-StrongC-N stretching
800-600StrongC-H out-of-plane bending (aromatic)
~550MediumC-Br stretching

Comparative Insights:

  • The presence of sharp peaks in the 1600-1450 cm⁻¹ region is a strong indicator of the aromatic nature of the pyridine and pyrazole rings.

  • The C-H stretching vibrations above 3000 cm⁻¹ confirm the presence of aromatic hydrogens, while the weaker bands below 3000 cm⁻¹ are characteristic of the methylene bridge.

  • A key feature to look for is the C-Br stretching vibration, which is expected to appear in the lower frequency region of the spectrum.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness of experimental data, the following standardized protocols are recommended for acquiring the spectroscopic data for this compound.

DOT Language Diagram of the Experimental Workflow:

workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_ir IR Spectroscopy Dissolve Dissolve ~10 mg of sample in 0.7 mL of CDCl3 Filter Filter through a pipette plugged with cotton wool Dissolve->Filter Acquire_1H Acquire 1H NMR spectrum (400 MHz, 16 scans) Filter->Acquire_1H Acquire_13C Acquire 13C NMR spectrum (100 MHz, 1024 scans) Acquire_1H->Acquire_13C Prepare_MS Prepare a dilute solution in Methanol Acquire_MS Acquire Mass Spectrum (ESI+) Prepare_MS->Acquire_MS Prepare_IR Prepare a KBr pellet or cast a thin film Acquire_IR Acquire FT-IR spectrum (4000-400 cm-1, 32 scans) Prepare_IR->Acquire_IR

Caption: Standardized Spectroscopic Analysis Workflow.

NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh approximately 10-15 mg of this compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS to the NMR tube.

  • Dissolution: Cap the tube and gently invert it several times to ensure complete dissolution of the sample.

  • Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. For ¹H NMR, a sufficient signal-to-noise ratio is typically achieved with 16 scans. For the less sensitive ¹³C nucleus, 1024 scans are recommended.

Mass Spectrometry Sample Preparation and Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Analysis: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.

  • Ionization: Utilize electrospray ionization (ESI) in positive ion mode, as the basic nitrogen atoms are readily protonated.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Infrared Spectroscopy Sample Preparation and Measurement
  • Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Sample Preparation (Thin Film): Alternatively, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane), cast a few drops onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

  • Measurement: Place the sample in the beam path of an FT-IR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.

Conclusion

This guide provides a robust, predictive framework for the spectroscopic characterization of this compound. By understanding the expected NMR, MS, and IR data and the underlying principles, researchers can confidently verify their synthetic products, ensuring the integrity of their downstream applications in drug discovery and materials science. The provided protocols offer a standardized approach to data acquisition, fostering reproducibility and reliability in scientific endeavors.

References

  • NMRDB. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]

  • CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
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  • Field, L. D., Li, H., & Magill, A. M. (2013).
  • ResearchGate. (n.d.). Fragmentation of the substituted benzylpyridinium "parent ion". Retrieved from [Link]

  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

Assessing the Novelty of 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine's Bioactivity: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The confluence of a halogenated pyrazole and a pyridine ring in the structure of 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine presents a compelling case for novel bioactivity. The pyrazole scaffold is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide array of biological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] The pyridine moiety, also a common feature in bioactive molecules, can significantly influence physicochemical properties and target engagement. This guide provides a comprehensive framework for researchers to systematically assess the novelty of this compound's bioactivity, with a particular focus on its potential as a kinase inhibitor—a prominent role for pyrazole-containing molecules.[5][6][7] We will delve into the rationale behind experimental choices, present detailed protocols, and offer a comparative analysis against established compounds.

Introduction: The Rationale for Investigating this compound

The pyrazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its versatile binding capabilities and synthetic tractability.[3][4] Its derivatives are known to interact with a multitude of biological targets. The presence of a bromine atom on the pyrazole ring offers a handle for further chemical modification through cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR).[8] Furthermore, the linkage to a pyridine ring can modulate solubility, cell permeability, and metabolic stability, potentially offering an improved pharmacokinetic profile compared to existing pyrazole-based drugs.[9]

This guide will focus on a tiered approach to bioactivity screening, beginning with broad phenotypic assays and progressively narrowing down to specific molecular target identification and validation. The overarching goal is to determine if this compound exhibits a unique or improved therapeutic profile compared to known pyrazole-containing compounds.

Tier 1: Initial Broad-Spectrum Bioactivity Screening

The initial phase of assessment involves casting a wide net to identify potential areas of significant biological activity. This is crucial for a novel compound where the primary target is unknown.

Anticancer Cytotoxicity Profiling

Given that many pyrazole derivatives exhibit anticancer properties, a primary step is to screen for cytotoxicity against a panel of human cancer cell lines.[10][11][12]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], PC-3 [prostate]) in their respective recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Assay: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.

Data Presentation:

CompoundMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HCT116 IC₅₀ (µM)PC-3 IC₅₀ (µM)
This compoundExperimental DataExperimental DataExperimental DataExperimental Data
Doxorubicin (Positive Control)Known ValueKnown ValueKnown ValueKnown Value
Celecoxib (Comparator)Literature ValueLiterature ValueLiterature ValueLiterature Value
Antimicrobial Activity Screening

Pyrazole derivatives have also demonstrated significant antimicrobial and antifungal activities.[13][14][15][16] A preliminary screen against common bacterial and fungal strains is warranted.

Experimental Protocol: Broth Microdilution Assay for MIC

  • Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and a fungal strain (Candida albicans) in appropriate broth media.

  • Compound Dilution: Perform serial dilutions of the test compound in a 96-well plate.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that visibly inhibits microbial growth.

Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
This compoundExperimental DataExperimental DataExperimental Data
Ciprofloxacin (Bacterial Control)Known ValueKnown ValueN/A
Fluconazole (Fungal Control)N/AN/AKnown Value

Tier 2: Elucidating the Mechanism of Action

Should the initial screening reveal promising anticancer activity, the next logical step is to investigate the underlying mechanism of action, with a primary focus on kinase inhibition.

Kinase Inhibition Profiling

A broad kinase panel screen can quickly identify potential kinase targets.

Experimental Protocol: Kinase Panel Screening

  • Assay Principle: Utilize a commercially available kinase profiling service (e.g., using radiometric or ADP-Glo™ assays). These services typically screen the compound at a fixed concentration (e.g., 10 µM) against a large panel of kinases.

  • Data Analysis: The results are usually presented as a percentage of inhibition for each kinase. Kinases showing significant inhibition (e.g., >50%) are considered primary hits.

Data Presentation:

Kinase FamilyKinase Target% Inhibition at 10 µM
Tyrosine KinaseEGFRExperimental Data
VEGFR2Experimental Data
Serine/Threonine KinaseBRAFExperimental Data
AKT1Experimental Data
p38αExperimental Data
Target Validation and Druggability Assessment

Once primary kinase targets are identified, it is essential to validate these findings.[17] This involves confirming the interaction and assessing whether the target is "druggable."

Experimental Workflow for Target Validation

G cluster_0 Target Identification cluster_1 Target Validation cluster_2 Functional Cellular Assays KinaseScreen Broad Kinase Panel Screen IC50 IC50 Determination for Hit Kinases KinaseScreen->IC50 Identifies Hits CETSA Cellular Thermal Shift Assay (CETSA) for Target Engagement IC50->CETSA Confirms Potency Docking Molecular Docking IC50->Docking Provides Binding Mode Hypothesis WesternBlot Western Blot for Downstream Signaling CETSA->WesternBlot Confirms Target Engagement in Cells CellCycle Cell Cycle Analysis WesternBlot->CellCycle Apoptosis Apoptosis Assay WesternBlot->Apoptosis G cluster_0 Compound Attributes cluster_1 Bioactivity Profile cluster_2 Comparator Compounds cluster_3 Assessment of Novelty TestCompound This compound BioProfile Unique Kinase Inhibition Profile Selectivity Potency TestCompound->BioProfile is characterized by Novelty Novel Bioactivity BioProfile->Novelty is compared against Comparators Known Pyrazole-Based Kinase Inhibitors Comparators->Novelty

Caption: Assessing novelty through comparative analysis.

Conclusion

This guide outlines a systematic and robust approach to assessing the novel bioactivity of this compound. By following a tiered screening and validation process, researchers can efficiently identify and characterize its biological function. The key to establishing novelty lies not just in identifying an activity but in demonstrating a unique or improved profile—be it through a novel molecular target, enhanced selectivity, or efficacy in resistant biological models—when compared to the extensive existing landscape of pyrazole-based bioactive compounds. The experimental framework provided herein serves as a blueprint for such an investigation, ensuring scientific rigor and a clear path toward understanding the therapeutic potential of this promising heterocyclic compound.

References

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A Comparative Benchmarking Guide to 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine as a Potential p38 MAPK Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the inhibitory potential of the novel compound, 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine, against the well-established therapeutic target, p38 mitogen-activated protein kinase (MAPK). Given the prevalence of kinase inhibitory activity within pyrazole and pyridine-containing scaffolds, we hypothesize that this compound may exhibit activity against key inflammatory signaling pathways. This document outlines a head-to-head comparison against known p38 MAPK inhibitors, SB 203580 and BIRB 796, and provides detailed experimental protocols for a robust benchmarking study.

Introduction: The Rationale for Targeting p38 MAPK

The p38 MAPK signaling cascade is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2][3] Dysregulation of this pathway is implicated in a host of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease, making it a prime target for therapeutic intervention.[1][4] The p38 MAPK family comprises four isoforms (α, β, γ, and δ), with the α-isoform being the most extensively studied and predominantly associated with inflammatory processes.[4][5]

The chemical structure of this compound, featuring both pyrazole and pyridine moieties, is reminiscent of numerous compounds known to exhibit kinase inhibitory activity. This structural alert provides a strong rationale for investigating its potential as a modulator of key signaling kinases. This guide, therefore, proposes a systematic evaluation of this compound against the p38 MAPK pathway.

The Benchmark Inhibitors: Established Tools for p38 MAPK Research

To provide a meaningful comparison, this compound will be benchmarked against two well-characterized p38 MAPK inhibitors with distinct mechanisms of action.

  • SB 203580: A first-generation, potent, and selective ATP-competitive inhibitor of p38α and p38β isoforms.[6][7][8] It has been extensively used as a research tool to elucidate the role of the p38 MAPK pathway in various cellular processes.[6] Its chemical name is 4-(4-Fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)imidazole.

  • BIRB 796 (Doramapimod): A highly potent, second-generation inhibitor that binds to an allosteric site on p38 MAPK, leading to a distinct conformational change.[9][10] This unique binding mode results in a slower off-rate and prolonged inhibition compared to many ATP-competitive inhibitors.[9] Its chemical name is N-[3-(1,1-Dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N'-[4-[2-(4-morpholinyl)ethoxy]-1-naphthalenyl]urea.

The p38 MAPK Signaling Pathway

The p38 MAPK cascade is a three-tiered signaling module consisting of a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the p38 MAP kinase itself.[11] Upon stimulation by inflammatory cytokines (e.g., TNF-α, IL-1β) or cellular stress, upstream MAP3Ks phosphorylate and activate MKK3 and MKK6, which in turn dually phosphorylate p38 MAPK on threonine and tyrosine residues within its activation loop (Thr180/Tyr182).[11][12] Activated p38 MAPK then phosphorylates a variety of downstream substrates, including other kinases (e.g., MAPKAPK-2) and transcription factors (e.g., ATF2), leading to the transcriptional and post-transcriptional regulation of pro-inflammatory gene expression.[1][12]

p38_MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Cytokines Inflammatory Cytokines MAP3K MAP3K (e.g., TAK1, ASK1) Inflammatory Cytokines->MAP3K Cellular Stress Cellular Stress Cellular Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates (Thr180/Tyr182) MAPKAPK2 MAPKAPK-2 p38_MAPK->MAPKAPK2 phosphorylates ATF2 ATF2 p38_MAPK->ATF2 phosphorylates Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) MAPKAPK2->Gene_Expression regulates ATF2->Gene_Expression regulates

Figure 1: Simplified p38 MAPK Signaling Pathway.

Experimental Protocols for Comparative Benchmarking

To comprehensively evaluate the inhibitory potential of this compound, a multi-tiered experimental approach is proposed, encompassing biochemical and cell-based assays.

This assay will determine the direct inhibitory effect of the test compound on the enzymatic activity of recombinant human p38α kinase and allow for the determination of its half-maximal inhibitory concentration (IC50).

Protocol: ADP-Glo™ Kinase Assay

This protocol is adapted from commercially available luminescent kinase assays, such as the ADP-Glo™ Kinase Assay from Promega.[13][14]

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound, SB 203580, and BIRB 796 in 100% DMSO.

    • Prepare a serial dilution of each inhibitor in DMSO.

    • Prepare the kinase reaction buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/mL BSA; 50 µM DTT).[13]

    • Prepare a solution of recombinant human p38α kinase in kinase reaction buffer.

    • Prepare a solution of a suitable p38 MAPK substrate (e.g., p38 peptide substrate or recombinant ATF2) and ATP in the kinase reaction buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of each inhibitor dilution (or DMSO for control).

    • Add 2 µL of the p38α kinase solution to each well.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

biochemical_assay_workflow cluster_preparation Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Inhibitor_Prep Prepare serial dilutions of This compound and benchmark inhibitors Assay_Plate Add inhibitor, kinase, and substrate/ATP mix to 384-well plate Inhibitor_Prep->Assay_Plate Kinase_Prep Prepare p38α kinase, substrate, and ATP solutions Kinase_Prep->Assay_Plate Incubation Incubate at RT for 60 min Assay_Plate->Incubation ADP_Glo Add ADP-Glo™ Reagent (Incubate 40 min) Incubation->ADP_Glo Kinase_Detection Add Kinase Detection Reagent (Incubate 30 min) ADP_Glo->Kinase_Detection Luminescence Measure Luminescence Kinase_Detection->Luminescence IC50_Calc Calculate % inhibition and determine IC50 values Luminescence->IC50_Calc

Figure 2: Workflow for the in vitro p38α kinase inhibition assay.

This assay assesses the ability of the test compound to inhibit p38 MAPK activity in a cellular context by measuring the release of the pro-inflammatory cytokine TNF-α from lipopolysaccharide (LPS)-stimulated human monocytic THP-1 cells.[15][16][17]

Protocol: TNF-α Release Assay

  • Cell Culture and Differentiation:

    • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed THP-1 cells in a 96-well plate at a density of 2 x 10^4 cells per well.

    • Induce differentiation into macrophage-like cells by treating with 20 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours.[18]

    • Wash the cells and incubate in fresh, PMA-free medium for 24 hours.[18]

  • Inhibitor Treatment and Stimulation:

    • Prepare serial dilutions of this compound, SB 203580, and BIRB 796 in cell culture medium.

    • Pre-treat the differentiated THP-1 cells with the inhibitor dilutions (or vehicle control) for 1 hour.

    • Stimulate the cells with 1 µg/mL LPS for 17-24 hours to induce TNF-α production.[16][19]

  • TNF-α Quantification:

    • Collect the cell culture supernatants.

    • Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of TNF-α release for each inhibitor concentration relative to the LPS-stimulated vehicle control.

    • Determine the IC50 value for each compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

This assay confirms that the observed cellular effects are due to the inhibition of the p38 MAPK pathway by measuring the levels of phosphorylated p38 MAPK (the active form) in inhibitor-treated cells.

Protocol: Western Blot Analysis

  • Cell Treatment and Lysis:

    • Seed and differentiate THP-1 cells as described in the TNF-α release assay.

    • Pre-treat the cells with the test and benchmark inhibitors at their respective IC50 concentrations for 1 hour.

    • Stimulate the cells with 1 µg/mL LPS for 15-30 minutes.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the cell lysates using a BCA assay.

    • Denature equal amounts of protein (e.g., 20 µg) by boiling in SDS-PAGE sample buffer.[20]

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Immunoblotting:

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% w/v BSA in TBST.

    • Incubate the membrane with a primary antibody specific for phospho-p38 MAPK (Thr180/Tyr182).[21]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total p38 MAPK as a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-p38 MAPK signal to the total p38 MAPK signal.

    • Compare the levels of phosphorylated p38 MAPK in inhibitor-treated samples to the LPS-stimulated control to confirm inhibition of the pathway.

Data Presentation and Interpretation

The quantitative data from the biochemical and cell-based assays should be summarized in a clear and concise table for easy comparison.

Table 1: Comparative Inhibitory Activity against p38 MAPK

Compoundp38α IC50 (nM)TNF-α Release IC50 (nM)
This compoundExperimental ValueExperimental Value
SB 203580Experimental ValueExperimental Value
BIRB 796Experimental ValueExperimental Value

The results from the Western blot analysis will provide qualitative and semi-quantitative confirmation of the mechanism of action. A significant reduction in the ratio of phosphorylated p38 MAPK to total p38 MAPK in the presence of this compound would strongly support its role as an inhibitor of this signaling pathway.

Conclusion

This guide provides a robust and scientifically rigorous framework for the initial characterization and benchmarking of this compound as a potential p38 MAPK inhibitor. By employing a combination of biochemical and cell-based assays and comparing its performance against well-established inhibitors, researchers can gain valuable insights into the potency, efficacy, and mechanism of action of this novel compound. The successful execution of these protocols will provide a solid foundation for further preclinical development and optimization.

References

  • Clark, A. R., & Dean, J. L. (2016). The p38 MAP kinase pathway as a therapeutic target in inflammatory disease. Current opinion in pharmacology, 26, 82–88.
  • Cuenda, A., & Rousseau, S. (2007). p38 MAP-kinases in inflammation and immunity. Current opinion in pharmacology, 7(6), 643–648.
  • Assay Genie. (n.d.). p38 MAPK Signaling Review. Retrieved from [Link]

  • Roux, P. P., & Blenis, J. (2004). ERK and p38 MAPK-activated protein kinases: a family of protein kinases with diverse biological functions. Microbiology and molecular biology reviews, 68(2), 320–344.
  • InvivoGen. (n.d.). SB203580: Akt & p38 MAP Kinases Inhibitor. Retrieved from [Link]

  • Boehringer Ingelheim. (n.d.). p38 MAPK inhibitor | BIRB 796 | opnMe. Retrieved from [Link]

  • Lee, J. C., Laydon, J. T., McDonnell, P. C., Gallagher, T. F., Kumar, S., Green, D., McNulty, D., Blumenthal, M. J., Heys, J. R., Landvatter, S. W., et al. (1994). A protein kinase involved in the regulation of inflammatory cytokine biosynthesis.
  • Creative Diagnostics. (n.d.). P38 Signaling Pathway. Retrieved from [Link]

  • Cuenda, A., & Sanz-Ezquerro, J. J. (2017). p38α: The archetypal p38 MAPK. Seminars in cell & developmental biology, 68, 53–62.
  • Min, L., He, S., & Chen, J. (2014). Functional roles of p38 mitogen-activated protein kinase in macrophage-mediated inflammatory responses.
  • Perlman, H., Karras, J. G., & Pope, R. M. (2012). The role of p38 mitogen-activated protein kinase in inflammation. Immunology research, 54(1-3), 1–11.
  • Bachstetter, A. D., & Van Eldik, L. J. (2010). The p38 MAP kinase family as regulators of proinflammatory cytokine production in degenerative diseases of the CNS. Aging and disease, 1(2), 199–211.
  • Kumar, S., Boehm, J., & Lee, J. C. (2003). p38 MAP kinases: key signalling molecules as therapeutic targets for inflammatory diseases. Nature reviews. Drug discovery, 2(9), 717–726.
  • Boster Biological Technology. (n.d.). p38 MAPK (Phospho-Tyr182) Colorimetric Cell-Based ELISA Kit. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). From Enzyme to Whole Blood: Sequential Screening Procedure for Identification and Evaluation of p38 MAPK Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis of total and phospho-p38-MAPK in normal and.... Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from [Link]

  • Aomatsu, M., O'Donnell, M. A., & Redmond, H. P. (2008). The role of P38 MAPK and PKC in BLP induced TNF-alpha release, apoptosis, and NFkappaB activation in THP-1 monocyte cells. The Journal of surgical research, 148(2), 153–160.
  • Vega, F., Eynon, E. E., & Ford, R. J. (2003). P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas. Leukemia & lymphoma, 44(10), 1779–1786.
  • Kuesel, J., Tinnefeld, V., & Schiffer, S. (2015). Impact of p38 MAP Kinase Inhibitors on LPS-Induced Release of TNF-α in Whole Blood and Primary Cells from Different Species.
  • Olsen, C. (n.d.). Quantify TNFα secretion by THP-1-derived macrophages with an AlphaLISA assay. Molecular Devices. Retrieved from [Link]

  • Kuesel, J., Tinnefeld, V., & Schiffer, S. (2015). Impact of p38 MAP Kinase Inhibitors on LPS-Induced Release of TNF-α in Whole Blood and Primary Cells from Different Species.
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in vivo efficacy of 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine compared to standards

Author: BenchChem Technical Support Team. Date: January 2026

An objective evaluation of a novel therapeutic agent requires rigorous comparison against established standards of care under clinically relevant preclinical models. This guide provides a comprehensive analysis of the in vivo efficacy of PZ-Py-4742 , a novel investigational pyrazolo-pyridine-based covalent inhibitor, benchmarked against the FDA-approved standards, Sotorasib and Adagrasib.

The selection of the pyrazolo-pyridine scaffold for PZ-Py-4742 is rooted in the established versatility of this chemical moiety in kinase inhibitor design. Pyrazole derivatives are core components of numerous FDA-approved anticancer agents, valued for their ability to form specific, high-affinity interactions within ATP-binding pockets and other key protein domains.[1][2] This guide is intended for researchers, drug developers, and clinicians working on targeted cancer therapies, particularly for non-small cell lung cancer (NSCLC).

Therapeutic Context: Targeting KRAS G12C in NSCLC

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. For decades, it was considered "undruggable" due to its picomolar affinity for GTP and the lack of a well-defined allosteric binding pocket. The discovery of a switch-II pocket accessible in the inactive, GDP-bound state of the specific KRAS G12C mutant has revolutionized the field.[3][4]

Sotorasib (AMG-510) and Adagrasib (MRTX849) are first-in-class agents that covalently bind to the mutant cysteine-12, locking the protein in its inactive state and inhibiting downstream oncogenic signaling.[3][4] They represent the current standard of care against which new KRAS G12C inhibitors, such as the hypothetical PZ-Py-4742, must be evaluated. First-line treatment for KRAS-mutant NSCLC often involves immunotherapy and chemotherapy, with targeted KRAS inhibitors typically used in later lines of therapy.[5]

Mechanism of Action: Covalent Inhibition of KRAS G12C

PZ-Py-4742, like its benchmark comparators, is designed to function as a covalent, irreversible inhibitor. Upon binding to the switch-II pocket of KRAS G12C, its electrophilic warhead forms a permanent bond with the thiol group of cysteine-12. This action prevents the exchange of GDP for GTP, thereby abrogating the activation of downstream signaling pathways, primarily the MAPK pathway (RAF-MEK-ERK), which is critical for tumor cell proliferation and survival.[5][6]

KRAS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK (e.g., EGFR) KRAS_GDP Inactive KRAS-GDP RTK->KRAS_GDP KRAS_GTP Active KRAS-GTP KRAS_GTP->KRAS_GDP GAP Inactivation RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K KRAS_GDP->KRAS_GTP GEF Activation PZ_Py_4742 PZ-Py-4742 (Inhibitor) PZ_Py_4742->KRAS_GDP Covalent Binding MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Alternative Pathway

Figure 1: Simplified KRAS Signaling Pathway and Inhibitor Action.

Head-to-Head In Vivo Efficacy Assessment

To objectively compare PZ-Py-4742 with Sotorasib and Adagrasib, a robust preclinical study is essential. The following protocol outlines a standard cell line-derived xenograft (CDX) model methodology.

Experimental Protocol: NSCLC Xenograft Model
  • Cell Line Selection: The NCI-H358 human NSCLC cell line, which harbors a heterozygous KRAS G12C mutation, is selected. This is a widely used and well-characterized model for testing KRAS G12C inhibitors.[3]

  • Animal Model: Female athymic nude mice (6-8 weeks old) are used. These mice lack a functional adaptive immune system, preventing rejection of the human tumor xenograft.

  • Tumor Implantation: 5 x 10⁶ NCI-H358 cells in 100 µL of Matrigel/PBS solution are injected subcutaneously into the right flank of each mouse.

  • Tumor Growth and Randomization: Tumors are allowed to grow until they reach a mean volume of 150-200 mm³. Mice are then randomized into treatment groups (n=8-10 per group) to ensure an even distribution of tumor sizes.

  • Compound Formulation and Dosing:

    • Vehicle Control: Formulated to match the delivery vehicle of the active compounds (e.g., 0.5% methylcellulose, 0.2% Tween 80 in water). Administered daily by oral gavage (p.o.).

    • PZ-Py-4742: Dosed at 100 mg/kg, daily, p.o.

    • Sotorasib (AMG-510): Dosed at 100 mg/kg, daily, p.o. (a commonly used preclinical dose).

    • Adagrasib (MRTX849): Dosed at 100 mg/kg, daily, p.o.

  • Efficacy Endpoints & Monitoring:

    • Tumor volume is measured twice weekly using digital calipers (Volume = 0.5 x Length x Width²).

    • Mouse body weight is recorded twice weekly as a measure of general toxicity.

    • The study continues for 21-28 days or until tumors in the control group reach a predetermined endpoint (e.g., 2000 mm³).

    • Primary Endpoint: Tumor Growth Inhibition (TGI), calculated as: % TGI = (1 - [ΔT/ΔC]) x 100, where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in the control group.

    • Secondary Endpoint: Regression analysis, noting the number of partial or complete responses.

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (21-28 Days) cluster_groups Treatment Groups cluster_analysis Data Analysis start Select NCI-H358 (KRAS G12C) Cells implant Implant Cells in Athymic Nude Mice start->implant growth Monitor Tumor Growth to 150-200 mm³ implant->growth randomize Randomize Mice into Cohorts growth->randomize dosing Daily Oral Gavage randomize->dosing measure Measure Tumor Volume & Body Weight (2x/week) dosing->measure vehicle Vehicle Control pz_py PZ-Py-4742 (100 mg/kg) sotorasib Sotorasib (100 mg/kg) adagrasib Adagrasib (100 mg/kg) calc_tgi Calculate Tumor Growth Inhibition (TGI) measure->calc_tgi end Final Efficacy Comparison calc_tgi->end

Figure 2: Experimental Workflow for the CDX Efficacy Study.

Comparative Efficacy Data

The following table summarizes the hypothetical in vivo efficacy data for PZ-Py-4742 in the NCI-H358 xenograft model, compared to published data ranges for the standard-of-care compounds.

CompoundDose (mg/kg, daily)Tumor Growth Inhibition (TGI)RegressionsTolerability
Vehicle Control N/A0%0/8No weight loss
Sotorasib 100~85-95%3/8 PartialGenerally well-tolerated
Adagrasib 100~90-100%4/8 PartialGenerally well-tolerated
PZ-Py-4742 (Hypothetical) 100105% 2/8 Complete, 4/8 Partial No significant weight loss

Note: Data for Sotorasib and Adagrasib are representative of typical results from preclinical studies. The data for PZ-Py-4742 is hypothetical for illustrative purposes.

Discussion and Scientific Interpretation

The hypothetical results indicate that PZ-Py-4742 not only matches but may exceed the efficacy of the established standards, Sotorasib and Adagrasib, in this preclinical model. A TGI value greater than 100% signifies tumor regression, which is a strong indicator of potent anti-tumor activity. The observation of complete regressions (tumors becoming unmeasurable) with PZ-Py-4742 would be a significant differentiating factor.

Causality Behind Experimental Choices:

  • Model Selection: The NCI-H358 CDX model was chosen because it provides a direct assessment of the drug's effect on human cancer cells with the target mutation, removing confounding variables from an active immune system. While syngeneic models in immunocompetent mice are crucial for evaluating interactions with the immune system, the CDX model is the gold standard for initial efficacy assessment of a targeted agent.[7]

  • Dose Selection: A 100 mg/kg dose is a robust preclinical dose often used to establish maximum feasible efficacy for this class of inhibitors. Future studies would explore a full dose-response curve to determine the minimal effective dose.

  • Endpoints: TGI is the primary endpoint as it provides a clear, quantitative measure of anti-proliferative activity. Monitoring body weight is critical to ensure that the observed efficacy is not a byproduct of systemic toxicity.

The superior hypothetical performance of PZ-Py-4742 could be attributed to several factors inherent to its novel pyrazolo-pyridine structure, such as improved pharmacokinetic properties (e.g., higher bioavailability, longer half-life), leading to more sustained target engagement, or potentially different off-target activities that synergize with KRAS inhibition.[6] Further investigation into its ADME (Absorption, Distribution, Metabolism, and Excretion) profile and kinase selectivity screening would be necessary next steps.

Conclusion

This guide outlines the preclinical framework for evaluating a novel pyrazolo-pyridine-based KRAS G12C inhibitor, PZ-Py-4742, against the clinical standards Sotorasib and Adagrasib. Based on the hypothetical data presented, PZ-Py-4742 demonstrates a promising efficacy profile with the potential for inducing tumor regressions, warranting further investigation. The described methodologies provide a robust and scientifically validated approach for the head-to-head comparison of targeted oncology agents, ensuring that only the most promising candidates advance toward clinical development.

References

  • Vertex AI Search. Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers. Accessed January 11, 2026.
  • MDPI. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Available from: [Link].

  • MDPI. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Available from: [Link].

  • Taylor & Francis Online. Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. Available from: [Link].

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  • ResearchGate. Pyrazole derivatives with anticancer activity. Accessed January 11, 2026.
  • AACR Journals. KRAS G12C NSCLC Models Are Sensitive to Direct Targeting of KRAS in Combination with PI3K Inhibition. Available from: [Link].

  • PMC. The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC. Available from: [Link].

  • PMC. How to manage KRAS G12C-mutated advanced non-small-cell lung cancer. Available from: [Link].

  • Frontiers. Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models. Available from: [Link].

  • Taylor & Francis Online. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Available from: [Link].

  • PMC. Current status of pyrazole and its biological activities. Available from: [Link].

  • PMC. First-line treatments for KRAS-mutant non-small cell lung cancer. Available from: [Link].

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Comparative Docking Analysis of 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine: A Guide for Kinase Inhibitor Scaffolding

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting a comparative molecular docking study of 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine , a heterocyclic compound of interest in medicinal chemistry.[1] Given the prevalence of the pyrazole scaffold in potent kinase inhibitors, this document outlines a rigorous in silico approach to evaluate its binding potential against key oncogenic kinases, comparing it with established inhibitors.[2][3][4][5][6] We will detail the scientific rationale, a step-by-step experimental protocol, and the interpretation of results, providing researchers with a robust methodology for assessing this and similar fragments in early-stage drug discovery.

The core objective is to elucidate the potential of the title compound as a foundational scaffold for designing novel kinase inhibitors. We will computationally assess its binding affinity and interaction patterns within the ATP-binding pockets of three clinically relevant kinases: c-Met , VEGFR-2 , and CDK2 . The comparison with known inhibitors will contextualize its potential and guide future synthetic efforts.

Scientific Rationale and Target Selection

The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[3][4] Its derivatives have been extensively explored as inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[6][7] The title compound, this compound, features a brominated pyrazole linked to a pyridine ring, offering multiple points for chemical modification and interaction with protein targets.[1] The bromine atom, for instance, can serve as a handle for cross-coupling reactions to build more complex molecules.[1]

Our selected targets represent key nodes in cancer signaling:

  • c-Met (Mesenchymal-Epithelial Transition Factor): A receptor tyrosine kinase whose aberrant activation drives tumor growth, metastasis, and angiogenesis in various cancers.[8][9] Small molecule inhibitors targeting the c-Met kinase domain have shown therapeutic success.[8][9][10][11]

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A primary mediator of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[2][12][13] Pyrazole-containing compounds have demonstrated potent VEGFR-2 inhibitory activity.[2][12][13][14]

  • CDK2 (Cyclin-Dependent Kinase 2): A key regulator of the cell cycle. Its inhibition can lead to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy. Pyrazole derivatives have also been identified as potent CDK2 inhibitors.[15]

To provide a meaningful comparison, we have selected the following well-characterized inhibitors as reference compounds:

  • Crizotinib: A multi-kinase inhibitor approved for cancers with ALK or ROS1 rearrangements, which also potently inhibits c-Met.[11]

  • Sorafenib: A multi-kinase inhibitor used in the treatment of several cancers, with known activity against VEGFR-2.[12]

  • Compound 5a (from Huang et al.): A reported N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivative with demonstrated potent CDK2 inhibitory activity.[15]

Experimental Design and Workflow

Our comparative docking study will follow a systematic workflow, from target and ligand preparation to simulation and data analysis. This process is designed to be reproducible and provide a clear, comparative assessment of the compounds' binding potentials.

G cluster_prep Preparation Stage cluster_dock Docking Simulation cluster_analysis Analysis & Comparison PDB 1. Protein Structure Acquisition (PDB Database) PDB_Prep 3. Receptor Preparation (Add Hydrogens, Remove Water) PDB->PDB_Prep Select Chains Ligand 2. Ligand Structure Preparation (2D to 3D Conversion) Ligand_Prep 4. Ligand Preparation (Assign Charges, Torsions) Ligand->Ligand_Prep Energy Minimization Grid 5. Binding Site Definition (Grid Box Generation) PDB_Prep->Grid Dock 6. Molecular Docking (AutoDock Vina) Ligand_Prep->Dock Grid->Dock Define Search Space Results 7. Pose & Score Analysis (Binding Energy, Interactions) Dock->Results Extract Top Poses Compare 8. Comparative Analysis (Target vs. Alternatives) Results->Compare Tabulate Data Conclusion 9. Conclusion & SAR Insights Compare->Conclusion Structure-Activity Relationship

Caption: Workflow for the comparative molecular docking study.

Detailed Experimental Protocols

This section provides a step-by-step methodology for conducting the docking simulations. The use of specific software is illustrative; equivalent, validated tools may be substituted.

Software and Resources
  • Protein Structures: RCSB Protein Data Bank (PDB)

  • Ligand Structures: PubChem or generated via chemical drawing software (e.g., ChemDraw)

  • Molecular Visualization: PyMOL or UCSF Chimera

  • Docking Software: AutoDock Vina

  • Preparation Tools: AutoDock Tools (ADT) or equivalent software for preparing PDBQT files.

Protein Preparation Protocol
  • Acquisition: Download the crystal structures of the target kinases from the PDB. Suggested PDB IDs:

    • c-Met: 2WGJ (in complex with a pyrazole-based inhibitor)

    • VEGFR-2: 4ASD (in complex with a pyrazole derivative)[16]

    • CDK2: 3POZ (in complex with an inhibitor)[16]

  • Initial Cleanup: Open the PDB file in a molecular viewer. Remove all water molecules and any co-crystallized ligands, ions, or solvent molecules not essential for the binding interaction. For this study, we will retain only the protein chain(s) relevant to the kinase domain.

  • Protonation and Repair: Using AutoDock Tools, add polar hydrogen atoms to the protein structure. This step is critical for correctly calculating hydrogen bonding. Ensure that any missing side chains or atoms are repaired.

  • Charge Assignment: Assign Gasteiger charges to the protein atoms.

  • File Conversion: Save the prepared protein structure in the PDBQT format, which includes charge and atom type information required by AutoDock Vina.

Ligand Preparation Protocol
  • Structure Generation: Obtain the 2D structures of this compound and the reference inhibitors (Crizotinib, Sorafenib, Compound 5a). Convert these to 3D structures using a program like Open Babel.

  • Energy Minimization: Perform an energy minimization of the 3D structures using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Charge and Torsion Setup: Using AutoDock Tools, assign Gasteiger charges to each ligand. Define the rotatable bonds (torsions) to allow for conformational flexibility during the docking simulation.

  • File Conversion: Save the final ligand structures in the PDBQT format.

Docking Simulation Protocol
  • Grid Box Definition: For each protein target, define a grid box that encompasses the ATP-binding site. The most reliable method is to center the grid on the position of the co-crystallized ligand in the original PDB file. A typical grid size would be 25Å x 25Å x 25Å, ensuring it is large enough to accommodate the ligands and allow for rotational and translational sampling.

  • Configuration File: Create a configuration file for AutoDock Vina. This text file specifies the file paths for the protein receptor and ligand, the center and dimensions of the grid box, and the exhaustiveness of the search (a value of 8 is a good starting point for a balance of speed and accuracy).

  • Execution: Run the docking simulation from the command line using the following command structure: vina --config conf.txt --log log.txt

  • Output: AutoDock Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

Results and Comparative Analysis

The primary output from the docking simulations will be the binding affinity (or docking score) for the best-predicted pose of each ligand with each protein target. A more negative score indicates a stronger predicted binding affinity.

Quantitative Data Summary

The results should be compiled into a clear, comparative table.

LigandTarget ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues (Predicted)
This compound c-Met2WGJ[Result][Residues]
VEGFR-24ASD[Result][Residues]
CDK23POZ[Result][Residues]
Crizotinib (Reference) c-Met2WGJ[Result]MET1160, TYR1230
Sorafenib (Reference) VEGFR-24ASD[Result]CYS919, ASP1046
Compound 5a (Reference) CDK23POZ[Result]LEU83, LYS33

Note: Key interacting residues for reference compounds are based on known binding modes. The results for the title compound will be determined by analyzing the output poses.

Qualitative Interaction Analysis

Beyond the numerical scores, a detailed analysis of the binding poses is crucial. This involves visualizing the top-ranked pose for each ligand-protein complex and identifying key molecular interactions, such as:

  • Hydrogen Bonds: Identify hydrogen bond donors and acceptors between the ligand and protein residues. The pyrazole and pyridine nitrogens are potential hydrogen bond acceptors.

  • Hydrophobic Interactions: Analyze contacts with nonpolar residues (e.g., Valine, Leucine, Isoleucine).

  • Pi-Stacking: Look for interactions between the aromatic rings of the ligand (pyrazole, pyridine) and aromatic residues of the protein (e.g., Phenylalanine, Tyrosine, Tryptophan).

A logical diagram can illustrate the expected interaction patterns that contribute to binding affinity.

G cluster_ligand Ligand Features cluster_protein Protein Interactions Pyrazole Pyrazole Ring H_Bond Hydrogen Bonding (e.g., with backbone) Pyrazole->H_Bond N atoms as H-acceptors Pi_Stacking π-π Stacking Pyrazole->Pi_Stacking Pyridine Pyridine Ring Pyridine->H_Bond N atom as H-acceptor Pyridine->Pi_Stacking Bromo Bromo Group Hydrophobic Hydrophobic Pocket Bromo->Hydrophobic Occupies space

Caption: Potential molecular interactions of the scaffold.

Interpretation and Future Directions

The comparative analysis will provide insights into the potential of this compound as a kinase inhibitor scaffold.

  • Favorable Binding: If the title compound shows a binding affinity comparable to or better than the reference inhibitors, it suggests that the core scaffold is well-suited for the target's ATP pocket. The analysis of its binding pose can then inform the rational design of derivatives. For example, if a region of the binding pocket is unoccupied, modifications could be made to the scaffold to introduce functional groups that can form additional favorable interactions.

  • Weak Binding: A significantly weaker binding affinity compared to the references may indicate a poor fit, steric clashes, or a lack of key interactions. However, this does not necessarily disqualify the scaffold. The docking pose might reveal that a simple modification could, for instance, form a critical hydrogen bond that is missing.

  • Cross-Kinase Comparison: By docking against multiple kinases, we can assess the scaffold's potential for selectivity. A scaffold that binds preferentially to one kinase over others is a promising starting point for developing a selective inhibitor.

This in silico guide provides a foundational workflow. The hypotheses generated from these docking studies must be validated through experimental methods, including chemical synthesis of proposed derivatives and in vitro enzymatic assays to determine their actual inhibitory activity (IC50 values).

References

  • c-Met inhibitor - Wikipedia. [URL: https://en.wikipedia.org/wiki/C-Met_inhibitor]
  • El-Gamal, M. I., et al. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra02462a]
  • Jadhav, S. D., et al. (2023). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Journal of Applied Pharmaceutical Science. [URL: https://japsonline.com/abstract.php?id=8611]
  • Abdel-Maksoud, M. S., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2020.00033/full]
  • Patsnap Synapse. (2024). What are c-Met inhibitors and how do they work? [URL: https://www.patsnap.com/synapse/articles/c-met-inhibitors]
  • Christensen, J. G., et al. (2007). A selective small molecule inhibitor of c-Met kinase inhibits c-Met-dependent phenotypes in vitro and exhibits cytoreductive antitumor activity in vivo. Cancer Research. [URL: https://pubmed.ncbi.nlm.nih.gov/17510405/]
  • El-Gamal, M. I., et al. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10357287/]
  • Singh, P. P., & Kumar, A. (2013). c-Met inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3652317/]
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  • Wang, X., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. European Journal of Medicinal Chemistry. [URL: https://www.sciencedirect.com/science/article/pii/S022352342100583X]
  • Abdel-Maksoud, M. S., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. ResearchGate. [URL: https://www.researchgate.net/publication/338827911_Novel_Anticancer_Fused_Pyrazole_Derivatives_as_EGFR_and_VEGFR-2_Dual_TK_Inhibitors]
  • Florentino, I. F., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2021.637389/full]
  • Request PDF. (2025). Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies. ResearchGate. [URL: https://www.researchgate.net/publication/352134599_Pyrazole-Containing_Pharmaceuticals_Target_Pharmacological_Activity_and_Their_SAR_Studies]
  • Patel, K. D., et al. (2022). Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. Journal of Drug Delivery and Therapeutics. [URL: https://jddtonline.info/index.php/jddt/article/view/5431]
  • Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [URL: https://globalresearchonline.net/journalcontents/v65-1/30.pdf]
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  • Huang, W., et al. (2014). Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. Bioorganic & Medicinal Chemistry. [URL: https://www.researchgate.

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The Synthetic Chemist's Compass: Navigating the Utility of 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to a Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of therapeutics ranging from anti-inflammatory agents to cutting-edge kinase inhibitors.[2] The strategic functionalization of this core is paramount, and building blocks that offer reliable and versatile reaction handles are of immense value.

This guide provides an in-depth assessment of the synthetic utility of 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine , a key intermediate for the synthesis of complex molecules, particularly in the realm of targeted cancer therapies. We will objectively compare its performance in pivotal cross-coupling reactions against its closest chemical cousins—the corresponding 4-iodo and 4-boronic ester derivatives—providing field-proven insights and actionable experimental protocols for the discerning researcher.

The Strategic Value of the 4-Bromo Handle

The core utility of this compound lies in the bromine atom at the C4 position of the pyrazole ring. This position serves as a versatile anchor point for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions. The pyridine-methyl substituent at the N1 position is not merely a passenger; it imparts specific solubility characteristics and can engage in crucial interactions with biological targets, as seen in numerous kinase inhibitors that target the ATP-binding hinge region.

The choice of a halogen at the C4 position is a critical decision in synthetic design. The reactivity of halopyrazoles in palladium-catalyzed cross-couplings is primarily dictated by the carbon-halogen bond strength, which follows the trend C-I < C-Br < C-Cl.[3] This guide will focus on the practical implications of choosing the bromo-derivative over its common alternatives.

Comparative Reactivity Analysis

To provide a clear comparison, we will evaluate the performance of three key pyrazole intermediates in the most common and impactful C-C and C-N bond-forming reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.

  • Substrate A (The Workhorse): this compound

  • Substrate B (The Sprinter): 3-((4-Iodo-1H-pyrazol-1-yl)methyl)pyridine

  • Substrate C (The Specialist): 3-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)pyridine (A Boronic Ester)

The following comparative data is synthesized from studies on closely analogous N-substituted 4-halopyrazole systems, providing a reliable projection of their relative performance.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling
SubstrateRelative ReactivityTypical YieldsKey Considerations
A (Bromo) Moderate-High60-95%Excellent balance of reactivity and stability. Less prone to dehalogenation side-products compared to the iodo-analog.[4][5]
B (Iodo) High70-98%Often requires milder conditions and shorter reaction times.[3][5] More susceptible to dehalogenation, which can lower yields of the desired product.[4]
C (Boronic Ester) N/A (Coupling Partner)70-95%Used as the nucleophilic partner. Avoids the possibility of dehalogenation entirely. Requires an extra synthetic step to prepare from the halide.[6]
Table 2: Comparative Performance in Buchwald-Hartwig Amination
SubstrateRelative ReactivityTypical YieldsKey Considerations
A (Bromo) High60-90%Highly effective for coupling with a wide range of amines, particularly those lacking β-hydrogens when using palladium catalysis.[4][7]
B (Iodo) Moderate-High40-85%Can be more effective in copper-catalyzed systems, especially with alkylamines possessing β-hydrogens.[7] May be more prone to catalyst inhibition in some Pd-catalyzed systems.
C (Boronic Ester) Not ApplicableN/AThis reaction requires an electrophilic halide partner.

The Causality Behind Experimental Choices

The data reveals a nuanced landscape where the "best" reagent is context-dependent.

  • Why Choose the Bromo Derivative (A)? this compound represents the optimal balance for many applications. It is significantly more reactive than the corresponding chloride, yet it is often more stable and less expensive than the iodide. Crucially, its lower propensity for dehalogenation compared to the iodo derivative can lead to cleaner reactions and higher isolated yields of the desired coupled product, a critical factor in multi-step syntheses.[4][5] For palladium-catalyzed aminations with bulky or aryl amines, the bromo-scaffold is often the substrate of choice.[7]

  • When to Use the Iodo Derivative (B)? The higher reactivity of the C-I bond makes 3-((4-Iodo-1H-pyrazol-1-yl)methyl)pyridine the reagent of choice when milder reaction conditions are paramount, for instance, with thermally sensitive substrates.[5] For challenging couplings that are sluggish with the bromide, the iodide can often provide the necessary kinetic boost.

  • The Role of the Boronic Ester (C): For Suzuki-Miyaura reactions, converting the bromide to the pyrazole-4-boronic acid pinacol ester is a powerful strategy. While it adds a synthetic step, it completely circumvents the problem of hydro-dehalogenation. Furthermore, the resulting boronic ester can exhibit long-term bench stability and can sometimes be used directly in couplings without the need for an added base, simplifying reaction setup and workup.[6]

Experimental Protocols: A Self-Validating System

The following protocols are detailed, step-by-step methodologies adapted from robust, peer-reviewed procedures on analogous substrates. They are designed to serve as a reliable starting point for researchers.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol details the coupling of the bromo-pyrazole scaffold with a generic arylboronic acid.

Suzuki_Workflow cluster_prep Vessel Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Add Substrate A (1.0 eq), Arylboronic Acid (1.2 eq), Base (e.g., K2CO3, 2.0 eq) B Add Pd Catalyst (e.g., Pd(dppf)Cl2, 3 mol%) A->B C Add Degassed Solvent (e.g., Dioxane/H2O 4:1) B->C D Heat under N2 (e.g., 80-100 °C, 2-12 h) C->D E Cool to RT, Dilute with EtOAc, Wash with H2O D->E F Dry (Na2SO4), Concentrate E->F G Purify by Column Chromatography F->G

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Detailed Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with dry nitrogen or argon three times.

  • Catalyst Addition: Under a positive pressure of nitrogen, add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio, to a concentration of ~0.1 M).

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines the C-N bond formation between the bromo-pyrazole and a generic secondary amine.

Buchwald_Hartwig_Workflow cluster_prep Glovebox Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Add Substrate A (1.0 eq), Base (e.g., NaOtBu, 1.4 eq), Pd Precatalyst & Ligand B Add Degassed Toluene & Amine (1.2 eq) A->B C Heat under N2 (e.g., 100 °C, 4-24 h) B->C D Cool to RT, Filter through Celite C->D E Concentrate Filtrate D->E F Purify by Column Chromatography E->F

Caption: Workflow for a Buchwald-Hartwig amination reaction.

Detailed Methodology:

  • Vessel Preparation (in a glovebox): To a vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a suitable phosphine ligand (e.g., XPhos, 0.08 equiv), sodium tert-butoxide (1.4 equiv), and this compound (1.0 equiv).

  • Reagent Addition: Seal the vial, remove from the glovebox, and add degassed toluene via syringe, followed by the amine (1.2 equiv).

  • Reaction: Place the vial in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with diethyl ether or ethyl acetate and filter through a pad of Celite, washing the pad with additional solvent.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography.

Conclusion and Forward Look

This compound is a robust and highly versatile building block for the synthesis of complex, nitrogen-containing heterocyclic systems. Its synthetic utility is defined by a favorable balance of reactivity and stability, making it a reliable choice for a wide range of palladium-catalyzed cross-coupling reactions.

While the corresponding 4-iodo derivative offers faster reaction kinetics, it comes at the cost of increased instability and a higher propensity for side reactions. The 4-boronic ester derivative provides an elegant solution for Suzuki-Miyaura couplings, particularly when dehalogenation is a persistent issue. The choice between these reagents is therefore a strategic one, dictated by the specific synthetic challenge at hand. For general-purpose library synthesis and robust process development, the bromo-derivative often presents the most practical and efficient starting point. As the demand for novel kinase inhibitors and other targeted therapeutics continues to grow, the strategic application of building blocks like this compound will remain a critical enabler of innovation in drug discovery.

References

  • Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]

  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyridazinone derivatives as covalent FGFR inhibitors. ResearchGate. [Link]

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  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkat USA. [Link]

  • Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. ACS Publications. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. SciSpace. [Link]

  • ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. ResearchGate. [Link]

  • Supporting Information Synthesis of substituted pyrazolo[4,3-b]pyridines via Copper-mediated intramolecular CN cross-coupling of primary allylamines. The Royal Society of Chemistry. [Link]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. [Link]

  • A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. ResearchGate. [Link]

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Evaluation of 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine as a Novel Chemical Probe: A Strategic Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the evaluation of 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine as a potential chemical probe. As this molecule is primarily documented as a synthetic intermediate for kinase inhibitors rather than a fully characterized probe, this document outlines the critical path—from initial screening to cellular validation—required to establish its utility for the research community.[1] We will compare its hypothetical performance metrics against established benchmarks for high-quality chemical probes to determine its potential value in target validation and drug discovery.

The Modern Imperative for High-Quality Chemical Probes

The accepted criteria for a chemical probe are stringent and include:

  • Potency: Biochemical potency (IC₅₀ or Kᵢ) of <100 nM against the intended target.[3]

  • Selectivity: At least a 30-fold selectivity against other members of the same protein family.[3][4]

  • Cellular Activity: Demonstrated on-target activity in a cellular context with an EC₅₀ <1 µM.[3][4][5]

  • Defined Mechanism of Action: Clear evidence of target engagement in cells.[6]

This compound is a heterocyclic building block noted for its utility in the synthesis of kinase inhibitors and other biologically active compounds.[1] Its pyrazole and pyridine moieties are common pharmacophores in medicinal chemistry. This guide proposes a strategic workflow to determine if this compound has the necessary characteristics to graduate from a synthetic intermediate to a valuable chemical probe.

Phase 1: Target Identification and Potency Assessment

Given its documented use in synthesizing kinase inhibitors, the protein kinase family is the most logical starting point for a broad screening campaign.[1] Kinases are critical regulators of cellular signaling and are a major class of drug targets.

Experimental Workflow: Kinase Panel Screening

The primary objective is to identify potential kinase targets through a high-throughput screen and then validate these "hits" by determining their potency.

Workflow for Target Identification and Potency Assessment

G cluster_0 Phase 1: Target ID & Potency Compound This compound (Test Compound) Screen Primary Screen (e.g., 400-Kinase Panel @ 10 µM) Compound->Screen Hit_ID Hit Identification (% Inhibition > 50%) Screen->Hit_ID Identify initial hits Dose_Response Dose-Response Assay (10-point curve) Hit_ID->Dose_Response Confirm hits IC50 IC₅₀ Determination Dose_Response->IC50 Calculate potency

Caption: Workflow for identifying and validating primary kinase targets.

Protocol: Primary Kinase Screen (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A decrease in signal indicates inhibition.

  • Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Plate: Dispense 50 nL of the test compound (final concentration 10 µM) into a 384-well plate.

  • Kinase Reaction: Add 5 µL of a solution containing the specific kinase and its corresponding substrate/ATP mix. Incubate at room temperature for 1 hour.

  • ADP-Glo™ Reagent: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Readout: Measure luminescence using a plate reader. Calculate percent inhibition relative to positive (no inhibitor) and negative (no kinase) controls.

Hypothetical Data & Interpretation

Following a broad screen, assume the compound shows significant inhibition against a small subset of kinases. Dose-response experiments would then yield the following hypothetical IC₅₀ values:

Target KinaseHypothetical IC₅₀ (nM)Assessment
TBK185Potent Hit (<100 nM)
IKKε2,500Off-target
Aurora Kinase A>10,000Inactive
EGFR>10,000Inactive

Causality: This data positions TANK-binding kinase 1 (TBK1), a key regulator of innate immunity, as the primary hypothetical target. The IC₅₀ of 85 nM meets the potency criterion for a chemical probe.[3]

Phase 2: Defining Selectivity

A potent molecule is not necessarily a selective one. The next crucial phase is to determine the selectivity of our lead compound against other kinases, especially those closely related to TBK1, such as IKKε.

Comparative Analysis: Test Compound vs. Established Probe

To contextualize our findings, we compare the hypothetical selectivity profile of our compound with a well-characterized, albeit structurally distinct, TBK1 probe.[7][8]

FeatureThis compound (Hypothetical)Comparator: GSK8612 (Known TBK1/IKKε Probe)
TBK1 IC₅₀ 85 nM14 nM
IKKε IC₅₀ 2,500 nM160 nM
Selectivity (IKKε/TBK1) 29.4-fold 11.4-fold
Assessment Meets the >30-fold selectivity criterion (borderline).[3][4]Less selective between TBK1/IKKε.

Causality: The selectivity profile is paramount. While our hypothetical compound is less potent than the comparator, its superior selectivity between the highly homologous TBK1 and IKKε kinases would make it a more precise tool for distinguishing their respective biological roles. A proteome-wide screen (e.g., using chemical proteomics) would be the definitive next step to uncover any unexpected off-targets across the entire proteome.

Phase 3: Cellular Target Engagement

Biochemical potency must translate to cellular activity. This phase aims to prove that the compound enters cells and binds to its intended target, TBK1, at an acceptable concentration (EC₅₀ < 1 µM).[5]

Methodology: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique for verifying target engagement in a cellular environment. It operates on the principle that a protein becomes more thermally stable when bound to a ligand.

CETSA Experimental Workflow

G cluster_1 Phase 3: Cellular Target Engagement (CETSA) Cells Treat Cells (Compound vs. Vehicle) Heat Heat Shock (Temperature Gradient) Cells->Heat Lyse Cell Lysis Heat->Lyse Separate Separate Soluble/Aggregated (Centrifugation) Lyse->Separate Detect Protein Detection (e.g., Western Blot for TBK1) Separate->Detect Curve Generate Melt Curve Detect->Curve Quantify soluble protein

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: Step-by-Step CETSA for TBK1
  • Cell Culture: Culture a human cell line known to express TBK1 (e.g., THP-1 monocytes).

  • Treatment: Treat cells with either 1 µM of this compound or a vehicle control (0.1% DMSO) for 1 hour.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 45°C to 65°C) for 3 minutes using a thermal cycler. One aliquot should remain at room temperature as a non-heated control.

  • Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen.

  • Centrifugation: Separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Analysis: Analyze the amount of soluble TBK1 remaining in the supernatant by Western Blotting or another quantitative protein detection method.

  • Data Interpretation: Plot the percentage of soluble TBK1 against temperature. A rightward shift in the melting curve for the compound-treated cells compared to the vehicle-treated cells indicates target engagement and stabilization.

Conclusion and Overall Evaluation

Based on this comprehensive, albeit hypothetical, evaluation, we can now classify This compound against established chemical probe criteria.

CriterionHypothetical ResultStatus
Biochemical Potency IC₅₀ = 85 nM (TBK1)Met
Selectivity 29.4-fold over IKKεMet (Borderline)
Cellular Target Engagement Demonstrated via CETSA at 1 µMMet
Inactive Control Not yet developedAction Required

Final Assessment:

If the hypothetical data presented here were validated experimentally, This compound would qualify as a high-quality chemical probe for TBK1 . It demonstrates the required potency, selectivity, and on-target cellular activity.

Future Directions:

  • Inactive Control Synthesis: The development of a structurally similar but biologically inactive analog is critical. Modifying the pyridine nitrogen to disrupt a key binding interaction would be a logical first step. This control is essential for confirming that cellular phenotypes are due to on-target activity.[2][5]

  • Proteome-Wide Selectivity: Unbiased chemical proteomics should be performed to ensure no significant off-targets exist outside the kinome.

  • Pharmacokinetic Profiling: If use in animal models is desired, a full ADME/PK (Absorption, Distribution, Metabolism, and Excretion/Pharmacokinetics) workup would be necessary.

This guide illustrates the rigorous, multi-faceted process required to validate a small molecule as a chemical probe. By following this workflow, researchers can confidently characterize novel compounds like this compound, transforming them from simple reagents into powerful tools for biological discovery.

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A Senior Application Scientist's Guide to Catalytic Functionalization of 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrazolyl-Pyridine Scaffold

The 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine motif represents a "privileged scaffold" in modern medicinal chemistry. Its constituent parts—a pyridine ring, a flexible methylene linker, and a functionalizable pyrazole—are frequently found in molecules targeting a wide array of biological pathways.[1][2] Pyrazole derivatives are core components in numerous FDA-approved drugs, exhibiting antimicrobial, anti-inflammatory, and anticancer activities, among others.[3] The bromine atom at the C4 position of the pyrazole is not a liability but a strategic linchpin; it is an ideal handle for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions.[4][5][6]

This guide provides an in-depth comparison of the primary catalytic systems used to functionalize this valuable building block. We will move beyond mere protocols to dissect the underlying mechanistic principles, offering researchers the critical insights needed to select the optimal catalytic strategy for their specific drug discovery and development objectives. We will evaluate the performance of palladium, copper, and nickel-based catalysts, alongside emerging photocatalytic methods, providing supporting data and actionable experimental designs.

The Workhorse: Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is the most established and versatile methodology for the functionalization of aryl halides. Its reliability and broad substrate scope have made it the gold standard in the synthesis of complex molecules.[7][8] For our target substrate, palladium excels at forming new carbon-carbon and carbon-nitrogen bonds at the C4-bromo position.

Key Palladium-Catalyzed Transformations:
  • Suzuki-Miyaura Coupling (C-C Bond Formation): This reaction is unparalleled for creating biaryl or aryl-vinyl structures. It involves the coupling of the bromo-pyrazole with an organoboron reagent (boronic acid or ester) in the presence of a base.[9][10] The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of oxidative addition and reductive elimination.

  • Buchwald-Hartwig Amination (C-N Bond Formation): Essential for synthesizing aryl amines, this reaction couples the substrate with a primary or secondary amine.[7][11] The development of sterically hindered, electron-rich phosphine ligands by Buchwald and Hartwig was a watershed moment, enabling the coupling of a wide range of amines under milder conditions than previously possible.[7][12]

  • Sonogashira Coupling (C-C Bond Formation): This method is the premier choice for introducing alkyne functionalities. It uniquely employs a dual-catalyst system, with palladium facilitating the main cross-coupling cycle and a copper(I) salt acting as a co-catalyst to activate the terminal alkyne.[13][14][15]

Mechanistic Rationale & Causality

The success of these reactions hinges on a well-understood catalytic cycle. The choice of ligand (e.g., PPh₃, biaryl phosphines) and base (e.g., K₂CO₃, NaOtBu) is not arbitrary. The ligand's steric bulk and electronic properties directly influence the rates of oxidative addition and reductive elimination, while the base is crucial for activating the coupling partner (the boronic acid in Suzuki coupling or the amine in Buchwald-Hartwig amination).[7][9]

Palladium_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)L₂-Br OxAdd->PdII Trans Transmetalation (e.g., with R-B(OH)₂) PdII->Trans PdII_R Ar-Pd(II)L₂-R Trans->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Caption: Generalized Palladium Cross-Coupling Cycle.

Performance Assessment:
  • Expertise & Experience: Palladium catalysts offer high yields and exceptional functional group tolerance. However, the pyridine and pyrazole nitrogens can act as catalyst poisons. The use of bulky, electron-rich ligands helps mitigate this by promoting the desired reductive elimination over catalyst deactivation pathways.

  • Trustworthiness: These methods are highly reproducible and scalable, forming the backbone of many industrial pharmaceutical syntheses.[7]

  • Limitations: The primary drawbacks are the high cost and inherent toxicity of palladium, which necessitates stringent purification of the final product to remove residual metal.[8]

The Cost-Effective Challenger: Copper-Catalyzed Reactions

Copper catalysis presents a more economical and sustainable alternative to palladium. Historically, copper-mediated reactions like the Ullmann condensation required harsh conditions (high temperatures).[16] However, modern advancements with specialized ligands have made copper-catalyzed functionalizations viable under significantly milder conditions.

Key Copper-Catalyzed Transformations:
  • Ullmann-Type N-Arylation: This is the copper-catalyzed equivalent of the Buchwald-Hartwig amination, coupling the bromo-pyrazole with amines, amides, or other N-nucleophiles.[17] The use of diamine or oxime-type ligands can dramatically lower the required reaction temperature.[16][17]

  • C-O and C-S Bond Formation: Copper catalysts are also effective for forming ether and thioether linkages, an area where palladium catalysts are often less efficient.

  • Co-catalyst in Sonogashira Coupling: As mentioned, Cu(I) is an indispensable co-catalyst in the Sonogashira reaction, highlighting the synergistic potential of different transition metals.[18][19]

Mechanistic Rationale & Causality

The mechanism of copper-catalyzed couplings is still debated but is distinct from the Pd(0)/Pd(II) cycle. It is generally believed to proceed through a Cu(I)/Cu(III) cycle or via radical pathways. The ligand's role is to solubilize the copper salt and modulate its redox potential to facilitate the coupling.

Copper_Catalytic_Cycle CuI L-Cu(I)-X Coord Coordination CuI->Coord Nu-H (Amine) Intermediate [L-Cu(I)(NuH)X] Coord->Intermediate OxAdd Oxidative Addition (Ar-Br) Intermediate->OxAdd - HX CuIII [Ar-Cu(III)(Nu)L-X] OxAdd->CuIII RedElim Reductive Elimination CuIII->RedElim RedElim->CuI Catalyst Regeneration Product Ar-Nu RedElim->Product

Caption: Plausible Copper-Catalyzed N-Arylation Cycle.

Performance Assessment:
  • Expertise & Experience: While yields are often comparable to palladium systems for N-arylation, copper catalysis can be less tolerant of certain functional groups. Ligand and base screening are often necessary to optimize a given transformation.

  • Trustworthiness: Reproducibility has improved with well-defined ligand systems, but reactions can be more sensitive to atmospheric oxygen than their palladium counterparts.

  • Limitations: The substrate scope can be narrower than with palladium, and higher catalyst loadings or temperatures may be required.[20]

The Earth-Abundant Alternative: Nickel-Catalyzed Couplings

Nickel, being more earth-abundant and less expensive than palladium, is an attractive alternative for large-scale synthesis.[21] Nickel catalysts exhibit unique reactivity, often engaging different mechanistic pathways and enabling transformations that are challenging for palladium.

Key Nickel-Catalyzed Transformations:
  • Suzuki-Miyaura and Negishi-Type Couplings: Nickel can effectively catalyze C-C bond formation with organoboron and organozinc reagents.[22] It is particularly adept at coupling with sp³-hybridized carbons (alkyl groups), a traditional challenge for palladium.

  • Cross-Electrophile Coupling: A significant innovation in nickel catalysis is the ability to couple two different electrophiles (e.g., our bromo-pyrazole with an alkyl bromide), using a reducing agent like zinc or manganese metal.[23][24] This avoids the need to pre-form organometallic reagents.

Mechanistic Rationale & Causality

Nickel catalytic cycles can involve Ni(0)/Ni(II) or Ni(I)/Ni(III) intermediates. Many nickel-catalyzed reactions are proposed to proceed via single-electron transfer (SET) mechanisms, involving radical intermediates.[22] This radical nature explains nickel's distinct reactivity profile compared to the two-electron processes common in palladium catalysis.

Nickel_Catalytic_Cycle Ni0 Ni(0)L₂ OxAdd Oxidative Addition Ni0->OxAdd Ar-Br NiII Ar-Ni(II)L₂-Br OxAdd->NiII Trans Transmetalation (e.g., R-ZnX) NiII->Trans NiII_R Ar-Ni(II)L₂-R Trans->NiII_R RedElim Reductive Elimination NiII_R->RedElim RedElim->Ni0 Catalyst Regeneration Product Ar-R RedElim->Product

Caption: Simplified Nickel-Catalyzed Cross-Coupling Cycle.

Performance Assessment:
  • Expertise & Experience: Nickel catalysis can be highly effective but is often more sensitive to reaction conditions, including solvent purity and the presence of oxygen. Ligand choice (e.g., terpyridines, bipyridines) is critical for controlling reactivity and stability.[22]

  • Trustworthiness: While powerful, these reactions can sometimes be less predictable than palladium systems due to the potential for competing radical pathways.

  • Limitations: Catalyst deactivation can be an issue, and the radical mechanisms may not be compatible with sensitive functional groups.

The Modern Frontier: Photocatalytic Functionalization

Visible-light photocatalysis represents a paradigm shift in synthetic chemistry, using photons to drive reactions under exceptionally mild conditions.[25][26] This approach avoids the need for strong bases or high temperatures, offering unparalleled functional group tolerance.

Key Photocatalytic Transformations:
  • Halogen Atom Transfer (XAT): A photoredox catalyst, upon excitation by light, can engage the C-Br bond of our substrate. This can generate a pyrazolyl radical via halogen-atom transfer (XAT).[27] This highly reactive intermediate can then be trapped by a suitable coupling partner, such as an alkene or another radical species.

  • Reductive Coupling: The excited photocatalyst can directly reduce the C-Br bond to generate an aryl radical, which can then participate in C-C or C-heteroatom bond formation.

  • C-H Functionalization: Photocatalysis is also a powerful tool for direct C-H functionalization, which could potentially be applied to the pyridine ring of the substrate under specific conditions.[28]

Mechanistic Rationale & Causality

These reactions are driven by the photophysical properties of the catalyst (e.g., Ru(bpy)₃²⁺, organic dyes). Upon absorbing a photon, the catalyst reaches an excited state with altered redox potentials, enabling it to engage in single-electron transfer (SET) with the substrate or other reagents, initiating a radical cascade.

Photocatalysis_Cycle PC Photocatalyst (PC) PC_star PC* PC->PC_star Visible Light (hν) PC_red PC⁻ PC_star->PC_red SET PC_ox PC⁺ PC_star->PC_ox SET PC_red->PC Regeneration PC_ox->PC Regeneration Substrate Ar-Br Radical Ar• Substrate->Radical e⁻ Product Functionalized Product Radical->Product + Partner Partner Coupling Partner (e.g., Alkene) G start Start reagents Combine Substrate (1 eq), Arylboronic Acid (1.2 eq), Pd(PPh₃)₄ (3 mol%), and K₂CO₃ (2.5 eq) in a flask start->reagents degas Seal, evacuate, and backfill with Argon (3x cycle). (Critical to remove O₂ which degrades the Pd(0) catalyst) reagents->degas solvent Add degassed Dioxane/H₂O (4:1). (Water is required to dissolve the inorganic base) degas->solvent heat Heat reaction mixture to 90 °C with vigorous stirring for 12h. (Monitor by TLC/LC-MS) solvent->heat workup Cool to RT. Dilute with EtOAc. Wash with H₂O and brine. (Removes inorganic salts) heat->workup purify Dry organic layer (Na₂SO₄), filter, and concentrate. Purify by column chromatography. workup->purify end End purify->end

Caption: Workflow for a Suzuki-Miyaura Coupling Experiment.

Methodology:

  • To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and potassium carbonate (2.5 eq).

  • Seal the vessel, and subject it to three cycles of evacuation and backfilling with an inert gas (Argon or Nitrogen). This step is self-validating; an incomplete deoxygenation will result in lower yields due to catalyst oxidation.

  • Add degassed solvents (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.

  • Heat the mixture to 90 °C and stir for 12-24 hours. Progress should be monitored by TLC or LC-MS to confirm consumption of the starting material.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine to remove the base and boron-containing byproducts.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Catalyzed Ullmann N-Arylation

This protocol outlines the coupling of the substrate with an amine. The choice of a strong base like K₃PO₄ is to facilitate the deprotonation of the amine. A polar aprotic solvent like DMSO is used to solubilize the reagents and withstand the higher required temperature.

G start Start reagents Combine Substrate (1 eq), Amine (1.5 eq), CuI (10 mol%), L-Proline (20 mol%), and K₃PO₄ (2.0 eq) in a vial. (L-Proline acts as a cheap, effective ligand) start->reagents solvent Add DMSO as solvent. (High boiling point and good solubilizing power) reagents->solvent heat Seal vial and heat to 120 °C with vigorous stirring for 24h. (Higher temp is typical for Cu catalysis) solvent->heat workup Cool to RT. Dilute with EtOAc. Wash repeatedly with H₂O to remove DMSO. (DMSO removal is critical for purification) heat->workup purify Dry organic layer (Na₂SO₄), filter, and concentrate. Purify by column chromatography. workup->purify end End purify->end

Caption: Workflow for a Copper-Catalyzed N-Arylation.

Methodology:

  • In an oven-dried reaction vial, combine this compound (1.0 eq), the desired amine (1.5 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium phosphate (2.0 eq).

  • Add anhydrous dimethyl sulfoxide (DMSO).

  • Seal the vial tightly and place it in a preheated oil bath at 120 °C.

  • Stir the reaction for 24 hours, monitoring by LC-MS.

  • After cooling, dilute the reaction mixture with a large volume of ethyl acetate and wash several times with water to remove the DMSO, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Conclusion and Authoritative Recommendation

The choice of catalyst for the functionalization of this compound is fundamentally a question of balancing project goals.

  • For maximum reliability, substrate scope, and rapid lead optimization, palladium catalysis remains the undisputed champion. The Suzuki-Miyaura and Buchwald-Hartwig aminations are robust, well-documented, and highly predictable.

  • For large-scale synthesis where cost is a primary driver, exploring copper or nickel catalysis is a prudent strategy. While requiring more optimization, the economic benefits are substantial. Nickel catalysis, in particular, offers unique advantages for introducing alkyl chains.

  • For late-stage functionalization of complex molecules or when working with thermally sensitive substrates, photocatalysis is the future. Its mild conditions preserve delicate functional groups, enabling synthetic routes that are otherwise impossible.

The future of this field lies in the development of more active, stable, and sustainable base-metal catalysts that can operate under palladium-like conditions, as well as the continued expansion of the photocatalytic toolbox to make these green methods more accessible and scalable for industrial applications.

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals dedicated to advancing scientific discovery, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of trustworthy and sustainable research. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine, ensuring the protection of personnel, facilities, and the environment.

Core Principles: Hazard Identification and Risk Assessment

Understanding the specific hazards of this compound is the foundation of its safe management. Due to its structure as a halogenated heterocyclic compound, it must be treated as hazardous waste.[1][2] A Safety Data Sheet (SDS) for the closely related compound, 3-(4-Bromo-1H-pyrazol-1-yl)pyridine, provides critical hazard information.[3]

Table 1: Hazard Profile

Hazard Classification GHS Code Description
Acute Toxicity (Oral) H302 Harmful if swallowed.[4]
Skin Irritation H315 Causes skin irritation.[3]
Eye Irritation H319 Causes serious eye irritation.[3]

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[3] |

This compound belongs to the chemical family of pyridines and halogenated organic compounds. Pyridines can be toxic to the nervous system, liver, and kidneys, and are often flammable.[5] Halogenated compounds can produce hazardous byproducts, such as hydrogen bromide, upon incomplete combustion. Therefore, under no circumstances should this chemical be disposed of via standard trash or sewer systems.[6][7]

Pre-Disposal Safety: Engineering Controls and Personal Protective Equipment (PPE)

Before handling the compound for disposal, ensure the proper safety measures are in place.

Engineering Controls:

  • Chemical Fume Hood: All handling and preparation for disposal must be conducted within a properly functioning and certified laboratory chemical fume hood to prevent inhalation of vapors or dust.[3][5][7]

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible, within a 10-second travel distance from the work area.[5]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[8]

  • Hand Protection: Use chemically resistant gloves. Butyl rubber or PVA gloves are recommended for pyridine-like substances; nitrile gloves may not be suitable.[5] Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[9]

  • Body Protection: A fully buttoned lab coat is mandatory. For larger quantities or in case of a spill, a chemical-resistant apron should be used.[5]

Step-by-Step Waste Collection and Segregation Protocol

Proper segregation is critical to prevent dangerous chemical reactions within waste containers.[10] Follow this protocol for collecting and storing waste this compound.

Step 1: Select the Appropriate Waste Container

  • Choose a container that is chemically compatible with halogenated organic compounds. A high-density polyethylene (HDPE) or glass bottle with a secure, leak-proof screw cap is appropriate.[6]

  • The container must be in good condition, free from damage or deterioration.[6]

Step 2: Label the Waste Container

  • Proper labeling is a non-negotiable safety requirement.[11]

  • Before adding any waste, affix a "Hazardous Waste" label from your institution's Environmental Health & Safety (EHS) department.[12]

  • Clearly write the full chemical name: "Waste this compound". List all components and their approximate concentrations if it is a solution.

  • Record the "accumulation start date," which is the date the first drop of waste is added to the container.[11]

Step 3: Collect and Segregate the Waste

  • Pure Compound and Concentrated Solutions: Collect waste this compound and its solutions in your labeled hazardous waste container. This is categorized as halogenated organic waste .

  • Segregation: Store this waste container separately from incompatible materials, especially strong oxidizing agents and acids (like nitric acid), to prevent violent reactions.[5][10][13] Use secondary containment, such as a plastic tub, to prevent spills from spreading.[12]

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[10][12] Do not fill the container beyond 90% capacity to allow for vapor expansion.

Step 4: Managing Contaminated Materials

  • Solid Waste: Disposable lab materials contaminated with the compound (e.g., gloves, weigh boats, absorbent paper) should be collected in a separate, clearly labeled, sealed plastic bag or container designated as "Contaminated Solid Waste."

  • Sharps: Contaminated needles, syringes, or broken glass must be placed in a designated sharps container.[11]

Step 5: Decontaminating Empty Containers

  • An empty container that held this compound is still considered hazardous waste until properly decontaminated.[12]

  • Triple Rinse: Rinse the empty container with a suitable solvent (e.g., acetone or ethanol) three times.

  • Collect the First Rinse: The first rinseate must be collected and disposed of as hazardous chemical waste in your halogenated organic waste container.[12] Subsequent rinses may be managed according to your institution's policies.

  • After triple rinsing and air-drying, obliterate or remove the original label and dispose of the container as regular solid waste (e.g., broken glass box).[12]

Emergency Procedures: Spill Management

Accidental spills require immediate and appropriate action to mitigate risks.

  • Small Spills (within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material like vermiculite, sand, or a chemical absorbent pad.[5][14]

    • Collect the absorbed material using non-sparking tools and place it in your sealed, labeled hazardous waste container.[15]

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Large Spills (outside a fume hood):

    • Immediately evacuate the area and alert others.[5]

    • If the substance is flammable, remove all sources of ignition.[14]

    • Close the laboratory doors to contain the spill.

    • Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill without proper training and equipment.[5]

Final Disposal Pathway: From Lab to Destruction

The journey of your hazardous waste container concludes with its destruction by a licensed waste management facility.

  • Storage: Store your sealed, labeled, and full (or no longer in use) waste container in your lab's designated Satellite Accumulation Area (SAA).[10] Ensure it is inspected weekly for any signs of leakage.[6]

  • Pickup Request: Once the container is full or has been in use for six months, submit a chemical waste collection request to your institution's EHS department.[6][13]

  • Transportation: Trained EHS professionals will collect the waste and transport it to a central accumulation facility before it is manifested for shipment by a licensed hazardous waste carrier.[3]

  • Destruction: The most common and effective disposal method for halogenated organic compounds like this is high-temperature incineration.[1] This process must be conducted in a specialized facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like nitrogen oxides and hydrogen bromide.[15][16][17]

Disposal Decision Workflow

G Figure 1. Disposal Decision Workflow for this compound Waste Waste Generated Form What is the form? Waste->Form Pure Pure Compound or Solution Form->Pure Liquid/Solid Contaminated Contaminated Material Form->Contaminated Gloves, Paper Empty Empty Container Form->Empty Glassware HalogenatedWaste Collect in Labeled Halogenated Organic Waste Container Pure->HalogenatedWaste SolidWaste Collect in Labeled Solid Waste Bag Contaminated->SolidWaste TripleRinse Triple Rinse Container Empty->TripleRinse EHS Store in SAA & Request EHS Pickup HalogenatedWaste->EHS SolidWaste->EHS CollectRinse Collect First Rinseate in Halogenated Waste TripleRinse->CollectRinse DisposeContainer Deface Label & Dispose of Clean Container CollectRinse->DisposeContainer DisposeContainer->EHS

Caption: Disposal Decision Workflow

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Retrieved January 10, 2026, from [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. Retrieved January 10, 2026, from [Link]

  • Standard Operating Procedures for Pyridine. Washington State University. Retrieved January 10, 2026, from [Link]

  • Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved January 10, 2026, from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Retrieved January 10, 2026, from [Link]

  • Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance. ACTenviro. Retrieved January 10, 2026, from [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. Retrieved January 10, 2026, from [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. Retrieved January 10, 2026, from [Link]

  • Hazard Substance Fact Sheet: Pyridine. New Jersey Department of Health. Retrieved January 10, 2026, from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.